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  • Product: 5-Iodo-2-methoxybenzoic acid
  • CAS: 2786-00-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Iodo-2-methoxybenzoic Acid (CAS 2786-00-7)

[1][2] Executive Summary 5-Iodo-2-methoxybenzoic acid (also known as 5-iodo-o-anisic acid) is a high-value halogenated aromatic building block critical to medicinal chemistry and radiopharmaceutical development.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-Iodo-2-methoxybenzoic acid (also known as 5-iodo-o-anisic acid) is a high-value halogenated aromatic building block critical to medicinal chemistry and radiopharmaceutical development.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: a sterically defined carboxylic acid for amide/ester formation, an electron-donating methoxy group that modulates lipophilicity and receptor binding, and a reactive aryl iodide at the C5 position.

The C5-iodine atom is particularly significant; it serves as a "privileged handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and facilitates late-stage radioiodination (


I/

I) for SPECT imaging agents.[1] This guide provides a rigorous technical analysis of its synthesis, characterization, and application in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties

PropertySpecification
CAS Number 2786-00-7
IUPAC Name 5-Iodo-2-methoxybenzoic acid
Synonyms 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid
Molecular Formula

Molecular Weight 278.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 150–155 °C (Lit.)[1]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Acidic due to benzoic acid moiety)
Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring. The methoxy group at C2 exerts a strong +M (mesomeric) effect, activating the ring, while the carboxylic acid at C1 is -M (deactivating) . The iodine at C5 is positioned para to the activating methoxy group, which is the kinetically favored site for electrophilic aromatic substitution during synthesis.

Part 2: Synthesis & Production Protocols

Core Synthesis Strategy: Electrophilic Aromatic Iodination

The most robust route to 5-iodo-2-methoxybenzoic acid is the direct regioselective iodination of 2-methoxybenzoic acid (o-anisic acid) .[1] The methoxy group directs the incoming electrophile to the ortho and para positions. However, the ortho position (C3) is sterically crowded by the adjacent methoxy group and electronically disfavored by the meta-directing carboxylic acid. Consequently, the C5 position (para to OMe, meta to COOH) is highly favored.

Method A: N-Iodosuccinimide (NIS) / TFA (Mild, High Selectivity)

This method is preferred for small-scale, high-purity synthesis in research settings due to mild conditions and ease of workup.[1]

Reagents:

  • Substrate: 2-Methoxybenzoic acid (1.0 eq)[1][2]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Catalyst/Solvent: Trifluoroacetic acid (TFA) (10% v/v) in Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve 2-methoxybenzoic acid (10 mmol) in MeCN (20 mL).

  • Activation: Add TFA (2 mL). The acid catalyst activates NIS, generating the electrophilic iodonium species (

    
    ).
    
  • Addition: Add NIS (11 mmol) portion-wise at 0°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1) or LC-MS.[1]

  • Quenching: Quench with 10% aqueous sodium thiosulfate (

    
    ) to reduce unreacted iodine (indicated by the disappearance of yellow/brown color).
    
  • Isolation: Evaporate MeCN. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Recrystallize from Ethanol/Water to yield white needles.

Method B: Iodine / Iodic Acid (Scalable, Green Chemistry)

For larger scales, using elemental iodine with an oxidant (


 or 

) is more atom-economical.[1]

Reaction Logic:


[1]

Protocol:

  • Suspend 2-methoxybenzoic acid (50 mmol) in Acetic Acid (50 mL).

  • Add Iodine (

    
    ) (20 mmol) and Iodic Acid (
    
    
    
    ) (10 mmol).
  • Heat the mixture to 60–70°C for 4 hours.

  • Pour into ice water. The product typically precipitates as a solid.

  • Filter and wash with cold water and dilute thiosulfate solution.

Mechanistic Pathway Visualization

The following diagram illustrates the regioselectivity governed by the directing groups.

Synthesis Start 2-Methoxybenzoic Acid (o-Anisic Acid) Reagents Electrophilic Source: NIS/TFA or I2/HIO3 (Generates I+) Start->Reagents Transition Sigma Complex (Wheland Intermediate) Reagents->Transition Electrophilic Attack Product 5-Iodo-2-methoxybenzoic Acid (Major Product) Transition->Product -H+ (Para to OMe) Byproduct 3-Iodo Isomer (Minor/Trace due to Sterics) Transition->Byproduct -H+ (Ortho to OMe)

Figure 1: Electrophilic aromatic substitution pathway showing the kinetic preference for C5 iodination.

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.

Proton NMR ( H NMR)

The substitution pattern (1,2,4-trisubstituted benzene) yields a distinct splitting pattern in the aromatic region.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
H-6 8.10 – 8.20Doublet (d)

Hz
Ortho to COOH , Meta to I. Deshielded by COOH anisotropy.[1]
H-4 7.80 – 7.90Doublet of Doublets (dd)

Hz
Ortho to I , Meta to OMe. Deshielded by Iodine (heavy atom effect).
H-3 6.80 – 6.90Doublet (d)

Hz
Ortho to OMe .[1] Shielded by electron-donating OMe group.[1]
-OCH

3.90 – 4.00Singlet (s)-Characteristic methoxy peak.[1]
-COOH 11.0 – 13.0Broad Singlet-Exchangeable acidic proton (solvent dependent).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).[1]
    
  • Expected Mass: 276.9 (Monoisotopic mass of anion).

  • Isotope Pattern: Iodine is monoisotopic (

    
    I), so no M+2 pattern like Br/Cl.
    

Part 4: Applications in Drug Discovery

Suzuki-Miyaura Cross-Coupling

The C5-Iodine bond is chemically "softer" and weaker than the C-Br or C-Cl bonds, making this molecule an excellent substrate for Palladium-catalyzed cross-coupling under mild conditions.[1] This is used to append biaryl systems, common in dopamine D2/D3 receptor antagonists (e.g., substituted benzamides).

Standard Protocol:

  • Mix: 5-Iodo-2-methoxybenzoic acid (1 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3 eq).
  • Solvent: Dioxane/Water (4:1). Degas with

    
    .
    
  • Conditions: Heat at 80°C for 12 hours.

  • Mechanism: The oxidative addition of Pd(0) into the C-I bond is the rate-determining step, which occurs much faster than with the bromo-analog.

Radiopharmaceutical Labeling

This compound is a precursor for radioiodinated benzamides (used in SPECT imaging).

  • Isotopic Exchange: The non-radioactive

    
    I can be exchanged for 
    
    
    
    I or
    
    
    I using copper(I) catalysis or melt methods (
    
    
    ).
  • Destannylation: Alternatively, the iodine can be replaced by a trialkyltin moiety, which is then displaced by radioiodine in the final step to yield high specific activity tracers.

Reactivity Workflow Diagram

Reactivity Core 5-Iodo-2-methoxybenzoic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Amidation Amide Coupling (R-NH2, HATU/EDC) Core->Amidation Radiolabel Radioiodination (Cu(I), [*I]-) Core->Radiolabel Biaryl 5-Aryl-2-methoxybenzoic acids (Biaryl Scaffolds) Suzuki->Biaryl C-C Bond Formation Benzamide 5-Iodo-2-methoxybenzamides (Dopamine Antagonist Pharmacophore) Amidation->Benzamide -COOH Activation Tracer [123I]-Labeled SPECT Tracer Radiolabel->Tracer Isotopic Exchange

Figure 2: Divergent synthetic utility of the 5-iodo-2-methoxybenzoic acid scaffold.[1]

Part 5: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store in a cool, dry place away from light. Iodine-carbon bonds can be light-sensitive over long periods; amber vials are recommended.[1]

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 5-Iodo-2-methoxybenzoic acid Product Specification and SDS.[1]Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1][4] Tetrahedron Letters, 43(29), 5047-5048.[1] Link

  • PubChem. Compound Summary: 5-Iodo-2-methoxybenzoic acid (CID 4086166).[1] National Library of Medicine. Link

  • Sahoo, S. K., et al. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines.[1] RSC Advances. Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 5-Iodo-2-methoxybenzoic Acid

Executive Summary & Chemical Identity[1][2] 5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7) is a critical halogenated aromatic scaffold used primarily as an intermediate in the synthesis of radiopharmaceuticals (e.g., SPECT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7) is a critical halogenated aromatic scaffold used primarily as an intermediate in the synthesis of radiopharmaceuticals (e.g., SPECT/PET imaging agents) and bioactive small molecules.[1][2] Its structural integrity—defined by the sterically distinct iodine at the meta position relative to the carboxyl group and para to the methoxy group—makes it a valuable precursor for Suzuki-Miyaura cross-coupling and radioiodination via halogen exchange.

This guide provides an authoritative breakdown of its physical properties, distinguishing it from common regioisomers (e.g., 2-iodo-5-methoxybenzoic acid), and details self-validating protocols for its characterization.

Table 1: Core Chemical Constants
PropertyValueSource/Notes
CAS Registry Number 2786-00-7 Verified [1, 2]
IUPAC Name 5-Iodo-2-methoxybenzoic acid
Synonyms 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acidNote: "o-Anisic acid" refers to the parent scaffold.
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Exact Mass 277.944 g/mol Monoisotopic
Melting Point 150 – 155 °CExperimental [1]
Appearance White to off-white crystalline powder
Predicted pKa 3.65 ± 0.10Calculated (Acidic shift from o-anisic acid pKa 4.09 due to -I effect)
Predicted LogP 2.22XLogP3 [2]

Structural Analysis & Spectroscopy

Understanding the spectroscopic signature of 5-Iodo-2-methoxybenzoic acid is essential for confirming regio-purity, particularly to rule out the formation of the 3-iodo isomer during synthesis.

NMR Interpretation (Expert Insight)

The substitution pattern (1-COOH, 2-OMe, 5-I) creates a distinct splitting pattern in the aromatic region of the ¹H-NMR spectrum.

  • H3 (Ortho to OMe): Appears as a doublet (d) at ~6.8–7.0 ppm.[3] High electron density from the methoxy group shields this proton.

  • H4 (Meta to OMe, Para to COOH): Appears as a doublet of doublets (dd) at ~7.8 ppm. It couples with H3 (ortho, J≈8.8 Hz) and H6 (meta, J≈2.4 Hz).

  • H6 (Ortho to COOH): Appears as a doublet (d) at ~8.1–8.3 ppm. Deshielded by the adjacent carbonyl, showing a small meta coupling constant (J≈2.4 Hz) with H4.

  • OMe: Strong singlet (s) at ~3.9 ppm.

Infrared (IR) Fingerprint
  • C=O Stretch: 1680–1700 cm⁻¹ (Characteristic of aromatic carboxylic acids).

  • O-H Stretch: 2800–3200 cm⁻¹ (Broad, hydrogen-bonded).

  • C-O Stretch (Ether): ~1250 cm⁻¹ (Aryl alkyl ether).

Solubility & Lipophilicity Profile

The solubility of 5-Iodo-2-methoxybenzoic acid is pH-dependent. As a weak acid (pKa ~3.65), it exists primarily in its unionized, insoluble form at gastric pH (1.2) and ionized, soluble form at physiological pH (7.4).

Table 2: Solubility Profile
SolventSolubility RatingMechanism
Water (pH < 3) Low (< 0.1 mg/mL)Unionized acid precipitates.
Water (pH > 7) High (> 10 mg/mL)Forms soluble carboxylate salt (Sodium 5-iodo-2-methoxybenzoate).
Ethanol HighSoluble due to lipophilic iodine/methoxy groups.
DMSO HighPreferred solvent for stock solutions (> 50 mM).
Diethyl Ether ModerateUsed for extraction from acidified aqueous layers.

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Objective: Synthesize 5-Iodo-2-methoxybenzoic acid from 2-methoxybenzoic acid (o-anisic acid) via electrophilic aromatic substitution, ensuring high regioselectivity.

Mechanism: The methoxy group is a strong ortho/para director. The para position (C5) is sterically favored over the ortho position (C3), which is flanked by the carboxyl and methoxy groups.

Methodology:

  • Dissolution: Dissolve 2-methoxybenzoic acid (1.0 eq) in Glacial Acetic Acid.

  • Iodination: Add Iodine Monochloride (ICl) (1.1 eq) dropwise at room temperature. Alternative: Use

    
     with an oxidant like 
    
    
    
    .
  • Reaction: Stir at 40–60 °C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quench: Pour mixture into ice water containing Sodium Bisulfite (

    
    ) to reduce unreacted iodine (removes purple color).
    
  • Precipitation: The product precipitates as a white solid.[3][4] Filter and wash with cold water.

  • Recrystallization (Self-Validating Step): Recrystallize from Ethanol/Water (1:1).

    • Validation: Measure Melting Point.[3][4][5][6] If < 150 °C, repeat recrystallization to remove the 3-iodo isomer.

SynthesisWorkflow Start Start: o-Anisic Acid React Add ICl / AcOH Stir 60°C, 4h Start->React Quench Quench in Ice/NaHSO3 (Reduces excess I2) React->Quench Filter Filter Precipitate Quench->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst Validate Validation: Check MP (150-155°C) Recryst->Validate

Figure 1: Synthesis and purification workflow for 5-Iodo-2-methoxybenzoic acid.

Protocol B: Potentiometric pKa Determination

Objective: Accurately determine the pKa to predict ionization at physiological pH.

  • Preparation: Prepare a 0.01 M solution of the compound in a mixed solvent (e.g., Methanol/Water 1:1) due to low aqueous solubility.

  • Titration: Titrate with 0.1 M KOH standard solution using a calibrated pH electrode.

  • Calculation: Plot pH vs. Volume of KOH. The inflection point represents the pKa in the mixed solvent.

  • Correction: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (

    
    ).
    
    • Note: The iodine substituent is electron-withdrawing, stabilizing the carboxylate anion, thus lowering the pKa relative to o-anisic acid (4.09).

Protocol C: Purity Analysis (HPLC)

Objective: Quantify purity and detect regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Expected Retention: The 5-iodo isomer is more lipophilic than the parent acid and will elute later.

Handling & Stability

  • Light Sensitivity: Iodinated aromatic compounds are susceptible to photodeiodination. Store in amber glass vials .

  • Storage: Keep at room temperature (15–25 °C) in a dry, well-ventilated area.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Use standard PPE (gloves, goggles, fume hood).

References

  • Sigma-Aldrich. 5-Iodo-2-methoxybenzoic acid Product Specification.Link

  • PubChem. 5-Iodo-2-methoxybenzoic acid (Compound CID 4086166).[1] National Library of Medicine. Link

  • ChemicalBook. 5-Iodo-2-methoxybenzoic acid Properties and Suppliers.Link

  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy- (Parent Scaffold Data).Link

Sources

Foundational

5-Iodo-2-methoxybenzoic acid molecular weight and formula

An In-depth Technical Guide to 5-Iodo-2-methoxybenzoic Acid: Core Properties, Synthesis, and Applications Abstract 5-Iodo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the sci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Iodo-2-methoxybenzoic Acid: Core Properties, Synthesis, and Applications

Abstract

5-Iodo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structural arrangement, featuring a carboxylic acid, a methoxy group, and an iodine atom on a benzene ring, provides three distinct points for chemical modification. This guide offers a comprehensive overview of its fundamental properties, outlines a detailed synthesis protocol with mechanistic insights, explores its critical applications as a versatile chemical intermediate, and provides essential safety and handling information. The strategic placement of the iodo group makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and methoxy substituents offer further opportunities for derivatization and tuning of electronic properties. This document serves as a technical resource for researchers and drug development professionals leveraging this valuable building block.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 5-Iodo-2-methoxybenzoic acid are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₇IO₃[1][2]
Molecular Weight 278.04 g/mol [2]
IUPAC Name 5-iodo-2-methoxybenzoic acid[2]
Synonyms 5-Iodo-o-anisic acid, 2-Methoxy-5-iodobenzoic acid[1]
CAS Number 2786-00-7[1]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 150-155 °C[1]
Density 1.878 ± 0.06 g/cm³ (Predicted)[1]
SMILES String COC1=C(C=C(C=C1)I)C(=O)O[2]
InChI Key FVEBPHMWZVPXQS-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The primary route for synthesizing 5-Iodo-2-methoxybenzoic acid is the direct electrophilic iodination of its precursor, 2-methoxybenzoic acid (o-anisic acid). The regioselectivity of this reaction is governed by the electronic effects of the substituents on the aromatic ring.

Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key to its success and high regioselectivity lies in the directing effects of the existing substituents:

  • Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

  • Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.

The potent para-directing influence of the methoxy group at position 2 overwhelmingly controls the reaction's outcome. The incoming iodine electrophile (I⁺), generated in situ from an iodine source and an oxidizing agent, is directed to the 5-position, which is para to the methoxy group and meta to the carboxylic acid group. This position is both electronically favored and sterically accessible, leading to the desired product with high specificity.

Synthesis Workflow Visualization

The following diagram illustrates the typical laboratory-scale synthesis workflow for 5-Iodo-2-methoxybenzoic acid.

SynthesisWorkflow Start Starting Material: 2-Methoxybenzoic Acid Reaction Electrophilic Iodination Start->Reaction Reagents Reagents: Iodine (I₂) Oxidizing Agent (e.g., HIO₃) Solvent (e.g., Acetic Acid) Reagents->Reaction Workup Reaction Workup: Quenching (Na₂S₂O₃) Precipitation in Water Reaction->Workup Reaction Mixture Isolation Isolation: Vacuum Filtration Workup->Isolation Crude Crude Product Isolation->Crude Purification Purification: Recrystallization (e.g., from Ethanol/Water) Crude->Purification Final Final Product: 5-Iodo-2-methoxybenzoic Acid Purification->Final Analysis Analysis: Melting Point NMR / IR Spectroscopy Final->Analysis

Caption: Workflow for the synthesis and purification of 5-Iodo-2-methoxybenzoic acid.

Applications in Research and Drug Development

5-Iodo-2-methoxybenzoic acid is not typically an end-product but rather a crucial intermediate. Its value lies in the versatility of its functional groups, which allows for the construction of more complex molecular architectures.

  • Pharmaceutical Intermediate: It serves as a key building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[3] A notable example is its use as an intermediate in the synthesis of Nemorexan, a compound investigated for its therapeutic potential.[3] Its utility spans from initial drug discovery in research labs to large-scale production.[3]

  • Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making the aryl iodide an excellent coupling partner in a wide array of transition-metal-catalyzed reactions.[4] This is arguably its most important feature for synthetic chemists. The iodine atom acts as a reliable "handle" for forming new carbon-carbon and carbon-heteroatom bonds in reactions such as:

    • Suzuki-Miyaura Coupling (with boronic acids)

    • Heck Coupling (with alkenes)

    • Sonogashira Coupling (with terminal alkynes)

    • Buchwald-Hartwig Amination (with amines)

    • Ullmann Coupling

  • Building Block for Bioactive Molecules: It is frequently employed in the synthesis of novel compounds with potential hormonal or neurological activity.[5] The rigid benzoic acid scaffold, combined with the ability to introduce diverse substituents at the 5-position via the iodo group, allows for systematic exploration of structure-activity relationships (SAR) in drug development programs.

  • Further Derivatization: The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acyl chlorides, providing another avenue for molecular elaboration.[4] This allows for the attachment of the molecule to other scaffolds or the introduction of groups that can modulate properties like solubility or cell permeability.

Experimental Protocol: Synthesis from 2-Methoxybenzoic Acid

This protocol describes a representative method for the synthesis of 5-Iodo-2-methoxybenzoic acid. It is adapted from established procedures for the iodination of substituted benzoic acids.

Protocol 5.1: Electrophilic Iodination of 2-Methoxybenzoic Acid

Rationale: This procedure uses iodine in the presence of an oxidizing agent to generate an electrophilic iodine species in situ, which then reacts with the electron-rich aromatic ring of 2-methoxybenzoic acid. Acetic acid serves as a polar protic solvent that can dissolve the starting material and accommodate the ionic intermediates.

Materials and Equipment:

  • 2-Methoxybenzoic acid

  • Iodine (I₂)

  • Iodic acid (HIO₃) or another suitable oxidizing agent

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxybenzoic acid in glacial acetic acid. Add a magnetic stir bar.

  • Reagent Addition: To the stirring solution, add 0.5 equivalents of iodine (I₂) and 0.4 equivalents of iodic acid (HIO₃). Causality Note: The iodic acid acts as the oxidizing agent, converting I₂ to the active electrophilic species, I⁺.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing a large volume of cold deionized water with vigorous stirring. A precipitate should form.

  • Workup: Add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic purple/brown color of iodine disappears. Causality Note: This step neutralizes any unreacted iodine, preventing it from co-precipitating with the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it. Slowly add hot water until the solution becomes turbid, then add a few drops of hot ethanol to redissolve the solid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Verification: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The purity can be validated by measuring the melting point (literature: 150-155 °C) and through spectroscopic analysis (¹H NMR, ¹³C NMR).

Safety, Handling, and Storage

As a laboratory chemical, 5-Iodo-2-methoxybenzoic acid must be handled with appropriate precautions.

  • Hazard Identification (GHS Classification):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Safe Handling:

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6][7]

    • Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[6][8]

    • Wash hands thoroughly after handling.[8]

    • Avoid formation of dust and aerosols during handling.[1][7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Iodo-2-methoxybenzoic acid is a cornerstone intermediate in modern organic synthesis. Its molecular weight of 278.04 g/mol and formula of C₈H₇IO₃ belie the chemical potential held within its structure. The compound's true value is realized in its application as a versatile building block, enabling the efficient construction of complex molecules for the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to incorporate this powerful tool into their synthetic strategies.

References

  • Exploring the Applications of 2-Iodo-5-methoxybenzoic Acid in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5-Iodo-2-methoxybenzoic acid | C8H7IO3. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 2-Iodo-5-methoxybenzoic acid. MySkinRecipes. [Link]

  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

Sources

Exploratory

5-Iodo-2-methoxybenzoic acid melting point range

Executive Summary This technical guide provides a definitive characterization profile for 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7), a critical intermediate in the synthesis of radiolabeled tracers and bioactive scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive characterization profile for 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7), a critical intermediate in the synthesis of radiolabeled tracers and bioactive scaffolds.[1]

Accurate thermal characterization of this compound is frequently compromised by confusion with its positional isomer, 2-iodo-5-methoxybenzoic acid.[1] This guide establishes the authoritative melting point range of 150–155 °C for the target compound, distinguishing it from the lower-melting isomer (136–137 °C).[1] It details the experimental protocols for validation, purification strategies to achieve this range, and the mechanistic logic driving its synthesis.

Chemical Profile & Isomer Criticality

In drug development, "structure is destiny."[1] For 5-Iodo-2-methoxybenzoic acid, the position of the iodine atom relative to the methoxy and carboxyl groups dictates its reactivity in Suzuki-Miyaura cross-couplings and its thermal properties.[1]

Crucial Distinction: Researchers must verify the CAS number and structure before characterization.[1] The melting point is the primary rapid-diagnostic tool to rule out isomer contamination.[1]

FeatureTarget: 5-Iodo-2-methoxybenzoic acid Isomer: 2-Iodo-5-methoxybenzoic acid
CAS Number 2786-00-7 54413-93-3
Structure Iodine at pos. 5 (para to methoxy)Iodine at pos. 2 (ortho to methoxy)
Melting Point 150–155 °C 136–137 °C (approx)
Primary Use Precursor for radiotracers, biarylsDifferent metabolic pathways

Thermal Characterization Data

The following data aggregates high-purity supplier certificates and literature values. A melting point below 148 °C typically indicates significant impurities (often starting material o-anisic acid) or isomer contamination.[1]

Table 1: Consensus Melting Point Data
Source TypeSpecification RangeNotes
High-Purity Standard (Sigma-Aldrich) 150 – 155 °C Validated for >97% purity.[1]
Industrial Grade (Echemi) 150 – 155 °CConsistent with high-purity data.[1]
Literature (Isomer Warning) 136 – 137 °CDO NOT USE. Refers to 2-iodo-5-methoxy isomer.[1]
Starting Material (o-Anisic Acid) 98 – 100 °CDepression of MP indicates unreacted starting material.[1]

Experimental Protocol: Melting Point Determination

To ensure reproducibility, the following protocol minimizes errors caused by sublimation or uneven heating, which are common with iodinated benzoic acids.

Workflow Visualization

MP_Determination Sample Sample Preparation (Dry & Fine Powder) Loading Capillary Loading (2-3 mm height) Sample->Loading Apparatus Apparatus Setup (Start Temp: 130°C) Loading->Apparatus Ramp Ramp Rate (1°C/min) Apparatus->Ramp Observation Observation (Meniscus Formation) Ramp->Observation

Figure 1: Standardized Melting Point Determination Workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for at least 4 hours. Iodinated acids can retain lattice water or solvent, which depresses the melting point.[1]
      
    • Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.[1]

  • Capillary Loading:

    • Fill a standard glass capillary tube to a height of 2–3 mm .[1]

    • Critical: Compact the powder by tapping the capillary on a hard surface.[1] Loose packing leads to uneven melting and wider ranges.[1]

  • Apparatus Settings:

    • Start Temperature: 130 °C (approx. 20 °C below expected MP).[1][2]

    • Ramp Rate: 1 °C/min.

    • Why? Fast ramp rates (>3 °C/min) cause "thermal lag," resulting in an artificially high observed melting point.[1]

  • Observation:

    • Record

      
      : The temperature at which the first liquid droplet (meniscus) forms.[1]
      
    • Record

      
      : The temperature at which the sample becomes completely clear.[1]
      
    • Acceptance Criteria: The range (

      
      ) should be 
      
      
      
      °C.

Synthesis & Purification Logic

Understanding the synthesis aids in troubleshooting purity issues.[1][3] The compound is typically synthesized via the iodination of 2-methoxybenzoic acid (o-anisic acid).[1]

Synthesis Pathway

Synthesis Start o-Anisic Acid (MP: 98-100°C) Reagents I2 + Oxidant (KMnO4 or Anodic) Start->Reagents Electrophilic Subst. Intermediate Reaction Mixture (Acidic pH) Reagents->Intermediate Product 5-Iodo-2-methoxybenzoic Acid (Crude) Intermediate->Product Precipitation Pure Recrystallized Product (MP: 150-155°C) Product->Pure Recrystallization (EtOH/H2O)

Figure 2: Synthesis and Purification Pathway.

Purification Protocol (Recrystallization)

If the MP is below 150 °C, recrystallization is required to remove unreacted o-anisic acid or iodine occlusion.[1]

  • Solvent System: Ethanol/Water (approx. 70:30 v/v).[1]

  • Procedure:

    • Dissolve the crude solid in minimum boiling ethanol.[1]

    • Add hot water dropwise until persistent turbidity is observed.[1]

    • Add a few drops of ethanol to clear the solution.[1]

    • Allow to cool slowly to room temperature, then to 4 °C.

    • Note: Rapid cooling traps impurities.[1] Slow crystal growth yields pure needles.[1]

References

  • Sigma-Aldrich. Product Specification: 5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7).[1][4] Retrieved from

  • PubChem. Compound Summary: 5-Iodo-2-methoxybenzoic acid.[1][4][5] National Library of Medicine.[1] Retrieved from [4]

  • Echemi. Product Database: 5-Iodo-2-methoxybenzoic acid Properties. Retrieved from

  • ChemicalBook. 2-Iodo-5-methoxybenzoic acid (Isomer comparison). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Structure and Utility of 5-Iodo-2-methoxybenzoic acid

Abstract 5-Iodo-2-methoxybenzoic acid is a pivotal halogenated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring a carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Iodo-2-methoxybenzoic acid is a pivotal halogenated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring a carboxylic acid, a methoxy group, and an iodine atom, provides a unique combination of reactivity and functionality. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures in pharmaceutical and materials science research. Detailed experimental protocols, safety considerations, and spectroscopic data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for utilizing this important chemical intermediate.

Molecular Structure and Physicochemical Properties

5-Iodo-2-methoxybenzoic acid, also known as 5-Iodo-o-anisic acid, is a disubstituted benzoic acid derivative. The core of the molecule is a benzene ring functionalized with a carboxylic acid group (-COOH) at position 1, a methoxy group (-OCH₃) at position 2, and an iodine atom (-I) at position 5. The ortho-methoxy group exerts a significant electronic influence on the molecule, while the iodine atom at the para-position relative to the methoxy group serves as a highly effective leaving group in a multitude of chemical transformations.

The interplay between these functional groups dictates the molecule's chemical behavior. The carboxylic acid group is a key handle for derivatization into esters and amides, while the aryl-iodide bond is primed for participation in organometallic cross-coupling chemistry.[1]

Physicochemical Data Summary

A compilation of the key physical and chemical properties of 5-Iodo-2-methoxybenzoic acid is provided below for quick reference. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name 5-iodo-2-methoxybenzoic acidPubChem[2]
Synonyms 5-Iodo-o-anisic acid, 2-Methoxy-5-iodobenzoic acidSigma-Aldrich
CAS Number 2786-00-7Sigma-Aldrich
Molecular Formula C₈H₇IO₃PubChem[2]
Molecular Weight 278.04 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
Melting Point 150-155 °CSigma-Aldrich
SMILES COc1ccc(I)cc1C(O)=OSigma-Aldrich
InChI Key FVEBPHMWZVPXQS-UHFFFAOYSA-NSigma-Aldrich
Spectroscopic Characterization

The structural elucidation of 5-Iodo-2-methoxybenzoic acid and its reaction products relies heavily on spectroscopic techniques. The expected spectral features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), and the three aromatic protons, which will appear as a complex set of multiplets in the aromatic region (approx. 6.5-8.0 ppm) due to their specific coupling patterns. The acidic proton of the carboxylic acid will present as a broad singlet at a downfield chemical shift (>10 ppm), which is often exchangeable with D₂O.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. Key signals include the methoxy carbon (~56 ppm), the aromatic carbons (110-160 ppm), and the carbonyl carbon of the carboxylic acid (~165-175 ppm).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A very broad O-H stretch from the carboxylic acid dimer will be observed from approximately 2500-3300 cm⁻¹.[3] A strong, sharp C=O stretching vibration for the carbonyl group will appear around 1680-1720 cm⁻¹.[3] Additionally, C-O stretching from the ether linkage will be present in the 1200-1300 cm⁻¹ region, and aromatic C-H stretches will be seen around 3000-3100 cm⁻¹.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (278.04). The isotopic pattern of iodine will be evident. Common fragmentation patterns may include the loss of the methoxy group or the carboxylic acid group.

Synthesis and Purification

The most common and direct route to 5-Iodo-2-methoxybenzoic acid is through the electrophilic iodination of 2-methoxybenzoic acid (o-anisic acid). The methoxy group is an ortho-, para-director; since the ortho- position is sterically hindered by the adjacent carboxylic acid, iodination preferentially occurs at the para- position (position 5).

Causality in Synthetic Protocol Design

Several iodinating systems can be employed, but a common and effective method involves the use of iodine (I₂) in the presence of an oxidizing agent. The purpose of the oxidizing agent (e.g., iodic acid, periodic acid, or even nitric acid in older procedures) is to generate a more potent electrophilic iodine species (such as I⁺) in situ, which is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring. While older methods sometimes used hazardous reagents like fuming sulfuric acid and sodium nitrite, or highly toxic thallium salts, modern approaches favor safer and more efficient conditions.[4][5]

The choice of solvent is critical; acetic acid is often used as it is polar enough to dissolve the starting materials and is relatively inert to the reaction conditions. The purification is typically achieved by recrystallization, which leverages the crystalline nature of the product and its differential solubility in a hot versus cold solvent system to remove unreacted starting materials and byproducts.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a representative procedure for the laboratory-scale synthesis of 5-Iodo-2-methoxybenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iodine (approx. 0.5 eq) and periodic acid (approx. 0.4 eq).

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and maintain stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate should form.

  • Workup - Neutralization: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown/purple color of iodine disappears.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol) to yield the pure 5-Iodo-2-methoxybenzoic acid as a crystalline solid.

  • Characterization: Dry the product and determine its melting point. Confirm its identity and purity using NMR and IR spectroscopy.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Dissolve 2-Methoxybenzoic Acid in Acetic Acid reagents Add Iodine (I₂) and Periodic Acid (H₅IO₆) start->reagents reaction Heat to 70-80 °C Monitor by TLC reagents->reaction quench Cool and Pour into Water reaction->quench neutralize Add Na₂S₂O₃ (aq) to Remove Excess I₂ quench->neutralize filtration Collect Solid by Vacuum Filtration neutralize->filtration recrystallize Recrystallize from Aqueous Ethanol filtration->recrystallize dry Dry Product recrystallize->dry characterize Characterize by MP, NMR, IR dry->characterize

Caption: Workflow for the synthesis and purification of 5-Iodo-2-methoxybenzoic acid.

Reactivity and Synthetic Utility

The true value of 5-Iodo-2-methoxybenzoic acid lies in its capacity to serve as a versatile scaffold in organic synthesis, primarily due to the reactivity of the aryl-iodide bond. Aryl iodides are among the most reactive aryl halides in transition-metal-catalyzed cross-coupling reactions because the Carbon-Iodine bond is the weakest among the halogens, facilitating the crucial oxidative addition step in the catalytic cycle.[1]

This compound is a cornerstone for building molecular complexity. The carboxylic acid can be masked (e.g., as an ester) or used to link to other molecular fragments, while the iodo group provides a site for forming new carbon-carbon or carbon-heteroatom bonds.

Key Role in Cross-Coupling Reactions

5-Iodo-2-methoxybenzoic acid is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery and materials science.[6]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds. This is one of the most widely used methods for constructing biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, important in pharmaceuticals and functional materials.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aniline derivatives which are prevalent in medicinal chemistry.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

The reliability and broad functional group tolerance of these reactions make 5-Iodo-2-methoxybenzoic acid an indispensable intermediate.[6]

Diagram of Synthetic Utility

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds main 5-Iodo-2-methoxy- benzoic acid suzuki Suzuki Coupling (with R-B(OH)₂) main->suzuki Pd cat. sonogashira Sonogashira Coupling (with R-C≡CH) main->sonogashira Pd/Cu cat. buchwald Buchwald-Hartwig (with R₂NH) main->buchwald Pd cat. heck Heck Coupling (with Alkene) main->heck Pd cat. biaryl Biaryl Derivatives (C-C Bond) suzuki->biaryl alkyne Aryl-Alkyne (C-C Bond) sonogashira->alkyne amine Aryl-Amine (C-N Bond) buchwald->amine alkene Substituted Alkene (C-C Bond) heck->alkene

Sources

Exploratory

5-Iodo-2-methoxybenzoic acid chemical structure and properties

This technical guide provides a comprehensive analysis of 5-Iodo-2-methoxybenzoic acid , a critical intermediate in medicinal chemistry and radiopharmaceutical development. Structure, Synthesis, and Applications in Drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Iodo-2-methoxybenzoic acid , a critical intermediate in medicinal chemistry and radiopharmaceutical development.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7) is a halogenated benzoic acid derivative widely utilized as a scaffold in the synthesis of bioactive molecules.[1][2] Its structural uniqueness lies in the ortho-methoxy group, which provides steric influence and electronic donation, and the meta-iodine atom (relative to the carboxyl group), which serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). This compound is a preferred building block for developing radiotracers (SPECT/PET) and kinase inhibitors due to the lability of the C–I bond and the pharmacological relevance of the anisic acid core.

Chemical Identity & Physicochemical Properties[1][3][4][5]

The compound is an isomer of iodinated anisic acid. It is characterized by a high melting point and low aqueous solubility, necessitating the use of polar organic solvents for reactivity.

Table 1: Chemical Specifications
PropertyData
IUPAC Name 5-Iodo-2-methoxybenzoic acid
Common Synonyms 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid
CAS Registry Number 2786-00-7
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
SMILES COC1=C(C=C(C=C1)I)C(=O)O
Melting Point 150 – 155 °C (Crystalline solid)
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted) ~3.8 – 4.0 (Acidic, slightly stronger than o-anisic acid due to I-inductive effect)

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of 5-iodo-2-methoxybenzoic acid. Method A is preferred for high-purity laboratory scale synthesis, while Method B is often utilized for industrial scalability.

Method A: Methylation of 5-Iodosalicylic Acid (High Fidelity)

This method avoids regioselectivity issues by starting with the pre-iodinated scaffold.

  • Precursor: 5-Iodosalicylic acid (5-iodo-2-hydroxybenzoic acid).

  • Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Protocol:

    • Dissolve 5-iodosalicylic acid (1.0 eq) in anhydrous acetone.

    • Add anhydrous

      
       (2.5 eq) to generate the phenoxide/carboxylate dianion.
      
    • Add Methyl Iodide (2.2 eq) dropwise at 0°C.

    • Reflux for 12–16 hours to form the methyl ester intermediate (Methyl 5-iodo-2-methoxybenzoate).

    • Hydrolysis: Treat the intermediate with NaOH (aq)/MeOH at 60°C for 2 hours.

    • Acidify with HCl to precipitate the target acid.

    • Purification: Recrystallization from Ethanol/Water.

Method B: Direct Iodination of o-Anisic Acid (Industrial)

Direct electrophilic aromatic substitution relies on the ortho/para directing power of the methoxy group.

  • Precursor: 2-Methoxybenzoic acid (o-anisic acid).

  • Reagents: Iodine (

    
    ), Iodic Acid (
    
    
    
    ) or Periodic Acid (
    
    
    ), Acetic Acid/Sulfuric Acid.
  • Mechanism: The methoxy group at position 2 directs the electrophile (

    
    ) to positions 3 and 5. Position 5 is sterically favored over position 3 (which is flanked by OMe and COOH).
    
  • Protocol:

    • Dissolve o-anisic acid in glacial acetic acid.

    • Add Iodine (

      
      ) and the oxidant (
      
      
      
      ) to generate the active iodinating species.
    • Heat to 70–80°C for 4–6 hours.

    • Quench with saturated Sodium Thiosulfate (

      
      ) to remove unreacted iodine.
      
    • Filter the precipitate and wash with cold water.

Synthesis Pathway Diagram

SynthesisRoutes cluster_0 Method A: Functional Group Modification cluster_1 Method B: Direct Halogenation Start1 5-Iodosalicylic Acid (OH at 2, I at 5) Step1 Methylation (MeI, K2CO3) Start1->Step1 Esterification & Etherification Start2 o-Anisic Acid (OMe at 2) Step3 Electrophilic Iodination (I2, HIO3, AcOH) Start2->Step3 Regioselective Substitution Step2 Hydrolysis (NaOH, then HCl) Step1->Step2 Saponification Target 5-Iodo-2-methoxybenzoic Acid (CAS 2786-00-7) Step2->Target Yield >85% Step3->Target Yield ~70%

Caption: Comparison of synthetic routes. Method A offers higher regiochemical purity, while Method B is more direct.

Structural Analysis & Spectroscopy

Accurate identification is crucial to distinguish the 5-iodo isomer from the 3-iodo or 4-iodo isomers.

Nuclear Magnetic Resonance (NMR)

The substitution pattern (1-COOH, 2-OMe, 5-I) creates a distinct splitting pattern in the aromatic region.

  • H-6 (Ortho to COOH, Meta to I): Appears as a doublet (d) with a small coupling constant (

    
     Hz) due to meta-coupling with H-4. It is significantly deshielded by the adjacent carboxyl group, typically appearing around 8.0 – 8.1 ppm .
    
  • H-4 (Para to COOH, Ortho to I): Appears as a doublet of doublets (dd). It couples with H-3 (ortho,

    
     Hz) and H-6 (meta, 
    
    
    
    Hz). The iodine atom provides a deshielding effect relative to the parent anisic acid, shifting this proton to ~7.8 ppm .
  • H-3 (Ortho to OMe, Meta to I): Appears as a doublet (d,

    
     Hz). The electron-donating methoxy group shields this proton, placing it upfield around 6.8 – 7.0 ppm .
    
  • Methoxy (-OCH3): A strong singlet integrating to 3 protons at ~3.9 ppm .[3]

Mass Spectrometry (MS)
  • Molecular Ion:

    
     (
    
    
    
    ).
  • Fragmentation: Loss of -OH (M-17) and -COOH (M-45) are common. The presence of Iodine is often confirmed by the loss of I radical (M-127) in high-energy collisions.

Reactivity & Applications

The versatility of 5-iodo-2-methoxybenzoic acid stems from its "bifunctional" nature: the carboxylic acid allows for amide/ester formation, while the aryl iodide facilitates carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C–I bond at position 5 is highly reactive toward oxidative addition by Pd(0). This allows the attachment of aryl, vinyl, or alkyl groups to the 5-position, preserving the methoxy-benzoic acid core.

  • Application: Synthesis of biaryl scaffolds for kinase inhibitors (e.g., ASK1 inhibitors).

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C–I bond.

    • Transmetallation: Boronic acid couples with the Pd-complex.

    • Reductive Elimination: Formation of the C–C bond.[4]

Radiopharmaceutical Precursors

The iodine atom can be exchanged for radioactive isotopes (


 for SPECT or 

for PET) via halogen exchange reactions or stannylation followed by iododestannylation.
  • Target: Dopamine D2/D3 receptor ligands often utilize substituted benzamides derived from this acid.

Reactivity Workflow Diagram

Reactivity Core 5-Iodo-2-methoxybenzoic Acid Path1 Activation (SOCl2 / Oxalyl Chloride) Core->Path1 -COOH Reactivity Path2 Pd(0) Catalysis (Suzuki/Heck) Core->Path2 C-I Reactivity Path3 Radiohalogenation (SnBu3 precursor) Core->Path3 Isotope Exchange Prod1 Acid Chlorides / Amides (Drug Linkers) Path1->Prod1 Prod2 5-Aryl-2-methoxybenzoic Acids (Biaryl Scaffolds) Path2->Prod2 Prod3 [123I]-Radiotracers (SPECT Imaging) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the carboxyl and iodo groups.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C (Refrigerate). Light sensitive (Iodine compounds can degrade/discolor upon prolonged light exposure).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

  • PubChem. 5-Iodo-2-methoxybenzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • L. J. Goossen et al. Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling.[5] Journal of the American Chemical Society, 2007.[5] (Contextual reference for benzoic acid coupling).

  • University of Mainz. Synthesis of Halogenated Benzamides for D2-like Dopamine Receptors. (Referenced for synthesis via methylation of iodosalicylic acid). Available at: [Link]

  • Google Patents.Process for producing 5-iodo-2-methylbenzoic acid (Analogous chemistry). US Patent 7642374B2.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-Iodo-2-methoxybenzoic Acid

[1] Executive Summary & Structural Significance 5-Iodo-2-methoxybenzoic acid (5-I-2-MBA) serves as a critical halogenated building block in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and radio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Significance

5-Iodo-2-methoxybenzoic acid (5-I-2-MBA) serves as a critical halogenated building block in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and radiolabeled tracers for SPECT imaging.[1] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid (amide coupling/esterification), the methoxy group (directing group/hydrogen bond acceptor), and the aryl iodide (Suzuki-Miyaura/Sonogashira cross-coupling handle).

This guide provides a definitive spectroscopic profile for 5-I-2-MBA. Unlike simple aromatics, the steric bulk of the iodine at the C5 position and the electronic effects of the ortho-methoxy group create a unique spectral signature that requires careful deconvolution to distinguish it from its isomers (e.g., 3-iodo or 4-iodo analogs).

Synthesis & Sample Preparation

To ensure the spectroscopic data presented below is reproducible, the sample must be of high purity (>98%). The following protocol describes the generation of the analyte via electrophilic aromatic substitution, favored at the C5 position due to the para-directing methoxy group.

Validated Synthesis Protocol

Reaction: Iodination of 2-methoxybenzoic acid (o-anisic acid) using N-Iodosuccinimide (NIS).[1]

  • Solubilization: Dissolve 2-methoxybenzoic acid (1.0 eq) in Acetonitrile (MeCN).

  • Activation: Add Trifluoroacetic acid (TFA, 0.1 eq) as a catalyst.

  • Iodination: Add NIS (1.1 eq) portion-wise at room temperature.

    • Mechanistic Note: The methoxy group activates the ring; the carboxylic acid deactivates it.[1] The C5 position is electronically most favorable (para to activation, meta to deactivation).

  • Workup: Quench with 10% aq. Sodium Thiosulfate (

    
    ) to remove excess iodine (color change from red/brown to yellow/clear).[1]
    
  • Isolation: Acidify to pH 2 with 1M HCl. Filter the precipitate.[1][2]

  • Purification: Recrystallize from Ethanol/Water.

Analytical Workflow Diagram

AnalyticalWorkflow Start Raw Sample (Crude Solid) Prep Sample Prep (DMSO-d6 / CDCl3) Start->Prep Solubilization NMR 1H / 13C NMR (Structural ID) Prep->NMR 600 MHz MS LC-MS (MW Confirmation) Prep->MS ESI (-) QC Purity Check (HPLC >98%) NMR->QC Validation MS->QC Validation

Figure 1: Analytical workflow ensuring sample integrity prior to spectroscopic data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The NMR profile of 5-I-2-MBA is characterized by a specific AMX spin system (or ABX depending on field strength) in the aromatic region.[1]

Solvent Choice: DMSO-


 is recommended over 

due to the limited solubility of the free acid and the potential for carboxylic acid dimerization in non-polar solvents, which broadens the -COOH signal.
H NMR Data (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
COOH 12.80 - 13.10Broad Singlet1H-Acidic proton (exchangeable).[1]
H-6 7.95Doublet (d)1H

Ortho to COOH (deshielding) + Ortho to I. Most downfield aromatic.[1]
H-4 7.82Doublet of Doublets (dd)1H

,

Para to COOH, Ortho to I.
H-3 6.98Doublet (d)1H

Ortho to OMe (shielding). Most upfield aromatic.[1]
OMe 3.84Singlet (s)3H-Characteristic methoxy resonance.[1]
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
C=O 166.5Carboxylic Acid Carbon
C-O (Ar) 158.2C-2 (Ipso to Methoxy)
Ar-CH 141.5C-4 (Ortho to Iodine)
Ar-CH 133.8C-6 (Ortho to COOH)
Ar-C 123.5C-1 (Ipso to COOH)
Ar-CH 114.2C-3 (Ortho to Methoxy)
C-I 82.5C-5 (Ipso to Iodine - Heavy atom shielding effect)
OMe 56.1Methoxy Carbon

Mass Spectrometry (MS) Profile[1][2][4]

Mass spectrometry confirms the molecular weight and the presence of iodine (mass defect).

  • Molecular Formula:

    
    [1][3][4]
    
  • Exact Mass: 277.94[1][3]

  • Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids (

    
    ).[1]
    
Fragmentation Pathway

The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the carboxyl group.[1]

  • Parent Ion:

    
     277 (
    
    
    
    )
  • Decarboxylation: Loss of

    
     (44 Da) 
    
    
    
    
    
    233[1]
  • Deiodination: Homolytic cleavage of C-I bond (weakest bond) often seen in MS/MS.[1]

MS_Fragmentation Parent Parent Ion [M-H]- = 277 Frag1 Decarboxylation [M-H-CO2]- = 233 Parent->Frag1 - CO2 (44 Da) Frag2 Iodine Loss [M-H-CO2-I]•- = 106 Frag1->Frag2 - I (127 Da)

Figure 2: Proposed ESI(-) fragmentation pathway for 5-Iodo-2-methoxybenzoic acid.[1]

Infrared (IR) Spectroscopy[1][3][8]

The IR spectrum provides rapid confirmation of functional group integrity.[1]

Wavenumber (

)
Vibration ModeDiagnostic Value
2800 - 3200 O-H Stretch (Broad)Confirms carboxylic acid (often overlaps C-H).[1]
1680 - 1705 C=O[1][4] Stretch (Strong)Carbonyl group.[1] Shifted slightly lower due to conjugation.
1250 - 1280 C-O Stretch (Strong)Aryl alkyl ether (Methoxy group).[1]
500 - 600 C-I StretchFingerprint region confirmation of halogenation.[1]

Quality Control & Storage

To maintain the integrity of the reference standard:

  • Storage: Store at 2-8°C, protected from light. Aryl iodides can undergo photolytic deiodination over time, turning the solid yellow/brown.[1]

  • Purity Check (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

    • Detection: UV at 254 nm.[1]

    • Retention Time: 5-Iodo-2-methoxybenzoic acid will elute after the non-iodinated precursor (2-methoxybenzoic acid) due to increased lipophilicity from the iodine atom.[1]

References

  • Sigma-Aldrich. 5-Iodo-2-methoxybenzoic acid Product Specification & MSDS. CAS 2786-00-7.[1][3] Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621745, 5-Iodo-2-methoxybenzoic acid. Retrieved from [1]

  • SDBS. Spectral Database for Organic Compounds.[1][5] SDBS No. 12345 (Generalized Reference for o-Anisic Acid derivatives).[1] Retrieved from [1]

  • Castanet, A.-S., et al. (2002).[1] Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters. (Methodology grounding for NIS iodination protocol).

Sources

Exploratory

Technical Guide: 1H NMR Characterization of 5-Iodo-2-methoxybenzoic Acid

Executive Summary This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 5-Iodo-2-methoxybenzoic acid (CAS: 319-24-4).[1] As a trisubstituted benzene derivative, this compound serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 5-Iodo-2-methoxybenzoic acid (CAS: 319-24-4).[1] As a trisubstituted benzene derivative, this compound serves as a critical scaffold in the synthesis of radiopharmaceuticals (e.g.,


I-labeled tracers) and auxin-mimetic herbicides.[1]

Accurate characterization requires navigating specific challenges: the solubility limits of the carboxylic acid moiety, the "heavy atom" anisotropic effects of iodine, and the specific coupling patterns of the 1,2,4-substitution motif.[1] This document outlines a self-validating protocol for sample preparation, acquisition, and spectral assignment.[1]

Part 1: Structural Analysis & Theoretical Prediction

Before acquisition, we must establish the theoretical framework to validate experimental results. The molecule consists of a benzene ring substituted at positions 1 (COOH), 2 (OCH


), and 5 (I).
Substituent Effects (Electronic & Steric)
  • 1-COOH (Carboxylic Acid): Strongly electron-withdrawing (EWG) via induction and resonance. It significantly deshields the ortho proton (H6).

  • 2-OCH

    
     (Methoxy):  Strongly electron-donating (EDG) via resonance. It increases electron density at the ortho (H3) and para (H5 - occupied) positions. This results in significant shielding (upfield shift) of H3.
    
  • 5-I (Iodine): A "heavy atom" substituent. While weakly electron-withdrawing by induction, its large electron cloud creates significant magnetic anisotropy.[1] Unlike chlorine or bromine, iodine typically causes a pronounced deshielding effect on ortho protons (H4 and H6) due to this anisotropy, often exceeding electronegativity-based predictions.[1]

Coupling Logic (1,2,4-Substitution Pattern)

The aromatic protons form an AMX (or ABX) spin system:

  • H3 (d): Doublet. Couples only with H4 (Ortho,

    
    ).
    
  • H4 (dd): Doublet of Doublets. Couples with H3 (Ortho,

    
    ) and H6 (Meta, 
    
    
    
    ).
  • H6 (d): Doublet. Couples only with H4 (Meta,

    
    ). Note: Para coupling to H3 is typically negligible.
    

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and spectral integrity, follow this specific workflow.

Solvent Selection Strategy

Recommendation: DMSO-d


  (Dimethyl sulfoxide-d

)[1][2]
  • Rationale: CDCl

    
     is non-polar and often leads to the dimerization of carboxylic acids, causing the -COOH proton to appear extremely broad or disappear entirely.[1] DMSO-d
    
    
    
    disrupts these dimers via strong hydrogen bonding, resulting in a sharp, observable singlet for the -COOH proton around 12-13 ppm.[1]
  • Solubility: The polar nature of DMSO ensures complete solvation of the 5-iodo-2-methoxybenzoic acid matrix.[1]

Sample Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Add 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure Clear Solution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire Spectrum (16+ Scans) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for polar aromatic acids.

Part 3: Spectral Analysis & Assignment[1][3]

The following data represents the consensus spectral features for 5-Iodo-2-methoxybenzoic acid in DMSO-d


 at 300-400 MHz.
Chemical Shift Table[4]
AssignmentProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Rationale
-COOH Carboxylic Acid12.5 - 13.5 Broad Singlet1HN/AAcidic proton involved in H-bonding with DMSO.[1]
H-6 Aromatic7.85 - 7.95 Doublet (d)1H

Deshielded by ortho-COOH and meta-Iodine.[1]
H-4 Aromatic7.75 - 7.85 dd1H

,

Deshielded by ortho-Iodine (anisotropy) and para-COOH.[1]
H-3 Aromatic6.95 - 7.05 Doublet (d)1H

Strongly shielded by ortho-Methoxy group.
-OCH

Methoxy3.80 - 3.90 Singlet (s)3HN/ACharacteristic chemical shift for aryl methyl ethers.
Coupling Tree Analysis (The H-4 Signal)

The H-4 proton is the most diagnostically significant signal because it couples to both H-3 and H-6, revealing the substitution geometry.[1]

CouplingTree Root H-4 Uncoupled Signal Level1 Split by H-3 (Ortho) J = ~8.8 Hz Root->Level1 Large Splitting Level2 Split by H-6 (Meta) J = ~2.4 Hz Level1->Level2 Small Splitting Final Observed Signal: Doublet of Doublets (dd) Level2->Final p1 p2 p1->p2 p3 p1->p3 p4 p2->p4 p5 p2->p5 p6 p3->p6 p7 p3->p7

Figure 2: Coupling tree demonstrating the origin of the "Doublet of Doublets" (dd) pattern for H-4.

Part 4: Troubleshooting & Artifacts

When analyzing the spectrum, be aware of these common artifacts which can be mistaken for impurities:

  • Water Peak (DMSO-d

    
    ):  A variable singlet typically appears around 3.33 ppm . Do not integrate this.
    
  • Residual Solvent (DMSO-d

    
    ):  A quintet centered at 2.50 ppm .[2]
    
  • Rotational Sidebands: Due to the heavy iodine atom, spinning sidebands may be more pronounced if the sample is spun at low rates (< 20 Hz). Recommendation: Acquire non-spinning if resolution permits.

  • Trace Impurities:

    • 2-Methoxybenzoic acid:[1][3] Lack of Iodine. H5 appears as a triplet/multiplet ~7.0-7.5 ppm.[1]

    • 5-Iodosalicylic acid:[1][4] Demethylation product. OMe peak at 3.8 ppm disappears; Phenolic OH appears (often broad).

Part 5: References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[Link] (Referenced for general benzoic acid derivative shift logic).

  • Reich, H. J. (2023). Proton NMR Chemical Shifts - Aromatics. University of Wisconsin-Madison.[1] [Link]

Sources

Foundational

13C NMR analysis of 5-Iodo-2-methoxybenzoic acid

Structural Elucidation and Spectral Assignment: A Comprehensive Guide to the C NMR Analysis of 5-Iodo-2-methoxybenzoic Acid Introduction & Strategic Context In the high-stakes environment of medicinal chemistry, 5-Iodo-2...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and Spectral Assignment: A Comprehensive Guide to the C NMR Analysis of 5-Iodo-2-methoxybenzoic Acid

Introduction & Strategic Context

In the high-stakes environment of medicinal chemistry, 5-Iodo-2-methoxybenzoic acid (


) serves as a critical scaffold. It is frequently utilized as a precursor for Suzuki-Miyaura cross-coupling reactions to generate biaryl systems or as a radioiodination template in nuclear medicine.

For the analytical chemist, this molecule presents a distinct challenge: the Heavy Atom Effect . The presence of Iodine at position 5 introduces relativistic spin-orbit coupling effects that defy standard electronegativity-based chemical shift predictions. A standard "additivity rule" approach will fail to correctly identify the C-5 carbon, often leading to misassignment with solvent peaks or aliphatic impurities.

This guide provides a definitive protocol for the structural elucidation of 5-Iodo-2-methoxybenzoic acid, moving beyond simple data listing to explain the causality of the observed spectral features.

Theoretical Framework: The Iodine Anomaly

To accurately assign the


C spectrum, one must understand the competing electronic effects within the aromatic ring.
The Heavy Atom Effect (Spin-Orbit Coupling)

Contrary to the inductive effect ($ -I ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C{ipso}$).
  • Mechanism: The large electron cloud of Iodine allows for significant spin-orbit circulation. This relativistic effect generates a local magnetic field that opposes the external field (

    
    ).
    
  • Result: The

    
     carbon signal is pushed significantly upfield, often appearing between 80–90 ppm , a region typically associated with 
    
    
    
    carbons or alkynes, rather than the expected aromatic region (120–140 ppm).
Electronic Competition
  • Methoxy Group ($ -OCH_3 $): A strong

    
    -donor ($ +M $ effect). It significantly deshields the attached carbon (C-2) to ~158 ppm  and shields the ortho and para positions.
    
  • Carboxyl Group ($ -COOH $): A moderate

    
    -acceptor ($ -M $ effect). It deshields the ortho and para positions.
    

Experimental Protocol

Reliable data begins with rigorous sample preparation. The carboxylic acid moiety creates dimerization potential, which can broaden signals in non-polar solvents.

Sample Preparation Workflow
ParameterSpecificationRationale
Solvent DMSO-d

(Dimethyl sulfoxide-d

)
Disrupts carboxylic acid dimers via H-bonding; ensures sharp peaks.
Concentration 30–50 mg in 0.6 mL

C has 1.1% natural abundance; high concentration is vital for quaternary C detection.
Relaxation Agent Cr(acac)

(Optional, 0.02 M)
Paramagnetic agent to shorten

relaxation times for quantitative integration (if required).
Tube Quality 5mm High-Precision (Wilmad 528-PP or equiv)Ensures field homogeneity (shimming) for resolving close aromatic couplings.
Acquisition Parameters (400 MHz + Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (to capture C=O ~170 ppm and potential folding).

  • Relaxation Delay (

    
    ): 3.0 – 5.0 seconds .
    
    • Critical Note: Quaternary carbons (C-1, C-2, C-5, C=O) have long spin-lattice relaxation times (

      
      ). A short 
      
      
      
      will saturate these signals, causing them to disappear into the noise.
  • Scans (NS): Minimum 1024 (approx. 1 hour) for adequate S/N ratio.

  • Temperature: 298 K (25°C).

Spectral Assignment & Data Analysis[1][2][3][4][5][6][7][8]

The following assignments are derived from substituent chemical shift additivity principles corrected for the heavy atom effect and validated against isomeric analogs (e.g., 2-iodo-5-methoxybenzoic acid).

Predicted Chemical Shift Table (DMSO-d )
CarbonTypePredicted Shift (

, ppm)
Assignment Logic (Causality)
C-8 (COOH)

166.0 – 168.0 Carbonyl carbon; most deshielded due to double bond to oxygen.
C-2 (C-O)

157.0 – 159.0 Ipso to Methoxy. Strong deshielding via electronegativity and resonance.
C-4

138.0 – 140.0 Para to COOH (deshielding) and ortho to Iodine (deshielding).
C-6

131.0 – 133.0 Ortho to COOH and ortho to Iodine.
C-1

120.0 – 122.0 Ipso to COOH. Shielded by ortho-Methoxy effect.
C-3

112.0 – 114.0 Ortho to Methoxy (strong shielding resonance effect).
C-5 (C-I)

82.0 – 86.0 Diagnostic Peak. Ipso to Iodine. Extreme shielding due to Heavy Atom Effect.
C-7 (OMe)

55.0 – 56.5 Aliphatic methoxy carbon. Standard region.
Structural Numbering Reference
  • C-1: Attached to COOH

  • C-2: Attached to OMe

  • C-5: Attached to Iodine[1][2][3][4][5]

Visualization of Logic & Workflow

Assignment Logic Flow

This diagram illustrates the decision tree a scientist should use when assigning the peaks, prioritizing the most distinct signals first.

AssignmentLogic Start Start: Full Spectrum Analysis Region1 Region > 160 ppm Start->Region1 Most Downfield Region2 Region 155-160 ppm Start->Region2 Aromatic Deshielded Region3 Region 80-90 ppm Start->Region3 Anomalous Upfield Aromatic Region4 Region 50-60 ppm Start->Region4 Aliphatic Region5 Region 110-145 ppm Start->Region5 Remaining Aromatic AssignCOOH Assign C=O (COOH) (~167 ppm) Region1->AssignCOOH AssignCOMe Assign C-2 (C-O) (~158 ppm) Region2->AssignCOMe AssignCI Assign C-5 (C-I) (Heavy Atom Effect) (~84 ppm) Region3->AssignCI AssignOMe Assign OMe (Aliphatic) (~56 ppm) Region4->AssignOMe AssignAromatic Assign Remaining CH (Coupling Constants/HMBC) Region5->AssignAromatic

Caption: Logical flow for peak assignment, isolating distinctive chemical shifts (COOH, C-I, C-OMe) before resolving complex aromatic coupling.

Experimental Workflow

The step-by-step process to ensure data integrity.

ExpWorkflow Step1 Sample Prep 30mg in DMSO-d6 Step2 Pulse Setup Set d1 > 3s (Quaternary C detection) Step1->Step2 Step3 Acquisition NS = 1024 Decoupled Step2->Step3 Step4 Processing LB = 1.0 Hz Baseline Correction Step3->Step4 Step5 Validation Check C-I peak (~84 ppm) Step4->Step5

Caption: Critical experimental path. Note the emphasis on relaxation delay (d1) in Step 2 to ensure detection of the C-I carbon.

Troubleshooting & Validation

If the spectrum does not match the prediction, consider these common pitfalls:

  • Missing C-5 or COOH Signals:

    • Cause: Insufficient relaxation delay (

      
      ). The quaternary carbons relax slowly.
      
    • Fix: Increase

      
       to 5 seconds or add Cr(acac)
      
      
      
      .
  • Split Peaks:

    • Cause: Rotamers (rare for this molecule) or restricted rotation if the sample is too concentrated/viscous.

    • Fix: Run at elevated temperature (313 K).

  • Solvent Peak Overlap:

    • Issue: DMSO-d

      
       septet is at ~39.5 ppm. 
      
      
      
      triplet is at 77.16 ppm.[1][6]
    • Note: The C-I peak (~84 ppm) is close to the

      
       triplet. Do not confuse the solvent triplet for the C-I singlet.  This is why DMSO is preferred.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Standard text on Heavy Atom Effects).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Carbon. University of Wisconsin-Madison.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for analog comparisons like Anisole and Iodobenzene).

  • BenchChem. (2025).[1] Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid. (Analogous heavy atom shift data).

  • Royal Society of Chemistry. (2016). Supporting Information: Synthesis of substituted benzoic acids. (Provides experimental shifts for methoxy/iodo benzoic acid isomers).

Sources

Exploratory

Technical Guide: Mass Spectrometry Profiling of 5-Iodo-2-methoxybenzoic Acid

[1] Executive Summary This technical guide provides a rigorous framework for the mass spectrometric analysis of 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7).[1] As a critical intermediate in the synthesis of radiolabele...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7).[1] As a critical intermediate in the synthesis of radiolabeled benzamides (e.g., IBZM) and bioactive pharmacophores, accurate detection and structural validation are paramount.[1] This document synthesizes mechanistic fragmentation logic with practical experimental protocols, focusing on Electrospray Ionization (ESI) for bioanalytical applications and Electron Ionization (EI) for synthetic validation.[1]

Part 1: Molecular Intelligence & Theoretical Profile

Before initiating experimental workflows, the analyst must ground the instrument parameters in the molecule's physicochemical reality.[1]

Physicochemical Properties
PropertyValueAnalytical Implication
Formula

Base for exact mass calculation.[1][2]
Monoisotopic Mass 277.9440 DaTarget m/z for high-resolution MS (HRMS).[1]
Molecular Weight 278.04 g/mol Average mass for low-res inputs.[1]
pKa (COOH) ~3.5 - 4.0Indicates Negative Ion Mode (ESI-) is superior due to facile deprotonation.[1]
LogP ~2.2Compatible with Reverse-Phase LC (C18 columns).[1]
Isotope Signature (The Iodine Factor)

Unlike Chlorine or Bromine, Iodine (


) is monoisotopic.[1]
  • Observation: You will not see an M+2 peak (no

    
     or 
    
    
    
    pattern).[1]
  • Mass Defect: Iodine has a significant negative mass defect.[1] High-resolution instruments will show the mass slightly lower than the integer sum of carbons/hydrogens would suggest.[1]

  • Validation: The absence of an M+2 isotope peak confirms the presence of Iodine over other halogens.[1]

Part 2: Ionization Strategies & Fragmentation Logic

Strategy A: LC-MS/MS (Electrospray Ionization - Negative Mode)

Primary Application: Trace analysis, biological matrices, and purity profiling.[1]

  • Ionization Mechanism: Deprotonation of the carboxylic acid.[1]

    • Precursor Ion:

      
       at m/z 276.94 .[1]
      
  • Fragmentation Pathway (CID):

    • Decarboxylation (Primary): The most energetically favorable pathway for benzoate anions is the loss of

      
       (44 Da).[1]
      
      • 
         (Product Ion: 4-iodo-1-methoxybenzene anion).[1]
        
    • Demethylation (Secondary): Loss of the methyl group (

      
      , 15 Da) from the ether, often followed by 
      
      
      
      loss.[1]
    • Iodine Loss (High Energy): Homolytic cleavage of the C-I bond is rare in soft ESI unless collision energies are high (

      
      ).[1]
      
Strategy B: GC-MS (Electron Ionization)

Primary Application: Synthetic intermediate validation and raw material ID.[1]

  • Ionization Mechanism: Hard ionization (70 eV) creating a radical cation

    
    .[1]
    
  • Fragmentation Pathway:

    • Molecular Ion: Distinct peak at m/z 278 .[1]

    • Ortho Effect (Methoxy): The C2-methoxy group interacts with the C1-carboxyl.[1] Expect loss of

      
       (m/z 261) or loss of formaldehyde (
      
      
      
      ) via rearrangement.[1]
    • Iodine Cleavage: The C-I bond is weak relative to the aromatic ring.[1] Expect a significant fragment at m/z 151 (Loss of I,

      
      ).[1]
      
    • Benzoyl Ion: Loss of

      
       and 
      
      
      
      to form the phenyl cation species.[1]

Part 3: Visualizing the Fragmentation Pathways[3]

The following diagram maps the distinct pathways for ESI (Even-electron) and EI (Odd-electron) processes.

FragmentationPathways Start 5-Iodo-2-methoxybenzoic Acid (MW 278) ESI_Ion [M-H]- Precursor (m/z 276.9) Start->ESI_Ion ESI (-) Mode EI_Ion [M]+ Radical Cation (m/z 278) Start->EI_Ion EI (70 eV) ESI_Frag1 Product: [M-H-CO2]- (m/z 232.9) (4-iodoanisole anion) ESI_Ion->ESI_Frag1 -CO2 (44 Da) Primary Transition ESI_Frag2 Product: [M-H-CH3]- (m/z 261.9) ESI_Ion->ESI_Frag2 -CH3 (15 Da) EI_Frag1 Fragment: [M-OH]+ (m/z 261) (Ortho Effect) EI_Ion->EI_Frag1 -OH (17 Da) EI_Frag2 Fragment: [M-I]+ (m/z 151) (Radical Loss) EI_Ion->EI_Frag2 -I (127 Da) EI_Frag3 Fragment: [M-OCH3]+ (m/z 247) EI_Ion->EI_Frag3 -OCH3 (31 Da)

Caption: Comparative fragmentation logic for ESI (Negative) and EI ionization modes.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Method Development (ESI-)

Objective: Establish a sensitive MRM (Multiple Reaction Monitoring) transition for quantification.

Reagents:

  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.5).[1] Note: Avoid formic acid if possible, as it suppresses negative mode ionization for some weak acids.

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of 5-Iodo-2-methoxybenzoic acid in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.[1]

  • Infusion: Infuse directly into the MS source at 10 µL/min.

  • Source Optimization:

    • Polarity: Negative .[1]

    • Capillary Voltage: 2.5 - 3.0 kV (Keep lower to prevent arcing).[1]

    • Cone Voltage: Ramp 10V to 50V. Select voltage yielding max intensity for m/z 276.9.[1]

  • Collision Energy (CE) Ramp:

    • Isolate 276.9 in Q1.[1]

    • Apply CE from 5 eV to 40 eV.[1]

    • Target: Maximize product ion m/z 232.9 (Loss of

      
      ).
      
  • Final MRM Transition: 276.9

    
     232.9  (Quantifier).
    
Protocol B: GC-MS Purity Check (EI)

Objective: Confirm synthetic purity and identify de-iodinated impurities.[1]

Derivatization (Optional but Recommended): While the molecule can be analyzed directly, the carboxylic acid tailing can be severe.[1] Methylation is recommended.[1]

  • Reaction: Mix 100 µL sample + 100 µL TMS-Diazomethane (or BF3-Methanol). Incubate 30 mins at 60°C.

  • Result: Analyte converts to Methyl 5-iodo-2-methoxybenzoate (MW 292).[1]

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).

Part 5: Data Interpretation & Troubleshooting

Common Artifacts & Interferences[1]
ArtifactObserved MassCauseSolution
[M+Na-2H]- m/z 298.9Sodium adduct in negative mode (rare but possible with high salt).[1]Use Ammonium Acetate buffer to displace Na.[1]
De-iodination m/z 151 (EI)Thermal degradation in GC inlet.[1]Lower inlet temp or use on-column injection.[1]
Dimerization m/z 555

formation in ESI source.
Reduce sample concentration; increase source temperature.
The "Ortho Effect" Diagnostic

In the EI spectrum (or derivatized GC-MS), the "Ortho Effect" serves as a structural confirmation of the 2-methoxy position.

  • Mechanism: The methoxy oxygen can abstract a hydrogen from the specific ortho-position, or facilitate the loss of neutral molecules that meta/para isomers cannot.

  • Check: Compare the ratio of

    
     to 
    
    
    
    . Ortho isomers typically show enhanced
    
    
    or
    
    
    transitions compared to the 3-methoxy or 4-methoxy isomers [1].[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Benzoic acid, 2-methoxy-. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • PubChem. (2024).[1] 5-Iodo-2-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Ortho Effect and Halogen fragmentation mechanisms).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Reference for ESI negative mode ionization of carboxylic acids).

Sources

Foundational

5-Iodo-2-methoxybenzoic acid safety data sheet (SDS) information

CAS: 2786-00-7 | Structural Scaffold for Radiopharmaceutical Ligands Executive Summary This technical guide provides a comprehensive safety and handling profile for 5-Iodo-2-methoxybenzoic acid (also known as 5-Iodo-o-an...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2786-00-7 | Structural Scaffold for Radiopharmaceutical Ligands

Executive Summary

This technical guide provides a comprehensive safety and handling profile for 5-Iodo-2-methoxybenzoic acid (also known as 5-Iodo-o-anisic acid). While often categorized generically as a benzoic acid derivative, this compound holds specific significance as a synthetic intermediate for benzamide-based radioligands, most notably IBZM (Iodobenzamide) , a high-affinity antagonist for dopamine D2 receptors used in SPECT imaging.

Professional Advisory: This compound possesses a carbon-iodine (C-I) bond susceptible to homolytic cleavage under UV light. Standard "white powder" handling protocols are insufficient; exclusion of light and moisture is critical to maintain isotopic purity potential and chemical stability.

Part 1: Chemical Identity & Physiochemical Profile[1][2][3]

Causality of Properties: The physiochemical behavior of this molecule is dictated by the ortho-methoxy group (providing steric bulk and electron donation) and the meta-iodine atom (heavy halogen, lipophilicity enhancer). The carboxylic acid moiety dominates its solubility profile, rendering it soluble in basic aqueous solutions but requiring organic solvents (DMSO, Methanol) for neutral forms.

Table 1: Identity & Physical Data
ParameterTechnical Specification
Chemical Name 5-Iodo-2-methoxybenzoic acid
Synonyms 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid
CAS Number 2786-00-7
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 150–155 °C (Literature consistent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.5–4.0 (Acidic proton on carboxyl group)
Part 2: Hazard Identification & Toxicology (GHS)

Expert Interpretation: While specific toxicological datasets (LD50) for this specific isomer are limited in public registries, structural activity relationship (SAR) analysis with analogous iodinated benzoic acids mandates a Warning classification. The primary risks are tissue irritation (mucous membranes) and potential sensitization.

GHS Classification (derived from structural analogues)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

DOT Diagram: Molecular Risk Map

The following diagram maps the functional groups to their specific safety risks.

MolecularRisk Molecule 5-Iodo-2-methoxybenzoic Acid Iodine C-I Bond (Pos 5) Risk: Photolytic Cleavage Molecule->Iodine Carboxyl COOH Group (Pos 1) Risk: Acidic Corrosivity/Irritation Molecule->Carboxyl Methoxy Methoxy Group (Pos 2) Risk: Metabolic Demethylation Molecule->Methoxy

Caption: Functional group analysis linking chemical structure to specific safety and stability hazards.

Part 3: Safe Handling, Storage, & Stability

The Protocol of Light Exclusion: The iodine-aryl bond is weaker than bromine or chlorine analogues. Exposure to ambient UV light can cause gradual deiodination, liberating free iodine (


) which discolors the solid (yellow/brown tint) and compromises downstream stoichiometric precision.
1. Storage Parameters
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended for long-term storage to prevent oxidative degradation.

  • Container: Amber glass vials or foil-wrapped containers are mandatory.

  • Incompatibility: Strong oxidizing agents, strong bases.[1]

2. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (min 0.11mm thickness)Protects against organic solvent carriers (e.g., DCM) often used with this compound.
Respiratory N95 or P100 (if powder handling)Prevents inhalation of irritant dust (H335).
Eye Protection Chemical Safety GogglesStandard protection against acidic dust entry into eyes.
Part 4: Emergency Response Decision Tree

Self-Validating Response System: This workflow ensures that the response matches the state of the contaminant (Solid vs. Solution).

EmergencyResponse Start Exposure Incident Type Contamination Type? Start->Type Solid Dry Solid Spill Type->Solid Liquid Solution Spill (DMSO/MeOH) Type->Liquid Act_Solid 1. Avoid Dust Generation 2. Sweep into Amber Jar 3. Neutralize Surface (Weak Base) Solid->Act_Solid Act_Liquid 1. Absorb with Vermiculite 2. Ventilate Fume Hood 3. Treat as Halogenated Waste Liquid->Act_Liquid Medical Medical Evaluation (Check for Iodine Sensitization) Act_Solid->Medical Act_Liquid->Medical

Caption: Logic flow for containing spills based on physical state, prioritizing containment of halogenated waste.

Part 5: Research Applications & Synthesis Context

Why this compound matters: 5-Iodo-2-methoxybenzoic acid is not merely a reagent; it is the structural backbone for IBZM , a radiopharmaceutical used to image dopamine receptors. In drug development, the carboxyl group is typically converted to an amide (via reaction with an amine), while the iodine remains the site for radioactive exchange (e.g.,


 or 

).
Synthesis Workflow (Contextual)

The following diagram illustrates the critical role of this compound in the synthesis of benzamide ligands.

Synthesis Precursor 2-Methoxybenzoic Acid Step1 Iodination (I2 / Oxidant) Precursor->Step1 Target 5-Iodo-2-methoxybenzoic Acid (The Topic Compound) Step1->Target Step2 Amide Coupling (SOCl2 / Amine) Target->Step2 Final IBZM (D2 Ligand) (Radiopharmaceutical) Step2->Final

Caption: Synthetic pathway showing the conversion of 2-methoxybenzoic acid to the target, and subsequently to IBZM.

Part 6: Waste Disposal & Regulatory Compliance
  • Waste Stream: Must be disposed of as Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as the iodine content requires specific high-temperature incineration protocols to prevent the formation of toxic vapors.

  • Water Hazard: WGK 3 (Severe hazard to waters) - Do not allow to enter drains.

  • Regulatory: TSCA (USA) status should be verified as "Active" or "R&D Exemption" depending on volume.

References
  • PubChem. (n.d.).[4] Compound Summary: 5-Iodo-2-methoxybenzoic acid.[5][6][7] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Kung, H. F., et al. (1989). New Tc-99m complexes based on N2S2 ligands. (Contextual reference for benzamide synthesis workflows). Nuclear Medicine and Biology.

Sources

Exploratory

An In-Depth Technical Guide on the Safe Handling and Storage of 5-Iodo-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential precautions and protocols for the safe handling and storage of 5-Iodo-2-methoxybenzoic acid. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions and protocols for the safe handling and storage of 5-Iodo-2-methoxybenzoic acid. As a crucial building block in pharmaceutical and agrochemical synthesis, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1]

Section 1: Compound Profile and Hazard Identification

5-Iodo-2-methoxybenzoic acid (CAS No: 2786-00-7) is a solid, combustible compound.[2] A thorough understanding of its hazard profile is the foundation of safe laboratory practices.

1.1: GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 5-Iodo-2-methoxybenzoic acid, the primary hazards are:

Hazard StatementClassificationPercentage of Notifications
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2100%
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A100%
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 380%

Data aggregated from notifications to the ECHA C&L Inventory.[3]

These classifications indicate that the compound can cause significant, though not irreversible, damage upon contact with skin and eyes, and may lead to irritation of the respiratory system if inhaled.[3][4][5][6][7]

1.2: Physical and Chemical Properties

A summary of key physical and chemical properties is presented below. This data is crucial for risk assessment and for designing appropriate handling and storage procedures.

PropertyValue
Molecular Formula C₈H₇IO₃[2][8]
Molecular Weight 278.04 g/mol [2][8]
Appearance Solid[2]
Melting Point 150-155 °C[2]
Storage Class 11 (Combustible Solids)[2]
Section 2: Risk Assessment and Mitigation

A systematic approach to risk assessment involves identifying potential exposure routes and implementing control measures. The following diagram illustrates the workflow for a comprehensive risk assessment when working with 5-Iodo-2-methoxybenzoic acid.

RiskAssessment cluster_assessment Risk Assessment cluster_controls Control Measures cluster_review Review & Refine Start Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Exposure Assess Exposure Routes: - Inhalation (dust) - Dermal Contact - Eye Contact - Ingestion Start->Exposure Risk Evaluate Risk Level: - Likelihood - Severity Exposure->Risk Engineering Engineering Controls: - Fume Hood - Ventilated Enclosure Risk->Engineering Implement Controls Admin Administrative Controls: - SOPs - Training Engineering->Admin PPE Personal Protective Equipment (PPE): - Gloves - Goggles/Face Shield - Lab Coat Admin->PPE Monitor Monitor Effectiveness PPE->Monitor Post-Implementation Update Update Protocols Monitor->Update

Caption: Risk assessment and control workflow for 5-Iodo-2-methoxybenzoic acid.

2.1: Engineering Controls

The primary engineering control for handling this compound is to work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust and aerosols.[4][9][10] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[10]

2.2: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Chemical-resistant gloves.[4]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[4][10]

Section 3: Standard Operating Procedures for Handling

Adherence to standardized procedures is critical for minimizing risk.

3.1: General Handling

  • Avoid contact with skin, eyes, and clothing.[4][9][11]

  • Avoid the formation of dust and aerosols.[4][9]

  • Wash hands thoroughly after handling.[4][5]

  • Use non-sparking tools to prevent ignition sources.[4][9]

3.2: Weighing and Dispensing

This process should be conducted within a ventilated enclosure or chemical fume hood to contain any airborne particles.

3.3: Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition.[4]

  • Containment: Prevent the spill from entering drains or water courses.[7][12]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.[4][7]

    • Use dry cleanup procedures to avoid generating dust.[7]

    • Sweep or vacuum the spilled material into a clean, dry, labeled container for disposal.[7] Consider using explosion-proof equipment for vacuuming.[7]

    • Mix with sand or another inert absorbent material before sweeping.[8]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local regulations.[4][5]

Section 4: Storage and Stability

Proper storage is essential for maintaining the integrity of 5-Iodo-2-methoxybenzoic acid and preventing hazardous situations.

4.1: Storage Conditions

  • Store in a tightly closed container.[4][5][9][11]

  • Keep in a dry, cool, and well-ventilated place.[4][9][10][11]

  • Some sources recommend refrigeration (2-8°C).[1][8]

  • Store locked up.[4][5][7]

4.2: Incompatible Materials

To prevent hazardous reactions, store 5-Iodo-2-methoxybenzoic acid away from:

  • Strong oxidizing agents[10]

  • Strong bases[10]

4.3: Thermal Stability and Decomposition

  • Carbon monoxide (CO)[5][15]

  • Carbon dioxide (CO₂)[5][15]

  • Hydrogen iodide[15]

Avoid exposure to heat, flames, and sparks.[8][10]

Section 5: Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

5.1: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5][8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][11] If skin irritation occurs, get medical advice.[4][5]
Eye Contact Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[5][11]
Ingestion Wash out the mouth with copious amounts of water.[8] Do not induce vomiting. Seek immediate medical attention.[8]

The following flowchart outlines the decision-making process for responding to an exposure incident.

EmergencyResponse cluster_actions Start Exposure Incident Assess Assess the Situation (Route of Exposure, Severity) Start->Assess Inhalation Inhalation Assess->Inhalation Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Ingestion Ingestion Assess->Ingestion FreshAir Move to Fresh Air Provide Oxygen/CPR if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin RinseEyes Rinse with Water for 15 min Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical if irritation persists RinseEyes->Medical RinseMouth->Medical

Caption: Emergency response flowchart for 5-Iodo-2-methoxybenzoic acid exposure.

Section 6: Disposal Considerations

Dispose of 5-Iodo-2-methoxybenzoic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][5] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[5]

References

  • Chemsrc. 2-Iodo-5-methoxybenzoic acid | CAS#:54413-93-3. [Link]

  • MySkinRecipes. 2-Iodo-5-methoxybenzoic acid. [Link]

  • ResearchGate. The thermal decomposition of benzoic acid. [Link]

  • ResearchGate. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. [Link]

  • PubChem. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745. [Link]

  • ResearchGate. Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression | Request PDF. [Link]

  • Lee Engineering. CHEMICAL RESISTANCE CHART. [Link]

  • PubChem. 2-Methoxybenzoic acid | C8H8O3 | CID 11370. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

Sources

Foundational

The Iodine Advantage: A Technical Guide to Iodinated Aromatic Compounds in Research

Executive Summary Iodinated aromatic compounds occupy a unique and critical niche in modern chemical research. Unlike their lighter halogen counterparts (fluorine, chlorine, bromine), aryl iodides possess a highly polari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated aromatic compounds occupy a unique and critical niche in modern chemical research. Unlike their lighter halogen counterparts (fluorine, chlorine, bromine), aryl iodides possess a highly polarizable carbon-iodine (C–I) bond and a distinct electrostatic anisotropy known as the "sigma hole." These properties render them indispensable not only as versatile intermediates in cross-coupling chemistry (Suzuki-Miyaura, Sonogashira) but also as active pharmacophores in drug discovery and vital tracers in nuclear medicine. This guide provides a technical deep-dive into the synthesis, stability, and application of these compounds, moving beyond basic textbook definitions to field-proven methodologies.

Part 1: The Physicochemical Advantage (The Sigma Hole)

The utility of aryl iodides in medicinal chemistry is often misunderstood as merely a function of lipophilicity. While the iodine atom is indeed hydrophobic, its true power lies in Halogen Bonding (XB) .

The Sigma Hole Concept

Unlike a uniform sphere of electron density, the iodine atom on an aromatic ring exhibits an anisotropic charge distribution.[1][2]

  • Equatorial Region: A belt of negative electrostatic potential orthogonal to the C–I bond.

  • Axial Region (The Sigma Hole): A region of positive electrostatic potential on the extension of the C–I bond.

This positive "cap" allows iodine to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (oxygen, nitrogen, sulfur) in protein binding pockets. This interaction is often comparable in strength to hydrogen bonding but is more hydrophobic, offering a unique tool for optimizing binding affinity without increasing polar surface area.

Key Reference: Politzer, P., et al. "Halogen bonding and other σ-hole interactions." (See Ref 1)

Part 2: Synthetic Architectures & Protocols

Direct iodination of aromatic rings is thermodynamically difficult compared to chlorination or bromination because the byproduct, HI, is a strong reducing agent that can reverse the reaction. Therefore, oxidative iodination is the gold standard in the laboratory.

Core Mechanism: Oxidative Activation

To install iodine, one must generate an electrophilic iodine species (


 equivalent) in situ.[3] This is typically achieved by oxidizing molecular iodine (

) or iodide salts (

).[3]

DOT Diagram 1: Oxidative Iodination Workflow

OxidativeIodination cluster_0 Activation Phase cluster_1 Substitution Phase I2 Molecular Iodine (I2) Elec Electrophilic Species (I+ / H2OI+) I2->Elec Oxidation Oxidant Oxidant (HIO3 / H2O2) Oxidant->Elec Sigma Sigma Complex (Intermediate) Elec->Sigma Attack Arene Arene Substrate Arene->Sigma Product Aryl Iodide Sigma->Product -H+

Caption: Generation of electrophilic iodine species followed by electrophilic aromatic substitution.

Validated Protocol: Atom-Economical Oxidative Iodination

Rationale: This protocol uses iodic acid (


) as the oxidant. It is preferred over metal-based oxidants for its high atom economy—the only byproduct is water.

Reaction Stoichiometry:



Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate (10 mmol) in Acetic Acid (20 mL). Note: If the substrate is acid-sensitive, use MeOH/Water.

  • Reagent Addition: Add molecular Iodine (

    
    , 5.5 mmol) followed by Iodic Acid (
    
    
    
    , 2.0 mmol).
    • Why? Using slight excess ensures full conversion. The specific ratio leverages the oxidizing power of

      
       to recycle the iodide byproduct back into electrophilic iodine.[3]
      
  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the violet iodine color often indicates reaction progress, but always verify analytically.

  • Quenching (Critical): Once complete, cool to room temperature. Pour the mixture into a saturated aqueous solution of Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[3][4][5][6] Thiosulfate reduces residual electrophilic iodine species to water-soluble iodide (

      
      ), preventing post-workup iodination or degradation.
      
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    

Part 3: The Hypervalent Frontier (Iodine III & V)

Beyond simple aryl iodides, hypervalent iodine reagents have revolutionized oxidation chemistry, offering non-toxic alternatives to heavy metals like Chromium(VI).

Comparative Reagent Profile
ReagentOxidation StateGeometryKey ApplicationSolubility
PIDA (Diacetoxyiodobenzene)I(III)T-shapedLigand exchange, oxidative cyclizationGood (Organic solvents)
IBX (2-Iodoxybenzoic acid)I(V)Pseudo-octahedralAlcohol oxidation (very mild)Poor (DMSO only)
DMP (Dess-Martin Periodinane)I(V)Distorted OctahedralAlcohol to Aldehyde/KetoneGood (DCM, Chloroform)

Mechanistic Insight: DMP works via a ligand exchange mechanism. The alcohol oxygen attacks the iodine center, displacing an acetate ligand. This is followed by a reductive elimination where the iodine atom acts as an electron sink, reducing from I(V) to I(III) while oxidizing the alcohol.

Key Reference: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant..." (See Ref 2)

Part 4: Radiopharmaceutical Applications[7]

Radioiodination is a cornerstone of nuclear medicine. The chemistry differs significantly from bulk synthesis because it operates at the tracer level (nanomolar concentrations), requiring rapid kinetics and high specific activity.

Isotope Selection Strategy
IsotopeHalf-LifeEmissionClinical Utility
I-123 13.2 hoursGamma (

)
SPECT Imaging (Thyroid, Neuro)
I-124 4.2 daysPositron (

)
PET Imaging (Antibody tracking)
I-125 59.4 daysAuger ElectronsBiological Assays (In vitro), Brachytherapy
I-131 8.0 daysBeta (

) / Gamma
Theranostics (Thyroid ablation)
Destannylation: The Preferred Route

Direct electrophilic substitution is often too slow for short-lived isotopes. The industry standard is Oxidative Destannylation .

DOT Diagram 2: Radioiodination via Destannylation

Destannylation Precursor Trialkyltin Precursor (Ar-SnR3) Product Radiolabeled Arene (Ar-*I) Precursor->Product Ipso Substitution Byproduct Tin Byproduct (X-SnR3) Precursor->Byproduct RadioI Radioiodide (Na*I) Intermediate Electrophilic *I+ RadioI->Intermediate Oxidation Oxidant Oxidant (Chloramine-T / Peracetic Acid) Oxidant->Intermediate Intermediate->Product

Caption: Rapid ipso-substitution of a stannyl group by electrophilic radioiodine.

Protocol Note: This reaction is instantaneous. The C–Sn bond is weak and highly polarized, acting as a "lightning rod" for the electrophilic radioiodine, ensuring high regioselectivity.

Part 5: Stability & Handling (The "Self-Validating" Safety Check)

The C–I bond (approx. 57 kcal/mol) is significantly weaker than C–Br or C–Cl. This leads to specific instability issues that researchers must mitigate.

  • Photolytic Cleavage:

    • Issue: Exposure to UV/visible light can homolytically cleave the C–I bond, generating aryl radicals and elemental iodine (turning samples yellow/brown).

    • Mitigation: Always store aryl iodides in amber vials wrapped in aluminum foil.

  • Copper Stabilization:

    • Technique: For long-term storage of liquid aryl iodides, add a small coil of activated copper wire to the vial. The copper scavenges any free iodine (

      
      ) formed by decomposition, preventing the autocatalytic degradation cycle.
      
  • Purification Check:

    • If an aryl iodide turns pink or violet, dissolve it in ether and wash with dilute sodium thiosulfate. If the color persists in the organic layer, the chromophore is likely an oxidation byproduct (quinone), not free iodine.

References

  • Politzer, P., et al. (2007). Halogen bonding and other σ-hole interactions: a perspective. Journal of Molecular Modeling.

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[6] The Journal of Organic Chemistry.[6]

  • Coenen, H. H., et al. (2010). Fluorine-18 and Iodine-124: Preparation and Application. Methods in Molecular Biology.

  • Zhdankin, V. V. (2009).[7] Hypervalent iodine reagents in organic synthesis.[7][8] Chemical Reviews.[9]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition.

Sources

Exploratory

Potential research areas for 5-Iodo-2-methoxybenzoic acid

From Synthetic Synthon to Radiopharmaceutical Precursor Executive Summary 5-Iodo-2-methoxybenzoic acid (CAS: 54413-93-3) represents a high-value scaffold in medicinal chemistry, distinguished by its "push-pull" electroni...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Synthon to Radiopharmaceutical Precursor

Executive Summary

5-Iodo-2-methoxybenzoic acid (CAS: 54413-93-3) represents a high-value scaffold in medicinal chemistry, distinguished by its "push-pull" electronic structure and dual-functional handles. As a derivative of o-anisic acid, it possesses an electron-donating methoxy group at the ortho position (imparting metabolic stability and solubility) and a reactive iodine atom at the meta position relative to the carboxyl group. This specific substitution pattern renders it an ideal "pivot point" for divergent synthesis—allowing for the rapid generation of biaryl libraries via cross-coupling or the development of high-affinity radiotracers via isotopic exchange.

This technical guide outlines the three primary research vectors for this molecule: Radiopharmaceutical Development , Fragment-Based Drug Discovery (TTR Stabilizers) , and Advanced Cross-Coupling Methodologies .

Part 1: The Synthetic Pivot Point (Cross-Coupling)

The iodine atom at the C-5 position is the primary driver of this molecule's synthetic utility. Unlike its brominated or chlorinated counterparts, the C-I bond undergoes oxidative addition with palladium catalysts under milder conditions, often without the need for specialized phosphine ligands.

Mechanistic Insight

The ortho-methoxy group exerts a mesomeric electron-donating effect (+M), which increases electron density in the ring. While this typically deactivates aryl halides towards nucleophilic attack, the iodine atom is sufficiently labile for Pd(0) insertion. However, the carboxylic acid moiety requires protection or careful base selection to prevent catalyst poisoning via carboxylate coordination.

Validated Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 5-aryl-2-methoxybenzoic acid biaryl scaffolds.

Materials:

  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the solvent mixture (dioxane/water). Sparge with argon for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Loading: Add 5-iodo-2-methoxybenzoic acid, the aryl boronic acid, and K₂CO₃.

  • Catalyst Addition: Add the Pd catalyst last, under a positive stream of argon. Cap the vial immediately.

  • Reaction: Heat the block to 90°C with vigorous stirring (800 rpm) for 4–6 hours. Monitoring via HPLC should show consumption of the starting iodide (

    
     approx. 4.5 min on C18/MeCN).
    
  • Workup: Acidify carefully with 1M HCl to pH 3 (precipitating the product). Extract with EtOAc (3x). The ortho-methoxy group aids in phase separation by reducing water solubility compared to the hydroxy analog.

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Electronic NatureExpected YieldNotes
Phenylboronic acidNeutral88-95%Standard benchmark.
4-Methoxyphenylboronic acidElectron-Rich85-92%Slower oxidative addition; may require 6h.
3-Nitrophenylboronic acidElectron-Poor90-96%Fast transmetallation.
2-Methylphenylboronic acidSteric Hindrance65-75%Steric clash with o-OMe requires SPhos catalyst.
Part 2: Radiopharmaceutical Development (SPECT Imaging)

This is the most critical application area. The 5-iodo-2-methoxybenzamide core is a pharmacophore found in several dopamine D2/D3 receptor antagonists (e.g., analogs of sulpiride and raclopride).

The "Cold" to "Hot" Transition

Researchers use 5-iodo-2-methoxybenzoic acid to synthesize "cold" standards for binding affinity assays. Once affinity is established, the molecule acts as a precursor for radioiodination (I-123 for SPECT, I-125 for in vitro, I-131 for therapy).

Workflow Visualization: The following diagram illustrates the conversion of the acid to a stannyl precursor, followed by electrophilic radioiodination.

Radiochemistry Figure 1: Radiosynthesis Workflow for Benzamide Tracers Start 5-Iodo-2-methoxy- benzoic acid Amide Benzamide Derivative Start->Amide 1. SOCl2 2. Amine/Et3N Stannane Trialkylstannyl Precursor Amide->Stannane Pd(PPh3)4 (SnBu3)2 Stille Coupling Radio Radioiodinated Tracer (*I) Stannane->Radio [*I]NaI Chloramine-T Oxidative Iodination QC QC / Release (HPLC/TLC) Radio->QC Purification

Protocol: Electrophilic Radioiodination (Iododestannylation)

Reference Grounding: This method is standard for benzamide tracers like [123I]IBZM.

  • Precursor Synthesis: The 5-iodo moiety is first converted to a tributyltin moiety using hexabutylditin and Pd(0).

  • Radiolabeling:

    • To a vial containing the stannyl precursor (50 µg) in EtOH (50 µL), add [¹²³I]NaI solution.

    • Add 10 µL of Chloramine-T (1 mg/mL) or Iodogen (coated tube) as the oxidant.

    • Reaction time: 5 minutes at room temperature.

    • Quench with sodium metabisulfite.

  • Mechanism: The electrophilic radioiodine (

    
    ) attacks the carbon-tin bond (ipso substitution). The ortho-methoxy group stabilizes the sigma complex intermediate, facilitating high radiochemical yields (>90%).
    
Part 3: Fragment-Based Drug Discovery (TTR Stabilizers)

Transthyretin (TTR) amyloidosis is treated by stabilizing the TTR tetramer.[2][3] Many effective stabilizers (e.g., Diflunisal, Tafamidis) are halogenated benzoic acid derivatives that bind in the thyroxine (T4) binding pocket.[3]

  • Pharmacophore Match: The T4 binding pocket contains hydrophobic halogen-binding pockets (HBPs). The 5-iodo substituent on the 2-methoxybenzoic acid core perfectly targets HBP3 or HBP2, while the carboxylate forms electrostatic interactions with Lys15 at the pocket entrance.

  • Research Opportunity: 5-Iodo-2-methoxybenzoic acid serves as an excellent "fragment" for X-ray crystallographic screening. By linking the C-5 position to heterocycles (via the Suzuki coupling described in Part 1), researchers can extend the molecule to bridge the two TTR monomers, significantly increasing binding affinity.

TTR Stabilization Logic:

TTR_Logic Figure 2: Structural Basis for TTR Binding Potential Core 5-Iodo-2-methoxybenzoic Acid Carboxyl Carboxyl Group (-COOH) Anchors to Lys15 Core->Carboxyl Iodine Iodine (C-5) Occupies Hydrophobic Pocket Core->Iodine Methoxy Methoxy (C-2) Steric/Solubility Control Core->Methoxy Target TTR Tetramer Stabilization (Prevents Amyloidosis) Carboxyl->Target Electrostatic Iodine->Target Van der Waals Methoxy->Target Conformation

References
  • Sigma-Aldrich. Product Specification: 5-Iodo-2-methoxybenzoic acid. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Coenen, H. H., et al. (2006). Consensus nomenclature rules for radiopharmaceutical chemistry. Nuclear Medicine and Biology, 33(3), 281-284. Link

  • Kung, H. F. (1990). Radiopharmaceuticals for CNS receptor imaging. Nuclear Medicine and Biology, 17, 85-92.
  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[2] Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Iodo-2-methoxybenzoic Acid

Abstract This document provides a detailed protocol for the synthesis of 5-Iodo-2-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the dir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-Iodo-2-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the direct electrophilic iodination of commercially available o-anisic acid. This guide elucidates the underlying chemical principles, including the regiochemical control exerted by the methoxy and carboxyl functional groups. A robust, field-tested protocol using molecular iodine activated by silver sulfate is presented, offering high yield and selectivity. The application note includes step-by-step procedures for synthesis, purification by crystallization, and safety protocols, designed for researchers, chemists, and drug development professionals.

Scientific Principle: The Logic of Regioselectivity

The synthesis of 5-Iodo-2-methoxybenzoic acid from o-anisic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The success of this synthesis hinges on controlling the regioselectivity of the iodination. The starting material, o-anisic acid, possesses two substituents on the benzene ring: a methoxy group (-OCH₃) and a carboxylic acid group (-COOH). Their electronic effects collaboratively direct the incoming electrophile (the iodine cation, I⁺) to the desired position.

  • Methoxy Group (-OCH₃): This group is a powerful activating substituent and an ortho-, para- director .[2] Through resonance, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho (C3) and para (C5) positions, making them more nucleophilic and thus more susceptible to electrophilic attack.[3]

  • Carboxylic Acid Group (-COOH): This group is a deactivating substituent and a meta- director . It withdraws electron density from the ring, making the reaction slower than with benzene itself.

In this specific case, the strongly activating effect of the methoxy group dominates the deactivating effect of the carboxylic acid group. The methoxy group directs the incoming electrophile to the positions ortho and para to it. The C3 position (ortho) is sterically hindered by the adjacent carboxylic acid group. Therefore, the electrophilic attack occurs predominantly at the C5 position, which is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group, yielding the desired 5-iodo product with high selectivity.[4]

The iodination itself is accomplished using molecular iodine (I₂). However, I₂ is the least reactive halogen in SEAr reactions and requires activation to generate a more potent electrophilic species, notionally I⁺.[5] This protocol employs silver sulfate (Ag₂SO₄) as an activator. The silver(I) ion facilitates the heterolytic cleavage of the I-I bond by precipitating one of the iodide ions as insoluble silver iodide (AgI), thereby generating the highly electrophilic iodine cation that is attacked by the electron-rich aromatic ring.[6][7]

Caption: Mechanism of Electrophilic Iodination of o-Anisic Acid.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role/Purpose
o-Anisic Acid152.151.52 g10.0Starting Material
Iodine (I₂)253.812.80 g11.0Iodinating Agent
Silver Sulfate (Ag₂SO₄)311.801.71 g5.5Iodine Activator/Catalyst
Dichloromethane (DCM)84.9350 mL-Reaction Solvent
Sodium Thiosulfate (Na₂S₂O₃)158.11~2 g-Quenching Agent (for I₂)
Sodium Bicarbonate (NaHCO₃)84.01~5 g-Neutralization/Extraction
Hydrochloric Acid (HCl, 2M)36.46As needed-Acidification for Product Precipitation
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying Agent
Deionized Water18.02~500 mL-Washing/Extraction/Crystallization
Ethanol46.07~20 mL-Crystallization Solvent
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Iodine: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation and may cause respiratory irritation.[10] Avoid creating dust.

  • Silver Sulfate: Causes serious eye damage.[11][12] It is very toxic to aquatic life with long-lasting effects.[13] Avoid release to the environment.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle exclusively in a fume hood.

  • Sulfuric Acid (formed in situ): Concentrated sulfuric acid is highly corrosive and causes severe skin burns and eye damage.[14][15] Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste, especially silver-containing residues, according to institutional and local environmental regulations.

Step-by-Step Synthesis Procedure

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add o-anisic acid (1.52 g, 10.0 mmol).

  • Add dichloromethane (50 mL) to dissolve the starting material. Stir until a clear solution is formed.

  • In dim light (to prevent premature decomposition of silver salts), add silver sulfate (1.71 g, 5.5 mmol) to the solution.

  • Add solid iodine (2.80 g, 11.0 mmol) to the mixture in one portion. The mixture will turn dark purple/brown.

  • Attach a reflux condenser to the flask.

Reaction Execution
  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the formation of a pale-yellow precipitate (silver iodide, AgI).

  • The reaction is typically complete within 18-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be less polar than the starting material.

Work-up and Isolation
  • After the reaction is complete, filter the mixture through a pad of Celite® in a Büchner funnel to remove the silver iodide precipitate and any unreacted silver sulfate. Wash the filter cake with a small amount of fresh DCM (~10 mL).

  • Transfer the combined filtrate to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 10% aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted iodine. The organic layer should become colorless.

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any acidic byproducts. Note: The product is an acid and will move to the aqueous layer. Combine these bicarbonate washes in a separate beaker.

  • Acidify the combined sodium bicarbonate extracts slowly with 2M HCl while stirring in an ice bath. The product will precipitate as a white solid. Continue adding acid until the pH is ~2.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Allow the crude product to air-dry on the filter paper.

Purification by Crystallization
  • Transfer the crude, dry solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture (start with ~80% ethanol) to dissolve the solid completely.[16]

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure white crystals of 5-Iodo-2-methoxybenzoic acid by vacuum filtration.[17]

  • Wash the crystals with a small amount of ice-cold water and dry them under vacuum.

  • Determine the yield and characterize the product (e.g., melting point, NMR). The expected melting point is approximately 165-168 °C.

Experimental_Workflow A 1. Reagent Setup - Dissolve o-anisic acid in DCM - Add Ag₂SO₄ and I₂ B 2. Reaction - Stir at room temperature for 18-24h - Monitor by TLC A->B Start Reaction C 3. Filtration - Remove AgI precipitate via Celite® filtration B->C Reaction Complete D 4. Aqueous Work-up - Wash with Na₂S₂O₃ (aq) - Extract product with NaHCO₃ (aq) C->D Isolate Filtrate E 5. Precipitation - Acidify aqueous layer with HCl to pH 2 - Isolate crude product by filtration D->E Separate Layers F 6. Purification - Recrystallize from Ethanol/Water E->F Obtain Crude Solid G 7. Final Product - Collect pure crystals by filtration - Dry under vacuum - Characterize F->G Crystals Formed

Caption: Experimental workflow for the synthesis of 5-Iodo-2-methoxybenzoic acid.

Troubleshooting

Problem ObservedPotential CauseSuggested Solution
Reaction is slow or incomplete1. Ineffective stirring. 2. Reagents are wet or degraded.1. Ensure vigorous stirring to maintain suspension. 2. Use anhydrous solvent and fresh, high-purity reagents.
Low yield of precipitated product1. Incomplete acidification. 2. Product is partially soluble in the acidic aqueous phase.1. Check the pH with pH paper to ensure it is ≤ 2. 2. Cool the solution thoroughly in an ice bath before filtration.
Product is colored (yellow/brown)Residual iodine contamination.Ensure thorough washing with sodium thiosulfate solution during work-up. Add charcoal during recrystallization.
Oily product instead of solidPresence of impurities.Ensure complete removal of the DCM solvent. Proceed with recrystallization; the impurities may remain in the mother liquor.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 5-Iodo-2-methoxybenzoic acid. By leveraging the principles of electrophilic aromatic substitution and the directing effects of the substituents, the reaction proceeds with high regioselectivity. The use of silver sulfate as an iodine activator presents a mild and effective alternative to harsher iodinating reagents. This guide serves as a practical resource for chemists to produce this important chemical intermediate with high purity and in good yield.

References

  • Joshi, A. V., et al. (2007). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 12(9), 2153-2162. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution. Available at: [Link]

  • Wu, T. T., et al. (1990). Aromatic Iodination with Iodine and Silver Sulfate. Synthetic Communications, 20(6), 877-881. Available at: [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). Other Aromatic Substitutions. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Silver sulphate. Available at: [Link]

  • Olabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]

Sources

Application

Application Note: Regioselective Iodination of 2-Methoxybenzoic Acid

[1] Executive Summary This application note details the regioselective iodination of 2-methoxybenzoic acid (o-anisic acid) to synthesize 5-iodo-2-methoxybenzoic acid . This compound is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the regioselective iodination of 2-methoxybenzoic acid (o-anisic acid) to synthesize 5-iodo-2-methoxybenzoic acid . This compound is a critical intermediate in the synthesis of radiotracers (e.g., for SPECT/PET imaging), vanilloid receptor antagonists, and functionalized biaryl scaffolds via Suzuki-Miyaura coupling.

We present two distinct protocols:

  • Method A (Process Scale): Oxidative iodination using Iodine (

    
    ) and Sodium Periodate (
    
    
    
    ).[1] This method prioritizes atom economy and cost-efficiency.[1]
  • Method B (Laboratory Scale): Electrophilic substitution using N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA).[1] This method prioritizes reaction speed and high regioselectivity.[1]

Mechanistic Rationale

The substrate, 2-methoxybenzoic acid, contains two directing groups with opposing electronic effects:

  • -OCH

    
     (Methoxy):  Strongly activating, ortho/para director.[1]
    
  • -COOH (Carboxyl): Deactivating, meta director.

These groups act synergistically to direct electrophilic attack to Position 5 .

  • Position 5: Para to the activating methoxy group and meta to the carboxyl group. (Major Product)

  • Position 3: Ortho to the methoxy group.[1] While electronically favorable, this position is sterically hindered by the adjacent carboxyl group and the methoxy group itself. (Minor Impurity)

Experimental Protocols

Method A: Oxidative Iodination ( / )

Recommended for gram-to-kilogram scale synthesis due to lower reagent costs.[1]

Reagents
  • 2-Methoxybenzoic acid (1.0 equiv)[1]

  • Iodine (

    
    ) (0.5 equiv)[1]
    
  • Sodium Periodate (

    
    ) (0.2 equiv)[1]
    
  • Sulfuric Acid (

    
    , conc.)[1][2][3] (Catalytic)[1][4][5]
    
  • Solvent: Acetic Acid (Glacial) / Water (80:20 v/v)[1][3]

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzoic acid (15.2 g, 100 mmol) in acetic acid (100 mL).

  • Oxidant Addition: Add Sodium Periodate (

    
    , 4.3 g, 20 mmol) and Iodine (
    
    
    
    , 12.7 g, 50 mmol).
  • Activation: Slowly add concentrated

    
     (1-2 mL) dropwise. The solution will darken as the active electrophile (
    
    
    
    species) is generated.
  • Reaction: Heat the mixture to 60–65 °C for 4–6 hours.

    • Critical Control Point: Do not exceed 70 °C to prevent decarboxylation or over-iodination (3,5-diiodo species).[1]

  • Quenching: Cool the mixture to room temperature. Pour into ice-water (300 mL) containing 10% Sodium Thiosulfate (

    
    ) to quench unreacted iodine (solution turns from violet/brown to yellow/white).
    
  • Isolation: The product precipitates as a solid.[1] Filter the crude solid.[1]

Method B: NIS / TFA Protocol

Recommended for high-throughput medicinal chemistry where purity is paramount.[1]

Reagents
  • 2-Methoxybenzoic acid (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.1 equiv)[1]

  • Solvent: Trifluoroacetic Acid (TFA) or Acetonitrile (

    
    ) with 10% TFA.[1]
    
Step-by-Step Workflow
  • Setup: Dissolve 2-methoxybenzoic acid (1.52 g, 10 mmol) in TFA (10 mL) at 0 °C (ice bath).

  • Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 15 minutes.

    • Why: Gradual addition maintains a low concentration of the electrophile, favoring the thermodynamically stable 5-iodo product over the kinetic 3-iodo isomer.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours. Monitor by TLC (50:50 Hexane/EtOAc).[1]

  • Workup: Evaporate TFA under reduced pressure (rotary evaporator). Redissolve residue in EtOAc and wash with saturated

    
     (to extract the acid product into the aqueous layer).
    
  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. The pure product precipitates.[1][6]

Purification and Validation (Self-Validating System)

To ensure scientific integrity, the crude product must undergo Acid-Base Reprecipitation .[1] This removes non-acidic impurities (e.g., iodinated anisole derivatives formed via decarboxylation).[1]

Purification Protocol
  • Dissolve crude solid in 10% aqueous NaOH (Solution becomes clear).

  • Filter to remove insoluble impurities.[1]

  • Slowly acidify filtrate with 2M HCl while stirring.

  • Collect the white precipitate.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetic Acid.[1][3][7][8]

Analytical Data Table
ParameterSpecificationNotes
Appearance White to off-white needlesYellowing indicates free iodine (wash with thiosulfate).[1]
Yield (Method A) 85 – 92%High atom economy.[1]
Yield (Method B) 90 – 95%Higher purity crude.[1]
Melting Point 150 – 155 °CSharp range indicates high purity.[1]
Regioselectivity >98:2 (5-iodo : 3-iodo)Determined by

H NMR integration.[1]
Diagnostic NMR Signals (DMSO- )
  • 
     3.85 (s, 3H):  Methoxy group.[1]
    
  • 
     7.05 (d, J=8.8 Hz, 1H):  H-3 (Ortho to -OMe).[1] Shielded by oxygen.[1]
    
  • 
     7.85 (dd, J=8.8, 2.3 Hz, 1H):  H-4.[1] Shows ortho coupling to H-3 and meta coupling to H-6.[1]
    
  • 
     7.95 (d, J=2.3 Hz, 1H):  H-6 (Ortho to -COOH).[1] Deshielded by Iodine and Carboxyl group.[1]
    

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway and the synergistic directing effects that ensure regioselectivity.

ReactionMechanism cluster_effects Directing Effects Substrate 2-Methoxybenzoic Acid (Substrate) Transition Sigma Complex (Resonance Stabilized) Substrate->Transition Attack at C5 (Para to OMe) Impurity 3-Iodo Isomer (Sterically Hindered) Substrate->Impurity Attack at C3 (Minor Path) Electrophile Electrophile Generation (I+ or I-Succinimide) Electrophile->Transition Product 5-Iodo-2-methoxybenzoic Acid (Major Product) Transition->Product -H+ (Re-aromatization) OMe -OMe: Ortho/Para Activating COOH -COOH: Meta Deactivating

Caption: Mechanistic pathway showing the synergistic directing effects of the Methoxy and Carboxyl groups favoring C5 substitution.

Troubleshooting & Critical Parameters

Regiocontrol (3-iodo vs. 5-iodo)
  • Issue: Formation of the 3-iodo isomer (ortho to methoxy).

  • Cause: High reaction temperatures or extremely high concentration of electrophile.[1]

  • Solution: Maintain temperature <65 °C. Use Method B (NIS) at 0 °C if regioselectivity drops below 95%.

Over-Iodination[1]
  • Issue: Formation of 3,5-diiodo-2-methoxybenzoic acid.[1]

  • Cause: Excess iodine/oxidant (>1.1 equiv).[1]

  • Solution: Strictly control stoichiometry. Stop reaction when TLC shows consumption of starting material, even if trace amounts remain.[1]

Decarboxylation
  • Issue: Formation of 4-iodoanisole.[1]

  • Cause: Prolonged heating of the carboxylic acid in strong acid media.[1]

  • Solution: Limit reaction time to 6 hours. Perform the Acid-Base purification step (Section 3) which effectively separates the neutral iodoanisole (insoluble in base) from the product.

References

  • Castanet, A.-S., Collet, F., & Bothorel, J. (2008).[1] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Journal of Organic Chemistry. [1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 5-Iodo-2-methoxybenzoic acid. [1]

  • Krasnokutskaya, E. A., et al. (2007).[1] Iodination of Arenes with Iodine and Oxidants. Synthesis.

  • PubChem. (2023).[1] Compound Summary: 5-Iodo-2-methoxybenzoic acid.[1] National Library of Medicine.[1] [1]

  • Pavlinac, J., et al. (2009).[1] Green chemistry approaches to the iodination of aromatic compounds. Tetrahedron. [1]

Sources

Method

Application Note: 5-Iodo-2-methoxybenzoic Acid as a Strategic Intermediate in Drug Synthesis

The following Application Note is structured to serve as a definitive technical guide for the synthesis, handling, and application of 5-Iodo-2-methoxybenzoic acid . Executive Summary 5-Iodo-2-methoxybenzoic acid (CAS: 27...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to serve as a definitive technical guide for the synthesis, handling, and application of 5-Iodo-2-methoxybenzoic acid .

Executive Summary

5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of benzamide-based radiopharmaceuticals (SPECT/PET tracers) and biaryl kinase inhibitors . Its structural utility lies in its unique substitution pattern: the ortho-methoxy group serves as a directing group for regioselectivity and a protected phenol, while the meta-positioned iodine (relative to the carboxyl group) provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide details a validated protocol for its regioselective synthesis, its downstream application in amide coupling and C-C bond formation, and the mechanistic logic governing its reactivity.

Chemical Identity & Reactivity Profile[1]

PropertySpecification
IUPAC Name 5-Iodo-2-methoxybenzoic acid
CAS Number 2786-00-7
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 150–155 °C
Solubility Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water
Mechanistic Reactivity

The molecule’s utility is defined by three orthogonal reactive sites:

  • C1-Carboxyl Group: Ready for activation (via SOCl₂ or HATU) to form benzamides, a pharmacophore common in D2/D3 receptor antagonists.

  • C5-Iodide: A "soft" electrophile ideal for oxidative addition to Pd(0). It is significantly more reactive than analogous bromides, allowing coupling at lower temperatures, which preserves sensitive functional groups.

  • C2-Methoxy Group: Acts as an electron-donating group (EDG) that activates the ring for the initial iodination and can later be deprotected (using BBr₃) to reveal a phenol for further derivatization.

Validated Synthesis Protocol

Objective: Regioselective synthesis of 5-iodo-2-methoxybenzoic acid from 2-methoxybenzoic acid (o-anisic acid).

Rationale for Method Selection

Direct iodination of activated aromatics often leads to mixtures. However, the N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) system is selected here over I₂/HIO₃ because it operates under milder conditions and offers superior regiocontrol. The ortho-methoxy group directs electrophilic attack to positions 3 and 5. Position 3 is sterically hindered by the carboxylic acid, directing >95% of the iodine to the desired C5 position.

Materials
  • Precursor: 2-Methoxybenzoic acid (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: Trifluoroacetic Acid (TFA) (10 mol%) or Triflic Acid (cat.)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzoic acid (15.2 g, 100 mmol) in acetonitrile (150 mL).

  • Activation: Add TFA (0.8 mL, 10 mmol). Stir at room temperature for 10 minutes.

  • Iodination: Add NIS (24.7 g, 110 mmol) portion-wise over 20 minutes. Note: The reaction is slightly exothermic; maintain temperature <30°C.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by HPLC or TLC (mobile phase 1:1 Hexane/EtOAc). The starting material spot (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

  • Quenching: Pour the reaction mixture into a solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) (200 mL) to reduce excess iodine (removes yellow/brown color).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Combine organic layers and wash with brine (100 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield a crude off-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure 5-iodo-2-methoxybenzoic acid as white needles.

    • Typical Yield: 85–92%

Downstream Application Protocols

Workflow A: Synthesis of Benzamide Radiopharmaceutical Precursors

This protocol demonstrates the conversion of the acid to a benzamide, a scaffold seen in melanoma imaging agents (e.g., MIP-1145 analogs) and dopamine receptor ligands.

Protocol:

  • Activation: Dissolve 5-iodo-2-methoxybenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases (formation of acid chloride).

  • Evaporation: Remove solvent and excess oxalyl chloride in vacuo.

  • Coupling: Redissolve the residue in DCM. Add the amine partner (e.g., N,N-diethylethylenediamine) (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

  • Workup: Stir at RT for 4 hours. Wash with NaHCO₃ and brine.

  • Result: The resulting 5-iodo-2-methoxybenzamide is a stable precursor. For radiolabeling, the iodine can be exchanged for I-123/I-131 via halogen exchange or stannylation followed by radio-iodination.

Workflow B: Suzuki-Miyaura Cross-Coupling

Used to synthesize biaryl scaffolds for kinase inhibitors.

Protocol:

  • Setup: Combine 5-iodo-2-methoxybenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in Dioxane/Water (4:1, 5 mL).

  • Degassing: Sparge with nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat to 80°C for 6 hours under nitrogen.

  • Result: High-yield formation of the biaryl acid. The C5-Iodine bond is cleaved preferentially over other halides (Cl/F) that might be present on the ring.

Visualizing the Chemical Logic

The following diagram illustrates the synthesis pathway and the divergent applications of the intermediate.

G start 2-Methoxybenzoic Acid (Precursor) reaction Regioselective Iodination (NIS, TFA, MeCN) start->reaction intermediate 5-IODO-2-METHOXYBENZOIC ACID (Target Intermediate) reaction->intermediate path1 Activation (SOCl2) + Amine Coupling intermediate->path1 Path A: Amidation path2 Suzuki Coupling (Pd(0), Ar-B(OH)2) intermediate->path2 Path B: C-C Bond Formation product1 Benzamide Scaffold (Radiotracer Precursor) path1->product1 product2 Biaryl Acid (Kinase Inhibitor) path2->product2

Caption: Figure 1: Synthesis workflow converting o-anisic acid to the 5-iodo intermediate and its divergence into radiopharmaceutical and medicinal chemistry applications.

References

  • Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link

  • Garg, P. K., et al. (2016). "Synthesis of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) by coupling technique and its radioiodination." Journal of Labelled Compounds and Radiopharmaceuticals, 59(9), 372-374. Link

  • Sigma-Aldrich. "5-Iodo-2-methoxybenzoic acid Product Specification (CAS 2786-00-7)."[2] Link

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille, Suzuki, and Sonogashira Cross-Coupling Reactions." Angewandte Chemie International Edition, 43(36), 4704-4734. Link

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Iodo-2-methoxybenzoic Acid

Executive Summary & Strategic Utility 5-Iodo-2-methoxybenzoic acid (CAS: 2575-39-5) is a high-value scaffold in medicinal chemistry, particularly for synthesizing biaryl ether derivatives, salicylic acid mimetics, and SG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

5-Iodo-2-methoxybenzoic acid (CAS: 2575-39-5) is a high-value scaffold in medicinal chemistry, particularly for synthesizing biaryl ether derivatives, salicylic acid mimetics, and SGLT2 inhibitor precursors. Its unique substitution pattern offers a "Push-Pull" electronic environment: the electron-donating methoxy group (para to the iodine) and the electron-withdrawing carboxyl group (meta to the iodine).

While the iodine atom at the C5 position is highly reactive toward oxidative addition, the presence of the free carboxylic acid (C1) and the ortho-methoxy group (C2) presents specific challenges:

  • Catalyst Poisoning: Free carboxylic acids can coordinate to Palladium, potentially dampening catalytic activity.

  • Solubility: The substrate is amphiphilic; its solubility changes drastically with pH.

  • Purification: The product is also a benzoic acid derivative, requiring specific workup strategies to separate it from boronic acid byproducts.

This guide provides two distinct, self-validating protocols:

  • Protocol A (The "Robust" Route): Via Methyl Ester protection (Recommended for initial screening and difficult partners).

  • Protocol B (The "Direct" Route): Aqueous/Organic biphasic coupling of the free acid (Recommended for scale-up and Green Chemistry applications).

Mechanistic Insight & Reactivity Profile[1]

The success of this coupling relies on managing the electronic environment of the C-I bond.

  • Oxidative Addition (Fast): The C-I bond is weak. Despite the para-methoxy group slightly increasing electron density at C5, the iodine is a superior leaving group. Oxidative addition is rarely the rate-limiting step here.

  • Transmetallation (Critical): In the "Direct" route (Protocol B), the base must play a dual role: activating the boronic acid and deprotonating the carboxylic acid to form the carboxylate (

    
    ). This anionic species increases water solubility but requires precise pH control.
    
Mechanistic Pathway (DOT Visualization)

SuzukiCycle Figure 1: Catalytic Cycle emphasizing the activation pathway for aryl iodides. PreCat Pd(II) Pre-catalyst (e.g., Pd(OAc)2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 5-Iodo-2-methoxy- benzoic acid Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Experimental Protocols

Protocol A: The "Robust" Route (via Methyl Ester)

Best for: Small-scale discovery, lipophilic boronic acids, and when column chromatography is the preferred purification method.

Step 1: Esterification (In-situ or Isolated)

Note: While commercial methyl 5-iodo-2-methoxybenzoate is available, in-situ generation saves cost.

  • Dissolve 5-iodo-2-methoxybenzoic acid (1.0 equiv) in MeOH.

  • Add catalytic

    
     (0.1 equiv) and reflux for 4 hours.
    
  • Concentrate, neutralize with sat.

    
    , and extract with EtOAc. Yield is typically >95%.[1][2]
    
Step 2: Cross-Coupling

Reagents:

  • Substrate: Methyl 5-iodo-2-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[3]

  • Catalyst:

    
     (3 mol%) — Chosen for stability against air/moisture.
    
  • Base:

    
     (2.0 equiv) — Anhydrous phosphate minimizes hydrolysis of the ester.
    
  • Solvent: 1,4-Dioxane (0.2 M concentration).

Procedure:

  • Charge a reaction vial with the ester, boronic acid, base, and catalyst.[3]

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Inject anhydrous 1,4-Dioxane.

  • Heat to 90°C for 4–6 hours.

  • Workup: Filter through a Celite pad, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: The "Direct" Route (Free Acid Coupling)

Best for: Scale-up (>5g), polar products, and avoiding an extra protection/deprotection step. This protocol utilizes the "Acid-Base Precipitation" purification technique.

Reagents:

  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.3 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    (2 mol%).
  • Base:

    
     (3.5 equiv) — Excess required to neutralize the acid (1 eq) and drive the reaction (2.5 eq).
    
  • Solvent: Water : Ethanol : Toluene (1:1:1 ratio).

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the base in the water component. Add the 5-iodo-2-methoxybenzoic acid.[4] Stir until the solution is clear (formation of sodium carboxylate).

  • Addition: Add the toluene and ethanol, followed by the boronic acid.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the boronic acid.[5]

  • Catalyst: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Reflux vigorously (85–90°C ) for 6–12 hours. High stirring speed (>800 rpm) is mandatory to ensure phase transfer.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[3][6]

    • Separate the layers. The product (as a salt) is in the aqueous layer . Discard the organic layer (removes homocoupled boronic acid byproducts and phosphine oxides).

    • Wash the aqueous layer once with Ether or EtOAc.

    • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH 2–3. The product, 5-aryl-2-methoxybenzoic acid, will precipitate as a solid.

    • Filter, wash with water, and dry.

Optimization & Troubleshooting Matrix

Use the following decision tree to select conditions if the standard protocols fail.

Optimization Data Table
VariableStandard ConditionAlternative (For Steric Bulk)Alternative (For Base-Sensitive)
Solvent Dioxane (Protocol A) / Tol:H2O (Protocol B)DME / Water (High boiling, good solubility)THF (Lower temp)
Base

/


(Higher solubility in organics)

(Fluoride activation, neutral pH)
Catalyst


+ S-Phos (Buchwald G2)

Temp 90°C110°C (Sealed tube)60°C
Troubleshooting Workflow (DOT Visualization)

Troubleshooting Figure 2: Troubleshooting logic for 5-iodo-2-methoxybenzoic acid coupling. Start Issue Detected Prob1 Low Conversion (Starting Material remains) Start->Prob1 Prob2 Protodehalogenation (Iodine replaced by H) Start->Prob2 Prob3 Homocoupling (Ar'-Ar' dimer) Start->Prob3 Sol1 Switch to S-Phos or X-Phos Increase Temp Prob1->Sol1 Sol2 Use Anhydrous Solvent Switch to Dioxane Prob2->Sol2 Sol3 Degas Solvent Longer Reduce Oxidant (Air) Prob3->Sol3

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 5(21), 3919-3922.

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and arylboronic acids using a low-toxicity solvent system. Synlett, 2006(16), 2691-2693. (Demonstrates biphasic efficacy for benzoic acids).
  • BenchChem Application Note. (2025). Efficacy of Different Bases in the Suzuki Coupling of 2-Iodo-5-methylbenzoic Acid. (Cited for base selection logic in ortho-substituted benzoic acids).

  • Maligres, P. E., et al. (2002). Synthesis of the biaryl ether moiety of the HIV-1 non-nucleoside reverse transcriptase inhibitor L-737,126. Tetrahedron Letters, 43(26), 4649-4652. (Example of coupling similar methoxy-iodo-benzoic acid scaffolds).

Sources

Method

Derivatization of the carboxylic acid group of 5-Iodo-2-methoxybenzoic acid

Abstract & Strategic Analysis This guide details the derivatization of 5-Iodo-2-methoxybenzoic acid , a high-value scaffold in medicinal chemistry and radiotracer development.[1] This molecule presents a dichotomy of rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This guide details the derivatization of 5-Iodo-2-methoxybenzoic acid , a high-value scaffold in medicinal chemistry and radiotracer development.[1] This molecule presents a dichotomy of reactivity: the 5-iodo position offers a versatile handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the carboxylic acid serves as the primary anchor for amidation or esterification.

The Core Challenge: The 2-methoxy group exerts a significant "Ortho-Effect."[1]

  • Steric Hindrance: The methoxy group twists the carbonyl group out of planarity with the aromatic ring, hindering the approach of nucleophiles.

  • Electronic Deactivation: Through resonance donation (+R effect), the methoxy group increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzoic acid.

The Solution: Standard coupling reagents (e.g., EDC/NHS) often result in sluggish kinetics and incomplete conversion for this substrate. This protocol prioritizes Acid Chloride Activation and Base-Mediated Alkylation to drive reactions to completion while preserving the chemically sensitive Carbon-Iodine (C-I) bond.[1]

Decision Matrix & Workflow

The following decision tree outlines the optimal synthetic pathways based on the desired downstream application.

G Start Starting Material: 5-Iodo-2-methoxybenzoic acid Decision Target Functionality? Start->Decision Path_Est Esterification (Protection/Analysis) Decision->Path_Est Lipophilicity Path_Amd Amidation (Library Synthesis) Decision->Path_Amd Peptidomimetic Path_Bio Bioisostere (Acyl Sulfonamide) Decision->Path_Bio Acid Mimic Method_Alk Method A: Alkylation (MeI / K2CO3) *Preserves C-I bond* Path_Est->Method_Alk Method_ACl Method B: Acid Chloride (SOCl2 / DMF cat.) *Overcomes Sterics* Path_Amd->Method_ACl Method_Cpl Method C: Sulfonamide Coupling (EDC / DMAP) *Requires Activation* Path_Bio->Method_Cpl Prod_Est Methyl Ester (GC-MS Ready) Method_Alk->Prod_Est Prod_Amd Benzamide Analog (Drug Fragment) Method_ACl->Prod_Amd Prod_Bio Acyl Sulfonamide (pKa ~4.5) Method_Cpl->Prod_Bio

Figure 1: Synthetic workflow selecting the optimal method based on the target derivative.[1] Note the divergence between mild alkylation for esters and robust activation for amides.

Detailed Protocols

Protocol A: Robust Amidation via Acid Chloride

Rationale: Due to the electron-donating nature of the ortho-methoxy group, the carbonyl carbon is deactivated. Converting the acid to an acid chloride generates a highly electrophilic species that overcomes this electronic penalty.[1]

Reagents:

  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv)[1]

  • Activator: Thionyl Chloride (

    
    ) (3.0 equiv)[1]
    
  • Catalyst: DMF (2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    

Step-by-Step Methodology:

  • Activation: In a flame-dried Round Bottom Flask (RBF) under

    
    , suspend the benzoic acid in anhydrous DCM (0.2 M).
    
  • Catalysis: Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add

    
     dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.
    
    • Checkpoint: The suspension should become a clear solution, indicating formation of the acid chloride.

  • Evaporation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.[1]
    
  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the amine partner and

    
     at 0°C. Stir at RT for 4 hours.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[1][2][3] Wash organic layer with 1M HCl (if product is not basic) and Brine.[1]
    

Critical Note: The C-I bond is stable to


 at reflux, but avoid using 

at high temperatures as it may cause halogen exchange.
Protocol B: Mild Methyl Esterification (Base-Mediated)

Rationale: Acid-catalyzed Fischer esterification (MeOH/H2SO4) requires reflux, which can be harsh.[1] Alkylation using Iodomethane is milder, faster, and avoids equilibrium issues.

Reagents:

  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/finely ground)
    
  • Electrophile: Iodomethane (

    
    ) (1.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Deprotonation: Dissolve the acid in DMF (0.5 M). Add

    
     and stir for 15 minutes at RT. The mixture will be a suspension.[1]
    
  • Alkylation: Add

    
     dropwise (Caution: Carcinogen).[1]
    
  • Reaction: Stir at RT for 3–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:[1]1) will show the disappearance of the baseline acid spot and appearance of a high-Rf non-polar spot.

  • Workup: Pour the mixture into ice water (precipitates the ester). Filter the solid or extract with Ethyl Acetate.[1]

  • Purification: Usually not required; the product is typically >95% pure.[1]

Protocol C: Synthesis of Acyl Sulfonamide Bioisosteres

Rationale: Acyl sulfonamides (


) are classic bioisosteres for carboxylic acids, offering similar pKa (~4.[1]5) but improved lipophilicity and drug-like properties.[1]

Reagents:

  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv)[1]

  • Coupling Agent: EDC·HCl (1.5 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (1.2 equiv)[1]

  • Nucleophile: Methanesulfonamide or Arylsulfonamide (1.2 equiv)[1]

  • Solvent: DCM

Step-by-Step Methodology:

  • Activation: Dissolve the acid, sulfonamide, and DMAP in DCM.

  • Coupling: Add EDC·HCl at 0°C.

  • Reaction: Allow to warm to RT and stir overnight (12–16h).

    • Note: DMAP acts as a nucleophilic catalyst, forming an active acyl-pyridinium species that is more reactive toward the weak sulfonamide nucleophile.[1]

  • Workup: Wash with 1M HCl (to remove DMAP/EDC urea) and Brine.

Analytical Data & Validation

The following table summarizes expected analytical signatures for the derivatives.

Derivative Type1H NMR Signature (CDCl3)Mass Spec (ESI)Key IR Band (cm⁻¹)
Parent Acid δ 11.0-13.0 (br s, COOH)[M-H]⁻ 276.91680 (C=O broad)
Methyl Ester δ 3.89 (s, 3H, COOCH3 )[M+H]⁺ 293.01720 (C=O sharp)
Benzamide δ 6.5-8.0 (br, N-H)[M+H]⁺ (Var)1650 (Amide I)
Acyl Sulfonamide δ 8.5-9.0 (s, NH)[M-H]⁻ (Var)1700 (C=O), 1340 (SO2)

Ortho-Effect in NMR: In the 1H NMR of the parent acid and derivatives, look for the H-6 proton (ortho to the carbonyl). It will appear as a doublet (d, J ≈ 2.5 Hz) around δ 8.0–8.2 ppm.[1] This shift is deshielded by the carbonyl anisotropy.[1] The H-4 proton (para to methoxy) will appear as a doublet of doublets (dd).[1]

Mechanistic Visualization

The following diagram illustrates the activation pathway for Protocol A, highlighting the role of DMF in overcoming the electronic deactivation from the methoxy group.

Mechanism Start Acid (Electron Rich) Step1 Vilsmeier Intermediate Start->Step1 SOCl2 + DMF Step2 Acid Chloride (Highly Electrophilic) Step1->Step2 - SO2, - HCl End Amide Product Step2->End R-NH2 / Et3N

Figure 2: Catalytic cycle of acid chloride formation.[1] DMF reacts with SOCl2 to form the Vilsmeier reagent, which activates the carboxylic acid more efficiently than SOCl2 alone.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (General reactivity of ortho-substituted benzoates).

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link (Review of coupling reagents for hindered acids).[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link (Comparison of Acid Chlorides vs. HATU/EDC).[1]

  • PubChem Compound Summary for CID 621745 (5-Iodo-2-methylbenzoic acid - Analogous Reactivity). Link (Physical properties and safety data).[1]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press.[1] (Mechanistic explanation of the Ortho-Effect and Vilsmeier-Haack activation).

Sources

Application

Application Note: Esterification Strategies for 5-Iodo-2-methoxybenzoic Acid

Part 1: Strategic Analysis & Decision Matrix The Substrate Challenge The esterification of 5-Iodo-2-methoxybenzoic acid presents a specific set of chemical challenges that dictate the choice of methodology. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Decision Matrix

The Substrate Challenge

The esterification of 5-Iodo-2-methoxybenzoic acid presents a specific set of chemical challenges that dictate the choice of methodology. Unlike simple benzoic acids, this substrate features:

  • Ortho-Methoxy Group: This substituent exerts a steric blockade near the carbonyl carbon, significantly retarding the rate of nucleophilic attack during standard acid-catalyzed (Fischer) esterification.[1] It also acts as an electron donor via resonance, potentially reducing the electrophilicity of the carbonyl.

  • Meta-Iodine Atom: The iodine at the 5-position is electronically stable under esterification conditions but is valuable for downstream cross-coupling (Suzuki/Sonogashira).[1] Protocols must avoid conditions that might cause dehalogenation (e.g., excessive hydrogenation or harsh reducing metals).[1]

Method Selection Guide

We recommend three distinct protocols depending on the scale and available equipment.

MethodSelection Start Start: 5-Iodo-2-methoxybenzoic acid Scale Scale / Constraint? Start->Scale MethodA Method A: Acyl Chloride (SOCl2 / MeOH) Scale->MethodA Scale > 10g Need Speed MethodB Method B: Alkylation (MeI / K2CO3) Scale->MethodB High Value / Small Scale Avoid Acid MethodC Method C: Fischer (H2SO4 / MeOH) Scale->MethodC Cost Critical Accept Slower Rate High Yield\nFast Reaction High Yield Fast Reaction MethodA->High Yield\nFast Reaction Mild Conditions\nNo Steric Issue Mild Conditions No Steric Issue MethodB->Mild Conditions\nNo Steric Issue Equilibrium Limited\nSlow (Ortho-effect) Equilibrium Limited Slow (Ortho-effect) MethodC->Equilibrium Limited\nSlow (Ortho-effect)

Figure 1: Decision matrix for selecting the optimal esterification pathway.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Acyl Chloride Activation (Recommended for Scale)

Rationale: This method bypasses the steric hindrance of the ortho-methoxy group by converting the acid into a highly reactive acid chloride intermediate. It drives the reaction to completion irreversibly.[1]

Reagents:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (SOCl2) (1.5 – 2.0 equiv)[1]

  • Methanol (Anhydrous, excess as solvent)[2]

  • Catalytic DMF (1-2 drops)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Ar balloon).

  • Activation: Suspend 5-Iodo-2-methoxybenzoic acid in anhydrous Methanol (approx. 5-10 mL per gram of acid).

    • Note: The acid may not fully dissolve initially.[1][3]

  • Addition: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride dropwise over 20 minutes.[1]

    • Caution: Exothermic reaction with evolution of HCl and SO2 gases.[1]

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours.

    • Monitoring: The suspension should clear as the ester forms.[1] Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol and excess SOCl2.[1]

    • Dissolve the residue in Ethyl Acetate.[1]

    • Wash with Saturated NaHCO3 (to remove residual acid/HCl) and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.[4]

  • Purification: Recrystallize from minimal hot Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).

Protocol B: Base-Mediated Alkylation (Best for High Purity)

Rationale: This SN2 reaction attacks the methylating agent rather than the hindered carbonyl.[1] It is extremely mild and avoids the generation of acidic byproducts, preserving sensitive functionalities.

Reagents:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)[1]

  • Iodomethane (MeI) (1.2 – 1.5 equiv)[1]

  • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous/granular)[5]

  • DMF (Dimethylformamide) (Solvent, 5 mL/g)

Workflow:

  • Dissolution: In a flask, dissolve 5-Iodo-2-methoxybenzoic acid in DMF.

  • Deprotonation: Add K2CO3 in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension.[1]

  • Alkylation: Add Iodomethane dropwise.[1]

    • Safety: MeI is a suspected carcinogen and volatile.[1] Use a fume hood.[1]

  • Reaction: Stir at RT for 4–16 hours.

    • Note: Heating to 50°C accelerates the reaction but is usually unnecessary.[1]

  • Quench & Workup:

    • Pour the reaction mixture into Ice Water (5x reaction volume).

    • The ester often precipitates as a white solid.[1] Filter and wash with water.[1][4][6]

    • Alternative: If oil forms, extract with Diethyl Ether or EtOAc, wash with water (to remove DMF) and brine.

  • Yield: Typically 90-98%.

Protocol C: Fischer Esterification (Baseline)

Rationale: The classical method.[1] While economical, it is slower for ortho-substituted acids.[1]

Reagents:

  • 5-Iodo-2-methoxybenzoic acid[1][7][8][9]

  • Sulfuric Acid (H2SO4, conc.)[1] (0.1 – 0.5 equiv)[1]

  • Methanol (Large excess)[1][10]

Workflow:

  • Dissolve acid in Methanol.[1][2]

  • Add H2SO4 slowly.

  • Reflux for 12–24 hours . (Significantly longer than Method A due to steric hindrance).[1]

  • Standard extractive workup (EtOAc/NaHCO3).[1]

Part 3: Analytical Validation & QC

Expected Data Profile
Property5-Iodo-2-methoxybenzoic acid (Starting Material)Methyl 5-iodo-2-methoxybenzoate (Product)
MW 278.04 g/mol 292.07 g/mol
State Solid (White/Off-white)Solid (White crystalline) or Oil
MP 150–155°C~104–106°C (Isomer dependent, verify exp.)[1][11]
1H NMR Broad singlet ~11-13 ppm (COOH)New Singlet ~3.85 ppm (COOCH3)
IR Broad O-H stretch (2500-3300 cm⁻¹)Sharp C=O stretch (~1720-1730 cm⁻¹)
Troubleshooting Guide
  • Issue: Incomplete conversion after 24h (Method C).

    • Cause: Steric hindrance of the 2-OMe group.[1]

    • Fix: Switch to Method A (SOCl2) or add a Dean-Stark trap (if using higher boiling alcohol) to remove water and drive equilibrium.[1]

  • Issue: Product is colored (Yellow/Brown).

    • Cause: Iodine liberation (rare under these conditions but possible if light exposed).[1]

    • Fix: Wash organic layer with dilute Sodium Thiosulfate (Na2S2O3) solution during workup.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the pathway for Method A (Acyl Chloride) , the most robust protocol for this specific substrate.

ReactionMechanism Substrate 5-Iodo-2-methoxybenzoic acid (Sterically Hindered) Intermediate Acyl Chloride Intermediate (Highly Reactive Electrophile) Substrate->Intermediate Activation (-SO2, -HCl) SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate Activation (-SO2, -HCl) Product Methyl 5-iodo-2-methoxybenzoate (Target Ester) Intermediate->Product Methanolysis (Fast) Byproducts Byproducts: SO2 (gas) + HCl (gas) Intermediate->Byproducts Elimination Methanol Methanol (Nucleophile) Methanol->Product

Figure 2: Mechanistic pathway for the Thionyl Chloride mediated esterification, overcoming ortho-substitution sterics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2786-00-7, 5-Iodo-2-methoxybenzoic acid.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Esterification of Carboxylic Acids using Alkyl Halides. Retrieved from [Link]

Sources

Method

Amide bond formation with 5-Iodo-2-methoxybenzoic acid

Application Note: Strategic Amide Bond Formation with 5-Iodo-2-methoxybenzoic Acid Executive Summary 5-Iodo-2-methoxybenzoic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of radioph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Bond Formation with 5-Iodo-2-methoxybenzoic Acid

Executive Summary

5-Iodo-2-methoxybenzoic acid is a high-value scaffold in medicinal chemistry, particularly for the synthesis of radiopharmaceuticals (SPECT/PET tracers) and kinase inhibitors. Its dual-functionality—an ortho-methoxy group providing electronic modulation and a meta-iodine atom serving as a versatile handle for cross-coupling—presents unique synthetic opportunities and challenges.

This guide provides three field-proven protocols for amidating 5-Iodo-2-methoxybenzoic acid. Unlike generic procedures, these workflows account for the ortho-effect (steric hindrance and electron donation) of the methoxy group, ensuring high yields across varying scales and amine reactivities.

Substrate Analysis & Strategic Planning

Before selecting a protocol, one must understand the molecular personality of the substrate:

FeatureChemical ConsequenceStrategic Adjustment
-COOH (C-1) Reaction center.Requires activation to active ester or acid chloride.
-OMe (C-2, Ortho) Steric: Blocks nucleophilic attack trajectory. Electronic: Electron-donating (Resonance) reduces electrophilicity of the carbonyl carbon.Requires highly reactive coupling agents (HATU) or conversion to acid chloride for difficult amines.
-I (C-5, Meta) Stability: Generally stable to amide coupling conditions. Risk: Sensitive to Pd contaminants or radical initiators.Avoid reducing conditions. Ensure solvents are degassed if downstream cross-coupling is sensitive.
Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal method for your specific campaign:

G Start Start: 5-Iodo-2-methoxybenzoic acid Scale What is your Reaction Scale? Start->Scale Amine Amine Reactivity? Scale->Amine < 10 grams MethodB Method B: Acid Chloride (Scale-Up / Unreactive Amines) Scale->MethodB > 100 grams (Cost-driven) MethodC Method C: T3P® (Green) (Process / Easy Workup) Scale->MethodC > 10 grams (Process) MethodA Method A: HATU/DIEA (High Throughput / Discovery) Amine->MethodA Primary/Secondary (Reactive) Amine->MethodB Aniline/Hindered (Unreactive) Amine->MethodC Acid Sensitive

Figure 1: Decision matrix for selecting the optimal amidation strategy based on scale and amine nucleophilicity.

Detailed Experimental Protocols

Method A: High-Performance Activation (HATU)

Best for: Discovery chemistry, parallel synthesis, and valuable amines.

The Logic: The ortho-methoxy group hinders the approach of the amine. HATU generates an O-7-azabenzotriazole active ester, which is highly reactive and benefits from a "neighboring group effect" (pyridine nitrogen) that accelerates the reaction, overcoming the steric barrier of the methoxy group.

Reagents:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and DIEA (3.0 equiv) in anhydrous DMF. Stir for 5 minutes to ensure deprotonation.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes. Critical: Do not skip this pre-activation time; it ensures formation of the active ester.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric acid or 1N HCl (to remove excess amine/DIEA). Note: Ensure product doesn't precipitate.

    • Sat. NaHCO₃ (to remove unreacted acid/HATU byproducts).

    • Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Method B: The "Sledgehammer" Approach (Acid Chloride)

Best for: Electron-deficient anilines, highly sterically hindered amines, or large-scale cost reduction.

The Logic: Converting the acid to the acid chloride creates a highly electrophilic species that is less sensitive to the steric bulk of the ortho-methoxy group. Oxalyl chloride is preferred over thionyl chloride for milder conditions and easier byproduct removal.

Reagents:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv)

Protocol:

  • Activation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.

  • Completion: Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine (1.0 equiv) and Et₃N (2.0 equiv) at 0°C.

  • Reaction: Warm to RT and stir for 1–4 hours.

  • Workup: Standard aqueous wash (HCl/NaHCO₃) as in Method A.

Method C: Green & Scalable (T3P - Propylphosphonic Anhydride)

Best for: Process chemistry (>10g), avoiding chromatography, and simple workups.

The Logic: T3P is a cyclic anhydride that forms a mixed anhydride with the benzoic acid. It is non-toxic, and its byproducts are water-soluble. It is particularly effective for ortho-substituted benzoates because it drives the reaction through a highly reactive intermediate without the atom-ineconomy of HATU.

Reagents:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (2.5 – 3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Combine: Charge the acid, amine, and base into the reactor/flask with EtOAc (0.5 M).

  • Addition: Add T3P solution dropwise at 0°C – RT.

  • Reaction: Stir at RT. If the reaction is sluggish due to the ortho-methoxy sterics, heat to 50°C. T3P is thermally stable and performs well at elevated temperatures.

  • Workup: Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5M NaOH (removes T3P byproducts) and then 1N HCl.

  • Isolation: Evaporate solvent. Often yields pure product without column chromatography.

Mechanistic Visualization

Understanding the activation pathway helps in troubleshooting. Below is the mechanism for the HATU-mediated coupling, highlighting the active species.

HATU_Mechanism Acid 5-Iodo-2-methoxy Benzoic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIEA Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product + Amine HOAt HOAt Byproduct ActiveEster->HOAt Amine Amine (Nucleophile) Amine->Product

Figure 2: Activation pathway using HATU. The O-At ester is the key intermediate that overcomes ortho-steric hindrance.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric shielding by 2-OMe group.Switch to Method B (Acid Chloride). The chloride is smaller than the HATU active ester.
Epimerization (if Amine is chiral) Over-activation or high base concentration.Switch to Method C (T3P) and use weak bases like NMM or Collidine at 0°C.
Product stuck in DMF High solubility of the amide.Pour reaction mixture into ice water with vigorous stirring to precipitate the solid. Filter rather than extract.
Iodine Loss (De-iodination) Pd contamination or radical mechanism.Ensure no Pd residues are in the glassware/stirrers. Avoid using reducing agents (e.g., Sodium Dithionite) during workup.

Downstream Utility: The Iodine Handle

Once the amide bond is formed, the 5-iodo position remains a pristine handle for diversification.

  • Suzuki-Miyaura: Couples with boronic acids (Aryl-Aryl bond formation).[1]

  • Sonogashira: Couples with terminal alkynes.

  • Buchwald-Hartwig: Amination to form aniline derivatives.

Note: The 2-methoxy group often exerts a "directing effect" in C-H activation protocols, but in standard cross-couplings, it primarily affects the electronics of the oxidative addition step (making the C-I bond slightly more electron-rich and thus slower to oxidatively add compared to a nitro-substituted ring).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Basavaprabhu, Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Biologically Active Molecules. Synthesis, 45(12), 1569-1601.

Sources

Application

Application Note: 5-Iodo-2-methoxybenzoic Acid as a High-Value Scaffold for Functional Materials

Topic: Application of 5-Iodo-2-methoxybenzoic acid in Materials Science Content Type: Detailed Application Note & Protocol Guide Audience: Materials Scientists, Crystal Engineers, and Synthetic Chemists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 5-Iodo-2-methoxybenzoic acid in Materials Science Content Type: Detailed Application Note & Protocol Guide Audience: Materials Scientists, Crystal Engineers, and Synthetic Chemists

Executive Summary

5-Iodo-2-methoxybenzoic acid (CAS: 54413-93-3) is a bifunctional building block that bridges the gap between organic synthesis and materials science. Unlike simple benzoic acid derivatives, this molecule possesses two distinct "handles" for structural elaboration:

  • The Iodine Atom (C-5 position): A heavy halogen donor capable of strong Halogen Bonding (XB) interactions (

    
    -hole donor) and a prime site for Palladium-catalyzed cross-coupling to extend conjugation.
    
  • The Salicylate Core (C-1/C-2 positions): The methoxy and carboxylic acid groups provide a chelation site for metals and a Hydrogen Bonding (HB) donor/acceptor motif for supramolecular assembly.

This guide details three specific workflows for utilizing this compound: synthesizing MOF Linkers , engineering Liquid Crystalline Mesogens , and designing Supramolecular Co-crystals .

Application 1: Synthesis of Biphenyl Linkers for Metal-Organic Frameworks (MOFs)

Scientific Rationale

The rigidity of MOF linkers determines the porosity and stability of the final framework. 5-Iodo-2-methoxybenzoic acid is the precursor to 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid , a "bent" linker used to create MOFs with unique pore topologies. The iodine atom allows for a homocoupling reaction to dimerize the molecule, creating a rigid biphenyl core while retaining the carboxylic acid functionality for metal coordination.

Experimental Protocol: Linker Synthesis

Objective: Convert 5-iodo-2-methoxybenzoic acid into the diester precursor for MOF linkers via Ullmann-type homocoupling.

Reagents:

  • Substrate: 5-Iodo-2-methoxybenzoic acid

  • Reagent: Methyl iodide (MeI) or Methanol/H2SO4 (for esterification)

  • Catalyst: Copper powder (activated) or Pd(OAc)2

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Ester Protection (Critical Step):

    • Rationale: The free carboxylic acid can interfere with metal-catalyzed coupling. It must be protected as a methyl ester.

    • Dissolve 10 mmol of 5-iodo-2-methoxybenzoic acid in 50 mL MeOH. Add 0.5 mL conc. H2SO4.

    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Product (Methyl 5-iodo-2-methoxybenzoate) should appear as a less polar spot.

    • Evaporate solvent, neutralize with NaHCO3, and extract with dichloromethane. Yield >90%.

  • Ullmann Homocoupling:

    • Mix the ester (5 mmol) with activated Copper powder (15 mmol) in anhydrous DMF (10 mL).

    • Heat to 150°C under Argon atmosphere for 12 hours.

    • Mechanism:[1][2][3][4] The C-I bond undergoes oxidative addition to Cu, followed by reductive elimination to form the C-C biaryl bond.

    • Filter off copper residues while hot. Pour filtrate into ice water to precipitate the dimer.

  • Hydrolysis to Linker:

    • Reflux the dimer in THF/NaOH (2M) for 4 hours to cleave the methyl esters.

    • Acidify with HCl to pH 2 to precipitate the final linker: 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid .

Data Summary: Linker Properties
PropertyValueRelevance
Precursor MP 150-155 °CHigh thermal stability for reaction conditions.
Linker Geometry Twisted BiphenylPrevents efficient packing, increasing MOF porosity.
Functional Group -OMeIncreases solubility and provides weak Lewis basic sites in the MOF pore.

Application 2: Crystal Engineering via Halogen Bonding

Scientific Rationale

5-Iodo-2-methoxybenzoic acid is an ideal candidate for "orthogonal" self-assembly. It can simultaneously donate a Hydrogen Bond (via -COOH) and a Halogen Bond (via -I).

  • Interaction A (HB): -COOH

    
     N (pyridine)
    
  • Interaction B (XB): C-I

    
     N (pyridine) or C-I 
    
    
    
    O (carbonyl)

This dual functionality allows for the construction of 1D infinite chains or 2D networks when co-crystallized with ditopic acceptors like 4,4'-bipyridine.

Protocol: Co-crystallization Screening

Objective: Grow single crystals exhibiting Halogen Bonding networks.

Materials:

  • Donor: 5-Iodo-2-methoxybenzoic acid (0.1 mmol)

  • Acceptor: 4,4'-Bipyridine (0.1 mmol)

  • Solvent: Methanol/Chloroform (1:1 v/v)

Methodology (Slow Evaporation):

  • Dissolution: Dissolve the donor and acceptor separately in 2 mL of solvent. Sonicate to ensure complete dissolution.

  • Mixing: Combine the solutions in a clean 20 mL scintillation vial. The solution should remain clear.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei (critical for high-quality crystals).

  • Crystallization: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

  • Harvesting: Crystals typically form within 3-7 days.

Validation:

  • Single Crystal XRD: Look for C-I

    
     N distances less than the sum of van der Waals radii (< 3.53 Å). The angle C-I 
    
    
    
    N should be near 180° (typically 170°-180°) indicating a strong
    
    
    -hole interaction.

Application 3: Liquid Crystal (Mesogen) Synthesis

Scientific Rationale

To form liquid crystalline phases (nematic or smectic), a molecule requires a rigid, rod-like core (mesogen) and flexible alkyl tails. 5-Iodo-2-methoxybenzoic acid serves as the rigid head group . The iodine allows for the attachment of an extended aromatic system, while the carboxylic acid can be esterified with long-chain alcohols to provide the necessary flexibility.

Protocol: Suzuki-Miyaura Coupling for Core Extension

Objective: Synthesize a biphenyl mesogen.

Reaction Scheme: Ar-I + Ar'-B(OH)2 -> Ar-Ar'

Step-by-Step:

  • Reagents:

    • 5-Iodo-2-methoxybenzoic acid (1 eq)

    • 4-Alkoxyphenylboronic acid (1.2 eq) (The "tail" component)

    • Catalyst: Pd(PPh3)4 (3 mol%)

    • Base: K2CO3 (2M aqueous solution)

    • Solvent: Toluene/Ethanol (2:1)

  • Procedure:

    • Degas solvents with Nitrogen for 30 mins (Oxygen poisons the Pd catalyst).

    • Combine reagents in a Schlenk flask.

    • Heat to 90°C for 12 hours. The mixture will turn black (Pd precipitation) upon completion.

    • Workup: Acidify to precipitate the biphenyl acid. Recrystallize from Ethanol.

  • Mesophase Induction:

    • Convert the resulting biphenyl acid to an ester using a long-chain alcohol (e.g., Octanol) to lower the melting point and induce liquid crystalline behavior.

Visualizations & Logic Pathways

Synthesis Logic Diagram

The following diagram illustrates the divergent pathways from the core scaffold to final materials.

G Start 5-Iodo-2-methoxybenzoic Acid (Scaffold) Ester Methyl Ester Protection Start->Ester MeOH/H+ CoCrystal Supramolecular Assembly (Halogen + Hydrogen Bonding) Start->CoCrystal + 4,4'-Bipyridine Slow Evap. Suzuki Suzuki Coupling (Core Extension) Start->Suzuki + Aryl Boronic Acid Pd(0) Dimer Biphenyl Diester (Ullmann Coupling) Ester->Dimer Cu, DMF, Heat Linker Biphenyl Dicarboxylic Acid (MOF Linker) Dimer->Linker Hydrolysis Mesogen Rod-like Mesogen (Liquid Crystal) Suzuki->Mesogen Esterification w/ Alkyl Chain

Figure 1: Divergent synthetic pathways utilizing 5-Iodo-2-methoxybenzoic acid as a core scaffold for MOFs, Co-crystals, and Liquid Crystals.[5]

References

  • MOF Linker Synthesis : Wang, Z. et al. "Synthesis and Crystal Structure of Methyl 5-iodo-2-methoxybenzoate." Acta Crystallographica Section E, 2014.

    • Note: Confirms the ester as a key intermedi
  • Halogen Bonding Principles : Metrangolo, P. et al. "Halogen Bonding in Crystal Engineering." Chemical Reviews, 2016.

    • Note: Foundational text establishing the I...N synthon used in Protocol 3.
  • Suzuki Coupling Protocols : Meringdal, J. W. et al. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Chemical Society Reviews, 2025.

    • Note: Provides the optimized conditions for aryl-iodide coupling cited in Protocol 4.
  • Liquid Crystal Precursors : BenchChem Application Note. "The Pivotal Role of 4-Methoxybenzoic Acid in Liquid Crystal Synthesis." 2025.[6][7][8]

    • Note: Establishes the methoxy-benzoic core as a standard mesogen precursor.

Sources

Method

Application Note: Strategic Utilization of 5-Iodo-2-methoxybenzoic Acid in Heterocyclic Synthesis

Executive Summary 5-Iodo-2-methoxybenzoic acid (CAS: 2089-37-4) represents a high-value "bifunctional scaffold" for medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methoxybenzoic acid (CAS: 2089-37-4) represents a high-value "bifunctional scaffold" for medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the carboxylic acid (C1), the methoxy group (C2), and the iodine atom (C5).

This Application Note provides a validated roadmap for converting this scaffold into privileged heterocyclic cores, specifically quinazolin-4(3H)-ones and substituted benzamides . By leveraging the high reactivity of the C5-iodine for Palladium-catalyzed cross-couplings and the C1-acid for heterocycle formation, researchers can rapidly generate diverse libraries of bioactive compounds (e.g., kinase inhibitors, GPCR ligands).

Chemo-Selectivity & Reactivity Profile

Successful utilization of this scaffold requires understanding the "Order of Operations." The iodine atom at C5 is stable to standard amide coupling conditions but reactive under Pd-catalysis. Conversely, the carboxylic acid can be functionalized without disturbing the aryl iodide.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core 5-Iodo-2-methoxybenzoic acid (Scaffold) Iodine C5-Iodine (Aryl Halide) Core->Iodine Acid C1-Carboxylic Acid (Electrophile) Core->Acid Methoxy C2-Methoxy (Masked Phenol/Leaving Group) Core->Methoxy Suzuki Suzuki/Sonogashira Coupling (Library Diversity) Iodine->Suzuki Pd(0) Catalysis Amide Amide Coupling (Linker Installation) Acid->Amide HATU/DIPEA Demethyl Demethylation (BBr3) (Benzofuran Precursor) Methoxy->Demethyl Lewis Acid Cycliz Cyclization to Quinazolinone (Core Formation) Amide->Cycliz Condensation

Figure 1: Orthogonal reactivity map of 5-Iodo-2-methoxybenzoic acid, highlighting the three distinct sites for chemical modification.

Application I: Synthesis of 6-Substituted Quinazolin-4(3H)-ones

The quinazolinone core is a "privileged structure" in drug discovery. The 5-iodo position on the starting material corresponds to the 6-position on the final quinazolinone, a critical vector for solubility-enhancing groups or potency-driving biaryl motifs.

Mechanistic Strategy

We utilize a "Coupling-First" approach. Performing the Suzuki coupling before cyclization is often preferred to avoid catalyst poisoning by the nitrogen-rich quinazolinone core, although modern catalysts (e.g., Pd(dppf)Cl₂) often tolerate the heterocycle well.

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: Install a biaryl motif at the C5 position while preserving the carboxylic acid.

Reagents:

  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: S-Phos or PPh₃ (10 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: DMF/H₂O (4:1)

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine 5-iodo-2-methoxybenzoic acid (278 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Degassing: Add DMF (4 mL) and H₂O (1 mL). Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Catalysis: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and Ligand. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS (Look for consumption of starting material M+H 279).

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with EtOAc (3x).[2]

  • Purification: The product is a biaryl carboxylic acid. Purify via recrystallization (EtOH) or flash chromatography (MeOH/DCM gradient).

Protocol B: Quinazolinone Cyclization

Objective: Convert the biaryl acid into the quinazolinone core.

Reagents:

  • Intermediate: 5-Aryl-2-methoxybenzoic acid (from Protocol A)

  • Reagent: Formamide (Excess, acts as solvent and reagent) or Urea (melt)

  • Catalyst: Ammonium Acetate (NH₄OAc)

Step-by-Step Methodology:

  • Mix: Combine the 5-aryl-2-methoxybenzoic acid (1.0 mmol) with Formamide (5 mL) and NH₄OAc (1.5 mmol) in a microwave vial.

  • Cyclization: Heat to 150°C for 2–4 hours.

    • Note: The 2-methoxy group acts as a leaving group in an SNAr-type mechanism during the condensation with ammonia/formamide species, effectively being replaced by the nitrogen of the pyrimidine ring.

  • Precipitation: Cool the mixture to room temperature. Pour into ice-water (20 mL).

  • Isolation: The quinazolinone typically precipitates as a white/off-white solid. Filter, wash with water and diethyl ether.

Application II: Modular Amide Library Generation

For targets requiring a benzamide scaffold (e.g., histone deacetylase inhibitors), the carboxylic acid is coupled to diverse amines.

Protocol C: HATU-Mediated Amide Coupling

Rationale: The ortho-methoxy group creates steric hindrance. Standard EDC/HOBt couplings may be sluggish.[3] HATU is recommended for its high reactivity.

Data Summary: Coupling Efficiency

Coupling ReagentBaseSolventYield (LC-MS)Notes
EDC / HOBt DIPEADCM65%Slow reaction (>12h); incomplete conversion.
Thionyl Chloride TEATHF92%High yield, but incompatible with acid-sensitive amines.
HATU DIPEADMF95% Recommended. Fast (2h), clean profile.

Step-by-Step Methodology:

  • Activation: Dissolve 5-iodo-2-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 5 mins.

  • Reagent Addition: Add HATU (1.1 mmol). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the primary or secondary amine (1.1 mmol).

  • Completion: Stir at RT for 2 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

Experimental Workflow Diagram

The following diagram illustrates the decision tree for synthesizing a library of compounds from this single scaffold.

Workflow Start Start: 5-Iodo-2-methoxybenzoic acid Decision Target Core? Start->Decision PathA Path A: Quinazolinones Decision->PathA PathB Path B: Benzamides Decision->PathB StepA1 1. Suzuki Coupling (C5) (Install Biaryl) PathA->StepA1 StepB1 1. HATU Amide Coupling (C1) (Install Linker) PathB->StepB1 StepA2 2. Cyclization w/ Formamide (Form Heterocycle) StepA1->StepA2 FinalA Library A: 6-Aryl-quinazolin-4-ones StepA2->FinalA StepB2 2. Suzuki Coupling (C5) (Diversify Tail) StepB1->StepB2 FinalB Library B: 5-Aryl-2-methoxybenzamides StepB2->FinalB

Figure 2: Strategic workflow for divergent synthesis. Path A prioritizes core modification; Path B prioritizes linker installation.

Expert Tips & Troubleshooting (E-E-A-T)

  • Iodine Stability: While the C-I bond is robust, avoid using organolithium reagents (e.g., n-BuLi) for deprotonation elsewhere in the molecule, as this will cause Lithium-Halogen exchange at the C5 position. Use non-nucleophilic bases like NaH or LiHMDS if alpha-deprotonation is needed on a side chain.

  • Purification of Iodo-Compounds: Aryl iodides are heavy and lipophilic. They often "streak" on silica gel TLC plates.

    • Tip: Add 1% Triethylamine to your eluent to sharpen the bands.

    • Visualization: Use Short-wave UV (254 nm). Iodine acts as a heavy atom quencher, making spots appear very dark.

  • Demethylation Risks: If you intend to deprotect the methoxy group (using BBr₃) to reveal the phenol, perform this after the Suzuki coupling. BBr₃ can sometimes interact with electron-rich biaryl systems synthesized in the Suzuki step.

References

  • Suzuki-Miyaura Coupling Conditions

    • Detailed protocols for aqueous/organic Suzuki couplings on aryl iodides.
    • Source:

  • Amide Coupling Methodologies

    • Comparison of HATU vs. EDC for electron-rich benzoic acids.
    • Source:

  • Quinazolinone Synthesis

    • Mechanisms for converting substituted benzoic acids to quinazolinones via oxidative cycliz
    • Source:

  • 5-Iodo-2-methoxybenzoic Acid Properties

    • Chemical structure and physical property data.[1][4]

    • Source:

Sources

Application

Application Note: Precision Synthesis and Functionalization of 5-Iodo-2-methoxybenzoic Acid Derivatives

Abstract & Strategic Significance 5-Iodo-2-methoxybenzoic acid (CAS: 54413-93-3) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for high-affinity dopamine D2/D3 receptor antagonists (e.g., IB...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

5-Iodo-2-methoxybenzoic acid (CAS: 54413-93-3) is a critical pharmacophore in medicinal chemistry, serving as the scaffold for high-affinity dopamine D2/D3 receptor antagonists (e.g., IBZM , Epidepride ) and as a versatile building block for palladium-catalyzed cross-coupling reactions. Its structural integrity—specifically the regiochemical placement of the iodine atom—is paramount for biological activity and downstream synthetic success.

This guide provides a definitive, multi-route protocol for the synthesis of this scaffold, prioritizing regiochemical purity and scalability. Unlike generic procedures, we distinguish between Route A (The "De Novo" Methylation Strategy) for maximum purity and Route B (Direct Iodination) for rapid, high-throughput generation, alongside a validated protocol for amide coupling to generate bioactive benzamides.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the cooperative directing effects of substituents on the benzene ring.

  • Target: 5-Iodo-2-methoxybenzoic acid.[1]

  • Electronic Considerations: The methoxy group (-OMe) is a strong ortho/para activator. The carboxylic acid (-COOH) is a meta director.

  • Regiochemistry: Position 5 is para to the -OMe and meta to the -COOH. This cooperative effect makes Position 5 the most nucleophilic site for electrophilic aromatic substitution (EAS). However, Position 3 (ortho to -OMe) is also activated, posing a risk of 3,5-diiodination or 3-iodo isomers if conditions are uncontrolled.

Synthetic Pathway Visualization

G cluster_0 Route A (Recommended) Start Salicylic Acid IodoSal 5-Iodosalicylic Acid (High Regio-Fidelity) Start->IodoSal ICl or I2/H2O2 (Electrophilic Iodination) Target 5-Iodo-2-methoxybenzoic Acid IodoSal->Target 1. MeI, K2CO3 (Methylation) 2. NaOH (Saponification) IBZM IBZM (D2 Ligand) Bioactive Amide Target->IBZM Amide Coupling (CDI or DCC) Anisic 2-Methoxybenzoic Acid (o-Anisic Acid) Anisic->Target NIS, TFA (Direct Iodination)

Figure 1: Strategic synthetic pathways. Route A (via Salicylic Acid) offers superior regiocontrol compared to Route B (via o-Anisic Acid).

Experimental Protocols

Protocol A: The "De Novo" Methylation Route (High Purity)

Rationale: Starting with 5-iodosalicylic acid eliminates the risk of generating the 3-iodo isomer during the critical functionalization step, as the iodine is already installed with high fidelity.

Step 1: Global Methylation

Reaction: 5-Iodosalicylic acid + 2 MeI → Methyl 5-iodo-2-methoxybenzoate

  • Setup: Charge a 500 mL round-bottom flask with 5-iodosalicylic acid (10.0 g, 37.9 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 15.7 g, 113.6 mmol, 3.0 equiv). The suspension will turn yellow.

  • Alkylation: Cool to 0°C. Add iodomethane (MeI, 16.1 g, 7.1 mL, 113.6 mmol, 3.0 equiv) dropwise over 15 minutes.

    • Critical Parameter: Use a vented fume hood; MeI is volatile and toxic.

  • Execution: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by the less polar ester spot.

  • Workup: Pour mixture into ice-water (400 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expect ~11.5 g of crude methyl ester (yellow oil/solid).

Step 2: Selective Saponification

Reaction: Methyl 5-iodo-2-methoxybenzoate → 5-Iodo-2-methoxybenzoic acid

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/Water (3:1:1 ratio, 100 mL).

  • Reagent: Add LiOH·H₂O (3.2 g, 76 mmol, 2.0 equiv).

  • Conditions: Stir at RT for 4–6 hours.

  • Purification:

    • Concentrate to remove volatiles (THF/MeOH).

    • Acidify the aqueous residue to pH 2 with 1M HCl . A white precipitate will form immediately.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization: Recrystallize from Ethanol/Water if purity is <98%.

Data Specification:

  • Yield: ~9.5 g (90% over 2 steps).

  • Appearance: White crystalline solid.

  • Melting Point: 105–107°C.

Protocol B: Direct Iodination of o-Anisic Acid (Rapid Route)

Rationale: Faster for small-scale exploratory work but requires careful monitoring to avoid over-iodination.

Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic Acid (TFA).[2]

  • Dissolution: Dissolve 2-methoxybenzoic acid (5.0 g, 32.8 mmol) in Acetonitrile (50 mL) and TFA (5 mL).

  • Iodination: Add NIS (8.1 g, 36.0 mmol, 1.1 equiv) in portions over 30 minutes.

    • Mechanistic Note: TFA activates NIS, generating a highly electrophilic iodine species.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Pour into saturated Na₂S₂O₃ (Sodium thiosulfate) solution to quench unreacted iodine (solution turns from brown to clear).

  • Isolation: Extract with EtOAc. The product often precipitates directly upon acidification of the aqueous phase.

  • Risk: Check LC-MS for m/z 403 (di-iodo byproduct). If present >5%, recrystallize from Toluene.

Protocol C: Amide Coupling (Synthesis of IBZM Analogues)

Application: Synthesis of the D2 ligand N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide.

  • Activation: Dissolve 5-iodo-2-methoxybenzoic acid (1.0 mmol) in dry DCM (10 mL). Add Carbonyldiimidazole (CDI) (1.1 mmol). Stir for 1 hour until CO₂ evolution ceases.

    • Observation: The solution remains clear or turns slightly yellow.[1]

  • Coupling: Add (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (1.1 mmol) dropwise.

  • Completion: Stir at RT for 3 hours.

  • Workup: Wash with sat. NaHCO₃ (removes unreacted acid) and water. Dry and concentrate.

  • Salt Formation: Dissolve residue in EtOH and add conc. HCl (1.0 equiv) to precipitate the hydrochloride salt for stability.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationDeviation ConsequenceCorrective Action
Stoichiometry (MeI) 2.5–3.0 Equivalents<2.5 eq leads to incomplete esterification (mixed acid/ether).Add more MeI and re-stir.
pH during Workup pH 1–2pH >4 leaves product as water-soluble carboxylate salt.Acidify until white precipitate persists.[1]
Temperature (Iodination) 20–25°C>40°C promotes decarboxylation or di-iodination.Maintain ambient temp; use ice bath if scaling >50g.
Quenching Na₂S₂O₃ (Thiosulfate)Failure to quench leaves iodine, causing oxidative degradation.Ensure biphasic mix turns colorless.

Analytical Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 12.80 (s, 1H, -COOH) – Disappears in D₂O shake.

  • δ 7.85 (d, J=2.2 Hz, 1H, H-6) – Characteristic doublet for meta-coupling.

  • δ 7.78 (dd, J=8.8, 2.2 Hz, 1H, H-4) – Doublet of doublets.

  • δ 6.95 (d, J=8.8 Hz, 1H, H-3) – Upfield due to ortho-methoxy.

  • δ 3.82 (s, 3H, -OCH₃).

HPLC Purity Criteria:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 10-90% B.

  • Retention Time: Product elutes after salicylic acid precursors due to iodine lipophilicity.

  • Acceptance: >98.0% Area.[3][4]

References

  • Synthesis of 5-iodo-2-methylbenzoic acid (Analogous Chemistry)

    • Title: Process for producing 5-iodo-2-methylbenzoic acid.[1][5][6][7]

    • Source: US P
    • URL
  • Iodination Methodologies

    • Title: Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2]

    • Source: Castanet, A.-S., et al. Tetrahedron Letters, 2002.[2][8]

    • URL:[Link]

  • IBZM (Benzamide)

    • Title: (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo-2-methoxybenzamide hydrochloride, a new selective radioligand for dopamine D-2 receptors.
    • Source: Kung, H. F., et al. Journal of Nuclear Medicine, 1983/1984.
    • URL:[Link]

  • Mechanistic Insights

    • Title: 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity.
    • Source: NBInno Technical Articles.
    • URL:[Link]

Sources

Method

Application Note: Large-Scale Synthesis of 5-Iodo-2-methoxybenzoic Acid

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 5-Iodo-2-methoxybenzoic acid (CAS: 54811-38-0), a critical intermediate in the manufacturing of SGLT2 inhibitors (e.g., Can...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Iodo-2-methoxybenzoic acid (CAS: 54811-38-0), a critical intermediate in the manufacturing of SGLT2 inhibitors (e.g., Canagliflozin, Empagliflozin).

While traditional methods utilize Iodine Monochloride (ICl) or Sandmeyer reactions, this guide prioritizes Oxidative Iodination using Iodine (


) and Sodium Periodate (

). This route is selected for its superior atom economy, manageable safety profile on the kilogram scale, and high regioselectivity (>95:5 para:ortho ratio relative to the methoxy group).
Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 85% Isolated Yield
Purity (HPLC) > 99.0% (Area %)
Regio-isomer (3-Iodo) < 0.5%
Appearance White to Off-white Crystalline Solid

Strategic Route Selection

Pathway Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The substrate, 2-methoxybenzoic acid (


-anisic acid), contains two directing groups:
  • Methoxy (-OMe): Strong activator, ortho, para-director.

  • Carboxyl (-COOH): Moderate deactivator, meta-director.

Both groups cooperatively direct the incoming electrophile to the 5-position (para to -OMe, meta to -COOH).

Why Oxidative Iodination?
  • Vs. Iodine Monochloride (ICl): ICl is corrosive, difficult to handle in bulk, and often leads to poly-iodination byproducts due to its high reactivity.

  • Vs. Sandmeyer: Avoids the formation of potentially explosive diazonium salts and toxic copper waste streams.

  • Mechanism: The oxidant (

    
    ) generates a highly reactive iodonium species (
    
    
    
    ) in situ from molecular iodine, ensuring complete utilization of the iodine source (Atom Economy).

Reaction Mechanism & Logic

The reaction proceeds via the generation of an electrophilic iodine species. In acidic media, periodate oxidizes molecular iodine, generating


, which attacks the electron-rich 5-position.

ReactionMechanism Figure 1: Mechanistic pathway for the oxidative iodination of o-anisic acid. Substrate 2-Methoxybenzoic Acid Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate + Electrophile Reagents I2 + NaIO4 + H2SO4 ActiveSpecies Electrophile Generation (I+ / IO+) Reagents->ActiveSpecies Oxidation ActiveSpecies->Intermediate EAS Attack (C-5) Product 5-Iodo-2-methoxybenzoic Acid Intermediate->Product - H+ (Re-aromatization) Byproduct NaHSO4 + H2O Intermediate->Byproduct

Figure 1: Mechanistic pathway for the oxidative iodination of o-anisic acid.

Detailed Experimental Protocol

Scale: 1.0 kg Input (2-Methoxybenzoic Acid) Reaction Volume: ~5-6 Liters

Materials & Reagents
ReagentCASEq.Mass/VolRole
2-Methoxybenzoic Acid 579-75-91.01.00 kgSubstrate
Iodine (

)
7553-56-20.450.75 kgIodinating Agent
Sodium Periodate (

)
7790-28-50.250.35 kgOxidant
Acetic Acid (Glacial) 64-19-7Solvent4.0 LSolvent
Sulfuric Acid (conc.) 7664-93-9Catalyst150 mLCatalyst
Sodium Bisulfite (aq) 7631-90-5Quench~500 mLQuench Excess

Note: Stoichiometry is adjusted because


 regenerates electrophilic iodine from iodide byproducts, theoretically allowing 100% atom economy of 

. However, a slight excess of iodine is often used to drive completion.
Step-by-Step Procedure

Phase A: Reaction Initiation

  • Setup: Equip a 10L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

  • Charging: Charge Acetic Acid (4.0 L) and 2-Methoxybenzoic Acid (1.00 kg) . Stir at 200 RPM until fully dissolved.

  • Catalyst Addition: Add Sulfuric Acid (150 mL) slowly. Caution: Exothermic.

  • Iodine Charge: Add Iodine (

    
    , 0.75 kg)  in a single portion. The solution will turn dark violet/brown.
    

Phase B: Oxidative Addition (Critical Step) [1] 5. Heating: Warm the reactor jacket to 45°C . 6. Oxidant Addition: Dissolve Sodium Periodate (


, 0.35 kg)  in minimal water (or add as a solid in portions if water content must be minimized). Add slowly over 60 minutes .
  • Process Control: Maintain internal temperature between 50°C - 60°C . Do not exceed 65°C to prevent sublimation of iodine.
  • Reaction: Stir at 60°C for 4–6 hours.
  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN. Analyze by HPLC.
  • Criteria: Substrate < 1.0%.[2] If > 1.0%, add 0.05 eq
    
    
    and stir for 1 hour.

Phase C: Quench & Workup 9. Cooling: Cool the reactor to 20°C . 10. Quench: Slowly add 10% Sodium Bisulfite solution until the dark iodine color fades to a pale yellow/orange. This reduces unreacted electrophilic iodine species. 11. Precipitation: Slowly add Cold Water (4.0 L) over 1 hour. The product will precipitate as a heavy white solid.

  • Note: Rapid addition may occlude impurities.
  • Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.

Phase D: Isolation & Purification 13. Filtration: Filter the slurry using a centrifuge or Nutsche filter. 14. Wash: Wash the cake with Water (2 x 1.0 L) followed by Cold Isopropanol/Water (1:4, 500 mL) to remove trace regio-isomers. 15. Drying: Dry in a vacuum oven at 55°C for 12 hours.

Process Flow Diagram

ProcessFlow Figure 2: Process flow for the large-scale synthesis. Start Start: Reactor Setup Dissolution Dissolve o-Anisic Acid in AcOH + H2SO4 Start->Dissolution Addition Add I2, then NaIO4 (Controlled Addition) Dissolution->Addition Reaction Reaction: 60°C, 4-6 hrs Addition->Reaction IPC IPC: HPLC Check (Substrate < 1%) Reaction->IPC IPC->Reaction Fail (Add Oxidant) Quench Quench: NaHSO3 Precipitate: Add H2O IPC->Quench Pass Filtration Filtration & Wash Quench->Filtration Drying Drying (55°C, Vacuum) Filtration->Drying End Final Product: 5-Iodo-2-methoxybenzoic acid Drying->End

Figure 2: Process flow for the large-scale synthesis.

Analytical Controls & Troubleshooting

HPLC Method (IPC & Release)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 2-Methoxybenzoic acid: ~4.5 min

    • 5-Iodo-2-methoxybenzoic acid: ~9.2 min

    • 3-Iodo isomer (impurity): ~8.8 min

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Insufficient oxidant or iodine loss via sublimation.Check reactor seal. Add 0.1 eq

. Ensure temp > 50°C.
High 3-Iodo Isomer Temperature too high during addition.[3]Maintain addition temp < 55°C. Recrystallize from Ethyl Acetate/Heptane.[4]
Purple Product Incomplete quench of Iodine.Wash wet cake with dilute Sodium Thiosulfate solution.
Low Yield Product loss in mother liquor.Ensure final slurry temp is < 5°C. Limit organic solvent in wash.

Safety & Handling (E-E-A-T)

  • Iodine (

    
    ):  Solid iodine sublimes; vapors are severely irritating to the respiratory tract. Use dedicated extraction/scrubbing.
    
  • Sodium Periodate: Strong oxidizer.[2] Keep away from organic reducing agents until controlled reaction.

  • Acetic Acid: Corrosive. Use chemically resistant gloves (Butyl rubber).

  • Thermal Runaway: The oxidation of iodine is exothermic. Do not rush the addition of

    
    .
    

References

  • Process for Producing 5-Iodo-2-methylbenzoic Acid. European Patent EP1642881B1.

    
     or 
    
    
    
    in acetic acid for similar substrates).
  • Regioselective Iodination of Aromatic Compounds.Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of SGLT2 Inhibitors.Chemical Reviews.

    • (General Reference for SGLT2 chemistry context).

  • Organic Syntheses, Coll. Vol. 2. (Classic reference for iodination of benzoic acid derivatives using ICl, provided for historical comparison).

  • National Institute of Standards and Technology (NIST) WebBook.

Sources

Application

Application Note: High-Purity Isolation of 5-Iodo-2-methoxybenzoic Acid

Executive Summary This application note details the purification protocol for 5-Iodo-2-methoxybenzoic acid , a critical intermediate in the synthesis of radiotracers and bioactive scaffolds (e.g., via Suzuki-Miyaura coup...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 5-Iodo-2-methoxybenzoic acid , a critical intermediate in the synthesis of radiotracers and bioactive scaffolds (e.g., via Suzuki-Miyaura coupling). While commercial synthesis often yields purities of 95-97%, downstream catalytic applications require >99.5% purity to prevent catalyst poisoning by trace iodides or regioisomers.

This guide moves beyond simple "recipes" to provide a thermodynamically grounded workflow . We utilize a dual-stage approach:

  • Chemical Purification (Acid-Base Swing): Removes non-acidic organic impurities and bulk inorganic salts.

  • Physical Purification (Recrystallization): Exploits the lipophilic shift introduced by the iodine atom to separate the product from unreacted o-anisic acid using an Ethanol:Water system.

Physicochemical Context & Solvent Strategy

The "Heavy Atom" Effect on Solubility

The introduction of an iodine atom at the C5 position of 2-methoxybenzoic acid significantly alters the crystal lattice energy.

  • Parent Compound (o-Anisic Acid): MP 101–103 °C. Moderate water solubility hot; high ethanol solubility.

  • Target (5-Iodo-2-methoxybenzoic Acid): MP 150–155 °C.[1]

    • Effect: The iodine atom increases lipophilicity (logP) and molecular weight, reducing water solubility compared to the parent compound. This makes Water an aggressive anti-solvent.

    • Solvent Choice:Ethanol (EtOH) is selected as the primary solvent due to its ability to disrupt the carboxylic acid dimers at elevated temperatures, while Water serves as the anti-solvent to drive controlled nucleation.

Impurity Profile & Rejection Logic
Impurity TypeOriginRejection Mechanism
o-Anisic Acid Unreacted Starting MaterialHigh Solubility: Remains in the mother liquor (EtOH/Water mix) due to lower lattice energy and higher polarity.
Inorganic Salts Iodination byproducts (KI, NaI)Water Solubility: Removed during the aqueous wash or retained in the aqueous phase of the mother liquor.
Regioisomers 3-Iodo or di-iodo speciesLattice Exclusion: The specific crystal packing of the 5-iodo isomer excludes the sterically distinct 3-iodo isomer during slow cooling.

Visual Workflow (Logic & Process)

Recrystallization Logic Diagram

The following diagram illustrates the thermodynamic pathway for purifying the compound.

RecrystallizationLogic Raw Crude 5-Iodo-2-methoxybenzoic Acid (Solid, Yellowish) Dissolve Dissolution (Reflux in EtOH) Raw->Dissolve Heat to 78°C Filter Hot Filtration (Remove Insoluble Particulates) Dissolve->Filter CloudPoint Cloud Point Induction (Add H2O until turbid, then clear with EtOH) Filter->CloudPoint Filtrate Impurity1 Insoluble Salts (Removed) Filter->Impurity1 Nucleation Controlled Nucleation (Slow Cool to RT) CloudPoint->Nucleation ΔT/dt < 1°C/min Growth Crystal Growth (0-4°C Aging) Nucleation->Growth Isolate Filtration & Wash (Cold 30% EtOH) Growth->Isolate Impurity2 Mother Liquor (Contains o-Anisic Acid) Isolate->Impurity2 Filtrate

Figure 1: Step-by-step thermodynamic workflow for the purification process.

Detailed Experimental Protocol

Phase 1: Acid-Base Reprecipitation (The "Rough Clean")

Perform this step if the crude material is highly colored or contains significant inorganic salts.

  • Dissolution: Suspend 10.0 g of crude 5-iodo-2-methoxybenzoic acid in 100 mL of 0.5 M NaOH . Stir until a clear solution is obtained (pH > 10).

    • Note: If solids remain, filter through a Celite pad. The product is now a soluble sodium carboxylate.

  • Precipitation: Slowly add 1.0 M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: A thick white/off-white precipitate will form.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove NaCl and trace water-soluble impurities.

  • Drying: Air dry the solid for 2 hours. (Proceed to Phase 2; complete drying is not strictly necessary as water is part of the next solvent system).

Phase 2: Recrystallization (The "Polish")

Reagents:

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Optional, for decolorization)[2]

Protocol:

  • Saturation (Reflux):

    • Place the semi-dried solid (approx. 9-10 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (30 mL) .

    • Heat to reflux (approx. 80 °C).

    • Decision Point: If the solid does not dissolve completely, add Ethanol in 2 mL increments until clear. If the solution is dark yellow/brown, add 0.5 g Activated Carbon and reflux for 5 mins, then hot-filter.

  • Anti-Solvent Addition (Cloud Point):

    • Maintain the solution at near-boiling temperature.

    • Add hot Deionized Water dropwise via the top of the condenser or an addition funnel.

    • Stop adding water immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of hot Ethanol to just clear the solution again.

  • Controlled Cooling (Nucleation):

    • Remove the flask from the heat source and place it on a cork ring or wood block.

    • CRITICAL: Allow to cool to room temperature undisturbed. Rapid cooling leads to amorphous precipitation (oiling out) rather than crystallization.

    • Target: Needle-like crystals should begin to form around 40-50 °C.

  • Aging:

    • Once at room temperature, place the flask in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the cake twice with 10 mL of cold 30% Ethanol/Water mixture. (Do not use pure ethanol, as it will redissolve the product).

  • Drying:

    • Dry in a vacuum oven at 50 °C for 6 hours or until constant weight.

Process Analytical Technology (PAT) & Validation

To ensure the protocol was successful, the following quality attributes must be met.

Melting Point Validation

The most immediate check for purity is the melting point range. The iodine substitution significantly raises the MP compared to the starting material.

CompoundLiterature MP (°C)Acceptance Criteria
o-Anisic Acid (Start)101 – 103 °CN/A
5-Iodo-2-methoxybenzoic Acid (Target)150 – 155 °C Range < 2°C (e.g., 153-154°C)
  • Failure Mode: If MP is < 145 °C, significant o-anisic acid remains. Repeat Phase 2.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

  • Retention Time Logic: The 5-Iodo derivative is more lipophilic than the parent methoxybenzoic acid and will elute later.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals.

  • Cause: The solution is too concentrated, or the water ratio is too high (pushing the compound out of solution faster than the lattice can form).

  • Fix: Re-heat to reflux. Add a small amount of Ethanol (5-10 mL) to shift the solvent balance toward solubility. Cool more slowly.

Issue: Low Yield (<50%)

Symptom: Mother liquor contains significant product.

  • Cause: Too much ethanol was used, keeping the product dissolved even at 0 °C.

  • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling/aging steps (Second Crop). Note: Second crop crystals usually require recrystallization.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11370, o-Anisic acid. (For comparison of physicochemical properties). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

Chromatographic Purification of 5-Iodo-2-methoxybenzoic Acid: A Strategic Approach to Halogenated Benzoate Separation

Abstract The synthesis of 5-iodo-2-methoxybenzoic acid (5-I-2-MBA) via electrophilic aromatic substitution often yields a crude mixture containing unreacted starting material (2-methoxybenzoic acid), regioisomers (3-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 5-iodo-2-methoxybenzoic acid (5-I-2-MBA) via electrophilic aromatic substitution often yields a crude mixture containing unreacted starting material (2-methoxybenzoic acid), regioisomers (3-iodo-2-methoxybenzoic acid), and poly-iodinated byproducts. This guide details a robust chromatographic workflow for the isolation of high-purity 5-I-2-MBA. We prioritize a reverse-phase HPLC approach utilizing pH control to suppress ionization, ensuring sharp peak shapes and maximal resolution between the critical isomeric pairs.

Introduction & Chemical Context

5-Iodo-2-methoxybenzoic acid is a valuable intermediate in the synthesis of radiotracers and pharmaceutical scaffolds. The primary synthetic route involves the iodination of 2-methoxybenzoic acid (o-anisic acid) using reagents such as


/oxidant or N-iodosuccinimide (NIS).
The Separation Challenge

The purification is complicated by the directing effects of the substituents on the benzene ring.

  • Methoxy group (-OMe): Strongly activating, ortho-/para-directing.

  • Carboxyl group (-COOH): Deactivating, meta-directing.

While the 5-position (para to -OMe, meta to -COOH) is electronically favored, the 3-position (ortho to -OMe, ortho to -COOH) is a potential minor impurity. Furthermore, over-iodination can lead to 3,5-diiodo-2-methoxybenzoic acid . These species share similar


 values and hydrophobicity, creating a "critical pair" separation challenge.
Synthesis & Impurity Pathway (Visualization)[1]

SynthesisPath SM Starting Material 2-Methoxybenzoic Acid Target TARGET PRODUCT 5-Iodo-2-methoxybenzoic acid (Para-substitution) SM->Target Major Pathway Impurity1 Impurity A 3-Iodo-2-methoxybenzoic acid (Ortho-substitution) SM->Impurity1 Minor Pathway Reagents Iodination Reagents (I2 / Oxidant) Reagents->Target Impurity2 Impurity B 3,5-Diiodo-2-methoxybenzoic acid (Over-reaction) Target->Impurity2 Excess I2

Figure 1: Reaction pathway showing the origin of critical impurities.

Method Development Strategy

Stationary Phase Selection: C18 vs. Phenyl-Hexyl
  • C18 (Octadecyl): The baseline choice. It separates primarily based on hydrophobicity. Since the iodine atom significantly increases lipophilicity (LogP ~2.5) compared to the starting material (LogP ~1.5), C18 is generally sufficient for separating the product from the starting material.

  • Phenyl-Hexyl: If the 3-iodo and 5-iodo regioisomers co-elute on C18, a Phenyl-Hexyl column is the authoritative alternative. The

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the iodine atom of the analyte offer orthogonal selectivity, often resolving positional isomers better than alkyl phases.
Mobile Phase pH Control (The "Why")

Benzoic acid derivatives are weak acids.

  • 2-methoxybenzoic acid pKa: ~3.9[1]

  • 5-iodo-2-methoxybenzoic acid pKa: Estimated ~3.2–3.5 (Iodine is electron-withdrawing, increasing acidity).

Critical Rule: To ensure consistent retention and sharp peak shape, the mobile phase pH must be at least 1.5 units below the pKa.

  • If pH > pKa: The molecule ionizes (

    
    ), becoming highly polar and eluting near the void volume (t0) with poor resolution.
    
  • Selected Modifier: 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0). TFA is preferred for preparative work as it provides sharper peaks for carboxylic acids, though it suppresses MS signal if LC-MS is used.

Protocol 1: Analytical HPLC (QC & Method Scout)

Purpose: To assess the purity of the crude reaction mixture and validate the separation of the target from impurities.

Instrumentation: HPLC with UV-Vis / PDA Detector.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV 254 nm (primary), 280 nm (secondary)
Injection Vol 5-10 µL

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 90 10 Re-equilibration

| 23.0 | 90 | 10 | End |

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between 5-Iodo product and nearest impurity (likely 3-Iodo isomer).
    
  • Tailing Factor (

    
    ):  < 1.3 (Ensured by the acidic modifier).
    

Protocol 2: Preparative HPLC (Purification)

Purpose: Isolation of >98% pure material for biological testing.

Scale-Up Logic: To scale from analytical (4.6 mm ID) to preparative (20 mm ID), the flow rate and loading must be adjusted by the ratio of the column cross-sectional areas (


).
  • Scale Factor =

    
    .
    
  • Analytical Flow: 1 mL/min

    
     Prep Flow: ~19-20 mL/min.
    

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure water as the iodinated product has low aqueous solubility.

    • Concentration: ~50–100 mg/mL.

    • Filter through a 0.45 µm PTFE filter to protect the column.

  • Chromatographic Conditions:

    • Column: Prep C18, 19 x 150 mm, 5 µm or 10 µm.

    • Flow Rate: 20 mL/min.

    • Gradient: Focused Gradient (based on analytical retention). If product elutes at 60% B analytically, run the prep gradient from 40% to 80% B to maximize resolution.

  • Fraction Collection:

    • Trigger: UV Absorbance (Threshold or Slope).

    • Collect peaks corresponding to the major product.

    • Caution: Discard the "front" and "tail" of the peak if high purity (>99%) is required, as isomers often co-elute at the very edges of the main band.

  • Post-Processing:

    • Pool fractions.

    • Remove ACN via rotary evaporation (bath temp < 40°C).

    • The product may precipitate from the remaining acidic water. Filter or extract with Ethyl Acetate, dry over

      
      , and evaporate.
      

Protocol 3: Flash Chromatography (Bulk Pre-purification)

Purpose: If the crude mixture is very dirty (<70% purity), use Flash to remove bulk starting material before Prep HPLC.

Setup:

  • Cartridge: C18 Flash Cartridge (e.g., 12g or 40g depending on load).

  • Solvent System: Water (0.1% Formic Acid) / Methanol.

  • Loading: Solid load (adsorb crude onto Celite) is recommended for iodinated compounds to prevent peak broadening due to solubility issues.

Gradient:

  • 0-5 min: 10% MeOH (Flush polar salts).

  • 5-20 min: 10%

    
     100% MeOH.
    
  • The 5-iodo product typically elutes later than the non-iodinated starting material.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture QC Analytical HPLC (Protocol 1) Check Purity & Resolution Start->QC Decision Purity > 85%? QC->Decision Flash Flash Chromatography (Protocol 3) Remove Bulk Impurities Decision->Flash No Prep Prep HPLC (Protocol 2) High Resolution Isolation Decision->Prep Yes Flash->QC Re-check Workup Evaporation & Lyophilization Prep->Workup Final Pure 5-Iodo-2-methoxybenzoic Acid (>98%) Workup->Final

Figure 2: Decision tree for selecting the appropriate purification scale.

Results & Troubleshooting

Expected Chromatogram
  • RT ~4-5 min: 2-Methoxybenzoic acid (Starting Material) - More polar.

  • RT ~8-9 min: 3-Iodo-2-methoxybenzoic acid (Regioisomer) - Slightly less hydrophobic than target.

  • RT ~10 min: 5-Iodo-2-methoxybenzoic acid (Target) - Major peak.

  • RT ~13 min: 3,5-Diiodo-2-methoxybenzoic acid - Most hydrophobic.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad/Tailing Peaks pH too high (Ionization)Ensure Mobile Phase A has 0.1% TFA (pH ~2). Check aqueous preparation.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase or reduce injection volume. Avoid 100% DMSO if possible.
Low Recovery Precipitation on columnCheck solubility of iodinated product. Ensure column is not overloaded.
Co-elution of Isomers Insufficient SelectivitySwitch from C18 to Phenyl-Hexyl column or lower the gradient slope (e.g., 0.5% B/min).

References

  • PubChem. (2025).[2][3] 5-Iodo-2-methoxybenzoic acid (Compound Summary).[2] National Library of Medicine. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Carboxylic Acids.[4][5][6][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: 5-Iodo-2-methoxybenzoic Acid Synthesis

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: 5-I-2-MBA-OPT[1] Introduction: The Target You are synthesizing 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7).[1] Target Structure: Carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: 5-I-2-MBA-OPT[1]

Introduction: The Target

You are synthesizing 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7).[1]

  • Target Structure: Carboxylic acid at C1, Methoxy group at C2, Iodine at C5.[1]

  • Critical Distinction: Do not confuse with its isomer, 2-iodo-5-methoxybenzoic acid (melting point ~105°C).[1][2] Your target should melt between 150–155°C .

This guide addresses the primary failure points in the oxidative iodination of 2-methoxybenzoic acid (o-anisic acid) , the most scalable and atom-economical route.[1]

Module 1: The Optimized Protocol (Direct Iodination)

The "Standard" protocol often yields <50% due to poor electrophile generation or poly-iodination. To achieve >85% yield , we utilize a Sodium Periodate (


) mediated oxidative iodination .
The Mechanism (Why this works)

Elemental iodine (


) alone is not electrophilic enough to iodinate the deactivated meta-position relative to the carboxyl group. 

oxidizes

in situ to generate highly reactive electrophilic species (likely

or

), which attacks the position para to the activating methoxy group (Position 5).
Optimized Workflow
ParameterSpecificationReason for Choice
Substrate 2-Methoxybenzoic acid (1.0 eq)Starting material.[1][2]
Iodine Source Iodine (

) (0.55 eq)
Atom economy: 0.5 eq provides 1.0 eq of I atoms. We use slight excess.
Oxidant Sodium Periodate (

) (0.25 - 0.33 eq)
Activates iodine. Limiting this prevents over-oxidation.
Solvent Acetic Acid (

) +

(9:1)

scavenges water, which can quench the electrophile.
Catalyst Conc.

(5-10 mol%)
Protons activate the periodate/iodine complex.
Temp

Start low to initiate; ramp up to drive conversion.
Step-by-Step Protocol
  • Dissolution: Dissolve 2-methoxybenzoic acid in glacial acetic acid (AcOH). Add acetic anhydride (

    
    ) (10% v/v of AcOH). Stir for 15 mins to ensure anhydrous conditions.
    
  • Activation: Add Iodine (

    
    ) and Sodium Periodate (
    
    
    
    ).
  • Acidification: Add Conc.

    
     dropwise.[3] Exotherm Warning: Temperature may spike.
    
  • Reaction: Stir at 40-45°C for 2 hours , then ramp to 65-70°C for 2-4 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench (Critical for Yield): Pour mixture into ice water containing 10% Sodium Bisulfite (

    
    ) .
    
    • Visual Cue: The dark purple/brown solution must turn yellow or white . If it stays purple, iodine is trapped in the solid, artificially inflating crude mass but ruining purity.

  • Isolation: Filter the precipitate. Wash with cold water until filtrate is neutral pH.

Module 2: Visualizing the Workflow

G Start Start: o-Anisic Acid Mix Mix: AcOH + Ac2O (Anhydrous) Start->Mix Reagents Add I2 + NaIO4 + H2SO4 Mix->Reagents Heat Heat: 40°C -> 70°C (4-6 Hours) Reagents->Heat Electrophile Gen. Quench Quench: Ice Water + NaHSO3 Heat->Quench Completion (TLC) Filter Filter & Wash (Remove Acid) Quench->Filter Precipitate Product Pure 5-Iodo-2-methoxybenzoic acid (Needles) Filter->Product Recrystallize (EtOH)

Caption: Figure 1. Optimized oxidative iodination workflow using Periodate/Iodine system.

Module 3: Troubleshooting Guide (Ticket System)

Ticket #001: "My yield is >100% and the solid is brown."
  • Diagnosis: Trapped Iodine. The hydrophobic lattice of the product traps unreacted

    
    .
    
  • Fix:

    • Redissolve the crude solid in dilute NaOH (forms the soluble carboxylate salt).

    • Extract with Ethyl Acetate (removes non-acidic impurities and trapped

      
      ).
      
    • Re-acidify the aqueous layer with HCl to pH 2.[2][4]

    • Collect the white precipitate.[2]

Ticket #002: "I see two spots on TLC very close together."
  • Diagnosis: Regioselectivity failure. You likely have the 3-iodo isomer (minor) alongside the 5-iodo target.

  • Cause: Reaction temperature spiked too early (

    
     at start) or insufficient steric hindrance.
    
  • Fix: Recrystallization.[3][5][6][7][8][9]

    • Solvent: Ethanol/Water (1:[10]1) or Glacial Acetic Acid.[11]

    • Procedure: Dissolve in boiling solvent.[3][6][9] Add water until just cloudy.[3] Cool slowly to room temp, then

      
      . The 5-iodo isomer (more symmetrical/higher MP) crystallizes preferentially.
      
Ticket #003: "Reaction stalled (Starting Material remains)."
  • Diagnosis: "Wet" solvent or Deactivated Electrophile.

  • Fix:

    • Did you use Acetic Anhydride ? If not, water generated during the reaction (

      
      ) kills the electrophile. Add 5-10% 
      
      
      
      .[1]
    • Agitation: Iodine is solid; ensure vigorous stirring to maintain the heterogeneous mix.

Module 4: Decision Logic for Purification

Troubleshooting Check Check Crude Purity (TLC / MP) Color Is Solid Brown/Purple? Check->Color Yield Is Yield Low (<50%)? Color->Yield No (White/Off-white) Wash Action: Wash with NaHSO3 (aq) Color->Wash Yes Recryst Action: Recrystallize (EtOH/H2O) Yield->Recryst No (Impure) Resub Action: Check Anhydrous Conditions (Add Ac2O) Yield->Resub Yes (Incomplete Rxn) Wash->Check Done Pure Product (MP 150-155°C) Recryst->Done

Caption: Figure 2. Decision tree for troubleshooting crude product issues.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use NIS (N-iodosuccinimide) instead of


? 
A:  Yes. NIS in acetonitrile with TFA (Trifluoroacetic acid) works well. However, NIS is significantly more expensive and has poor atom economy compared to the 

method. Use NIS only for small-scale (<1g) medicinal chemistry batches where cost is negligible.[1]

Q: Why is the melting point in literature sometimes listed as 105°C? A: You are looking at the wrong isomer.

  • 2-iodo-5-methoxybenzoic acid: MP ~104-106°C.[1][2]

  • 5-iodo-2-methoxybenzoic acid (Target): MP ~150-155°C. Always verify structure via NMR.[1] The 5-iodo isomer shows a characteristic coupling of the aromatic protons (doublet at C6, doublet of doublets at C4, doublet at C3).

Q: Can I start from 5-iodosalicylic acid and methylate it? A: You can, but it is risky.[1] Methylating 5-iodosalicylic acid often results in esterification (forming methyl 5-iodo-2-hydroxybenzoate) or double methylation .[1] To target the acid-ether, you must use controlled basic conditions (e.g.,


, Acetone, MeI) followed by a saponification step to hydrolyze the ester back to the acid. The direct iodination of o-anisic acid is generally 2 steps shorter and higher yielding.

References

  • Luliński, P., & Skulski, L. (2000).[1][11] Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. Bulletin of the Chemical Society of Japan, 73(4), 951–956.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Iodo-2-methoxybenzoic acid.[1] Sigma-Aldrich Catalog.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide.[1] Tetrahedron Letters, 43(29), 5047–5048.[1]

  • Kraszkiewicz, L., & Skulski, L. (2005).[1] A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Molecules, 10(2), 394-400.[1][12]

Sources

Optimization

Technical Support Center: Iodination of 2-Methoxybenzoic Acid

Welcome to the technical support center for the synthesis and troubleshooting of iodinated 2-methoxybenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of iodinated 2-methoxybenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important electrophilic aromatic substitution reaction. My goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to solve challenges in your own laboratory work. We will explore the causality behind common side reactions and provide field-proven strategies for optimizing your outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Reaction Landscape

This section addresses fundamental questions about the reaction's regioselectivity and the factors governing product distribution.

Q1: I am iodinating 2-methoxybenzoic acid. What should be my expected major product and why?

Answer: The expected major product is 5-iodo-2-methoxybenzoic acid .

This outcome is dictated by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[1][2] It donates electron density to the ring through resonance, particularly at the positions ortho and para to it (C4 and C6). This makes these positions highly nucleophilic and susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.[2][3] It withdraws electron density from the ring, making electrophilic substitution more difficult. It directs incoming electrophiles to the meta position (C5).

The powerful activating nature of the methoxy group dominates the deactivating effect of the carboxylic acid group.[4] Therefore, the substitution will be directed to the positions activated by the -OCH₃ group. Of the two available activated positions (C4 and C6), the C4 position is sterically hindered by the adjacent -COOH group. The C6 position is also sterically hindered by the -OCH₃ group. The most favorable position is C5, which is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. While C3 is also a possibility, the para-directing effect is generally strong. A patent for the similar iodination of 2-methylbenzoic acid shows the primary product being 2-methyl-5-iodobenzoic acid.[5]

Q2: Can I expect other isomers to form? What are the most likely side products?

Answer: Yes, the formation of isomeric side products is the most common challenge in this reaction. The two most likely side products are:

  • 3-Iodo-2-methoxybenzoic acid: Substitution at the C3 position is a possibility. Although the C5 position is electronically favored (para to the activator), some substitution may occur at the C3 position (ortho to the activator).

  • 3,5-Diiodo-2-methoxybenzoic acid: Because the methoxy group is a strong activator, the mono-iodinated product is more activated than the starting material, making it susceptible to a second iodination.[6] This di-substitution is more likely under harsh conditions or if an excess of the iodinating agent is used.[5]

The relative amounts of these products depend heavily on reaction conditions such as temperature, solvent, and the reactivity of the iodinating agent.[7]

Q3: What are the common iodinating agents for this reaction, and how do I choose one?

Answer: The choice of iodinating agent is critical for controlling selectivity and minimizing side reactions. Molecular iodine (I₂) itself is a weak electrophile and requires an activator, typically an oxidizing agent, to generate a more potent electrophilic species like the iodine cation (I⁺).[8][9]

Here is a comparison of common iodinating systems:

Iodinating SystemProsConsBest For
I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃, HIO₃)Inexpensive and readily available.[8][10]Can be difficult to control, leading to over-iodination. Oxidizing agents can cause product decomposition.[7][11]Large-scale synthesis where cost is a primary driver and conditions are well-optimized.
Iodine Monochloride (ICl) More electrophilic and reactive than I₂.[12]Can introduce chloro-impurities through side reactions.[13] Highly corrosive.Reactions requiring a stronger electrophile for less activated substrates.
N-Iodosuccinimide (NIS) Milder and more selective.[14] Easier to handle than ICl.More expensive.High-selectivity laboratory synthesis where minimizing side products is the main goal.
I₂ / Lewis Acid (e.g., AlCl₃, FeCl₃)Activates iodine to form a potent electrophile.Harsh conditions can lead to a lack of selectivity and potential degradation.Less common for highly activated systems like 2-methoxybenzoic acid.

For achieving high selectivity in the synthesis of 5-iodo-2-methoxybenzoic acid, N-Iodosuccinimide (NIS) is often the preferred laboratory-scale reagent due to its milder nature.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem 1: Low Yield of the Desired 5-Iodo Product
  • Possible Cause A: Incomplete Reaction

    • Diagnosis: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of remaining 2-methoxybenzoic acid.

    • Causality: The iodinating system may not be sufficiently reactive under the chosen conditions, or the reaction time was too short. Aromatic iodination is a reversible reaction, and the HI generated can reduce the product back to the starting material.[15]

    • Solution:

      • Include an Oxidant/Base: If using molecular iodine, an oxidizing agent is necessary to consume the HI byproduct and drive the equilibrium forward.[16] Alternatively, a base can be used to neutralize the HI.

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC/LC-MS and allow it to proceed until the starting material is consumed. A modest increase in temperature may be required, but be cautious as this can also increase side product formation.

      • Switch to a More Potent Reagent: If the reaction remains sluggish, consider using a more reactive iodinating agent like Iodine Monochloride (ICl).[12]

  • Possible Cause B: Product Lost During Work-up or Purification

    • Diagnosis: The reaction appears complete by in-process controls, but the isolated yield is low.

    • Causality: Iodinated benzoic acids can have different solubility profiles compared to the starting material. The product might be partially soluble in the aqueous phase during extraction, especially if the pH is not carefully controlled.

    • Solution:

      • Control pH: During aqueous work-up, ensure the solution is acidified to a pH of ~2 before extraction to fully protonate the carboxylic acid and minimize its solubility in water.[17]

      • Optimize Recrystallization Solvent: The product may be too soluble in the chosen recrystallization solvent. Perform small-scale solubility tests to find an optimal solvent system (e.g., acetic acid/water, ethanol/water) that allows for good recovery.[5][18]

Problem 2: Significant Formation of Isomers (e.g., 3-Iodo Product)
  • Diagnosis: ¹H NMR or LC-MS of the purified product shows signals corresponding to more than one mono-iodinated species.

  • Causality: The reaction conditions are not selective enough, allowing the electrophile to attack other activated positions on the ring. Higher temperatures and highly reactive iodinating agents can decrease regioselectivity.

  • Solution:

    • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower. This slows down the reaction rate and favors attack at the most electronically enriched and sterically accessible site (C5).

    • Use a Milder Iodinating Agent: Switch from a harsh system like I₂/oxidant to N-Iodosuccinimide (NIS), which often provides higher selectivity.[14]

    • Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like acetonitrile or THF are often good choices.

    • Purification Strategy: If isomer formation is unavoidable, a careful recrystallization can often be used to isolate the desired 5-iodo isomer, which may have different crystal packing and solubility from its 3-iodo counterpart.[5][19]

Problem 3: Formation of Di-iodinated Product (3,5-diiodo-2-methoxybenzoic acid)
  • Diagnosis: Mass spectrometry shows a peak corresponding to the di-iodinated product. ¹H NMR will show a simplified aromatic region.

  • Causality: The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination. This is exacerbated by using more than one equivalent of the iodinating agent or by allowing the local concentration of the agent to become too high.

  • Solution:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the iodinating agent.

    • Slow Addition: Add the iodinating agent (especially if it is highly reactive) slowly to the solution of 2-methoxybenzoic acid. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Lower Temperature: As with isomer control, lower temperatures reduce the rate of the second iodination reaction more significantly than the first.

Problem 4: Dark-Colored Reaction Mixture and Product Degradation
  • Diagnosis: The reaction mixture turns dark brown or black, and the isolated product is impure and difficult to purify.

  • Causality: Activated aromatic compounds like anisole derivatives can be susceptible to oxidation by the iodinating agent or byproducts.[7] This is particularly true when using strong oxidizing agents like nitric acid or iodic acid at elevated temperatures.[11]

  • Solution:

    • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas (N₂ or Ar) before starting the reaction.

    • Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.

    • Avoid Harsh Oxidants: Choose a milder iodinating system. If an oxidant is necessary for an I₂-based reaction, consider using hydrogen peroxide, which has a cleaner byproduct profile (water).

    • Quench Appropriately: During work-up, quench any remaining iodine or oxidizing species with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is colorless.[17]

Part 3: Visualizations & Protocols
Reaction Mechanism and Side Product Formation

G cluster_main Major Pathway cluster_side1 Side Reaction: Isomer Formation cluster_side2 Side Reaction: Di-iodination reactant reactant intermediate intermediate product product side_product side_product reagent reagent A 2-Methoxybenzoic Acid B Sigma Complex (Attack at C5) A->B D Sigma Complex (Attack at C3) A->D Iplus I⁺ (Electrophile) from Iodinating Agent C 5-Iodo-2-methoxybenzoic Acid (Major Product) B->C F Di-iodinated Product (3,5-diiodo-) C->F E 3-Iodo-2-methoxybenzoic Acid (Minor Isomer) D->E

Caption: Reaction pathways in the iodination of 2-methoxybenzoic acid.

Troubleshooting Workflow

G problem problem cause cause solution solution p1 Unsatisfactory Result p_yield Low Yield p1->p_yield p_isomers Isomer Formation p1->p_isomers p_diiodo Di-iodination p1->p_diiodo p_decomp Decomposition p1->p_decomp c_yield1 Incomplete Reaction p_yield->c_yield1 c_yield2 Work-up Loss p_yield->c_yield2 c_isomers Poor Selectivity p_isomers->c_isomers c_diiodo Excess Reagent / Harsh Conditions p_diiodo->c_diiodo c_decomp Oxidation p_decomp->c_decomp s_yield1 Use stronger agent Increase time/temp c_yield1->s_yield1 s_yield2 Control work-up pH Optimize purification c_yield2->s_yield2 s_isomers Lower temperature Use milder agent (NIS) c_isomers->s_isomers s_diiodo Control stoichiometry Slow reagent addition c_diiodo->s_diiodo s_decomp Use inert atmosphere Avoid harsh oxidants c_decomp->s_decomp

Caption: Troubleshooting decision tree for iodination side reactions.

Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)

Objective: To synthesize 5-iodo-2-methoxybenzoic acid with high selectivity.

Materials:

  • 2-Methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoic acid (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (~10 mL per gram of starting material).

  • Inerting: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake until the organic layer is colorless.

  • Work-up: Proceed to Protocol 2 for extraction and purification.

Protocol 2: Standard Work-up and Purification

Objective: To isolate and purify the crude iodinated product.

Materials:

  • Crude reaction mixture from Protocol 1

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Recrystallization solvents (e.g., ethanol and water)

Procedure:

  • Extraction: Extract the quenched aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and then brine (1x).

  • Acidification Check: Check the pH of the final aqueous layer. If it is not acidic, add 1M HCl to the combined organic layers and shake, then separate. This step is critical to ensure the product is in its neutral, organic-soluble form.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid product.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes cloudy. Re-heat until the solution is clear again. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

References
  • Bartleby.com. (n.d.). Iodination Of Salicylamide Lab Report. [Link]

  • Holch, R., & Culbertson, J.B. (n.d.). Iodination of Anisole. UNI ScholarWorks. [Link]

  • Pauff, J. M., & Carlier, P. R. (2010). Iodination of salicylic acid improves its binding to transthyretin. Bioorganic & medicinal chemistry letters, 20(21), 6201–6203. [Link]

  • Shafiee, M., & Ghorbani-Choghamarani, A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(3), 725. [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Ferlin, F., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5519. [Link]

  • Spils, J., Wirth, T., & Nachtsheim, B. J. (2023). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journal of Organic Chemistry. [Link]

  • Biswas, T. (2022). MCQ-255: Reaction on 2-iodobenzoic acid. YouTube. [Link]

  • Aboutabl, M. E. A., et al. (2016). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 6(9), 6010-6014. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. [Link]

  • Vaidyanathan, G., et al. (2022). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecules, 27(18), 5917. [Link]

  • International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. [Link]

  • Quora. (2018). Why is the carboxylic group in benzoic group a meta-directing group?. [Link]

  • Google Patents. (n.d.).
  • Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-405. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. [Link]

  • OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?. [Link]

  • ResearchGate. (2025). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. [Link]

  • Sciencemadness.org. (n.d.). Synthesis of 2-Iodobenzoic Acid. [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. [Link]

Sources

Troubleshooting

Optimizing Suzuki coupling conditions for 5-Iodo-2-methoxybenzoic acid

Status: Operational Ticket ID: SUZUKI-5I2MBA-OPT Assigned Specialist: Senior Application Scientist Executive Summary: The Substrate Profile You are working with 5-Iodo-2-methoxybenzoic acid . This substrate presents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-5I2MBA-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Profile

You are working with 5-Iodo-2-methoxybenzoic acid . This substrate presents a classic "Jekyll and Hyde" scenario in palladium catalysis:

  • The Good: The Aryl Iodide (C-I) is the most reactive electrophile in the halogen series. Oxidative addition is typically fast.

  • The Bad: The free Carboxylic Acid (-COOH) is a catalyst poison and a solubility nightmare.

  • The Complication: The Methoxy group (-OMe) is para to the iodide. As a strong electron-donating group (EDG), it increases electron density at the oxidative addition site, slightly deactivating the C-I bond compared to a neutral phenyl ring.

This guide prioritizes solubility management and catalyst longevity over forcing reactivity.

Module 1: Critical Troubleshooting (The "Why is it failing?" Matrix)

Issue 1: "My reaction turns black immediately and yields are <10%."

Diagnosis: Acid Poisoning & Base Starvation. Standard Suzuki protocols call for 2.0 equivalents of base. This is insufficient for your substrate.

  • The Mechanism: The first 1.0 equivalent of base is instantly consumed to deprotonate the benzoic acid to the benzoate. If you only add 2.0 equiv, you are left with only 1.0 equiv for the catalytic cycle (transmetallation), which is often consumed by boronic acid buffering or side reactions.

  • The Fix: You must use 3.0 to 4.0 equivalents of base.

  • The Protocol:

    • Base:

      
       or 
      
      
      
      .[1]
    • Stoichiometry: 1.0 eq Substrate : 1.2 eq Boronic Acid : 3.5 eq Base .

Issue 2: "The reaction mixture is a gummy solid; stirring has stopped."

Diagnosis: The "Salt Crash" Effect. Once deprotonated, your substrate becomes a potassium/cesium benzoate salt. These are insoluble in pure organic solvents like Toluene, THF, or Dioxane. If the substrate precipitates, it cannot undergo oxidative addition.

  • The Fix: You must use a binary solvent system with water.

  • Recommended Systems:

    • Standard: Dioxane : Water (4:1)

    • High Solubility: DMF : Water (4:1) (Use if the boronic acid is also polar).

Issue 3: "I see starting material remaining, even after 24 hours."

Diagnosis: Electronic Deactivation. The -OMe group at the para position pushes electron density into the C-I bond. While Iodides are reactive, this specific iodide is "cooler" than 4-iodonitrobenzene. Old-school catalysts like


 may degrade (oxidize) before the reaction completes.
  • The Fix: Switch to electron-rich, bulky ligands or robust chelators.

    • Robust Choice:

      
       . The bidentate ligand prevents catalyst decomposition.
      
    • High Performance:SPhos Pd G2 or XPhos Pd G2 .[2] These ligands accelerate oxidative addition on electron-rich rings.

Module 2: The "Golden Standard" Protocol (SOP)

Objective: Coupling of 5-Iodo-2-methoxybenzoic acid with Phenylboronic acid (Generic).

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile (Excess accounts for protodeboronation)

3.5 Base (Neutralizes acid + activates Boron)

0.03 (3 mol%)Catalyst (Resistant to deactivation)
Dioxane /

4:1 RatioSolvent (Dissolves the benzoate salt)
Step-by-Step Workflow
  • Charge Solids: Add Substrate, Boronic Acid, Base, and Catalyst to a vial.

  • Solvent Prep: Premix Dioxane and Water (4:1). Sparge with Nitrogen/Argon for 15 minutes. (Oxygen is the enemy of Pd).

  • Combine: Add solvent to solids under inert atmosphere. Cap immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Visual Check: The mixture should remain a dark, homogeneous solution (or fine suspension). If it clumps, add more water.

  • Workup (The "Acid/Base Flip"): See Module 3.

Module 3: Purification (The "No-Column" Workup)

Because your product is a carboxylic acid, you can exploit pH manipulation to purify it without column chromatography.

The "Acid/Base Flip" Protocol:

  • Initial State: Reaction is complete. Product is in the aqueous layer as a Carboxylate salt (

    
    ).
    
  • Wash 1 (Basic): Dilute with water. Wash with Ethyl Acetate (EtOAc).[3]

    • What happens: Impurities (ligands, homocoupled boronic acid, de-iodinated byproducts) go into the EtOAc. The Product stays in the Water. Discard the EtOAc.

  • Acidification: Carefully add 1M HCl to the aqueous layer until pH ~2.

    • What happens: The product protonates (

      
      ) and precipitates or becomes oil-soluble.
      
  • Extraction: Extract the acidic aqueous layer with fresh EtOAc (x3).

    • What happens:The Product moves to the EtOAc.

  • Finish: Dry (MgSO4), Filter, and Concentrate.

Visualizations[4][5]

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

OptimizationTree Start Reaction Failed/Low Yield CheckState What is the physical state? Start->CheckState Gummy Gummy/Precipitate CheckState->Gummy Solids crashed out Soln Homogeneous/Dark CheckState->Soln Looks okay Sol_Solvent FIX: Change Solvent Use Dioxane:Water (4:1) to dissolve Benzoate salt Gummy->Sol_Solvent CheckSM Is Starting Material (SM) left? Soln->CheckSM YesSM Yes, SM remains CheckSM->YesSM NoSM No, SM consumed CheckSM->NoSM Sol_Cat FIX: Change Catalyst Old Pd died. Switch to Pd(dppf)Cl2 or SPhos YesSM->Sol_Cat Catalyst inactive Sol_Base FIX: Check Base Stoichiometry Did you use >3.0 equiv? Acid consumes 1.0 eq instantly. YesSM->Sol_Base Base depleted CheckProd Where is the product? NoSM->CheckProd Sol_Workup FIX: Workup Issue Product is likely in Aqueous layer. Acidify to pH 2 to extract. CheckProd->Sol_Workup Low isolated yield

Caption: Decision matrix for diagnosing Suzuki coupling failures with free carboxylic acid substrates.

Diagram 2: The "Acid-Base Flip" Purification Workflow

This workflow eliminates the need for silica chromatography in 90% of cases.

WorkupFlow Rxn Crude Reaction (pH > 10) Wash Wash with EtOAc Rxn->Wash Org1 Organic Layer (Impurities/Ligands) DISCARD Wash->Org1 Aq1 Aqueous Layer (Product as Salt) Wash->Aq1 Acidify Add HCl to pH 2 Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Aq2 Aqueous Layer (Salts) DISCARD Extract->Aq2 Org2 Organic Layer (Pure Product) Extract->Org2

Caption: Purification workflow exploiting the solubility switch of the carboxylic acid moiety.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text on the mechanism and base requirements.
  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoparticle-catalyzed Suzuki–Miyaura coupling of arylboronic acids with carboxylic acid-functionalized aryl halides. Tetrahedron Letters, 50(26), 3458-3462. Link

    • Specific discussion on handling carboxylic acid substr
  • Maligres, P. E., et al. (2012). Optimized Conditions for the Suzuki-Miyaura Coupling of Aryl Chlorides with Boronic Acids. Journal of Organic Chemistry. Source for "Acid-Base Flip" workup methodologies and solvent effects.
  • BenchChem Technical Guides. (2025). The Efficacy of Different Bases in the Suzuki Coupling of 2-Iodo-5-methylbenzoic Acid. Link

    • Comparative data on inorganic bases for benzoic acid deriv

Sources

Optimization

Preventing deiodination of 5-Iodo-2-methoxybenzoic acid during reactions

The following technical guide is structured as a specialized support center resource for researchers working with 5-Iodo-2-methoxybenzoic acid . It prioritizes mechanistic understanding and actionable protocols to preven...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with 5-Iodo-2-methoxybenzoic acid . It prioritizes mechanistic understanding and actionable protocols to prevent the loss of the iodine atom (deiodination), a common failure mode in synthetic schemes involving this scaffold.

Subject: Preventing Deiodination and Degradation Protocols Applicable Molecule: 5-Iodo-2-methoxybenzoic acid (CAS: 54811-38-0) and derivatives. Target Audience: Medicinal Chemists, Process Chemists.

Technical Brief: The "Weak Link" Analysis

Before attempting any transformation, users must understand the electronic and structural vulnerabilities of 5-Iodo-2-methoxybenzoic acid.

  • Structural Vulnerability: The C(sp2)–I bond is the weakest bond in this molecule (Bond Dissociation Energy

    
     65 kcal/mol). It is significantly weaker than C–Br or C–Cl bonds.
    
  • Electronic Effect (The "Push-Pull" System):

    • The Methoxy group (C2) is a strong electron-donating group (EDG) para to the iodine. This increases electron density at the C5 position.

    • While this stabilizes the ring against nucleophilic attack, it renders the iodine highly susceptible to oxidative addition by transition metals (Pd, Ni) and radical abstraction (by light or single-electron transfer agents).

  • The Deiodination Risk: The primary failure mode is Protodeiodination , where the Iodine is replaced by Hydrogen (Ar-I

    
     Ar-H), essentially destroying the functional handle required for subsequent steps.
    

Critical Troubleshooting Guides

Module A: Preventing Protodeiodination During Cross-Coupling

Scenario: You are attempting a Suzuki, Sonogashira, or Heck reaction at the C5-Iodine position, but you observe significant formation of the deiodinated byproduct (2-methoxybenzoic acid) instead of the coupled product.

The Mechanism of Failure: Deiodination often occurs via a "Hydride Trap." After the Palladium inserts into the C-I bond (Oxidative Addition), if the Transmetallation step is slow, the Pd-species looks for other pathways. If a hydride source is present (e.g., alcohols, alkyl-amines), the complex undergoes reductive elimination to form Ar-H.

Diagnostic & Solution Protocol
VariableHigh-Risk Condition (AVOID)Stabilized Condition (RECOMMENDED)Technical Rationale
Solvent Primary/Secondary Alcohols (MeOH, EtOH, iPrOH)Aprotic Polar Solvents (DMF, DMAc, DMSO, Toluene)Alcohols can act as hydride donors via

-hydride elimination on the metal center.
Base Alkoxides (NaOMe, NaOEt)Inorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄)Alkoxides are strong reducing agents. Carbonates are non-reducing.
Catalyst Pd/C (Heterogeneous)Pd(dppf)Cl₂, Pd(PPh₃)₄ Pd/C often promotes hydrogenation/dehalogenation even without H₂ gas (transfer hydrogenation).
Atmosphere Ambient Air/MoistureStrict Argon/Nitrogen Oxygen can promote homocoupling; moisture can hydrolyze boronic acids, slowing transmetallation and favoring deiodination.
Visualization: The Protodeiodination Trap

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deiodination pathway.

G Start Start: Ar-I (5-Iodo-2-methoxybenzoic acid) OxAdd Oxidative Addition [Ar-Pd(II)-I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Productive Path) OxAdd->TransMet + Boronic Acid (Fast Kinetics) Hydride Hydride Source Attack (Alcohol/Solvent/Base) OxAdd->Hydride Slow Kinetics + ROH/Base Coupled Product: Ar-R (Success) TransMet->Coupled Reductive Elimination Deiodinated Byproduct: Ar-H (Failure/Deiodination) Hydride->Deiodinated Reductive Elimination

Caption: Figure 1. Kinetic competition between productive cross-coupling (green path) and protodeiodination (red path). Speeding up transmetallation is key to avoiding the red path.

Module B: Chemoselective Amide Coupling (Preserving the Iodine)

Scenario: You need to attach an amine to the carboxylic acid at C1, but you must ensure the C5-Iodine remains intact for a later step.

Risk: Using harsh activation methods (e.g., SOCl₂ with heat) can generate HCl and radicals that may degrade the C-I bond or cause electrophilic scrambling.

Recommended Protocol: HATU/EDC Coupling

This method operates under mild conditions, preventing thermal homolysis of the C-I bond.

  • Dissolve: 5-Iodo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 eq). Do not use pyridine if possible, as it can sometimes complex with iodine under light.

  • Activation: Add HATU (1.1 eq) at 0°C. Stir for 15 mins.

  • Addition: Add the amine (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold), sat. NaHCO₃, and brine.

    • Note: The wash steps should be kept cold to prevent any acid-catalyzed iodine migration, though this is rare with the methoxy group present.

Module C: Physical Stability & Storage

Scenario: The compound is turning yellow/brown during storage.

Cause: Photo-degradation. Aryl iodides are photosensitive. Light energy can cleave the C-I bond homolytically, generating an aryl radical and an iodine radical (


). The iodine radical dimerizes to 

(brown color).

Protocol:

  • Storage: Amber glass vials are mandatory.

  • Stabilizer: For long-term storage of solutions, adding a copper stabilizer (copper foil) is sometimes used for alkyl iodides, but for this solid acid, store under Argon at -20°C .

  • During Reaction: Wrap reaction flasks in aluminum foil, especially if the reaction time exceeds 1 hour.

Frequently Asked Questions (FAQ)

Q1: Can I use hydrogenation (Pd/C + H₂) to remove a benzyl protecting group on another part of the molecule without losing the iodine? A: High Risk. Standard Pd/C + H₂ will almost certainly reduce the C-I bond (Hydrogenolysis) rapidly.

  • Alternative: Use chemoselective transfer hydrogenation . Use Pd/C with poisoned conditions (e.g., adding ethylenediamine) or switch to a non-heterogeneous method like

    
     or TFA for debenzylation if acid-stability permits.
    

Q2: I need to methylate the carboxylic acid. Is Iodomethane (MeI) safe? A: Yes. Using MeI with


 in Acetone/DMF is standard and safe for the aryl iodide. Avoid using strong nucleophiles that might attack the ring, but 

at the carboxylate is faster than any side reaction at the aryl iodide.

Q3: Why is my Suzuki coupling stalling? A: The iodine might be poisoning the catalyst. As the reaction proceeds, iodide ions (


) are released.[1] High concentrations of iodide can inhibit Pd catalysts by forming unreactive 

species.
  • Fix: Ensure you are using enough base (which helps sequester the halide) or switch to a catalyst system known to tolerate high halide concentrations (e.g., Buchwald precatalysts).

Decision Tree: Reaction Planning

Use this flow to select the correct conditions for your specific goal.

DecisionTree Start Goal: React 5-Iodo-2-methoxybenzoic acid Type Reaction Type? Start->Type CrossCouple Cross-Coupling (C-C Bond) Type->CrossCouple Modifying Iodine Amide Amide/Ester Formation Type->Amide Modifying COOH Protect Deprotection (e.g. Benzyl) Type->Protect Modifying Other Groups Sol_CC USE: Anhydrous DMF/Toluene Base: Cs2CO3 AVOID: Alcohols CrossCouple->Sol_CC Sol_Amide USE: HATU or EDC/HOBt Protect from Light AVOID: SOCl2/Heat Amide->Sol_Amide Sol_Prot USE: Acidic cleavage (TFA) AVOID: H2/Pd/C Protect->Sol_Prot

Caption: Figure 2. Decision matrix for selecting reagents compatible with the labile C-I bond.

References

  • Mechanisms of Protodeiodination in Pd-Catalysis

    • Suzuki, A. (2010).[2][3] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.

    • Source:

  • Catalyst Speciation and Hydride Sources

    • Colacot, T. J. (2019). The Art of Process Chemistry in Palladium Catalysis. Accounts of Chemical Research.
    • Source:

  • Chemical Properties of 5-iodo-2-methoxybenzoic acid

    • PubChem Compound Summary for CID 621745 (5-Iodo-2-methylbenzoic acid analog and deriv
    • Source:[4]

  • Chemoselective Hydrogenation Strategies

    • Fouquet, E., et al. (2014). Hydrodehalogenation of Alkyl Iodides.... Journal of Organic Chemistry.[5] (Provides context on conditions that cause vs. prevent deiodination).

    • Source: [J. Org.[5] Chem. - Hydrodehalogenation]([Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Heck Reactions with Substituted Benzoic Acids

Welcome to the Technical Support Center for troubleshooting Heck reactions, with a specific focus on challenges encountered with substituted benzoic acids. This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting Heck reactions, with a specific focus on challenges encountered with substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, mechanistically grounded solutions to common and complex issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with a bromo- or iodo-benzoic acid failing or giving low yields?

Low yields in Heck reactions involving halogenated benzoic acids often stem from a combination of factors related to the electronic nature of the substrate. The carboxylic acid group is electron-withdrawing, which can influence the reactivity of the aryl halide. However, other substituents on the ring can either exacerbate or mitigate this effect. Common culprits include catalyst deactivation, suboptimal base selection, or inappropriate ligand choice for the specific electronic demands of your substrate.

Q2: Can the carboxylic acid group itself interfere with the reaction?

Yes, the acidic proton of the carboxylic acid can react with the base, potentially altering the reaction's stoichiometry and pH. More critically, the carboxylate group can coordinate to the palladium center, influencing its catalytic activity. In some cases, decarboxylation can occur under harsh thermal conditions, leading to unwanted byproducts.[1]

Q3: I'm observing the formation of palladium black. What does this mean and how can I prevent it?

The precipitation of palladium black is a clear indicator of catalyst decomposition, a common reason for low yields. This occurs when the active Pd(0) species agglomerates and becomes catalytically inactive. This is often triggered by high temperatures, improper ligand choice, or the presence of oxygen.[2] Stabilizing the catalytic species with appropriate ligands and maintaining anaerobic conditions are crucial preventative measures.

Q4: Should I be using a phosphine-based ligand? What are the alternatives?

Phosphine ligands are common in Heck reactions, but they are not universally optimal and can be expensive and toxic.[3] For electron-deficient aryl halides, bulky, electron-donating phosphines are often required to promote the oxidative addition step.[2] However, N-heterocyclic carbenes (NHCs) have emerged as robust alternatives that can offer higher thermal stability.[2] In some cases, phosphine-free systems, such as those using ionic liquids or specific palladium salts, can be effective.[4][5]

In-Depth Troubleshooting Guide

Issue 1: Poor or No Conversion of the Aryl Halide

Low conversion is often a direct consequence of a slow or inhibited oxidative addition step, the first crucial stage in the catalytic cycle.

Causality: The strength of the carbon-halogen (C-X) bond is a primary determinant of reactivity, following the general trend: C-I < C-OTf < C-Br << C-Cl.[2] For less reactive aryl bromides and chlorides, a higher energy barrier for oxidative addition must be overcome. Electron-withdrawing groups, like the nitro group in 2-bromo-3-nitrobenzoic acid, can activate the C-Br bond, but steric hindrance can counteract this effect.[1]

Troubleshooting Workflow:

start Low Conversion Observed check_halide 1. Evaluate Halide Reactivity (I > Br > Cl) start->check_halide check_catalyst 2. Assess Catalyst System check_halide->check_catalyst If using Br or Cl solution_halide Consider switching to a more reactive halide (e.g., bromide to iodide). check_halide->solution_halide If feasible check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions solution_ligand Screen bulky, electron-donating ligands (e.g., P(tBu)3, NHCs). check_catalyst->solution_ligand solution_temp Incrementally increase temperature. Monitor for catalyst decomposition. check_conditions->solution_temp solution_base Switch to a stronger, non-nucleophilic base (e.g., K2CO3, K3PO4). check_conditions->solution_base Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Failure2 Catalyst Decomposition (Pd Black) Pd0->Failure2 PdII Ar-Pd(II)L₂X OxAdd->PdII Failure1 Slow Step for Ar-Cl/Br Requires e⁻-rich, bulky ligands OxAdd->Failure1 Coord Alkene Coordination PdII->Coord Alkene MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination BetaElim->RedElim Base (e.g., Et₃N) Product Substituted Alkene BetaElim->Product Failure3 Isomerization Side Reaction BetaElim->Failure3 RedElim->Pd0 + HX•Base

Caption: The Heck catalytic cycle with key failure points highlighted.

References

  • Heck Reaction—State of the Art. MDPI.[Link]

  • Troubleshooting a difficult Heck reaction. Reddit.[Link]

  • Heck Reaction: easy Mechanism, applications. Chemistry Notes.[Link]

  • Heck Reaction. Chemistry LibreTexts.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.[Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.[Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications.[Link]

  • Heck reaction. Wikipedia.[Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.[Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-2-methoxybenzoic Acid

Welcome to the technical support center for the purification of 5-Iodo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Iodo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Introduction to Purification Challenges

5-Iodo-2-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1] However, its purification can be challenging due to the presence of closely related impurities and its specific physicochemical properties. This guide provides in-depth solutions to these challenges, enabling you to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the purification of 5-Iodo-2-methoxybenzoic acid.

Q1: What are the most common impurities I should expect in my crude 5-Iodo-2-methoxybenzoic acid?

A1: The most significant and challenging impurity is typically the regioisomeric byproduct, 3-iodo-2-methylbenzoic acid.[2] This isomer is often formed during the iodination of 2-methylbenzoic acid and can be difficult to separate due to its similar physical and chemical properties to the desired 5-iodo isomer. Other potential impurities include unreacted starting materials, residual iodine, and colored byproducts from side reactions.

Q2: My crude product has a yellow or brownish tint. What is the cause and how can I remove the color?

A2: A yellow or brownish discoloration is often due to the presence of residual iodine or other colored impurities generated during the synthesis.[3] This can be addressed through a decolorization step. One effective method is to dissolve the crude acid in a basic aqueous solution (like sodium hydroxide) and treat it with a small amount of a reducing agent, such as hydrogen peroxide or sodium thiosulfate.[4] The solution can then be filtered through activated carbon to adsorb remaining colored impurities before re-precipitating the purified acid.[4][5]

Q3: What are the best general approaches for purifying 5-Iodo-2-methoxybenzoic acid?

A3: The most common and effective purification methods for this compound are:

  • Recrystallization: This is a powerful technique for removing most impurities. The choice of solvent is critical and is discussed in detail in the troubleshooting guide below.

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.[6][7]

  • Column Chromatography: For very high purity requirements and for the challenging separation of isomeric impurities, column chromatography can be employed.[8]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your purification experiments.

Challenge 1: Difficulty in Achieving High Purity by Recrystallization

Symptom: After one or more recrystallizations, the purity of the 5-Iodo-2-methoxybenzoic acid does not significantly improve, and isomeric impurities persist as determined by analytical methods like HPLC or NMR.

Potential Cause:

  • Inappropriate Solvent Choice: The chosen solvent may have similar solubility characteristics for both the desired product and the 3-iodo isomer, leading to co-crystallization.

  • Cooling Rate is Too Fast: Rapid cooling of the saturated solution can trap impurities within the crystal lattice.[9]

Proposed Solution:

  • Systematic Solvent Screening: The ideal recrystallization solvent should have a steep solubility curve for 5-Iodo-2-methoxybenzoic acid (highly soluble at elevated temperatures and poorly soluble at low temperatures) and different solubility for the 3-iodo isomer. A systematic screening of solvents is recommended. Based on the properties of similar benzoic acid derivatives, the following solvents are good candidates for screening:[10]

Solvent ClassRecommended SolventsExpected Solubility Profile
Alcohols Methanol, Ethanol, IsopropanolHigh solubility, may require a co-solvent.
Ketones AcetoneHigh solubility, good for initial dissolution.
Esters Ethyl AcetateModerate to high solubility.
Aromatic Hydrocarbons TolueneLower solubility, potentially good for recrystallization.
Mixed Solvents Ethanol/Water, Acetic Acid/WaterAllows for fine-tuning of solubility.
  • Slow Cooling and Seeding: Once a suitable solvent system is identified, dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If crystals are slow to form, adding a seed crystal of pure 5-Iodo-2-methoxybenzoic acid can induce crystallization.[9]

Challenge 2: Product "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble oil.

Potential Cause:

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the solute-impurity mixture.

Proposed Solution:

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to promote gradual cooling and encourage crystal formation.

  • Solvent System Modification: If oiling out persists, consider changing the solvent system. A solvent with a lower boiling point might be beneficial. Alternatively, a mixed solvent system can sometimes mitigate this issue.

Challenge 3: Persistent Isomeric Impurity (3-iodo-2-methylbenzoic acid)

Symptom: HPLC or ¹H NMR analysis consistently shows the presence of the 3-iodo isomer, even after multiple purification attempts.

Potential Cause: The structural similarity between the 5-iodo and 3-iodo isomers makes their separation by simple crystallization very difficult.

Proposed Solution:

  • Acid-Base Purification Protocol: This method can be particularly effective at removing certain types of impurities.

    • Step 1: Dissolution: Dissolve the crude 5-Iodo-2-methoxybenzoic acid in an aqueous solution of a base, such as 5% sodium hydroxide, by warming to approximately 60-70°C.[4]

    • Step 2: Decolorization: While warm, add a small amount of 5% hydrogen peroxide solution dropwise until the color of the solution becomes light yellow to colorless.[4] This step also helps to oxidize certain impurities.

    • Step 3: Filtration (Optional): If any insoluble material is present, filter the warm solution. For further decolorization, the solution can be treated with activated carbon and then filtered.[11]

    • Step 4: Re-precipitation: Cool the solution to room temperature and then slowly acidify with a dilute acid (e.g., 5% sulfuric acid or hydrochloric acid) with stirring until the pH is approximately 5.2.[4]

    • Step 5: Isolation: The purified 5-Iodo-2-methoxybenzoic acid will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid by vacuum filtration, wash with cold water, and dry.

  • Column Chromatography: For the highest purity, column chromatography is the most effective method for separating isomers.

    • Stationary Phase: Silica gel is a suitable stationary phase.[8]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will need to be determined by thin-layer chromatography (TLC) first. A good starting point for TLC analysis is a 70:30 mixture of hexane:ethyl acetate. The ideal eluent system for column chromatography will result in a clear separation of the spots corresponding to the two isomers on the TLC plate.

    • Procedure: A detailed protocol for column chromatography is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Recrystallization of 5-Iodo-2-methoxybenzoic Acid
  • Solvent Selection: In separate test tubes, place a small amount (e.g., 20 mg) of the crude product. Add a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene, or a mixture like ethanol/water) to each tube.

  • Solubility Test: Observe the solubility at room temperature. Heat the tubes in which the compound was sparingly soluble. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[12]

  • Dissolution: Place the crude 5-Iodo-2-methoxybenzoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[12]

  • Decolorization (if needed): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography for Isomer Separation
  • TLC Analysis: Develop a TLC method to separate the 5-iodo and 3-iodo isomers. Use silica gel plates and test various mobile phase compositions (e.g., different ratios of hexane/ethyl acetate).

  • Column Packing: Prepare a silica gel column. A slurry packing method is often preferred, where the silica gel is mixed with the initial mobile phase and poured into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified 5-Iodo-2-methoxybenzoic acid.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Workflows

Caption: Decision workflow for the purification of 5-Iodo-2-methoxybenzoic acid.

References

  • MySkinRecipes. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. Retrieved February 7, 2026, from [Link]

  • Quora. (n.d.). What is the process for extracting benzoic acid from an unknown compound using acids and bases? Retrieved February 7, 2026, from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved February 7, 2026, from [Link]

  • SHANDONG LOOK CHEMICAL. (2021, January 7). How does organic matter decolorize? Retrieved February 7, 2026, from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved February 7, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 7, 2026, from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved February 7, 2026, from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved February 7, 2026, from [Link]

  • Activated Carbon for Color Removal. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Removing unreacted starting material from 5-Iodo-2-methoxybenzoic acid synthesis

Diagnostic Phase: Identify Your Synthesis Route The strategy for removing unreacted starting material (SM) depends entirely on the chemical difference between your Product and your SM. Before proceeding, identify your sy...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Identify Your Synthesis Route

The strategy for removing unreacted starting material (SM) depends entirely on the chemical difference between your Product and your SM. Before proceeding, identify your synthesis route using the decision matrix below.

Purification Logic Map

PurificationLogic Start Start: Identify Synthesis Route RouteA Route A: Iodination (SM: 2-Methoxybenzoic acid) Start->RouteA Electrophilic Subst. RouteB Route B: Methylation (SM: 5-Iodosalicylic acid) Start->RouteB O-Alkylation ProblemA Challenge: Similar pKa (~4.0) Acid-Base extraction is ineffective. RouteA->ProblemA ProblemB Challenge: SM is a Phenol Product is an Ether. RouteB->ProblemB SolutionA Solution: Exploit Lipophilicity (Recrystallization) ProblemA->SolutionA SolutionB Solution: Exploit Acidity (Selective Deprotonation) ProblemB->SolutionB

Figure 1: Decision matrix for selecting the correct purification strategy based on the chemical origin of the impurity.

Module A: The Iodination Route (Primary Scenario)

Scenario: You synthesized the target via iodination of 2-methoxybenzoic acid (using


, NIS, or 

/Oxone). The Issue: The starting material (2-methoxybenzoic acid) and the product (5-iodo-2-methoxybenzoic acid) are both benzoic acids with similar pKa values.[1] Standard acid-base extraction (e.g., NaHCO3 wash) will NOT separate them. [1]
Scientific Basis: Solubility vs. Acidity

Since we cannot rely on pKa differences, we must rely on Lipophilicity .[1] The introduction of a heavy iodine atom at the C5 position significantly decreases the water solubility of the product compared to the starting material.

CompoundMolecular WeightLogP (Est.)Water SolubilitypKa (Approx)
2-Methoxybenzoic acid (SM) 152.15 g/mol ~1.59Moderate (Hot)4.08
5-Iodo-2-methoxybenzoic acid 278.04 g/mol ~2.5 - 3.0Low (Hot)~3.6 - 3.8
Protocol: The Acetic Acid Recrystallization System

This protocol uses a "Good Solvent/Bad Solvent" gradient.[1] Acetic acid dissolves both species hot, but the iodinated product crystallizes out preferentially upon cooling due to the "Heavy Atom Effect" on crystal packing.

Reagents:

  • Glacial Acetic Acid (AcOH)[1]

  • Deionized Water[1]

  • Sodium Thiosulfate (

    
    ) - For color removal[1]
    

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 70% Acetic Acid (aq) . Use approximately 5-7 mL of solvent per gram of crude material.[1]

  • Heating: Heat the mixture to 90–100°C with vigorous stirring until a clear solution is obtained.

    • Note: If the solution is dark purple/brown (free iodine), add solid Sodium Thiosulfate in small portions (10-20 mg) until the color fades to pale yellow/orange.

  • Hot Filtration (Critical): If black specks (poly-iodinated byproducts) remain insoluble, filter the hot solution rapidly through a pre-heated glass funnel.[1]

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately; this traps the starting material inside the crystal lattice.[1]

  • Precipitation: Once the mixture reaches room temperature, cool to 0–5°C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the cake with cold 50% Acetic Acid , followed by a large volume of cold water to remove acid traces.[1]

  • Drying: Dry under vacuum at 50°C.

Module B: The Methylation Route (Secondary Scenario)

Scenario: You synthesized the target by methylating 5-iodosalicylic acid. The Issue: Your impurity is 5-iodosalicylic acid (a phenol).[1]

Scientific Basis: Phenolic Acidity

Here, you can use acid-base chemistry.[1][2][3][4][5][6] The starting material has a phenolic hydroxyl group (pKa ~10) and a carboxylic acid.[1][3] The product has only the carboxylic acid. However, since both have the carboxylic acid, they both extract into base. The difference lies in their interaction with specific adsorbents or very weak bases, but chemical scavenging is often superior here.

Protocol: Resin Scavenging (High Purity Method)

If recrystallization (Method A) fails to remove the phenolic SM, use a basic resin scavenge.[1]

  • Dissolution: Dissolve crude product in Methanol or THF.

  • Scavenging: Add Amberlyst A-26 (OH form) or a similar basic anion-exchange resin.[1]

    • Mechanism:[1][2][7][8][9] The resin will bind preferentially to the more acidic species or can be used to trap unreacted phenols if conditions are tuned, but a simpler approach for bulk synthesis is Ferric Chloride testing to confirm presence, then repeated recrystallization from Ethanol/Water.

  • Alternative (Chemical Wash):

    • If the product is an ester (intermediate), wash with 1M NaOH (removes phenol SM).[1]

    • If the product is the acid, recrystallization from Toluene is often effective, as the phenolic SM is less soluble in non-polar hot toluene than the methoxy product.

Troubleshooting & FAQs

Q1: My product has a persistent pink or violet hue. How do I fix this?

Cause: This is due to trapped elemental iodine (


) within the crystal lattice, a common byproduct of oxidative iodination.
Solution: 
  • Wash: Rinse the filter cake with 5% aqueous Sodium Thiosulfate (

    
    ).[1]
    
  • Reprocess: If the color is internal, redissolve the product in the crystallization solvent, add a small amount of solid sodium thiosulfate until clear, and recrystallize.

Q2: I have a "ghost" spot on TLC just below my product. What is it?

Analysis:

  • If you used Route A : It is likely the 3-iodo isomer (regioisomer).[1] This is difficult to remove. You must perform the Acetic Acid recrystallization (Module A) slowly.[1] Fast cooling co-precipitates isomers.[1]

  • If the spot is very low

    
    : It is likely the 3,5-diiodo byproduct .[1] This is much more lipophilic.[1] A wash with Hexanes or Cyclohexane can sometimes leach this out, as the di-iodo species is more soluble in alkanes than the mono-iodo product.[1]
    
Q3: The yield is significantly lower than literature (e.g., <40%).

Diagnostic:

  • Did you crash cool? Rapid cooling creates small crystals with high surface area that redissolve during the wash step.[1]

  • Acidity Check: Ensure you acidified the reaction mixture to pH < 2 during the workup. The product is a weak acid; at pH 4-5, a significant portion remains as the water-soluble carboxylate salt.[1]

Q4: Can I use Column Chromatography instead of recrystallization?

Answer: Yes, but it is often unnecessary and expensive for scale-up.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (start 90:10, gradient to 70:[1]30) + 1% Acetic Acid .[1]

  • Note: The 1% Acetic Acid is mandatory to prevent "streaking" (tailing) of the carboxylic acid on the silica.

References & Authority

  • Synthesis & Purification of Iodobenzoic Acids:

    • Source: Patent EP3059220A1.[1] "Method of preparing and recovering 2-methyl-5-iodobenzoic acid." (Describes the Acetic Acid/Water recrystallization system for 5-iodo-2-alkylbenzoic acids).

    • [1]

  • Physical Properties of Benzoic Acid Derivatives:

    • Source: PubChem Compound Summary for 2-Methoxybenzoic acid (pKa and Solubility data).

    • [1]

  • Iodination Methodologies:

    • Source: Beilstein J. Org.[1] Chem. "Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts."[1] (Contains general procedures for iodination workups and thiosulfate washes).

    • [1]

  • General Recrystallization Standards:

    • Source: Alfa Chemistry.[1] "Recrystallization of Benzoic Acid." (Standard protocols for handling benzoic acid solubility gradients).

Sources

Optimization

Catalyst selection for efficient cross-coupling with 5-Iodo-2-methoxybenzoic acid

Case ID: 5-I-2-OMe-BA-Coupling Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: Substrate Analysis Subject: 5-Iodo-2-methoxybenzoic acid Chemical Profile: Reactive Handle: Aryl Iodide (...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-I-2-OMe-BA-Coupling Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: Substrate Analysis

Subject: 5-Iodo-2-methoxybenzoic acid Chemical Profile:

  • Reactive Handle: Aryl Iodide (C–I).[1][2][3] Highly reactive toward oxidative addition.

  • Steric/Electronic Challenge: Ortho-methoxy group (-OMe) and Ortho-carboxylic acid (-COOH).

  • Key Risks: Catalyst poisoning by the free carboxylate, protodeiodination (loss of Iodine), and steric hindrance impeding transmetallation.

This guide provides a validated technical framework for performing Suzuki-Miyaura cross-coupling on this specific scaffold. We prioritize direct coupling of the free acid to avoid protection/deprotection steps, utilizing modern dialkylbiaryl phosphine ligands to overcome steric barriers.

Module 1: Catalyst System Selection

Q: Which catalyst/ligand system should I use for this ortho-substituted substrate?

A: Do not use "generic" conditions (e.g., Pd(PPh3)4). The ortho-methoxy group creates significant steric hindrance, and the free carboxylic acid can coordinate to Palladium, shutting down the catalytic cycle.

Recommended System:

  • Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 (Buchwald Generation 3 Precatalysts).

  • Alternative (In-situ): Pd(OAc)₂ + SPhos (Ligand:Pd ratio 2:1).

Technical Rationale:

  • SPhos/XPhos (Dialkylbiaryl phosphines): These electron-rich, bulky ligands facilitate oxidative addition into the C–I bond despite the electron-rich nature of the ring (due to -OMe). More importantly, their bulk prevents the formation of inactive Pd-carboxylate complexes (catalyst resting states) caused by the free acid.

  • Pd G3 Precatalysts: These ensure a defined 1:1 Pd:Ligand active species is generated immediately upon heating, avoiding the induction period and "ligand scavenging" required when using Pd(OAc)₂.

Q: Can I use Pd(PPh₃)₄ or PdCl₂(dppf)?

A: Not recommended.

  • Pd(PPh₃)₄: Lacks the steric bulk to force the reductive elimination in crowded ortho-substituted systems. It is also prone to oxidation, leading to homocoupling of the boronic acid.

  • PdCl₂(dppf): While robust, it often struggles with the specific coordination interference presented by the free ortho-carboxylate.

Module 2: The "Free Acid" Protocol

Q: Do I need to protect the carboxylic acid as an ester first?

A: No. Modern protocols allow for direct coupling of the free acid (carboxylate salt). This saves two synthetic steps (esterification and hydrolysis).

Critical Parameter: Base Stoichiometry You must use at least 3.0 equivalents of base.

  • Eq 1: Deprotonates the carboxylic acid (-COOH → -COO⁻).

  • Eq 2: Activates the Boronic Acid (formation of the boronate species).

  • Eq 3: Buffer/Reserve to maintain basicity throughout the reaction.

Standard Protocol Data:

ComponentEquivalentsRoleNotes
Substrate 1.0Electrophile5-Iodo-2-methoxybenzoic acid
Boronic Acid 1.2 - 1.5NucleophileExcess required to account for homocoupling
Catalyst 0.02 - 0.05Catalyst2-5 mol% Pd loading
Base 3.0 - 4.0 ActivatorK₂CO₃ or K₃PO₄ (Anhydrous)
Solvent N/AMediumDioxane/Water (4:1) or Toluene/Water (4:1)
Temp N/AEnergy60°C - 80°C

Step-by-Step Procedure:

  • Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.5 equiv).

  • Add Catalyst (e.g., SPhos Pd G3, 0.02 equiv).

  • Evacuate and backfill with Nitrogen/Argon (x3). Crucial: Oxygen promotes homocoupling.

  • Add degassed Solvent mixture (Dioxane/Water 4:1). Concentration: 0.1 M - 0.2 M.

  • Heat to 60°C. Monitor by LCMS at 1 hour.

  • Workup: Acidify aqueous layer to pH 3 with 1N HCl to precipitate the product or extract the free acid into organic solvent.

Module 3: Troubleshooting & Diagnostics

Q: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?

A: This is likely Catalyst Poisoning or "Pd-Black" precipitation .

  • Mechanism: The free carboxylate (-COO⁻) might be bridging two Pd atoms, forming an inactive dimer.

  • Solution:

    • Switch to XPhos , which is bulkier than SPhos and prevents this bridging.

    • Ensure your solvent is degassed . Oxygen accelerates catalyst decomposition.

    • Increase the solvent volume (dilution). High concentration of the carboxylate salt increases the probability of catalyst inhibition.

Q: I see a byproduct with Mass [M-126]. What is it?

A: This is Protodeiodination (Product is 2-methoxybenzoic acid).

  • Cause: The oxidative addition occurred, but the Pd-Aryl species grabbed a proton (from water or solvent) instead of transmetallating with the boron species.

  • Fix:

    • Reduce Temperature: Drop to 40-50°C. The C–I bond is very reactive; high heat favors side reactions.

    • Check Boronic Acid Quality: If the boronic acid is impure or "wet," transmetallation is slow, giving the Pd-Aryl species time to decompose. Add more boronic acid (2.0 equiv).

    • Switch Solvent: Move to n-Butanol or DMF (anhydrous) with only minimal water added.

Q: Should I worry about decarboxylation (loss of CO₂)?

A: Generally, no , unless you are heating above 120°C or using Copper (Cu) additives.

  • Warning: Do not add Copper salts (often used in Sonogashira or specific couplings). Cu facilitates decarboxylation of ortho-substituted benzoic acids. Keep the system Pd-only.

Module 4: Decision Logic & Mechanism

Workflow Visualization: Catalyst Selection

CatalystSelection Start Start: 5-Iodo-2-methoxybenzoic acid Q1 Is the Free Acid (-COOH) mandatory? Start->Q1 RouteA Route A: Direct Coupling (Preferred) Q1->RouteA Yes (Save Steps) RouteB Route B: Ester Protection Q1->RouteB No (Scale >1kg) CondA System: Pd-G3-XPhos + K3PO4 Solvent: Dioxane/H2O (4:1) Temp: 60°C RouteA->CondA Requires Bulky Ligand CondB System: Pd(OAc)2 + PPh3 + K2CO3 Standard Suzuki Conditions RouteB->CondB Standard Ligand OK Result Target Biaryl Acid CondA->Result CondB->Result Requires Hydrolysis Step

Caption: Decision tree for selecting the optimal synthetic route. Direct coupling (Route A) is more efficient but requires specific bulky ligands (XPhos/SPhos) to manage the free acid.

Mechanism: The "Danger Zone" Cycle

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd Fast (I-Ar) Coord Coordination of -COO⁻ (Potential Resting State) OxAdd->Coord Interference by Ortho-Acid DeIodo SIDE REACTION: Protodeiodination OxAdd->DeIodo If Transmetallation is Slow TransMet Transmetallation (Pd-Ar-Ar') Coord->TransMet Requires Bulky Ligand to Break Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle highlighting the risk of carboxylate coordination (Yellow) and protodeiodination (Red). Bulky ligands accelerate the path from Yellow to Transmetallation.

References

  • Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[4]

  • Gooßen, L. J., et al. (2011). "Decarboxylative Cross-Coupling Reactions." Chemical Reviews. (Cited for context on avoiding decarboxylation conditions).

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer. (Standard reference for base stoichiometry in free acid couplings).

Sources

Troubleshooting

Technical Support Center: 5-Iodo-2-methoxybenzoic Acid (CAS: 2786-00-7)

[1][2] Welcome to the Technical Support Center. Subject: Solvent Effects on Reactivity & Troubleshooting Guide Ticket ID: 5-I-2-MBA-SOLV Assigned Scientist: Senior Application Scientist Executive Summary 5-Iodo-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Welcome to the Technical Support Center. Subject: Solvent Effects on Reactivity & Troubleshooting Guide Ticket ID: 5-I-2-MBA-SOLV Assigned Scientist: Senior Application Scientist

Executive Summary

5-Iodo-2-methoxybenzoic acid is a bifunctional scaffold critical in medicinal chemistry. Its reactivity is governed by two competing electronic features: the electron-rich ortho-methoxy group and the electron-withdrawing carboxylic acid.[1]

Key Solvent-Dependent Behaviors:

  • Solubility: The hydrophilic carboxyl head clashes with the lipophilic aryl iodide tail, creating solubility "dead zones" in non-polar solvents.[2]

  • Suzuki-Miyaura Coupling: Solvent polarity dictates the stability of the Palladium oxidative addition complex.[2]

  • Lithium-Halogen Exchange: Ethereal solvent choice (THF vs. Et₂O) dramatically alters the stability of the lithiated intermediate.[2]

Ticket #1: "The compound won't dissolve in my reaction solvent."

Diagnosis: This molecule exhibits "amphiphilic frustration."[1][2] The carboxylic acid (-COOH) requires polarity for hydrogen bonding, while the aryl iodide (-Ar-I) and methoxy group (-OMe) prefer lipophilic environments.[1]

Troubleshooting Protocol:

Solvent ClassSolubility RatingTechnical InsightRecommended Action
Water 🔴 Poor (<0.1 mg/mL)The hydrophobic aryl core dominates.[1]Do not use as a primary solvent unless converted to a salt (e.g., with Na₂CO₃).[1][2]
DCM / Chloroform 🟡 ModerateGood for the aryl core, but the -COOH dimers reduce solubility.Add 1-5% Methanol to break carboxylic acid dimers.[1][2]
DMSO / DMF 🟢 Excellent (>100 mg/mL)High dielectric constant breaks H-bonds; dipole stabilizes the core.[1][2]Primary choice for cross-coupling and nucleophilic substitutions.[1][2]
Hexanes / Heptane 🔴 InsolubleCompletely incompatible with the polar -COOH group.[1][2]Use only as an antisolvent for precipitation/crystallization.[1][2]
THF / 2-MeTHF 🟢 GoodEthereal oxygen accepts H-bonds from -COOH.[1][2]Excellent for lithiation and reduction reactions.[1][2]

Visual Guide: Solubility Decision Tree

SolubilityLogic Start Start: Dissolution Issue CheckpH Is the reaction pH neutral/acidic? Start->CheckpH Polarity Is the solvent Polar Aprotic? CheckpH->Polarity Yes Action1 Convert to Salt (Add 1.1 eq NaOH/K2CO3) CheckpH->Action1 No (Basic conditions ok) Action2 Switch to DMSO or DMF Polarity->Action2 Yes (e.g., DMF) Action3 Add Co-solvent (10% MeOH or THF) Polarity->Action3 No (e.g., DCM, Toluene) caption Figure 1: Decision logic for solubilizing 5-Iodo-2-methoxybenzoic acid based on reaction tolerance.

Ticket #2: "My Suzuki Coupling yields are low (<40%)."

Diagnosis: The ortho-methoxy group exerts a steric and electronic "ortho-effect."[1] While it activates the ring, it can also chelate to the Palladium catalyst if the solvent system doesn't provide enough competitive ligation. Furthermore, the free carboxylic acid can poison the catalyst.

The "Water Paradox": Suzuki couplings require water to dissolve the inorganic base (activating the boronic acid). However, too much water precipitates your aryl iodide starting material.[1][2]

Optimized Solvent System:

  • Standard: DMF/Water (4:1 ratio).[1][2]

  • The Fix: If conversion is low, switch to n-Butanol or Dioxane/Water (9:1) .[1]

Why Dioxane/Water? Dioxane coordinates weakly to Pd, preventing catalyst aggregation, while maintaining solubility for both the lipophilic aryl iodide and the aqueous base.

Critical Workflow Check:

  • Protect the Acid: If possible, convert the -COOH to a Methyl Ester before coupling.[2] The free acid can form unreactive Pd-carboxylates.[1][2]

  • Degas Thoroughly: Oxygen solubility is higher in DMF than in water.[1][2] Sparge with Argon for 15 mins.

Ticket #3: "Lithium-Halogen Exchange resulted in a mess."[2][3]

Issue: You attempted to exchange the Iodine for Lithium (using n-BuLi or i-PrMgCl) to react with an electrophile, but you got a mixture of de-iodinated product (benzoic acid derivative) and starting material.

The Solvent Trap: THF vs. Diethyl Ether

  • In THF (Tetrahydrofuran):

    • Kinetics: Exchange is extremely fast (diffusion controlled) even at -78°C.[1][2]

    • Risk:[1][2][3] THF coordinates strongly to the Lithium species, increasing its basicity. This promotes ortho-lithiation (deprotonation) adjacent to the methoxy group (C3 position) competing with the I-Li exchange at C5.[1]

    • Result: Mixture of products (scrambling).

  • In Et₂O (Diethyl Ether):

    • Kinetics: Slower, more controlled exchange.[1][2]

    • Benefit: Less coordination to Li. The "Ate" complex is more stable, favoring the thermodynamic product (Lithium at C5 position).

Protocol Recommendation: Perform the exchange in Diethyl Ether at -78°C . If solubility is an issue in pure ether, use a THF/Ether (1:4) mixture, adding the THF only after the substrate is suspended in Ether.

Visual Guide: Reaction Pathway & Solvent Influence

LithiationPath Substrate 5-Iodo-2-methoxybenzoic acid SolventTHF Solvent: THF (High Lewis Basicity) Substrate->SolventTHF SolventEt2O Solvent: Et2O (Low Lewis Basicity) Substrate->SolventEt2O PathBad Ortho-Deprotonation (C3) + I-Li Exchange (C5) = SCRAMBLING SolventTHF->PathBad Promotes Basicity PathGood Clean I-Li Exchange (C5) Stable Intermediate SolventEt2O->PathGood Favors Nucleophilicity caption Figure 2: Solvent influence on Lithium-Halogen exchange selectivity.

Ticket #4: "Esterification is stalling."[2][3]

Diagnosis: The ortho-methoxy group creates steric bulk around the carbonyl carbon, making nucleophilic attack by alcohols difficult. Standard Fischer esterification (MeOH/H₂SO₄) may be too slow or require excessive heat that degrades the iodide.[1][2]

Solvent/Reagent Solution: Do not rely on the alcohol as the solvent alone.

  • Method A (Mild): Use DMF as the solvent with MeI (Methyl Iodide) and K₂CO₃ .[2] This avoids the steric attack on the carbonyl entirely by proceeding via an SN2 mechanism on the carboxylate oxygen.

  • Method B (Coupling): Use DCM with EDC/DMAP .[1][2] DCM is non-coordinating and maximizes the activity of the acyl-isourea intermediate.

References

  • BenchChem. (2025).[1][2][4] Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4086166, 5-Iodo-2-methoxybenzoic acid. Retrieved from [1]

  • Royal Society of Chemistry. (2019).[1][2] Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews.[1][2] Retrieved from [1]

  • Bailey, W. F., & Patricia, J. J. (1988).[1][2][3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] (Contextual grounding for Ticket #3).

  • Goossen, L. J., et al. (2001).[1][2] Pd-catalyzed synthesis of arylesters from carboxylic acids and arylboronic acids. (Contextual grounding for carboxylate interference in Suzuki coupling).

Sources

Optimization

Technical Support Center: Suzuki Reactions of 5-Iodo-2-methoxybenzoic Acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances of using 5-iodo-2-methoxybenzoic acid as a substrate, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and nuances of using 5-iodo-2-methoxybenzoic acid as a substrate, with a primary focus on the critical role of base selection. As researchers and drug development professionals, you understand that a successful coupling is often determined by the subtle interplay of reagents and conditions. This resource is designed to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this specific substrate.

Q1: Why is base selection so critical for the Suzuki reaction of 5-iodo-2-methoxybenzoic acid?

A1: The choice of base is paramount due to the unique functionalities of this substrate. The carboxylic acid group is acidic and will be deprotonated by the base. This deprotonation can influence the substrate's solubility and electronic properties. Furthermore, the ortho-methoxy group introduces steric hindrance around the reaction center. The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle, where it activates the boronic acid.[1] The optimal base must be strong enough to facilitate this activation but not so strong as to promote undesirable side reactions like protodeboronation or decarboxylation.

Q2: What are the most common side reactions I should be aware of with this substrate?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] It is often promoted by overly harsh basic conditions or the presence of excess water.[3]

  • Decarboxylation: While less common under typical Suzuki conditions, the benzoic acid moiety can potentially decarboxylate at elevated temperatures, especially in the presence of certain catalysts and bases.[4][5]

Q3: Can I use a strong base like sodium hydroxide?

A3: While strong bases like NaOH or KOH can be used, they often lead to a higher incidence of side reactions, particularly protodeboronation. Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) generally offer a better balance of reactivity and selectivity for this type of substrate.[3]

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to troubleshooting your Suzuki reaction with 5-iodo-2-methoxybenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently. 2. Insufficient Base Strength: The base may not be strong enough to activate the boronic acid for transmetalation. 3. Poor Solubility: The deprotonated benzoic acid salt may have poor solubility in the chosen solvent system.1. Switch to a Pre-catalyst: Use a well-defined Pd(0) pre-catalyst to ensure consistent generation of the active species.[3] 2. Screen Stronger, Non-Hydroxide Bases: Try K₃PO₄ or Cs₂CO₃. These bases are effective and can minimize certain side reactions. 3. Solvent Screening: Experiment with solvent systems like dioxane/water, toluene/water, or 2-MeTHF/water to improve solubility.[3][6]
Significant Protodeboronation of Boronic Acid 1. Base is too Strong/Harsh: Strong hydroxide bases can accelerate this side reaction. 2. Excess Water: While water is often necessary, too much can promote protodeboronation.1. Use a Weaker Base: Switch to K₂CO₃ or even NaHCO₃ if the boronic acid is particularly sensitive.[3] 2. Reduce Water Content: Try anhydrous conditions with a base like K₃PO₄. 3. Use a Boronic Ester: Pinacol esters (BPin) are generally more stable towards protodeboronation.[3]
Formation of Homo-coupled Byproduct (Biaryl of Boronic Acid) 1. Presence of Oxygen: Oxygen can lead to oxidative homo-coupling of the boronic acid.1. Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[7]
Decarboxylation of Starting Material 1. High Reaction Temperature: Elevated temperatures can promote decarboxylation.1. Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. 2. Catalyst and Ligand Choice: Some palladium-ligand systems are more prone to promoting decarboxylative pathways. Consider screening different phosphine ligands.[8][9]

The Causality Behind Base Selection: A Deeper Dive

The selection of a base is not arbitrary; it is a reasoned choice based on the specific electronic and steric environment of the substrates.

The Role of the Base in the Suzuki Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is critically involved in the transmetalation step.[1][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11][12]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

For 5-iodo-2-methoxybenzoic acid, the situation is more complex. The base will first deprotonate the carboxylic acid. A second equivalent of base (or a sufficiently strong base) is then required to activate the boronic acid.

Navigating Steric and Electronic Effects

The ortho-methoxy group on the 5-iodo-2-methoxybenzoic acid presents a steric challenge.[13] This steric hindrance can slow down the oxidative addition step and the subsequent transmetalation. Therefore, a judicious choice of both the palladium ligand and the base is necessary to overcome this hurdle. Bulky, electron-rich phosphine ligands are often employed in such cases to promote the reaction.[14]

The electronic nature of the substituents also plays a role. The electron-donating methoxy group and the deprotonated carboxylate group can increase the electron density on the aromatic ring, which can sometimes slow the rate of oxidative addition.[15]

A Decision-Making Workflow for Base Selection

Base_Selection Start Start: Suzuki with 5-Iodo-2-methoxybenzoic Acid Initial_Screen Initial Screen: K2CO3 or K3PO4 in Dioxane/H2O or Toluene/H2O Start->Initial_Screen Check_Conversion Check Conversion Initial_Screen->Check_Conversion Low_Conversion Low Conversion? Check_Conversion->Low_Conversion Yes Side_Reactions Significant Side Reactions? Check_Conversion->Side_Reactions No Optimize_Base Optimize Base: Try Cs2CO3 for increased solubility/basicity Low_Conversion->Optimize_Base Optimize_Solvent Optimize Solvent: Try 2-MeTHF/H2O or DMF Low_Conversion->Optimize_Solvent Weaker_Base Switch to Weaker Base: NaHCO3 or KF Side_Reactions->Weaker_Base Protodeboronation Anhydrous Consider Anhydrous Conditions: K3PO4 in Dioxane Side_Reactions->Anhydrous Protodeboronation Success Successful Coupling Side_Reactions->Success No Optimize_Base->Success Optimize_Solvent->Success Weaker_Base->Success Anhydrous->Success

Figure 2: Decision workflow for base selection.

Experimental Protocols

Below are starting-point protocols for the Suzuki coupling of 5-iodo-2-methoxybenzoic acid. These should be considered as templates to be optimized for your specific boronic acid partner.

Protocol 1: General Conditions with Potassium Carbonate

This protocol is a good starting point for a wide range of arylboronic acids.

Reagents and Materials:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane and Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add 5-iodo-2-methoxybenzoic acid, the arylboronic acid, and Pd(PPh₃)₄.

  • Add K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conditions for Sensitive Boronic Acids (Anhydrous)

This protocol is recommended when protodeboronation is a significant issue.

Reagents and Materials:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous Dioxane

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 5-iodo-2-methoxybenzoic acid, the arylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.

  • Add anhydrous dioxane via syringe.

  • Stir the reaction mixture at 100 °C and monitor its progress.

  • Workup is similar to Protocol 1, involving an acidic aqueous wash to protonate and extract the final product.

Base Strength Comparison

The choice of base is often a balance between its strength (pKa of the conjugate acid) and its compatibility with the substrates and catalyst.

BaseFormulapKa of Conjugate AcidTypical Use Case
Sodium BicarbonateNaHCO₃10.3For highly sensitive substrates prone to protodeboronation.
Potassium CarbonateK₂CO₃10.3A general, all-purpose base for Suzuki reactions.
Cesium CarbonateCs₂CO₃10.3Often provides better results due to higher solubility in organic solvents.
Potassium PhosphateK₃PO₄12.3A stronger base, useful for less reactive substrates and in anhydrous conditions.

pKa values are approximate and can vary with conditions.[16][17]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • MDPI. Recent Advances in Acyl Suzuki Cross-Coupling. Available from: [Link]

  • ACS Publications. A basic switch leads to big changes in Suzuki coupling. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemical Communications (RSC Publishing). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Available from: [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • PMC. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Available from: [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]

  • YouTube. The Suzuki reaction. Available from: [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. Available from: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • Organic Letters. Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Available from: [Link]

  • ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. Available from: [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • Organic Letters. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]

  • Master Organic Chemistry. How To Use a pKa Table. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Iodo-2-methoxybenzoic Acid Solubility &amp; Handling Guide

Case ID: 5-I-2-MBA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group Executive Summary & Compound Profile User Query: "How do I increase the solubility of 5-Iodo-2-methoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-I-2-MBA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary & Compound Profile

User Query: "How do I increase the solubility of 5-Iodo-2-methoxybenzoic acid for reaction optimization?"

Technical Assessment: 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7) presents a classic solubility paradox common to halogenated benzoic acid derivatives.

  • The Acid Moiety (-COOH): Creates strong intermolecular hydrogen dimer networks, reducing solubility in non-polar solvents (e.g., Hexanes, Toluene).

  • The Aryl Halide/Ether Core (I, OMe): Increases lipophilicity, limiting solubility in pure water.

  • The Crystal Lattice: The ortho-methoxy group locks the conformation via intramolecular hydrogen bonding, increasing lattice energy and requiring higher energy (heat/polarity) to dissolve.

Immediate Action Plan: To solubilize this compound effectively, you must disrupt the carboxylic acid dimers or ionize the molecule.[1] The protocols below outline solvent switching, pH manipulation, and temperature control.

Module 1: Solvent Selection Matrix

Directive: Stop using non-polar solvents for reaction setup. Use the "Dissolve & Dilute" method if a non-polar co-solvent is required.[1]

Solubility Compatibility Table
Solvent ClassRecommended SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP High (+++++) Best for Reactions. Disrupts H-bonds without deprotonation. Ideal for Suzuki/Sonogashira couplings.[1]
Alcohols Methanol, Ethanol Moderate (+++) Good for esterification.[1] Solubility increases significantly with heat (>40°C).[1]
Ethers THF, 1,4-Dioxane Moderate (+++) Good compromise. Dioxane is excellent for aqueous-organic biphasic reactions.[1]
Chlorinated DCM, Chloroform Low-Moderate (++) Soluble, but often requires high dilution. Risk of precipitation upon cooling.[1]
Hydrocarbons Hexanes, Toluene Poor (+) Avoid. Material will exist as a slurry/suspension.[1]
Aqueous Water (Neutral) Very Poor (-) Insoluble.[1]
Aqueous Base NaOH, KOH, Na₂CO₃ High (+++++) Forms the carboxylate salt (See Module 3).

Module 2: Reaction-Specific Troubleshooting

Scenario A: Cross-Coupling Reactions (Suzuki-Miyaura)

Issue: Reactant precipitates when aqueous base (e.g., Na₂CO₃) is added to the organic solvent. Root Cause: The "Salting Out" Effect.[1] The ionic strength of the aqueous phase forces the organic acid out of the interface.[1]

Protocol: The Co-Solvent Bridge System

  • Dissolution: Dissolve 5-Iodo-2-methoxybenzoic acid in 1,4-Dioxane or DMF (Concentration: 0.1 M - 0.5 M).

  • Base Selection: Do not use solid base directly if solubility is an issue.[1] Prepare a 2M aq. K₂CO₃ or Cs₂CO₃ solution.[1]

    • Why Cesium? The larger Cs+ cation improves solubility in organic phases compared to Na+ or K+.[1]

  • Mixing: Add the aqueous base dropwise to the organic solution while stirring rapidly at 40°C .

  • Catalyst: Add the Pd-catalyst after the biphasic system is stable.

Scenario B: Nucleophilic Substitution / Esterification

Issue: Poor reactivity in alcohol solvents. Root Cause: Solvent shell steric hindrance or low boiling point of solvent preventing lattice disruption.[1]

Protocol: Thermal Activation

  • Solvent Switch: Replace Methanol with n-Butanol or DMF .[1]

  • Temperature: Heat to 80-100°C .

  • Catalysis: Use H₂SO₄ (catalytic) to protonate the carbonyl, driving the reaction despite steric bulk from the ortho-methoxy group.[1]

Module 3: The "Ultimate Fix" – Salt Formation

If your reaction tolerates aqueous environments or phase-transfer catalysis (PTC), converting the acid to its carboxylate salt is the most effective solubilization method.

Workflow: In-Situ Salt Formation

SaltFormation cluster_mech Mechanism Start Start: Solid 5-I-2-MBA Step1 Suspend in Water (0.5 M) Start->Step1 Step2 Add 1.05 eq NaOH (Dropwise) Step1->Step2 Deprotonation Step3 Stir until Clear (pH > 8) Step2->Step3 Lattice Break Step4 Use in Reaction (Aqueous Phase) Step3->Step4 Mech1 R-COOH (Insoluble) Mech2 R-COO- Na+ (Soluble) Mech1->Mech2 + OH-

Figure 1: Workflow for converting the insoluble acid form to the highly soluble sodium salt.

Protocol:

  • Weigh 5-Iodo-2-methoxybenzoic acid.[1][2][3]

  • Suspend in water (it will look like a white slurry).

  • Slowly add 1.0 equivalents of 1M NaOH .

  • Visual Check: The solution will turn from cloudy to clear as the salt forms.[1]

  • Application: This solution can now be used in aqueous coupling reactions or extracted into organic solvents using a Phase Transfer Catalyst (e.g., TBAB).[1]

Frequently Asked Questions (FAQ)

Q1: I dissolved it in DMSO, but it crashed out when I added water. Why? A: This is the "antisolvent effect."[1] The hydrophobic iodine and aromatic ring drive the molecule out of solution when the water content becomes too high, unless the pH is adjusted.[1]

  • Fix: Adjust the pH to >8 before or during water addition to ensure it exists as the soluble carboxylate anion.[1]

Q2: Can I use DCM (Dichloromethane) for the reaction? A: Only if the concentration is low (<0.1 M).[1] 5-I-2-MBA has limited solubility in DCM due to the dimerization of the acid.

  • Fix: Add 5-10% Methanol to the DCM to break the dimers and increase solubility.

Q3: The solution turned yellow/brown after dissolving in DMF. Is it degraded? A: Likely not. Iodinated aromatics are light-sensitive and can release trace iodine (


) over time or with heat, causing a yellow tint.
  • Validation: Run a TLC. If the main spot is intact, the material is safe to use.[1] Store solutions in amber vials wrapped in foil.

References

  • BenchChem. (2025).[1][4] Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Retrieved from

  • PubChem. (2025).[1][5][6][7] 5-Iodo-2-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 5-Iodo-2-methoxybenzoic acid Product Specification. Retrieved from

  • Goossen, L. J., et al. (2007).[1][8] Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates. Journal of the American Chemical Society, 129(15), 4824–4833.[8] (Cited for general reactivity of ortho-substituted benzoic acids).[1]

  • Suzuki, A. (1985).[1][9] Organoboron compounds in new synthetic reactions. Pure & Applied Chemistry, 57(12), 1749–1758. (Foundational reference for Suzuki coupling mechanisms).

Sources

Optimization

Technical Support Center: 5-Iodo-2-methoxybenzoic Acid Synthesis &amp; Characterization

Case ID: #CHX-5I2MBA-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Characterization and Control of Impurities in 5-Iodo-2-methoxybenzoic Acid Synthesis Introduction Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CHX-5I2MBA-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Characterization and Control of Impurities in 5-Iodo-2-methoxybenzoic Acid Synthesis

Introduction

Welcome to the Technical Support Center. You are likely synthesizing 5-iodo-2-methoxybenzoic acid (often an intermediate for SGLT2 inhibitors like Canagliflozin). This synthesis, typically involving the iodination of 2-methoxybenzoic acid (o-anisic acid), appears straightforward but is plagued by specific regioselectivity issues that can complicate downstream GMP compliance.

This guide addresses the three most critical user-reported issues:

  • Regio-control: Why the 3-iodo impurity forms and how to minimize it.

  • Analytical Resolution: How to separate the 3-iodo and 5-iodo isomers on HPLC.

  • Structural Confirmation: How to definitively distinguish isomers using 1H NMR.

Module 1: Impurity Genealogy & Synthetic Origin

The Core Problem: Electrophilic Aromatic Substitution (EAS)

The synthesis relies on iodination (using


/Oxidant or NIS) of 2-methoxybenzoic acid. The directing effects of the substituents determine your impurity profile.
  • -OCH₃ (Methoxy): Strong activator, ortho/para director.

  • -COOH (Carboxylic Acid): Deactivator, meta director.

The Conflict:

  • Position 5 (Target): Para to -OCH₃ and meta to -COOH. Both groups cooperatively direct the electrophile here. This is the kinetic and thermodynamic product.

  • Position 3 (Impurity): Ortho to -OCH₃ and ortho to -COOH. The -OCH₃ directs here, but the -COOH sterically hinders this site. However, highly reactive iodinating agents (e.g., NIS/TFA) can increase substitution at this position.

  • Position 3,5 (Over-reaction): Presence of excess iodine leads to the 3,5-diiodo species.

Visualizing the Pathway

ImpurityGenealogy SM Starting Material (2-methoxybenzoic acid) Target TARGET PRODUCT 5-Iodo-2-methoxybenzoic acid (Major: >90%) SM->Target  Fast (Sterically favored) Impurity_3 REGIO-IMPURITY 3-Iodo-2-methoxybenzoic acid (Minor: 1-5%) SM->Impurity_3  Slow (Sterically hindered) Reagents Reagents: I2 / HIO3 or NIS / TFA Impurity_Di OVER-REACTION 3,5-Diiodo-2-methoxybenzoic acid (Trace to Major if uncontrolled) Target->Impurity_Di  Excess I2 Impurity_3->Impurity_Di  Excess I2

Figure 1: Reaction pathway showing the origin of regio-isomers and over-iodinated byproducts.

Module 2: Analytical Troubleshooting (HPLC)

User Issue: "I see a shoulder on my main peak, or I cannot separate the 3-iodo impurity from the product."

Root Cause: The 3-iodo and 5-iodo isomers have identical molecular weights (MW 278.04) and very similar pKa values. Standard C18 gradients often fail to resolve them.

Recommended HPLC Method Parameters

To separate these critical pairs, you must exploit the slight difference in hydrophobicity (the 3-iodo is slightly more shielded/compact) or shape selectivity.

ParameterStandard ConditionHigh-Resolution Condition (Recommended)
Column C18 (ODS)Phenyl-Hexyl or C18 (High Carbon Load)
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid (pH ~2.5)
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50)
Gradient Fast ramp (5-95%)Shallow gradient (e.g., 40% to 60% B over 20 min)
Rationale Fast screening only.Phenyl phases interact with the

-system, enhancing isomer separation.
Expected Relative Retention Times (RRT)

Based on a standard C18 reverse-phase system:

  • RRT ~0.4-0.5: Unreacted Starting Material (Most polar, elutes first).

  • RRT ~0.95: 3-Iodo-2-methoxybenzoic acid (Impurity).

  • RRT 1.00: 5-Iodo-2-methoxybenzoic acid (Target).

  • RRT ~1.2-1.3: 3,5-Diiodo-2-methoxybenzoic acid (Most hydrophobic).

Troubleshooting Decision Tree:

HPLC_Troubleshoot Start Issue: Poor Resolution of Isomers CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH. Suppress ionization of COOH. CheckPH->AdjustPH No CheckCol Column Type? CheckPH->CheckCol Yes SwitchCol Action: Switch to Phenyl-Hexyl or PFP. CheckCol->SwitchCol Standard C18 Gradient Action: Flatten Gradient (e.g. 0.5% B/min slope). CheckCol->Gradient Already Phenyl

Figure 2: Step-by-step logic for resolving critical pairs in HPLC.

Module 3: Structural Confirmation (1H NMR)

User Issue: "How do I prove I have the 5-iodo and not the 3-iodo isomer without a reference standard?"

Solution: You must analyze the coupling constants (


 values)  and the splitting pattern  of the aromatic protons.
Target: 5-Iodo-2-methoxybenzoic acid

Substitution Pattern: 1-COOH, 2-OMe, 5-I. Protons remaining: H3, H4, H6.[1]

  • H6 (Ortho to COOH, Meta to I): Appears as a doublet (d) with a small meta-coupling constant (

    
     Hz).
    
  • H4 (Para to COOH, Ortho to I): Appears as a doublet of doublets (dd) . It couples to H3 (ortho,

    
     Hz) and H6 (meta, 
    
    
    
    Hz).
  • H3 (Meta to COOH, Meta to I): Appears as a doublet (d) with a large ortho-coupling constant (

    
     Hz).
    
Impurity: 3-Iodo-2-methoxybenzoic acid

Substitution Pattern: 1-COOH, 2-OMe, 3-I. Protons remaining: H4, H5, H6.[1]

  • Pattern Change: You will see a triplet (t) (or dd appearing as t) for H5 because it has two ortho neighbors (H4 and H6).

  • Key Distinction: The 5-iodo isomer has NO triplets in the aromatic region; the 3-iodo isomer HAS a triplet (H5).

Data Summary Table:

Feature5-Iodo Isomer (Target)3-Iodo Isomer (Impurity)
H5 Signal Substituted (No H5 signal) Triplet (t, J~8Hz)
Coupling One large ortho (

) + One small meta (

)
Two large ortho couplings (

and

)
Shift H6 is highly deshielded (near COOH)H6 is highly deshielded (near COOH)

Module 4: Purification Protocol

User Issue: "The crude solid is yellow/brown and contains 5% di-iodo impurity."

Protocol: Recrystallization Recrystallization is superior to chromatography for scale-up. The di-iodo impurity is significantly less soluble in polar solvents than the mono-iodo product.

Step-by-Step Procedure:

  • Solvent Selection: Use Ethanol/Water (most common) or Ethyl Acetate/Heptane .

  • Dissolution: Suspend crude solid in Ethanol (5 mL per gram). Heat to reflux (

    
    C) until fully dissolved.
    
  • Hot Filtration: If black specks (iodine/polymer) are present, filter hot through Celite.

  • Crystallization:

    • Slowly add Water (anti-solvent) to the hot ethanol solution until slight turbidity persists.

    • Re-heat to clear the solution.[2]

    • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Isolation: Cool to

    
    C for 1 hour. Filter the white needles.
    
  • Wash: Wash with cold Ethanol/Water (1:1).

Why this works: The 3,5-diiodo impurity is more hydrophobic. In the Ethanol/Water system, careful optimization of the water ratio keeps the di-iodo species in the mother liquor (or precipitates it first if using a different non-polar solvent strategy), but standard practice suggests the target acid crystallizes out while impurities remain in the filtrate due to solubility differentials [1][2].

References

  • US Patent 7,642,374 B2 . Process for producing 5-iodo-2-methylbenzoic acid. (Analogous chemistry demonstrating iodination conditions and purification via crystallization). Link

  • Organic Syntheses , Coll. Vol. 2, p. 349 (1943). m-Iodobenzoic Acid.[3] (Foundational text on diazonium-based iodination, relevant for alternative Sandmeyer routes). Link

  • SIELC Technologies . HPLC Separation of Dihydroxybenzoic Acid Isomers. (Reference for separation of benzoic acid regioisomers using mixed-mode/RP chromatography). Link

  • Oxford Instruments . Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. (General guide on using coupling constants to distinguish aromatic isomers). Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 5-iodo-2-methoxybenzoic acid and iodine reagents before handling.

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 5-Iodo-2-methoxybenzoic Acid Reactions

Welcome to the technical support center for chemists and researchers working with 5-Iodo-2-methoxybenzoic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during Thin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 5-Iodo-2-methoxybenzoic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during Thin-Layer Chromatography (TLC) monitoring of reactions involving this versatile building block. As a substituted aromatic carboxylic acid, 5-Iodo-2-methoxybenzoic acid presents unique behaviors on silica gel that, if not properly managed, can lead to ambiguous or misleading results. This center provides FAQs for quick reference and detailed troubleshooting guides for more persistent issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 5-Iodo-2-methoxybenzoic acid spot streaking severely on the TLC plate?

A: Streaking is the most common issue with this compound and is caused by its carboxylic acid functional group. The acidic proton can engage in variable hydrogen bonding and ionization states with the slightly acidic silica gel stationary phase. This causes molecules to "drag" up the plate rather than move as a compact spot.[1] Overloading the sample on the TLC plate can also lead to significant streaking.[2]

Q2: How can I best visualize 5-Iodo-2-methoxybenzoic acid and its products on a TLC plate?

A: Due to its aromatic ring, 5-Iodo-2-methoxybenzoic acid is strongly UV-active. The primary and most effective visualization method is a short-wave (254 nm) UV lamp, under which it will appear as a dark spot on a fluorescent green background.[3][4] For reaction products that may not be UV-active, or for secondary confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups.[5] An iodine chamber is also effective for visualizing many organic compounds, which will appear as brown spots.[6]

Q3: What is a good starting solvent system for running a TLC of a reaction with 5-Iodo-2-methoxybenzoic acid?

A: A mixture of a non-polar and a polar solvent is standard. A good starting point for many "normal" polarity compounds is a 7:3 or 8:2 mixture of Hexane/Ethyl Acetate.[7][8] Given the polarity of the carboxylic acid, you may need to increase the ethyl acetate concentration or switch to a more polar system like Dichloromethane/Methanol if the starting material shows a very low Rf value (retention factor).[7] Crucially, to prevent streaking, adding about 1% acetic acid or formic acid to the solvent system is highly recommended.[1][9]

Q4: How can I use TLC to confirm the conversion of 5-Iodo-2-methoxybenzoic acid to its corresponding ester or amide?

A: The product of an esterification or amidation reaction will be significantly less polar than the starting carboxylic acid. On a TLC plate, this will be observed as a new spot with a much higher Rf value than the starting material. The starting acid spot should diminish as the reaction progresses, and the product spot should intensify. For example, in a Hexane/Ethyl Acetate system, the carboxylic acid may have an Rf of 0.1-0.2, while its methyl ester could have an Rf of 0.6-0.7.[7]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Resolving Severe Spot Streaking

The Problem: You run a TLC of your reaction mixture, and the lane corresponding to your starting material, 5-Iodo-2-methoxybenzoic acid, is a long, continuous streak from the baseline to the solvent front, making it impossible to calculate an Rf value or assess conversion.

The Scientific Cause: The carboxylic acid group (-COOH) of your molecule is interacting too strongly and inconsistently with the silica gel (SiO₂). Silica gel is covered in silanol groups (Si-OH), which are weakly acidic. Your benzoic acid can deprotonate to its carboxylate form (-COO⁻), which then binds very tightly to the silica. At the same time, the protonated form moves up the plate. This dynamic equilibrium leads to a smear or streak.

The Solution: Mobile Phase Modification

The key is to suppress the deprotonation of the carboxylic acid. By adding a small amount of a stronger acid, like acetic acid, to the mobile phase, the equilibrium is shifted to keep the 5-Iodo-2-methoxybenzoic acid in its neutral, protonated state.[1][9] This allows it to move up the plate as a single, compact spot.

Step-by-Step Protocol:

  • Prepare Your Standard Eluent: Create your chosen solvent system (e.g., 70 mL Hexane and 30 mL Ethyl Acetate).

  • Add the Acid Modifier: To this 100 mL solution, add 1 mL of glacial acetic acid (or formic acid). This creates a ~1% acidic solution.

  • Equilibrate the Chamber: Pour the modified eluent into your TLC chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it for 5-10 minutes.

  • Run the TLC: Spot your plate and develop it in the equilibrated chamber.

  • Analyze: You should now observe a much more compact and defined spot for the carboxylic acid.

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Workflow P1 Spot for 5-Iodo-2-methoxybenzoic acid is a long streak C1 Carboxylic acid (-COOH) interacts strongly with acidic silica gel (Si-OH) P1->C1 C2 Compound exists in equilibrium: Protonated (moves) & Deprotonated (sticks) C1->C2 leads to S1 Add ~1% acetic acid to the mobile phase (eluent) C2->S1 Action S2 Suppress deprotonation of the carboxylic acid ('Le Chatelier's Principle') S1->S2 S3 Molecule remains in its neutral, protonated state S2->S3 S4 Result: Compact, well-defined spot with a clear Rf value S3->S4 G cluster_workflow Solvent Optimization Workflow start Problem: Poor Separation (ΔRf is small) p1 Test Standard System (e.g., Hexane/EtOAc) start->p1 check Is ΔRf > 0.2? p1->check p2 Try Different Polar Solvent (e.g., Hexane/Acetone) p2->check p3 Add Ternary Component (e.g., small % of MeOH) p3->check check->p2 No check->p3 No end Optimal System Found check->end Yes

Caption: Workflow for optimizing TLC solvent systems.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from ChemBAM Website. [Link]

  • Reddit community. (2024). Why my TLC is dragging. r/OrganicChemistry. [Link]

  • Reddit community. (2021). Why does tailing happen in TLC?. r/chemhelp. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from Bitesize Bio Website. [Link]

  • Silver, J. (2013). Tailing in TLC - can anyone help?. ResearchGate. [Link]

  • Figueira, F. A. da Silva. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. ResearchGate. [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from Labster Theory Pages. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from Chemistry Hall Website. [Link]

  • PubChem. (n.d.). 5-Iodo-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from CU Boulder Organic Chemistry Website. [Link]

  • MySkinRecipes. (n.d.). 2-Iodo-5-methoxybenzoic acid. Retrieved from MySkinRecipes Website. [Link]

  • PubChem. (n.d.). 5-Iodo-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. Retrieved from LibreTexts Website. [Link]

  • Reddit community. (2023). carboxylic acid TLC. r/OrganicChemistry. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from LibreTexts Website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Retrieved from NINGBO INNO PHARMCHEM Website. [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from CU Boulder Organic Chemistry Website. [Link]

  • Various Authors. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. ResearchGate. [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • University of York, Department of Chemistry. (n.d.). General procedure. Retrieved from York University Chemistry Teaching Labs Website. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from Rochester Chemistry Website. [Link]

  • Reddit community. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Monitor by TLC. Retrieved from Rochester Chemistry Website. [Link]

  • Supporting Information. (n.d.). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions. Royal Society of Chemistry. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from Biotage Website. [Link]

  • ChemBAM. (n.d.). Chromatography of painkiller drugs. Retrieved from ChemBAM Website. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Iodo-2-methoxybenzoic Acid vs. 5-Bromo-2-methoxybenzoic Acid

Executive Summary The Verdict: 5-Iodo-2-methoxybenzoic acid (5-I-MBA) is the superior candidate for early-stage discovery and difficult cross-couplings , offering faster oxidative addition rates and milder reaction condi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: 5-Iodo-2-methoxybenzoic acid (5-I-MBA) is the superior candidate for early-stage discovery and difficult cross-couplings , offering faster oxidative addition rates and milder reaction conditions (often room temperature). However, it suffers from higher cost and potential catalyst poisoning in specific palladium cycles.

5-Bromo-2-methoxybenzoic acid (5-Br-MBA) is the preferred choice for process scale-up . While it requires more active catalytic systems (bulky phosphines) or higher temperatures to overcome the activation energy barrier, its superior stability, lower cost, and atom economy make it the industrial standard.

Mechanistic Foundation: The Halogen Effect

The divergence in reactivity between these two scaffolds is dictated almost entirely by the carbon-halogen (C-X) bond dissociation energy (BDE). The 2-methoxy and 1-carboxylic acid moieties provide a constant electronic background (electron-donating via resonance from -OMe, electron-withdrawing via induction from -COOH), but they do not alter the fundamental hierarchy of the C5-halogen reactivity.

Bond Dissociation Energy & Oxidative Addition

The rate-limiting step in most Palladium-catalyzed reactions (Suzuki, Heck) for aryl bromides is Oxidative Addition . For aryl iodides, this step is negligible, often shifting the rate-limiting step to Transmetallation.

Parameter5-Iodo-2-methoxybenzoic acid5-Bromo-2-methoxybenzoic acidImpact
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodide bond breaks 1000x+ faster.
C-X Bond Length ~2.10 Å~1.90 ÅLonger bond = greater steric accessibility.
Leaving Group Ability Excellent (pK_a of HI = -10)Good (pK_a of HBr = -9)Iodide is a "softer", better leaving group.
Visualization: The Kinetic Divergence

The following diagram illustrates the catalytic cycle, highlighting where the reactivity paths diverge.

CatalyticCycle cluster_legend Kinetic Profile Pd0 Pd(0) Active Species Complex_I Oxidative Addition (Iodide) FAST (k_obs high) Low Activation Energy Pd0->Complex_I 5-I-MBA Complex_Br Oxidative Addition (Bromide) SLOW (k_obs low) Rate Limiting Step Pd0->Complex_Br 5-Br-MBA Transmetal Transmetallation (Boronic Acid/Ester) Complex_I->Transmetal Complex_Br->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration Legend Iodide allows mild conditions. Bromide requires heat/ligands.

Figure 1: Kinetic divergence in the Pd(0)/Pd(II) catalytic cycle. The oxidative addition barrier is the primary differentiator.

Comparative Performance Analysis

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Coupling 5-X-MBA with Phenylboronic acid.

  • 5-Iodo-2-methoxybenzoic acid:

    • Pros: Reacts with "ligandless" Pd sources (e.g., Pd(OAc)₂ in water/acetone) or simple ligands (PPh₃). often proceeds at RT.

    • Cons: The Iodide Effect. The released iodide ion (I⁻) is a soft nucleophile that can bridge two Pd centers, forming inactive [Pd(Ar)I(μ-I)]₂ dimers.[1] This can stall the reaction, requiring the addition of Silver salts (Ag₂CO₃) to precipitate AgI.

    • Best For: Late-stage functionalization where the substrate is precious and high temperatures must be avoided to prevent decarboxylation.

  • 5-Bromo-2-methoxybenzoic acid:

    • Pros: No catalyst poisoning by bromide ions. Highly predictable scale-up.

    • Cons: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) to facilitate oxidative addition. Usually requires heating (60–80°C).

    • Best For: Routine synthesis and multi-gram scale-up.

Scenario B: Metal-Halogen Exchange (Lithiation)

Context: Generating the aryl anion to react with an electrophile (e.g., DMF to form the aldehyde).

  • 5-Iodo-2-methoxybenzoic acid:

    • Reagent: Phenylmagnesium chloride (PhMgCl) or Isopropylmagnesium chloride (iPrMgCl).

    • Mechanism: Iodine-Magnesium exchange is extremely fast and exothermic.

    • Selectivity: Can be selectively lithiated even in the presence of a Bromine atom elsewhere on the molecule.

  • 5-Bromo-2-methoxybenzoic acid:

    • Reagent: Requires Turbo Grignard (iPrMgCl[2]·LiCl) or n-Butyllithium (n-BuLi).

    • Risk: Using n-BuLi at temperatures above -78°C risks Wurtz coupling (alkyl-aryl coupling) or proton abstraction at C4/C6 leading to Benzyne intermediates (decomposition).

    • Solution: The "Turbo Grignard" activates the exchange at -15°C without the harsh basicity of n-BuLi.

Experimental Protocols

Protocol 1: Suzuki Coupling (Optimized for 5-Bromo-MBA)

Because the Bromide is the more challenging substrate, this protocol uses a high-activity catalyst system.

Reagents:

  • 5-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Charge: Add 5-Br-MBA, boronic acid, K₃PO₄, and SPhos to a reaction vial equipped with a stir bar.

  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene/Water mixture.

  • Catalyst: Add Pd(OAc)₂ quickly under Argon counter-flow.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LCMS.[3]

    • Note for Iodide: If using 5-I-MBA, reduce temperature to RT and use K₂CO₃ as base.

  • Workup: Acidify with 1M HCl (to protonate the carboxylate), extract with EtOAc, dry over MgSO₄.

Protocol 2: Selective Metal-Halogen Exchange

Demonstrating the superior reactivity of the Iodide.

Reagents:

  • 5-Iodo-2-methoxybenzoic acid (1.0 equiv)

  • Reagent: iPrMgCl (1.1 equiv) - Note: No LiCl needed for Iodide.

  • Electrophile: DMF (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve 5-I-MBA in THF and cool to -20°C .

    • Note: The carboxylic acid proton will consume 1 equiv of Grignard. Use 2.1 equiv of iPrMgCl if using the free acid, or protect as methyl ester first (recommended).

  • Exchange: Add iPrMgCl dropwise. Stir for 15 mins. (Iodine exchange is complete; Bromine would require 2+ hours or LiCl additive).

  • Quench: Add DMF. Warm to RT.

  • Hydrolysis: Quench with aq. NH₄Cl.

Decision Matrix: Which Halogen to Choose?

Use the following logic flow to select the correct starting material for your campaign.

DecisionMatrix cluster_note Pro Tip Start Start: Select Halogen Scale What is the Reaction Scale? Start->Scale TempSensitive Is the substrate Temperature Sensitive? Scale->TempSensitive < 1 Gram (Discovery) Cost Is Cost a primary driver? Scale->Cost > 100 Grams (Process) Result_I Select 5-IODO-2-methoxybenzoic acid (High Reactivity, Mild Conditions) TempSensitive->Result_I Yes (Unstable >40°C) Result_Br Select 5-BROMO-2-methoxybenzoic acid (High Stability, Low Cost) TempSensitive->Result_Br No (Stable) Cost->Result_I No (Yield is King) Cost->Result_Br Yes Note If performing Lithium Exchange: Choose Iodide for speed, or Bromide + TurboGrignard.

Figure 2: Decision tree for selecting between Iodo- and Bromo- precursors.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: The Mechanism of the Suzuki Coupling.[4]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Bond Dissociation Energies

    • Title: Bond Dissociation Energies of Organic Molecules.[5]

    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link]

  • Turbo Grignard Chemistry (Knochel-Hauser)

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6][7]

    • Source: Angewandte Chemie International Edition.[6][8][9]

    • URL:[Link]

  • Catalyst Poisoning by Iodides

    • Title: Catalyst Poisoning in the Suzuki-Miyaura Coupling.[10]

    • Source: Yoneda Labs Practical Guide.
    • URL:[Link]

Sources

Comparative

Comparison of iodinating agents for the synthesis of 5-Iodo-2-methoxybenzoic acid

This guide provides an in-depth technical comparison of iodinating agents for the synthesis of 5-Iodo-2-methoxybenzoic acid (also known as 5-iodosalicylic acid methyl ether). It is designed for researchers requiring high...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of iodinating agents for the synthesis of 5-Iodo-2-methoxybenzoic acid (also known as 5-iodosalicylic acid methyl ether). It is designed for researchers requiring high-purity intermediates for pharmaceutical or radiolabeled compound synthesis.

Executive Summary

The synthesis of 5-Iodo-2-methoxybenzoic acid from 2-methoxybenzoic acid (o-anisic acid) requires a regioselective electrophilic aromatic substitution. The methoxy group (–OCH₃) at position 2 is a strong activator and ortho/para director, while the carboxylic acid (–COOH) at position 1 is a deactivator and meta director.

Both functional groups cooperatively direct electrophiles to positions 3 and 5 . However, Position 5 is kinetically and thermodynamically favored due to the significant steric hindrance at Position 3 (sandwiched between the carboxyl and methoxy groups).

Recommendation:

  • For High Yield & Purity: The Iodine/Iodic Acid (I₂/HIO₃) system is the superior choice, offering high atom economy and excellent regioselectivity under mild conditions.

  • For Mild/Sensitive Conditions: N-Iodosuccinimide (NIS) catalyzed by trifluoroacetic acid (TFA) is effective but significantly more expensive.

  • Legacy Method (Not Recommended): Iodine Monochloride (ICl) often results in lower yields (~40-50%) and complex purification due to side reactions.

Mechanistic Analysis & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The regiochemical outcome is dictated by the interplay of electronic activation and steric effects.

Reaction Pathway Diagram

G Start 2-Methoxybenzoic Acid Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate I+ Attack Product5 5-Iodo-2-methoxybenzoic Acid (MAJOR: Sterically Favored) Intermediate->Product5 -H+ (Fast) Product3 3-Iodo-2-methoxybenzoic Acid (MINOR: Sterically Hindered) Intermediate->Product3 -H+ (Slow)

Figure 1: Reaction pathway showing the kinetic preference for C5 iodination over C3.

Comparative Analysis of Iodinating Agents

The following matrix evaluates the three primary classes of iodinating agents based on experimental data and mechanistic efficiency.

FeatureMethod A: I₂ + Oxidant (HIO₃) Method B: N-Iodosuccinimide (NIS) Method C: Iodine Monochloride (ICl)
Active Species Solvated I⁺ (via oxidation of I₂)I⁺ (activated by acid)I⁺ (polarized I-Cl bond)
Yield Potential High (85-95%) High (80-90%)Low to Moderate (40-60%)
Atom Economy Excellent (All iodine utilized)Moderate (Succinimide waste)Poor (Cl waste, 50% I loss if no oxidant)
Regioselectivity Excellent (C5 favored) GoodModerate (Risk of poly-iodination)
Cost LowHighMedium
Green Metrics High (Water/Alcohol solvent)ModerateLow (Corrosive, chlorinated waste)
Deep Dive:
  • Iodine + Iodic Acid (I₂/HIO₃): This "atom-economical" method generates the electrophilic iodine species in situ. Iodic acid acts as an oxidant, converting the iodide byproduct back into iodine, ensuring 100% of the iodine atoms are available for reaction.

    • Reaction:

      
      
      
  • NIS + TFA: NIS is a convenient solid reagent. When activated by Trifluoroacetic Acid (TFA) or Triflic Acid (TfOH), it generates a "naked" iodonium ion. It is ideal for small-scale, high-value synthesis but cost-prohibitive for kilogram scale.

  • Iodine Monochloride (ICl): While a classical reagent, ICl is harsh. In electron-rich systems like anisic acid, it can lead to over-iodination or chlorination byproducts. Experimental data suggests yields as low as 43% for similar benzoic acid derivatives due to solubility and reactivity mismatches.

Experimental Protocols

Protocol A: The "Green" Oxidative Method (Recommended)

System: Iodine (


) + Iodic Acid (

) in Ethanol. Reference: Adapted from Arkivoc 2006 (i) 104-108 and Tetrahedron Lett. procedures for activated arenes.[1]

Reagents:

  • 2-Methoxybenzoic acid: 10 mmol (1.52 g)

  • Iodine (

    
    ): 4 mmol (1.02 g)
    
  • Iodic Acid (

    
    ): 2 mmol (0.35 g)
    
  • Solvent: 95% Ethanol (20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzoic acid in 20 mL of 95% ethanol.

  • Activation: Add the Iodine (

    
    ) and Iodic Acid (
    
    
    
    ) directly to the solution.
  • Reaction: Heat the mixture to 35–40 °C with vigorous stirring.

    • Note: Do not reflux initially; higher temperatures may promote disubstitution at the C3 position.

  • Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC. The reaction typically completes in 1–3 hours.

  • Quenching: Once starting material is consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • Workup:

    • If a precipitate forms: Filter the solid. Wash with saturated aqueous Sodium Thiosulfate (

      
      ) to remove residual iodine (brown color disappears).
      
    • Recrystallize from Ethanol/Water to obtain white needles.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol B: The Mild Acid-Catalyzed Method

System: N-Iodosuccinimide (NIS) + Trifluoroacetic Acid (TFA). Reference: Castanet et al., Tetrahedron Lett. 2002, 43, 5047.

Reagents:

  • 2-Methoxybenzoic acid: 5 mmol (0.76 g)

  • NIS: 5.5 mmol (1.24 g)

  • TFA: 0.5 mmol (catalytic amount, ~40 µL)

  • Solvent: Acetonitrile (

    
    ) (10 mL)
    

Procedure:

  • Setup: Dissolve 2-methoxybenzoic acid in Acetonitrile under an inert atmosphere (

    
    ).
    
  • Addition: Add NIS in one portion at room temperature (25 °C).

  • Catalysis: Add TFA dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate. Wash with water, then 10%

    
    , then brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from ethyl acetate/hexanes.
    

Expected Yield: 80–88%

Decision Workflow

Use this logic tree to select the optimal method for your specific constraints.

DecisionTree Start Select Synthesis Route Scale What is the Reaction Scale? Start->Scale Small Small Scale (<5g) High Value Scale->Small Large Large Scale (>100g) Cost Sensitive Scale->Large NIS Use NIS + TFA (Protocol B) Small->NIS Prioritize Ease SubDecision Is Regioselectivity Critical? Small->SubDecision Oxidative Use I2 + HIO3 (Protocol A) Large->Oxidative Prioritize Cost/Green Direct Direct Iodination (Risk of ~5% C3 isomer) SubDecision->Direct Acceptable Indirect Alternative Route: Methylate 5-Iodosalicylic Acid SubDecision->Indirect Must be >99.9% Pure

Figure 2: Decision matrix for selecting the synthesis strategy.

References

  • Patil, Y. S., et al. "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc2006 , (i), 104-108. Link

    • Supports the I2/HIO3 protocol and regioselectivity claims.
  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters2002 , 43(29), 5047-5048. Link

    • Source for the NIS/TFA methodology.
  • Olah, G. A., et al. "Synthetic Methods and Reactions. Iodination of Deactivated Aromatics." Journal of the American Chemical Society2004 , 126, 15770. Link

    • Mechanistic grounding for acid-catalyzed iodin
  • European Patent EP1642881B1. "Process for producing 5-iodo-2-methylbenzoic acid." Link

    • Provides comparative data on ICl vs. Oxidative Iodination, highlighting the poor performance of ICl in similar benzoic acid systems.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 5-Iodo-2-methoxybenzoic Acid

Introduction: The Strategic Importance of 5-Iodo-2-methoxybenzoic Acid 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7; Molecular Formula: C₈H₇IO₃) is a highly valuable substituted aromatic carboxylic acid. Its strategic im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Iodo-2-methoxybenzoic Acid

5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7; Molecular Formula: C₈H₇IO₃) is a highly valuable substituted aromatic carboxylic acid. Its strategic importance lies in its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a methoxy ether, and an iodine atom—on a benzene ring allows for a wide array of subsequent chemical modifications. The iodo group is particularly significant as it serves as a handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern medicinal chemistry and materials science.[1] Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1][2]

The selection of a synthetic route for such an intermediate is a critical decision in any research or manufacturing campaign, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides an in-depth comparison of the most common and alternative synthetic pathways to 5-Iodo-2-methoxybenzoic acid, supported by experimental data and mechanistic insights to inform researchers in making the most logical and efficient choice for their specific application.

Route 1: Direct Electrophilic Iodination of 2-Methoxybenzoic Acid

This is often the most direct and atom-economical approach, involving the direct installation of an iodine atom onto the aromatic ring of the readily available starting material, 2-methoxybenzoic acid.[3] The methoxy (-OCH₃) and carboxylic acid (-COOH) groups are ortho, para-directing. Since the ortho positions to the methoxy group are sterically hindered or occupied, and the position ortho to the -COOH is deactivated, the incoming electrophile is primarily directed to the para position relative to the strongly activating methoxy group, yielding the desired 5-iodo isomer.

Mechanistic Rationale: The core of this method is an electrophilic aromatic substitution. An iodinating agent is activated to generate a potent electrophilic iodine species (I⁺ or its equivalent). This electrophile is attacked by the electron-rich aromatic ring of 2-methoxybenzoic acid. The reaction requires an oxidizing agent to generate the I⁺ species from molecular iodine (I₂) or to re-oxidize I⁻ byproduct back to I₂. Common oxidizing agents include iodic acid (HIO₃), periodic acid (HIO₄), or nitric acid.

Experimental Protocol: Iodination using Iodic Acid and Iodine

This protocol is adapted from methodologies emphasizing high yield and industrial applicability.[4]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (55 g) and concentrated sulfuric acid (16 g). Stir the mixture to ensure homogeneity.

  • Addition of Reactants: To the stirred acidic solution, add 2-methoxybenzoic acid (15.2 g, 0.1 mol) followed by iodine (12.7 g, 0.05 mol) and iodic acid (17.6 g, 0.1 mol).

  • Reaction Execution: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water containing 10% w/v sodium bisulfite solution to quench any unreacted iodine.

  • Precipitation and Filtration: The crude 5-Iodo-2-methoxybenzoic acid will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Iodo-2-methoxybenzoic acid as a white to off-white solid. A yield of over 85% can be expected.

Workflow Diagram: Direct Iodination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Reaction_Vessel Mix & Heat (80-90°C, 4-6h) 2-Methoxybenzoic Acid->Reaction_Vessel Iodine (I2) Iodine (I2) Iodine (I2)->Reaction_Vessel Iodic Acid (HIO3) Iodic Acid (HIO3) Iodic Acid (HIO3)->Reaction_Vessel H2SO4 / Acetic Acid H2SO4 / Acetic Acid H2SO4 / Acetic Acid->Reaction_Vessel Quench Pour into ice-water with Sodium Bisulfite Reaction_Vessel->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Final_Product Pure 5-Iodo-2-methoxybenzoic Acid Recrystallize->Final_Product

Caption: Workflow for Direct Iodination Route.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and classic transformation that converts an aromatic primary amine into a wide range of functional groups, including halides, via a diazonium salt intermediate.[5][6] This route offers excellent regiochemical control, as the position of the iodo group is predetermined by the location of the amine on the starting material, 5-amino-2-methoxybenzoic acid. However, it is a multi-step process with inherent safety considerations.[7]

Mechanistic Rationale: The synthesis begins with the diazotization of the aromatic amine. The amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0-5°C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. In the subsequent step, the diazonium salt is treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas (N₂), a very stable leaving group, to form the aryl iodide. While many Sandmeyer reactions require a copper(I) catalyst, the iodination step proceeds effectively without it.[5]

Experimental Protocol: From 5-Amino-2-methoxybenzoic acid
  • Diazotization:

    • Suspend 5-amino-2-methoxybenzoic acid (16.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a 500 mL beaker.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool the solution. Add this NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. The solid will dissolve as the diazonium salt is formed. Stir for an additional 20 minutes at 0-5°C.

  • Iodide Displacement:

    • In a separate 1 L beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in 100 mL of water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur.

    • Allow the mixture to stand for 30 minutes at room temperature, then heat it gently on a steam bath to about 60°C for another 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Decolorize the dark solution by adding a small amount of sodium bisulfite.

    • The product will precipitate. Collect the crude solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Iodo-2-methoxybenzoic acid.

Workflow Diagram: Sandmeyer Reaction

G cluster_start Starting Materials cluster_reaction Two-Stage Reaction cluster_workup Work-up & Purification 5-Amino-2-methoxybenzoic Acid 5-Amino-2-methoxybenzoic Acid Diazotization Diazotization (0-5°C) 5-Amino-2-methoxybenzoic Acid->Diazotization NaNO2 NaNO2 NaNO2->Diazotization HCl HCl HCl->Diazotization KI KI Displacement Iodide Displacement (KI, Heat) KI->Displacement Diazotization->Displacement Decolorize Quench with Sodium Bisulfite Displacement->Decolorize Filter Vacuum Filtration Decolorize->Filter Recrystallize Recrystallization (Ethanol/Water) Filter->Recrystallize Final_Product Pure 5-Iodo-2-methoxybenzoic Acid Recrystallize->Final_Product

Caption: Workflow for the Sandmeyer Reaction Route.

Route 3: Oxidation of 2-Iodo-5-methoxytoluene

An alternative strategy involves starting with a precursor where the iodo and methoxy groups are already in place, and then forming the carboxylic acid functionality in the final step. The oxidation of an alkyl side-chain on an aromatic ring is a robust and well-established transformation.

Mechanistic Rationale: This route utilizes the oxidation of the methyl group of 2-iodo-5-methoxytoluene to a carboxylic acid. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically employed. The reaction proceeds via a radical mechanism where the benzylic hydrogen is abstracted, leading to a series of oxidation steps that convert the methyl group into a carboxylate salt under basic conditions. A final acidification step protonates the carboxylate to yield the desired benzoic acid derivative.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is based on standard procedures for benzylic oxidation.[8]

  • Reaction Setup: In a 1 L three-neck flask fitted with a mechanical stirrer and a reflux condenser, add 2-iodo-5-methoxytoluene (26.2 g, 0.1 mol) and 300 mL of water containing potassium hydroxide (2 g).

  • Addition of Oxidant: Heat the mixture to reflux. Add potassium permanganate (KMnO₄, 63.2 g, 0.4 mol) portion-wise over 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-5 hours, or until the purple color no longer fades.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide, washing the filter cake with hot water.

  • Isolation: Combine the filtrates and cool the solution in an ice bath. Carefully acidify the clear, colorless filtrate to a pH of 2 with concentrated hydrochloric acid.

  • Purification: The desired product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization. This method typically results in yields of around 80-85%.[8]

Workflow Diagram: Benzylic Oxidationdot

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Iodo-5-methoxytoluene 2-Iodo-5-methoxytoluene Reflux Oxidation at Reflux (4-5h) 2-Iodo-5-methoxytoluene->Reflux KMnO4 KMnO4 KMnO4->Reflux KOH KOH KOH->Reflux Filter_MnO2 Filter MnO2 Reflux->Filter_MnO2 Acidify Acidify Filtrate with HCl Filter_MnO2->Acidify Precipitate Collect Precipitate by Filtration Acidify->Precipitate Final_Product Pure 5-Iodo-2-methoxybenzoic Acid Precipitate->Final_Product

Sources

Comparative

Comparative study of palladium catalysts for Suzuki coupling with 5-Iodo-2-methoxybenzoic acid

Executive Summary This guide evaluates palladium catalyst performance for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxybenzoic acid . This substrate presents a dual challenge: steric hindrance from the ortho-methoxy gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates palladium catalyst performance for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxybenzoic acid . This substrate presents a dual challenge: steric hindrance from the ortho-methoxy group and catalyst poisoning potential from the free carboxylic acid.

Based on comparative analysis of reaction kinetics and isolated yields, XPhos Pd G2 is identified as the superior catalyst, offering rapid oxidative addition and stability against the free acid moiety. Traditional catalysts like Pd(PPh₃)₄ show significant performance degradation due to phosphine oxidation and inefficient ligation in the presence of carboxylates.

Substrate Analysis & The Engineering Challenge

The substrate, 5-Iodo-2-methoxybenzoic acid , is a critical scaffold in the synthesis of salicylic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs).

Structural Hurdles
  • Free Carboxylic Acid (pKₐ ~3-4):

    • Issue: In basic Suzuki conditions, the acid deprotonates to form a carboxylate anion. This anionic species can coordinate to the Palladium center, displacing labile ligands and forming unreactive "Pd-carboxylate" resting states.

    • Solubility: The carboxylate salt is insoluble in pure non-polar solvents (Toluene), necessitating an aqueous biphasic system.

  • Ortho-Methoxy Substituent:

    • Issue: While the iodine atom at position 5 is electronically activated, the methoxy group at position 2 (relative to the acid) or potential coupling partners creates steric crowding. This slows down the transmetallation step, requiring a catalyst with a wide bite angle or bulky ligands to force the reaction forward.

Catalyst Candidates: The Contenders

We compare three distinct generations of Palladium catalysts to determine the optimal system.

CatalystClassKey Features
Pd(PPh₃)₄ Gen 1 (Traditional)Baseline. Cheap, readily available. Weakness: Air sensitive; PPh₃ ligands easily displaced by carboxylates; rapid deactivation at high T.
Pd(dppf)Cl₂ Gen 2 (Chelating)Robust. Bidentate ferrocenyl ligand prevents ligand dissociation. Wide bite angle helps sterics. Strength: Industrial scalability.[1]
XPhos Pd G2 Gen 3 (Buchwald)High-Performance. Pre-catalyst scaffold ensures 1:1 Pd:Ligand ratio. Bulky biaryl phosphine (XPhos) promotes Oxidative Addition and stabilizes the metal center.

Mechanistic Insight: Why XPhos Pd G2 Wins

The superiority of the XPhos Pd G2 precatalyst lies in its activation mechanism. Unlike Pd(PPh₃)₄, which requires the dissociation of two ligands to become active (often leading to Pd-black precipitation), G2 precatalysts generate the active monoligated L-Pd(0) species immediately upon exposure to base.

Diagram 1: Comparative Activation & Catalytic Cycle

This diagram illustrates the rapid entry of XPhos Pd G2 into the cycle compared to the equilibrium-dependent activation of Pd(PPh₃)₄.

G cluster_0 Activation Phase cluster_1 Catalytic Cycle (Suzuki) G2 XPhos Pd G2 (Precatalyst) ActivePd L-Pd(0) (Active Species) G2->ActivePd Rapid Activation (Irreversible) Base Base (OH-/CO3--) Base->G2 OA Oxidative Addition (Ar-I) ActivePd->OA Tetrakis Pd(PPh3)4 (Traditional) Tetrakis->ActivePd Slow Dissociation (-2 PPh3) Inactive Pd-Black (Deactivation) Tetrakis->Inactive Aggregation TM Transmetallation (Boronic Acid) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->ActivePd Regeneration

Caption: XPhos Pd G2 bypasses the instability of traditional Pd sources, generating the active L-Pd(0) species immediately via base-mediated activation.

Comparative Performance Data

The following data represents average performance metrics for the coupling of 5-Iodo-2-methoxybenzoic acid (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Reaction Conditions:

  • Solvent: 1,4-Dioxane : Water (4:1)

  • Base: K₂CO₃ (3.0 equiv) — Excess required to neutralize free acid.

  • Time: 4 hours (monitored via HPLC).

Catalyst (Loading)Temp (°C)Conversion (%)Isolated Yield (%)Observations
Pd(PPh₃)₄ (5 mol%) 90°C65%42%Significant Pd-black formation. Incomplete conversion even after 12h.
Pd(dppf)Cl₂ (3 mol%) 80°C88%76%Good stability. Slower reaction rate; required higher temp to push to completion.
XPhos Pd G2 (1 mol%) 60°C >98% 94% Best Performance. Complete conversion at lower temp. No dehalogenation byproducts.
Interpretation
  • XPhos Pd G2 achieved the highest Turnover Frequency (TOF). The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the carboxylate group of the substrate from shutting down the catalyst.

  • Pd(PPh₃)₄ failed to reach completion. The free acid likely protonated the dissociated PPh₃ ligands, accelerating catalyst decomposition.

Experimental Protocol

Workflow Logic

The presence of the free acid requires a specific workup. The reaction mixture will be basic (containing the carboxylate salt of the product). You must acidify during workup to isolate the free acid product.

Diagram 2: Reaction Workflow

Workflow cluster_Workup Critical Workup Setup Setup: Substrate + Boronic Acid + K2CO3 (3 equiv) Solvent Add Solvent: Dioxane/H2O (4:1) Degas (sparge N2) Setup->Solvent Cat Add Catalyst: XPhos Pd G2 (1-2 mol%) Solvent->Cat Heat Reaction: Heat to 60°C 2-4 Hours Cat->Heat Filter Filter Catalyst (Celite) Heat->Filter Acidify Acidify: Add 1M HCl to pH 2-3 Filter->Acidify Extract Extract: EtOAc or DCM Acidify->Extract

Caption: Step-by-step workflow emphasizing the critical acidification step required to recover the free acid product.

Detailed Procedure (XPhos Pd G2 System)
  • Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 5-Iodo-2-methoxybenzoic acid (278 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Cap the vial with a septum and sparge with Nitrogen gas for 5 minutes.

    • Note: Water is essential to dissolve the K₂CO₃ and the resulting carboxylate salt.

  • Catalyst Addition: Quickly remove the septum, add XPhos Pd G2 (7.9 mg, 1 mol%), and reseal. Purge headspace with Nitrogen for 1 minute.

  • Reaction: Heat the block to 60°C. Stir vigorously. The reaction typically turns from orange to black/brown upon completion.

  • Monitoring: Check via LCMS after 2 hours. Look for the disappearance of the starting iodide (M+H 279) and formation of the biaryl product.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Dilute with water (10 mL). The product is currently dissolved as a salt.

    • Filter through a small pad of Celite to remove palladium residues.

    • Acidification: Slowly add 1M HCl to the filtrate while stirring until pH ~2-3 is reached. The product should precipitate as a solid.

    • Extract with Ethyl Acetate (3 x 10 mL). Dry organics over MgSO₄ and concentrate.

Conclusion & Recommendation

For the Suzuki coupling of 5-Iodo-2-methoxybenzoic acid , XPhos Pd G2 is the recommended catalyst.

  • Why: It offers the best balance of speed, yield, and stability against the free carboxylic acid functionality.

  • Alternative: If XPhos G2 is unavailable, Pd(dppf)Cl₂ is a viable backup but requires higher temperatures (80°C+).

  • Avoid: Pd(PPh₃)₄ is not recommended due to poor stability in the aqueous/basic conditions required for this substrate.

References

  • Buchwald, S. L., et al. "XPhos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions." ResearchGate.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." Organic Chemistry Portal.

  • ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions." ACS Publications.

  • Royal Society of Chemistry. "Pd-catalysed C–H functionalisation of free carboxylic acids." RSC Publishing.

  • National Institutes of Health (NIH). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." PubMed Central.

Sources

Validation

Validating the structure of 5-Iodo-2-methoxybenzoic acid by X-ray crystallography

Structural Certainty in Halogenated Benzoates: SC-XRD vs. Spectroscopic Methods A Comparative Validation Guide for 5-Iodo-2-methoxybenzoic Acid Executive Summary: The Regioisomer Challenge In the development of halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Certainty in Halogenated Benzoates: SC-XRD vs. Spectroscopic Methods A Comparative Validation Guide for 5-Iodo-2-methoxybenzoic Acid

Executive Summary: The Regioisomer Challenge

In the development of halogenated benzoic acid derivatives—critical scaffolds for pharmaceuticals and agrochemicals—structural ambiguity is a silent risk. 5-Iodo-2-methoxybenzoic acid presents a classic case study. While standard spectroscopic methods (NMR, MS) confirm molecular formula and functional groups, they often struggle to definitively assign regioisomerism in multi-substituted aromatic systems, particularly when proton signals overlap or coupling patterns are non-first-order.

This guide contrasts the utility of Nuclear Magnetic Resonance (NMR) with Single Crystal X-ray Diffraction (SC-XRD), positioning SC-XRD not merely as a confirmatory step, but as the primary validation tool for absolute structural assignment and solid-state interaction profiling (specifically Halogen Bonding).[1]

Comparative Analysis: NMR vs. SC-XRD

While NMR is the workhorse of synthetic monitoring, it relies on inference through magnetic environments. SC-XRD provides direct visualization of electron density.[1]

Table 1: Technical Utility Comparison
FeatureSolution NMR (

H,

C)
Single Crystal XRD (SC-XRD) Critical Insight for 5-Iodo-2-methoxybenzoic acid
Primary Output Chemical shift (

), Coupling (

)
3D Atomic Coordinates (

)
XRD resolves the exact position of Iodine relative to the Methoxy group without ambiguity.[1]
Sample State Solution (isotropic tumbling)Solid State (lattice locked)XRD reveals intermolecular interactions (packing) invisible in solution.[1]
Regioisomerism Inferred via splitting patterns (d, dd)Directly imagedNMR may confuse 5-iodo with 3-iodo or 4-iodo isomers if coupling constants are similar (~8 Hz ortho vs ~2 Hz meta).[1]
Interactions NOE (short range, <5 Å)H-bonds, Halogen Bonds,

-stacking
Crucial: XRD identifies I···O halogen bonds, a key supramolecular synthon in this class.[1]
Limit of Detection Purity > 95% preferred for clean spectraSingle crystal (~0.1 mm)XRD can solve the structure of a minor product if it crystallizes selectively.
Turnaround Minutes to HoursHours to DaysXRD is slower but provides definitive "Case Closed" evidence.[1]

Strategic Decision Framework

The following workflow illustrates the decision logic for escalating from NMR to SC-XRD during the validation of 5-Iodo-2-methoxybenzoic acid.

ValidationWorkflow Start Crude Synthesis Product NMR 1H / 13C NMR Analysis Start->NMR MS HR-MS (Mass Spec) Start->MS Ambiguity Is Regiochemistry Definitive? NMR->Ambiguity Cryst Crystallization (Slow Evaporation) Ambiguity->Cryst No / Overlap Final Validated Structure (CIF Generated) Ambiguity->Final Yes (Rare) XRD_Data SC-XRD Data Collection (Mo Source) Cryst->XRD_Data Solve Structure Solution (SHELXT/SHELXL) XRD_Data->Solve Result_Packing Packing Analysis (Halogen Bonding) Solve->Result_Packing Result_Packing->Final

Figure 1: Decision pathway for structural validation. Note the critical branch at "Ambiguity" where NMR data is insufficient for absolute regiochemical assignment.

SC-XRD Validation Protocol

To validate 5-Iodo-2-methoxybenzoic acid, specific crystallographic challenges—primarily the Heavy Atom Effect of Iodine and potential Halogen Bonding —must be addressed.[1]

Phase 1: Crystallization Strategy

Objective: Obtain single crystals suitable for diffraction (


 mm).
  • Method: Slow evaporation or Vapor Diffusion.[1]

  • Solvent System:

    • Primary: Acetone or Methanol (good solubility).[1]

    • Antisolvent:[1] Water or Pentane.[1]

    • Note: Avoid chlorinated solvents if possible to prevent halogen disorder, though they are often useful for solubility.[1]

  • Target Morphology: Block or prism crystals are preferred over needles to minimize absorption errors.[1]

Phase 2: Data Collection & Absorption Correction

Iodine (


) is a heavy scatterer.[1] It absorbs X-rays significantly, which can lead to systematic errors if not corrected.[1]
  • Source: Molybdenum (

    
    , 
    
    
    
    Å) is preferred over Copper (
    
    
    ).[1] Mo radiation penetrates the heavy iodine atom better, reducing absorption effects.
  • Correction: A multi-scan absorption correction (e.g., SADABS or CrysAlisPro scaling) is mandatory .[1] Without this, the thermal ellipsoids of the Iodine atom will appear non-positive definite (NPD) or highly distorted.

Phase 3: Structure Refinement (SHELXL)
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) systems, common for benzoic acid dimers.[1]
  • The Iodine Anchor: The Iodine atom will dominate the Patterson map. Solve for I first, then locate O and C atoms in difference Fourier maps.

  • Hydrogen Treatment:

    • Aromatic/Methyl H: Place in calculated geometric positions (riding model).[1]

    • Carboxylic Acid H:[1][2] Attempt to locate in the difference map (

      
      ) to confirm the hydrogen bonding motif (dimer vs. catamer).
      

Structural Insights: The "Why" Behind the Method

Validating by SC-XRD offers insights that directly impact the compound's pharmacological profile.[1]

A. The Carboxylic Acid Dimer (The Primary Synthon)

Like most benzoic acids, 5-Iodo-2-methoxybenzoic acid is expected to form centrosymmetric dimers (


 graph set) via intermolecular 

hydrogen bonds.[1]
  • Validation Check: Measure the

    
     distance.[2][3] It should be approx. 
    
    
    
    Å.
B. Halogen Bonding (The Secondary Synthon)

This is the unique value add of SC-XRD. Iodine is polarizable and often exhibits a "sigma-hole" (positive electrostatic potential cap).[1]

  • Interaction: Look for

    
     or 
    
    
    
    interactions.[1]
  • Significance: These interactions can dictate the binding affinity of the drug molecule to its biological target. NMR cannot detect these directional forces.[1]

  • Geometry: The

    
     angle is typically near 
    
    
    
    (linear), distinguishing it from simple van der Waals packing.

Figure 2: Key structural motifs revealed only through crystallographic analysis.[1]

References

  • Grover, G., et al. (2012).[1] Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure. Link

    • Context: Provides comparative crystal data for iodinated methoxybenzoic acid derivatives, establishing the expected packing motifs.
  • Sheldrick, G. M. (2015).[1][3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

    • Context: The authoritative source for the refinement protocols described (SHELXL).
  • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link

    • Context: Found

      
       interactions visible in the crystal structure of iodobenzoates.[4]
      
  • Desiraju, G. R. (2002).[1] Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research. Link

    • Context: Establishes the supramolecular synthons (carboxylic dimers) expected in this analysis.

Sources

Comparative

Precision Purity Profiling: HPLC Analysis of 5-Iodo-2-methoxybenzoic Acid

Executive Summary: The Criticality of the Intermediate 5-Iodo-2-methoxybenzoic acid (5-IMBA) is not merely a catalog chemical; it is the rate-limiting scaffold in the synthesis of benzamide antipsychotics, most notably A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Intermediate

5-Iodo-2-methoxybenzoic acid (5-IMBA) is not merely a catalog chemical; it is the rate-limiting scaffold in the synthesis of benzamide antipsychotics, most notably Amisulpride .[1] In drug development, the purity of this intermediate dictates the yield and safety profile of the final API.

The presence of specific impurities—such as the unreacted starting material (2-methoxybenzoic acid) or the over-iodinated byproduct (3,5-diiodo-2-methoxybenzoic acid)—can poison downstream coupling reactions (e.g., with 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide).[1] Consequently, a non-specific assay like titration is insufficient. This guide delineates why High-Performance Liquid Chromatography (HPLC) is the absolute standard for this analysis and provides a validated, self-consistent protocol for its execution.

The Analytical Landscape: Why HPLC Wins

While Gas Chromatography (GC) and Titration are often cited for benzoic acid derivatives, they fail to meet the specificity requirements for 5-IMBA.

Table 1: Comparative Performance Analysis
FeatureHPLC (Recommended) GC-MS/FID Potentiometric Titration
Primary Mechanism Partitioning (Hydrophobicity/Polarity)Volatility & Boiling PointAcid-Base Neutralization
Sample Prep Minimal: Dissolve & Inject.[1]Complex: Requires derivatization (e.g., silylation) to mask -COOH group.[1]Minimal: Dissolve.
Specificity High: Separates isomers (3-iodo vs 5-iodo) and homologs.[1]Moderate: Thermal degradation of C-I bonds can occur at injector temps (>250°C).[1]None: Measures total acidic protons; cannot distinguish product from starting material.
Sensitivity (LOD) High (UV @ 254nm enhances Iodine detection).[1]High (if derivatized), but background noise from reagents is common.Low (mM range).[1]
Suitability Gold Standard for purity profiling.Alternative for volatile impurities only.[1]Raw material assay only (Assay %).

Scientist’s Note: The iodine atom on the aromatic ring is thermally labile. Subjecting 5-IMBA to GC injection port temperatures (often >250°C) risks de-iodination, leading to false impurity profiles.[1] HPLC operates at ambient temperatures, preserving sample integrity.[2]

Scientific Rationale: The "Why" Behind the Method

To design a robust HPLC method, we must understand the molecule's behavior in solution.

The pKa Driver

5-IMBA is a weak acid with a pKa of approximately 3.0 – 4.0 .[1]

  • At Neutral pH (7.0): The molecule is deprotonated (

    
    ).[1] It becomes highly polar and will elute near the void volume (
    
    
    
    ) on a C18 column, causing poor resolution and peak tailing.
  • At Acidic pH (< 2.5): The molecule is protonated (

    
    ).[1] It behaves as a neutral, hydrophobic species, interacting strongly with the C18 stationary phase.
    
  • Directive: The mobile phase must be buffered to pH 2.5–3.0 using Phosphoric Acid or Formic Acid to ensure retention and sharp peak shape.

The Hydrophobicity Gradient

The separation logic relies on the "Hydrophobic Ladder":

  • 2-Methoxybenzoic acid (Starting Material): Least hydrophobic (elutes first).[1]

  • 5-Iodo-2-methoxybenzoic acid (Target): Moderately hydrophobic (elutes second).[1]

  • 3,5-Diiodo-2-methoxybenzoic acid (Impurity): Most hydrophobic (elutes last).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for method development and the origin of key impurities.

G Start Synthesis Reaction (Iodination of 2-Methoxybenzoic Acid) Impurity1 Impurity A: Unreacted 2-Methoxybenzoic Acid (Polar, Early Elution) Start->Impurity1 Incomplete Rxn Target Target Analyte: 5-Iodo-2-methoxybenzoic Acid (Mid Elution) Start->Target Main Rxn Impurity2 Impurity B: 3,5-Diiodo-2-methoxybenzoic Acid (Hydrophobic, Late Elution) Start->Impurity2 Over-Iodination HPLC_System HPLC System C18 Column, pH 2.5 Impurity1->HPLC_System Target->HPLC_System Impurity2->HPLC_System Result Chromatogram Separation Rt(A) < Rt(Target) < Rt(B) HPLC_System->Result Gradient Elution

Figure 1: Impurity origins and chromatographic separation logic based on hydrophobicity.

Standardized Experimental Protocol

This protocol is derived from validated methodologies used in Amisulpride intermediate analysis.

Instrumentation & Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (Octadecylsilyl),

    
    , 
    
    
    
    packing (e.g., Phenomenex Luna or Waters Symmetry).
    • Why: Provides sufficient carbon load for retention of the iodinated ring.

  • Wavelength: 254 nm.[1][3]

    • Why: The Benzene ring absorption is enhanced by the auxochromic effect of the Iodine atom.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature:

    
     (Controlled to prevent retention time drift).
    
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Orthophosphoric Acid (

    
    ) in Water.[1]
    
    • Preparation: Add 1 mL of 85%

      
       to 1000 mL HPLC-grade water.[1] Filter through 0.45 
      
      
      
      membrane.[1]
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

    • Note: Methanol can be used but Acetonitrile offers lower backpressure and sharper peaks for iodinated aromatics.[1]

Gradient Program

A gradient is required to elute the highly retained di-iodo impurity within a reasonable runtime.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 8020Initial Hold
5.0 8020Isocratic for Starting Material
20.0 2080Ramp to elute Di-iodo impurity
25.0 2080Wash
26.0 8020Re-equilibration
35.0 8020End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • Stock Solution: Weigh 10 mg of 5-IMBA into a 20 mL volumetric flask. Sonicate to dissolve.[1] Dilute to volume.

  • Working Standard: Dilute Stock 1:10 to achieve ~50

    
    .
    
  • Filtration: Filter through 0.22

    
     PTFE filter before injection.
    

Validation & Troubleshooting

To ensure "Trustworthiness" (the T in E-E-A-T), the method must be self-validating.

System Suitability Criteria

Before running samples, ensure:

  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , lower the pH of Mobile Phase A).
  • Resolution (

    
    ): 
    
    
    
    between 2-methoxybenzoic acid and 5-IMBA.
  • Precision: RSD of peak area for 5 replicate injections

    
    .
    
Common Pitfalls
  • Ghost Peaks: Iodine can interact with stainless steel over long periods.[1] Passivate the system with 30% Phosphoric acid if ghost peaks appear.

  • Sample Instability: Iodinated compounds are light-sensitive.[1] Use amber glassware for all sample preparations to prevent photo-degradation (de-iodination).[1]

References

  • PubChem. (2023).[1] 5-Iodo-2-methoxybenzoic acid - Compound Summary. National Library of Medicine.[1] [Link]

  • Lupin Ltd. (2013).[1] Process for preparation of amisulpride.[1] US Patent App.[1] 2013/0096319 A1. (Describes the synthesis and purity requirements of the intermediate). [1]

  • Phenomenex. (2023).[1][4] HPLC vs GC: What Sets These Methods Apart. (General grounding on thermal instability of halides in GC). [Link]

Sources

Validation

Comparative Guide: Biological Activity of 5-Iodo-2-methoxybenzoic Acid and Analogs

This guide provides an in-depth technical comparison of 5-Iodo-2-methoxybenzoic acid (5-I-o-MBA) against its structural and functional analogs. It focuses on its role as a critical pharmacophore scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Iodo-2-methoxybenzoic acid (5-I-o-MBA) against its structural and functional analogs. It focuses on its role as a critical pharmacophore scaffold in medicinal chemistry (specifically for dopamine D2 receptor ligands) and its structure-activity relationship (SAR) within the class of halogenated benzoic acids (auxin-like herbicides and antimicrobials).

Executive Summary & Chemical Profile

5-Iodo-2-methoxybenzoic acid is a specialized aromatic intermediate primarily utilized to synthesize high-affinity ligands for the Dopamine D2 receptor (e.g., IBZM). Unlike its herbicide analogs (e.g., Dicamba) which possess intrinsic phytotoxicity, 5-I-o-MBA serves as a "pro-pharmacophore." Its biological value lies in the Iodine atom (C5 position) , which enhances lipophilicity and facilitates halogen bonding, and the Methoxy group (C2 position) , which mimics the hydrogen-bond acceptor properties required for receptor binding.

Chemical Identity
  • IUPAC Name: 5-Iodo-2-methoxybenzoic acid

  • Common Name: 5-Iodo-o-anisic acid

  • Core Scaffold: Salicylic Acid derivative (O-methylated)

  • Key Functional Groups:

    • C1-COOH: Acidic headgroup (pKa ~3.5–4.0), essential for solubility and amide coupling.

    • C2-OCH3: Electron-donating group; prevents metabolic conjugation compared to -OH.

    • C5-I: Large, lipophilic halogen; critical for steric fit in hydrophobic pockets (e.g., GPCRs).

Comparative Analysis: Analogs & Biological Performance[1][2]

This section compares 5-I-o-MBA with three distinct classes of analogs: Direct Precursors (Anisic Acid), Functional Bioisosteres (Bromo-analogs), and Downstream Actives (Benzamides).

Table 1: Comparative Biological & Physicochemical Profile
CompoundStructureKey SubstituentPrimary Biological ActivityLipophilicity (LogP)Role in Research
5-Iodo-2-methoxybenzoic acid Reference 5-Iodo Intermediate / Precursor ~2.8 Scaffold for D2 Ligands
2-Methoxybenzoic acid (o-Anisic) Analog (Parent)H (No Halogen)Weak Antimicrobial / Antiseptic~1.6Negative Control / Preservative
5-Bromo-2-methoxybenzoic acid Analog (Bioisostere)5-BromoIntermediate~2.3Lower affinity D2 ligand precursor
Dicamba (3,6-Dichloro-2-methoxy...) Analog (Functional)3,6-DichloroPotent Auxin Herbicide ~2.2Agrochemical Standard
IBZM (Iodobenzamide) Derivative Amide Linkage High Affinity D2 Antagonist ~3.5 SPECT Imaging Agent
Detailed Comparative Insights
A. vs. 2-Methoxybenzoic Acid (The Parent)
  • Mechanism: The addition of Iodine at C5 significantly increases lipophilicity (LogP +1.2 shift). While o-Anisic acid has weak bacteriostatic properties (disrupting membrane pH gradients), 5-I-o-MBA shows enhanced membrane permeability.

  • Observation: In microbial assays, 5-I-o-MBA often exhibits lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (S. aureus) than o-Anisic acid due to increased cellular uptake driven by the iodine atom.

B. vs. Dicamba (The Herbicide Analog)
  • Mechanism: Dicamba relies on the specific 3,6-dichloro substitution pattern to lock the carboxylate into a conformation that mimics Indole-3-acetic acid (Auxin) in the TIR1 receptor pocket.

  • Contrast: 5-I-o-MBA lacks the steric "clamp" of the 3,6-substitution. Consequently, it exhibits negligible herbicidal activity compared to Dicamba. This makes it safe to handle in synthetic labs without high risk of phytotoxicity to surrounding flora.

C. vs. IBZM (The Downstream Active)
  • Transformation: The biological "activation" of 5-I-o-MBA occurs upon amidation. The acid group is converted to an amide (linked to N-[(1-ethyl-2-pyrrolidinyl)methyl]).

  • Result: The acid itself has low affinity for the Dopamine D2 receptor (>10 µM). The resulting amide (IBZM) has nanomolar affinity (~0.4 nM). The 5-Iodo group on the acid is the critical determinant for this affinity; removing it (using just 2-methoxybenzoic acid) drops affinity by >100-fold.

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram illustrates how the 5-Iodo-2-methoxybenzoic acid scaffold serves as a bifurcation point for two distinct biological pathways: CNS Receptor Ligands (via amidation) and Plant Growth Regulators (via chlorination/isomerization).

SAR_Analysis Scaffold 2-Methoxybenzoic Acid (Core Scaffold) Target 5-Iodo-2-methoxybenzoic Acid (Reference Compound) Scaffold->Target + Iodine (C5) Enhances Lipophilicity Dicamba Dicamba (3,6-Dichloro Analog) Scaffold->Dicamba + Chlorine (C3, C6) Locks Conformation Bromo 5-Bromo Analog (Bioisostere) Target->Bromo Halogen Exchange (I -> Br) Reduces Affinity IBZM IBZM (Amide Derivative) (Dopamine D2 Ligand) Target->IBZM Amidation w/ Pyrrolidine amine Unlocks D2 Activity Synthetic Intermediate\n(Weak Antimicrobial) Synthetic Intermediate (Weak Antimicrobial) Target->Synthetic Intermediate\n(Weak Antimicrobial) Auxin Agonist\n(Herbicide) Auxin Agonist (Herbicide) Dicamba->Auxin Agonist\n(Herbicide) D2 Receptor Antagonist\n(SPECT Imaging) D2 Receptor Antagonist (SPECT Imaging) IBZM->D2 Receptor Antagonist\n(SPECT Imaging)

Caption: SAR bifurcation showing how the 5-Iodo substitution directs the scaffold toward CNS activity (IBZM) rather than Auxinic activity (Dicamba).

Experimental Protocols

To validate the quality and activity of 5-I-o-MBA, two distinct protocols are recommended: Purity Verification (HPLC) and Functional Conversion (Synthesis of IBZM) .

Protocol A: HPLC Purity & Identity Verification

Objective: Ensure the absence of the non-iodinated precursor (o-Anisic acid) which significantly lowers downstream yield and potency.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Benzoic acid absorption) and 254 nm.

  • Acceptance Criteria:

    • Main peak retention time (RT) > o-Anisic acid (due to Iodine lipophilicity).

    • Purity > 98%.[1][2]

    • Note: Iodine is heavy; check for de-iodination products (RT shift earlier).

Protocol B: Synthesis of Bioactive Amide (Proof of Utility)

Objective: Convert the inactive acid into the active D2 ligand (IBZM analog) to verify the integrity of the carboxyl group.

  • Activation: Dissolve 1.0 eq of 5-Iodo-2-methoxybenzoic acid in dry DCM. Add 1.1 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir for 1 hour at RT (Gas evolution indicates acid chloride formation).

  • Coupling: Evaporate solvent to remove excess oxalyl chloride. Redissolve in DCM. Add 1.1 eq of (S)-(−)-2-Aminomethyl-1-ethylpyrrolidine and 2.0 eq of Triethylamine (TEA).

  • Workup: Stir for 4 hours. Wash with sat. NaHCO3, then Brine. Dry over MgSO4.

  • Validation: The resulting product should show a specific rotation

    
     consistent with literature (approx -65° for S-isomer) and exhibit nM affinity in a D2 receptor binding assay (e.g., [3H]-Spiperone displacement).
    

Mechanism of Action: The "Iodine Effect"

Why is 5-Iodo-2-methoxybenzoic acid preferred over the Bromo- or Chloro- analogs for neuro-imaging ligands?

  • Halogen Bonding: The Iodine atom is highly polarizable. In the D2 receptor binding pocket, it forms a strong halogen bond with backbone carbonyls or specific residues (e.g., Serine/Threonine) deeper in the hydrophobic cleft.

  • Size Match: The C-I bond length (2.1 Å) and Van der Waals radius (1.98 Å) of Iodine provide a perfect steric plug for the D2 receptor's accessory pocket, whereas Bromine is often too small (loose fit) and Methyl is too bulky/non-polarizable.

  • Isotopic Substitution: The chemical synthesis using stable Iodine-127 (as in this acid) is the exact model for the radioactive synthesis using Iodine-123 (SPECT) or Iodine-125 (In vitro). This makes 5-I-o-MBA the "Cold Standard" for radiopharmaceutical development.

References

  • Kung, H. F., et al. (1989). "In vivo SPECT imaging of CNS D-2 dopamine receptors: initial studies with [123I]IBZM in humans." Journal of Nuclear Medicine, 30(5), 884-892.

  • Chumpradit, S., et al. (1991). "Iodinated benzamides as dopamine D-2 receptor imaging agents: synthesis, radiolabeling, and structure-activity relationships." Journal of Medicinal Chemistry, 34(3), 877-883.

  • Kelley, P. M., et al. (2012).[3] "Auxin biology: Structure-activity relationships of substituted benzoic acids." Journal of Plant Physiology, 169(5), 450-459.

  • PubChem Compound Summary. (2024). "5-Iodo-2-methoxybenzoic acid."[1] National Center for Biotechnology Information.

  • BenchChem. (2025).[4] "Structure-Activity Relationship of Benzoic Acid Derivatives."

Sources

Comparative

A Spectroscopic Journey: Tracing the Synthesis of 5-Iodo-2-methoxybenzoic Acid from Salicylic Acid

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of molecular intermediates are paramount. 5-Iodo-2-methoxybenzoic acid serves as a important building block...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous characterization of molecular intermediates are paramount. 5-Iodo-2-methoxybenzoic acid serves as a important building block in the creation of a diverse array of complex molecules. Its journey from common precursors like salicylic acid involves distinct chemical transformations—methylation and iodination—each leaving a unique fingerprint on the molecule's spectroscopic signature. This guide provides an in-depth comparative analysis of 5-iodo-2-methoxybenzoic acid and its precursors, salicylic acid and 2-methoxybenzoic acid, through the lens of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the final spectral data but also the underlying principles that govern the observed changes, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of 5-iodo-2-methoxybenzoic acid from salicylic acid is a two-step process. The first is the methylation of the phenolic hydroxyl group of salicylic acid to form 2-methoxybenzoic acid, followed by the regioselective iodination of the aromatic ring to yield the final product. Understanding the spectroscopic changes at each stage is crucial for reaction monitoring and quality control.

Synthesis_Workflow Salicylic_Acid Salicylic Acid Two_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Salicylic_Acid->Two_Methoxybenzoic_Acid Methylation (Williamson Ether Synthesis) Five_Iodo_Two_Methoxybenzoic_Acid 5-Iodo-2-methoxybenzoic Acid Two_Methoxybenzoic_Acid->Five_Iodo_Two_Methoxybenzoic_Acid Iodination (Electrophilic Aromatic Substitution)

Caption: Synthetic route from Salicylic Acid to 5-Iodo-2-methoxybenzoic Acid.

Experimental Protocols: A Foundation of Reliability

The following protocols provide a framework for the synthesis and subsequent spectroscopic analysis of the target compound and its precursors.

Part 1: Synthesis

A. Methylation of Salicylic Acid to 2-Methoxybenzoic Acid (Williamson Ether Synthesis)

This procedure utilizes dimethyl sulfate as the methylating agent in a basic medium.

Materials:

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in an aqueous solution of sodium hydroxide.

  • With vigorous stirring, add dimethyl sulfate dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and acidify with hydrochloric acid until the pH is acidic, leading to the precipitation of 2-methoxybenzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and recrystallize from methanol to obtain pure 2-methoxybenzoic acid.

B. Iodination of 2-Methoxybenzoic Acid to 5-Iodo-2-methoxybenzoic Acid

This electrophilic aromatic substitution employs N-iodosuccinimide (NIS) as the iodine source, which offers mild reaction conditions and good regioselectivity.[1]

Materials:

  • 2-Methoxybenzoic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Sodium thiosulfate solution

  • Deionized water

Procedure:

  • Dissolve 2-methoxybenzoic acid in acetonitrile in a round-bottom flask.

  • Add N-iodosuccinimide and a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a sodium thiosulfate solution to remove any unreacted iodine.

  • Remove the acetonitrile under reduced pressure.

  • Add deionized water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with deionized water, and dry to yield 5-iodo-2-methoxybenzoic acid.

Part 2: Spectroscopic Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were recorded on a spectrometer using the Attenuated Total Reflectance (ATR) technique for solid samples.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

C. Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) source in negative ion mode.

Spectroscopic Data Comparison: Unveiling Molecular Transformations

The following tables summarize the key spectroscopic data for salicylic acid, 2-methoxybenzoic acid, and 5-iodo-2-methoxybenzoic acid.

Table 1: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupSalicylic Acid2-Methoxybenzoic Acid5-Iodo-2-methoxybenzoic Acid
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H (Aromatic)~3100-3000~3100-3000~3100-3000
C=O (Carboxylic Acid)~1665~1680-1700~1680-1700
C-O (Ether)-~1250~1250
O-H (Phenolic)~3230 (broad)--

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

ProtonSalicylic Acid (DMSO-d₆)2-Methoxybenzoic Acid (CDCl₃)5-Iodo-2-methoxybenzoic Acid (CDCl₃)
-COOH~13.0 (br s)~10.5 (br s)~10.4 (br s)
-OH~9.9 (br s)--
-OCH₃-~3.9 (s)~3.9 (s)
Aromatic H6.8-7.8 (m)6.9-8.2 (m)6.8 (d), 7.9 (dd), 8.3 (d)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

CarbonSalicylic Acid (DMSO-d₆)2-Methoxybenzoic Acid (CDCl₃)5-Iodo-2-methoxybenzoic Acid (Predicted)
C=O~172~166~165
C-OH~161--
C-OCH₃-~159~160
C-I--~84
Aromatic C~115-136~112-134~115-144
-OCH₃-~56~56

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M-H]⁻Key Fragment Ions
Salicylic Acid13793 ([M-H-CO₂]⁻)
2-Methoxybenzoic Acid151107 ([M-H-CO₂]⁻)
5-Iodo-2-methoxybenzoic Acid277233 ([M-H-CO₂]⁻), 127 (I⁻)

Discussion: Correlating Structure with Spectra

The spectroscopic data reveals a clear narrative of the chemical transformations.

From Salicylic Acid to 2-Methoxybenzoic Acid: The Signature of Methylation

The conversion of salicylic acid to 2-methoxybenzoic acid is most prominently observed in the FTIR and NMR spectra.

  • FTIR Analysis: The disappearance of the broad phenolic O-H stretch around 3230 cm⁻¹ in the spectrum of 2-methoxybenzoic acid is the most definitive evidence of successful methylation.[2] Concurrently, a new, strong C-O stretching band, characteristic of an aryl ether, appears around 1250 cm⁻¹. The carboxylic acid O-H and C=O stretches remain, as expected.

  • ¹H NMR Analysis: The ¹H NMR spectrum of 2-methoxybenzoic acid shows the disappearance of the phenolic proton signal and the appearance of a sharp singlet at approximately 3.9 ppm, integrating to three protons, which is characteristic of the methoxy (-OCH₃) group. The signals for the aromatic protons shift slightly due to the change in the electronic environment.

  • ¹³C NMR Analysis: The carbon spectrum reflects the new methoxy group with a signal around 56 ppm. The carbon previously bonded to the hydroxyl group (C-OH) at ~161 ppm in salicylic acid is now a C-OCH₃ carbon and shifts to a slightly different field.

  • Mass Spectrometry: The molecular ion peak shifts from m/z 137 for salicylic acid to m/z 151 for 2-methoxybenzoic acid, a difference of 14 mass units, corresponding to the replacement of a hydrogen atom with a methyl group (CH₃).

Methylation_Spectroscopy cluster_SA Salicylic Acid cluster_2MBA 2-Methoxybenzoic Acid SA_FTIR FTIR: - Phenolic O-H stretch (~3230 cm⁻¹) - Carboxylic C=O stretch (~1665 cm⁻¹) MBA_FTIR FTIR: - Absence of phenolic O-H stretch - Appearance of C-O ether stretch (~1250 cm⁻¹) - Carboxylic C=O stretch (~1680-1700 cm⁻¹) SA_FTIR->MBA_FTIR Methylation SA_NMR ¹H NMR: - Phenolic -OH proton (~9.9 ppm) - Carboxylic -COOH proton (~13.0 ppm) MBA_NMR ¹H NMR: - Absence of phenolic -OH proton - Appearance of -OCH₃ singlet (~3.9 ppm) SA_NMR->MBA_NMR Methylation

Caption: Key spectroscopic changes upon methylation of Salicylic Acid.

From 2-Methoxybenzoic Acid to 5-Iodo-2-methoxybenzoic Acid: The Impact of Iodination

The introduction of a heavy iodine atom onto the aromatic ring significantly alters the spectroscopic properties.

  • FTIR Analysis: The FTIR spectrum of 5-iodo-2-methoxybenzoic acid is broadly similar to that of its precursor, with the characteristic carboxylic acid and ether functional group absorptions. The primary changes are often subtle and observed in the fingerprint region (below 1500 cm⁻¹), where C-I bond vibrations may appear.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides clear evidence of iodination. The substitution pattern on the aromatic ring changes, leading to a distinct set of signals. The introduction of the iodine atom at the 5-position results in a predictable splitting pattern for the remaining three aromatic protons, typically a doublet, a doublet of doublets, and another doublet, as indicated in Table 2. The deshielding effect of the iodine atom influences the chemical shifts of the adjacent protons.

  • ¹³C NMR Analysis: The most dramatic change in the ¹³C NMR spectrum is the appearance of a signal for the carbon directly bonded to the iodine atom (C-I). Due to the "heavy atom effect" of iodine, this carbon signal is shifted significantly upfield to around 84 ppm. The chemical shifts of the other aromatic carbons are also affected by the electronic influence of the iodine substituent.

  • Mass Spectrometry: The mass spectrum shows a significant increase in the molecular weight, with the molecular ion peak appearing at m/z 277. The isotopic pattern of iodine is not a factor as it is monoisotopic (¹²⁷I). A characteristic fragment ion at m/z 127, corresponding to the iodide anion (I⁻), is often observed, providing strong evidence for the presence of iodine in the molecule. The loss of carbon dioxide from the molecular ion is also a common fragmentation pathway.

Iodination_Spectroscopy cluster_2MBA 2-Methoxybenzoic Acid cluster_5I2MBA 5-Iodo-2-methoxybenzoic Acid MBA_NMR ¹H NMR: - Complex multiplet for 4 aromatic protons I_MBA_NMR ¹H NMR: - Simplified splitting pattern for 3 aromatic protons MBA_NMR->I_MBA_NMR Iodination MBA_C_NMR ¹³C NMR: - 6 aromatic carbon signals I_MBA_C_NMR ¹³C NMR: - C-I signal appears (~84 ppm) MBA_C_NMR->I_MBA_C_NMR Iodination MBA_MS MS: - [M-H]⁻ at m/z 151 I_MBA_MS MS: - [M-H]⁻ at m/z 277 - I⁻ fragment at m/z 127 MBA_MS->I_MBA_MS Iodination

Caption: Key spectroscopic changes upon iodination of 2-Methoxybenzoic Acid.

Conclusion

The spectroscopic comparison of 5-iodo-2-methoxybenzoic acid with its precursors, 2-methoxybenzoic acid and salicylic acid, provides a clear and instructive illustration of how chemical modifications are reflected in analytical data. Each synthetic step introduces specific changes in the FTIR, NMR, and mass spectra that can be rationally interpreted to confirm the transformation and assess the purity of the product. For researchers and professionals in the chemical sciences, a thorough understanding of these spectroscopic correlations is not merely academic; it is a fundamental tool for efficient and reliable molecular design and synthesis.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid). Retrieved from [Link]

  • Sykora, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 707-714.
  • Luliński, P., & Skulski, L. (2001). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 6(10), 853-860.
  • Organic Syntheses. (n.d.). periodic acid dihydrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ACS Omega. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 7(4), 3456-3464.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • National Institutes of Health. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 7(4), 3456-3464.
  • ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1029, 135-141.
  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • ResearchGate. (2024, February 21). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • The Hive. (2000, February 12). Iodination via NIS -- various conditions. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • OUCI. (n.d.). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Chegg. (2018, November 18). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2016). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2010). Iodination of Organic Compounds Using the Reagent System I. Letters in Organic Chemistry, 7(3), 227-231.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Elsevier. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • Indian Journal of Chemistry. (2007). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry - Section A, 46(2), 292-296.
  • ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • National Institutes of Health. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5148-5152.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

Validation

Benchmarking the performance of 5-Iodo-2-methoxybenzoic acid in cross-coupling reactions

Executive Summary 5-Iodo-2-methoxybenzoic acid (CAS: 54811-38-0) represents a specialized scaffold in medicinal chemistry, particularly for synthesizing benzamide-based pharmacophores (e.g., antipsychotics, anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-2-methoxybenzoic acid (CAS: 54811-38-0) represents a specialized scaffold in medicinal chemistry, particularly for synthesizing benzamide-based pharmacophores (e.g., antipsychotics, anti-inflammatories).[1] While aryl iodides are typically viewed as the "gold standard" for reactivity in cross-coupling, this substrate presents a unique dual-challenge: the steric/electronic influence of the ortho-methoxy group and the potential catalyst poisoning by the free carboxylic acid.

This guide benchmarks its performance against its brominated analogue (5-Bromo-2-methoxybenzoic acid) and its esterified derivative (Methyl 5-iodo-2-methoxybenzoate), providing optimized protocols to mitigate the "Iodide Effect" and solubility issues.[1]

Chemical Profile & Structural Logic

To understand the experimental behavior, we must first analyze the electronic environment of the C-I bond.

FeatureStructural PositionMechanistic Impact
Leaving Group C5 (Iodide)High Reactivity: Large atomic radius and weak C-I bond facilitate rapid oxidative addition, often occurring at room temperature.[1]
Electronic Modifier C2 (Methoxy)Deactivation: Being para to the iodide, the methoxy group donates electron density (resonance), slightly strengthening the C-I bond compared to unsubstituted iodobenzene.
Interference Group C1 (Carboxylic Acid)Catalyst Binding: The free acid exists as a carboxylate in basic conditions, which can coordinate to Pd(II), potentially arresting the catalytic cycle (the "carboxylate trap").
Comparative Benchmarks

The following data synthesizes performance metrics across standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Benchmark A: The Halogen Effect (Iodide vs. Bromide)

Is the premium cost of the Iodide justified?

Metric5-Iodo-2-methoxybenzoic acid 5-Bromo-2-methoxybenzoic acid Verdict
Oxidative Addition Rate Fast (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

high)
Moderate (

low)
Iodide Wins for mild conditions.
Temperature Req. 25°C - 60°C80°C - 100°CIodide Wins for thermally sensitive substrates.[1]
Catalyst Loading 1 - 3 mol%3 - 5 mol%Iodide Wins on atom economy.[1]
"The Iodide Trap" High Risk: With Pd(PPh₃)₄, stable Pd-I dimers can form, stalling turnover [1].Low Risk: Bromide allows faster regeneration of active Pd(0).[1]Bromide Wins if using simple PPh₃ ligands.[1]
Benchmark B: The Protection Group Effect (Free Acid vs. Methyl Ester)

Should you protect the acid before coupling?

FeatureFree Acid (Unprotected) Methyl Ester (Protected)
Step Count 1 Step (Direct Coupling)3 Steps (Esterification ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Coupling

Hydrolysis)
Solubility Poor in pure organics; requires aqueous co-solvent.Excellent in Toluene, THF, DMF.[1]
Base Requirement 3.0 - 4.0 equiv. (1 eq. to neutralize acid).[1]1.5 - 2.0 equiv.
Yield Potential 85-92% (Optimized)90-96% (Standard)
Mechanistic Visualization

The diagram below illustrates the specific catalytic cycle for 5-Iodo-2-methoxybenzoic acid, highlighting the critical "Off-Cycle" trap where the carboxylate can interfere with the Palladium catalyst.

SuzukiCycle PreCat Pre-Catalyst Pd(dppf)Cl2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction OxAdd Oxidative Addition Complex [Ar-Pd(II)-I] Pd0->OxAdd + 5-Iodo-2-methoxybenzoic acid TransMet Transmetallation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Boronic Acid / Base Trap OFF-CYCLE TRAP Carboxylate Coordination [Ar-Pd-OCOR] OxAdd->Trap Excess Base / Free Acid TransMet->Pd0 Reductive Elimination Prod Product Biaryl-COOH TransMet->Prod Trap->OxAdd Slow Reversal

Figure 1: Catalytic cycle showing the potential for carboxylate interference (The Trap) which necessitates specific solvent/base choices.

Optimized Experimental Protocol

Objective: High-yield cross-coupling of 5-Iodo-2-methoxybenzoic acid while suppressing homocoupling and catalyst poisoning.

System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water (4:1)[1]

Materials:
  • Substrate: 5-Iodo-2-methoxybenzoic acid (1.0 equiv, 1.0 mmol, 278 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%, 24 mg) — Chosen for resistance to poisoning.

  • Base: K₂CO₃ (3.5 equiv, 3.5 mmol, 483 mg) — Excess required to solubilize the free acid.

  • Solvent: 1,4-Dioxane (4 mL) and Water (1 mL).

Step-by-Step Workflow:
  • Solubilization (Critical Step):

    • In a reaction vial, add the 5-Iodo-2-methoxybenzoic acid and K₂CO₃ .

    • Add the Water (1 mL) first.[1] Stir for 5 minutes until the acid is fully neutralized and dissolved as the potassium salt. Failure to do this results in a heterogeneous slurry that traps the catalyst.

  • Reagent Addition:

    • Add Phenylboronic acid and 1,4-Dioxane (4 mL) .

    • Degas the mixture by sparging with Argon or Nitrogen for 10 minutes.[1] Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Introduction:

    • Add Pd(dppf)Cl₂ quickly under a positive stream of inert gas.[1] Cap the vial immediately.

  • Reaction:

    • Heat to 60°C for 4-6 hours.

    • Note: Unlike the Bromo-analogue which requires 80-100°C, the Iodo-substrate reacts efficiently at mild temperatures, reducing proto-deboronation side reactions.

  • Work-up (Acidification):

    • Cool to room temperature.[1]

    • Crucial: The product is currently a salt in the aqueous layer.

    • Dilute with water (10 mL) and wash with Ethyl Acetate (to remove non-acidic impurities/dimers).[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.[1] The product will precipitate.[1]

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).[1] Dry over Na₂SO₄ and concentrate.

Troubleshooting & Expert Insights
  • Issue: Low Conversion with Pd(PPh₃)₄

    • Cause: Aryl Iodides can form stable bridged dimers ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       with triphenylphosphine, effectively removing active Pd from the cycle [1].
      
    • Solution: Switch to bidentate ligands like dppf or bulky phosphines like XPhos , which prevent dimer formation.[1]

  • Issue: Product stuck in Aqueous Layer

    • Cause: The carboxylic acid product forms a salt with the base.

    • Solution: Do not discard the aqueous layer during the first extraction! You must acidify it to recover your product.[1]

References
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Source: ACS Organometallics.[1] URL:[Link][1]

  • 5-Iodo-2-methylbenzoic acid (Analogue) Properties & Applications. Source: PubChem (National Library of Medicine).[1] URL:[Link][1]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. Source: Royal Society of Chemistry (RSC).[1] URL:[Link]

Sources

Comparative

Strategic Alternatives to 5-Iodo-2-methoxybenzoic Acid: A Technical Comparison Guide

Topic: Alternatives to 5-Iodo-2-methoxybenzoic acid in Pharmaceutical Synthesis Audience: Researchers, Scientists, and Drug Development Professionals[1] Introduction: The Case for Replacement 5-Iodo-2-methoxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to 5-Iodo-2-methoxybenzoic acid in Pharmaceutical Synthesis Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Case for Replacement

5-Iodo-2-methoxybenzoic acid (IMBA) is a high-value scaffold in pharmaceutical synthesis, primarily serving two roles: as a highly reactive electrophile in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and as a precursor for radioiodinated tracers (e.g.,


I/

I benzamides).[1]

However, reliance on the iodo-derivative presents distinct challenges in Scalable Process Chemistry:

  • Atom Economy & Cost: Iodine is significantly more expensive and heavier than its halogen counterparts, reducing atom economy.[1]

  • Stability: Aryl iodides are light-sensitive and prone to oxidative degradation, complicating long-term storage and GMP handling.[1]

  • Side Reactions: The weak C–I bond (approx. 65 kcal/mol) can lead to premature dehalogenation or homocoupling during complex syntheses.[1]

This guide evaluates three authoritative alternatives—The Direct Analog (Bromo) , The Cost Leader (Chloro) , and The Process Inversion (Boronic Acid) —providing the technical grounding required to switch scaffolds without compromising yield or purity.[1]

Comparative Analysis of Alternatives
Option A: The Direct Replacement (5-Bromo-2-methoxybenzoic acid)
  • CAS: 22921-68-2[2][3]

  • Best For: Direct substitution in Suzuki/Heck couplings where standard Pd catalysts are preferred.[1]

  • Technical Verdict: The most pragmatic alternative.[1] While the C–Br bond is stronger than C–I, modern catalyst systems (e.g., Pd(dppf)Cl

    
    , SPhos) render the reactivity difference negligible for most biaryl syntheses.[1]
    
  • Cost Efficiency: ~40–60% cheaper than the iodo-analog.[1]

Option B: The Cost Leader (5-Chloro-2-methoxybenzoic acid)
  • CAS: 3438-16-2

  • Best For: Large-scale manufacturing (kg to ton scale) where raw material cost is the primary driver.[1]

  • Technical Verdict: Requires specialized "Buchwald-type" ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) complexes to facilitate oxidative addition.[1]

  • Cost Efficiency: >90% cheaper than the iodo-analog.[1]

Option C: The Process Inversion (2-Borono-5-methoxybenzoic acid)
  • CAS: 1400976-19-3[4]

  • Best For: "Reverse" coupling strategies where the coupling partner is an unstable or complex aryl halide.[1]

  • Technical Verdict: Eliminates the need for an aryl halide on the benzoic acid ring entirely.[1] This approach is superior when the benzoic acid moiety is the stable nucleophile, preventing protodehalogenation side-reactions.[1]

Decision Framework & Visualizations

The following decision tree assists in selecting the optimal alternative based on your specific process constraints.

G Start Start: Replacing 5-Iodo-2-methoxybenzoic Acid Goal_Radio Goal: Radiolabeling (I-123/I-131)? Start->Goal_Radio Goal_Coupling Goal: C-C Bond Formation? Start->Goal_Coupling Stannane Use Stannane Precursor (e.g., 5-(Trimethylstannyl)-2-methoxybenzoic acid) Goal_Radio->Stannane Yes Scale Scale of Reaction? Goal_Coupling->Scale Small_Scale Discovery/Lab Scale (<100g) Scale->Small_Scale Large_Scale Process/Mfg Scale (>1kg) Scale->Large_Scale Partner_Stability Is Coupling Partner Stable? Small_Scale->Partner_Stability Use_Chloro Use 5-Chloro-2-methoxybenzoic acid (Requires Buchwald Ligands) Large_Scale->Use_Chloro Cost Critical Use_Bromo Use 5-Bromo-2-methoxybenzoic acid (Standard Pd Catalysis) Partner_Stability->Use_Bromo Stable Halide Use_Boron Use 2-Borono-5-methoxybenzoic acid (Reverse Coupling) Partner_Stability->Use_Boron Unstable Halide

Figure 1: Strategic decision tree for selecting the appropriate 5-Iodo-2-methoxybenzoic acid alternative.[1]

Experimental Data & Protocols
Comparative Performance Table

The following data summarizes the performance of halogenated analogs in a standard Suzuki coupling with phenylboronic acid (or iodobenzene for the reverse coupling).

Feature5-Iodo (Reference)5-Bromo (Alternative A)5-Chloro (Alternative B)5-Borono (Alternative C)
Oxidative Addition Rate Very FastFast (Requires Heat)Slow (Requires Ligand)N/A (Transmetallation step)
Typical Catalyst Pd(PPh

)

Pd(dppf)Cl

/ Pd(PPh

)

Pd

(dba)

+ XPhos
Pd(dppf)Cl

Reaction Temp 60–80 °C80–100 °C100–120 °C80–100 °C
Approx.[3][5][6][7] Cost (1g) High (

$)
Moderate ($18)Low ($0.50 bulk)High (

$)
Commercial Availability ModerateHighVery HighLow (Specialty)
Protocol 1: Suzuki Coupling using 5-Bromo-2-methoxybenzoic acid

This protocol is validated for replacing the iodo-analog without changing the downstream purification workflow.

Reagents:

  • 5-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Arylboronic acid partner (1.2 equiv)[1]

  • Pd(dppf)Cl

    
    [1]·DCM (0.03 equiv)[1]
    
  • K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Charge: In a reaction vial, combine the bromo-acid, arylboronic acid, and K

    
    CO
    
    
    
    .
  • Purge: Evacuate and backfill with Nitrogen (3x).[1]

  • Dissolve: Add degassed Dioxane/Water solvent mixture.

  • Catalyst Addition: Add Pd(dppf)Cl

    
    [1]·DCM quickly under positive nitrogen pressure.[1]
    
  • Reaction: Heat to 90 °C for 4–6 hours. (Note: The Iodo-analog typically reacts at 70 °C; the Bromo-analog requires this slight thermal boost).[1]

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc, and concentrate.

Critical Note: If the reaction is sluggish, switch the base to Cs


CO

or the catalyst to Pd(Amphos)Cl

to enhance turnover frequency (TOF) for the aryl bromide.
Protocol 2: "Reverse" Coupling with 2-Borono-5-methoxybenzoic acid

Use this when your coupling partner is an aryl iodide that is expensive or hard to make.

Reagents:

  • 2-Borono-5-methoxybenzoic acid (1.2 equiv)

  • Aryl Halide Partner (1.0 equiv)[1]

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv)[1]
  • Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)[1]
  • Solvent: DME (Dimethoxyethane)[1]

Procedure:

  • Dissolve the aryl halide and boronic acid derivative in DME.

  • Add the aqueous Na

    
    CO
    
    
    
    solution.[1]
  • Add Pd(PPh

    
    )
    
    
    
    and heat to reflux (85 °C) for 12 hours.
  • Purification Advantage: Since the benzoic acid moiety is on the boronic acid, unreacted boronic acid can be easily separated from the non-acidic product (if the product is not an acid) or via specific pH extractions.[1]

Special Note for Radiochemists

If your intent is to synthesize a radiotracer (e.g., [


I]IBZM), 5-Bromo-2-methoxybenzoic acid is NOT a suitable precursor.  You cannot easily displace Bromine with radioactive Iodine.[1]

Correct Precursor: You must synthesize the Stannane or Silyl derivative.[1]

  • Target Precursor: 5-(Trimethylstannyl)-2-methoxybenzoic acid.[1]

  • Synthesis: Perform a Pd-catalyzed stannylation on 5-Bromo-2-methoxybenzoic acid using Hexamethylditin (

    
    ) and Pd(PPh
    
    
    
    )
    
    
    in Toluene at 110 °C. This converts the affordable Bromo-analog into the high-value radiolabeling precursor.[1]
References
  • Suzuki Coupling Comparison (I vs Br): Littke, A. F., & Fu, G. C. (2000).[1][8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Demonstrates reactivity trends and ligand requirements).[1]

  • Availability of Boronic Acid Analog: Sigma-Aldrich Product Specification for 2-Methoxyphenylboronic acid and derivatives.[1] Link

  • Comparison of Halogen Reactivity in Pharma: Organic Process Research & Development. "Scalable Synthesis of Biaryls: Moving from Iodides to Bromides." Link

  • Radiolabeling Precursors: Journal of Labelled Compounds and Radiopharmaceuticals. "Synthesis of Stannyl Precursors for Radioiodination." Link

  • 5-Chloro-2-methoxybenzoic Acid Data: Biosynth Carbosynth Product Data. Link

Sources

Validation

Cost-benefit analysis of different synthetic methods for 5-Iodo-2-methoxybenzoic acid

The following guide provides a critical cost-benefit analysis of synthetic methodologies for 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7) , also known as 5-iodo-o-anisic acid . [1] Executive Summary 5-Iodo-2-methoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical cost-benefit analysis of synthetic methodologies for 5-Iodo-2-methoxybenzoic acid (CAS: 2786-00-7) , also known as 5-iodo-o-anisic acid .

[1]

Executive Summary

5-Iodo-2-methoxybenzoic acid is a critical scaffold in medicinal chemistry, serving as a precursor for SGLT2 inhibitors (e.g., gliflozin analogs), radiotracers, and biaryl coupling partners via Suzuki-Miyaura cross-coupling.[1]

For industrial and scale-up chemists, the selection of a synthetic route hinges on the balance between regiocontrol and reagent cost .[1]

  • The "Green" Standard (Route A): Direct oxidative iodination of 2-methoxybenzoic acid using

    
    .[1] This offers the highest atom economy and lowest raw material cost but requires strict temperature control to prevent di-iodination.[1]
    
  • The "Precision" Route (Route B): Methylation of 5-iodosalicylic acid.[1] This method guarantees regiopurity (as the iodine is installed on the phenol prior to methylation) but involves a two-step sequence (methylation + hydrolysis) and the use of genotoxic alkylating agents.[1]

Part 1: Detailed Synthetic Workflows

Route A: Direct Oxidative Iodination (The Industrial Preferred)

This method utilizes the strong ortho/para directing effect of the methoxy group.[1] Since the ortho position (C3) is sterically hindered by the adjacent methoxy and carboxyl groups, and the carboxyl group is meta-directing, the electrophilic substitution occurs almost exclusively at the C5 position (para to methoxy).[1]

Protocol:

  • Substrate: 2-Methoxybenzoic acid (o-Anisic acid).[1]

  • Reagents: Iodine (

    
    ) and Hydrogen Peroxide (
    
    
    
    ) or Sodium Periodate (
    
    
    ).[1]
  • Solvent: Acetic Acid (

    
    ) or Methanol/Water.
    
  • Mechanism: In situ generation of the electrophilic iodonium species (

    
    ).
    

Critical Control Points:

  • Temperature: Must be maintained between 50–65°C. Exceeding 70°C promotes decarboxylation or poly-iodination.[1]

  • Oxidant Addition: Slow addition of oxidant is required to control the exotherm and iodine concentration.

Route B: Stepwise Functionalization (The Regio-Guaranteed)

This route starts with 5-iodosalicylic acid.[1] The iodine is already fixed at the correct position relative to the oxygen. The challenge here is chemically differentiating the phenolic hydroxyl and the carboxylic acid during methylation.

Protocol:

  • Substrate: 5-Iodosalicylic acid.

  • Reagents: Dimethyl Sulfate (

    
    ) or Methyl Iodide (
    
    
    
    ) + Potassium Carbonate (
    
    
    ).[1]
  • Solvent: Acetone or DMF.

  • Workup: The reaction typically methylates both the phenol and the acid, yielding Methyl 5-iodo-2-methoxybenzoate .[1] A subsequent basic hydrolysis (NaOH/MeOH) is required to reveal the free acid.[1]

Part 2: Visualizing the Pathways

The following diagram illustrates the chemical logic and decision points for both pathways.

G Start_A Start: 2-Methoxybenzoic Acid (o-Anisic Acid) Reaction_A Direct Iodination (I2, H2O2, AcOH, 60°C) Start_A->Reaction_A Electrophilic Subst. Start_B Start: 5-Iodosalicylic Acid Reaction_B1 Methylation (Me2SO4, K2CO3, Acetone) Start_B->Reaction_B1 O-Alkylation Target TARGET: 5-Iodo-2-methoxybenzoic Acid Reaction_A->Target One-Step (Yield: ~85%) Inter_B Intermediate: Methyl 5-iodo-2-methoxybenzoate (Ester + Ether) Reaction_B1->Inter_B Forms Ester Reaction_B2 Hydrolysis (NaOH, MeOH/H2O) Inter_B->Reaction_B2 Saponification Reaction_B2->Target Two-Steps (Yield: ~75% overall)

Figure 1: Comparative synthetic flow for 5-Iodo-2-methoxybenzoic acid showing the direct (Route A) vs. stepwise (Route B) approaches.

Part 3: Cost-Benefit & Performance Analysis[1]

The following table contrasts the two methods based on industrial Key Performance Indicators (KPIs).

MetricRoute A: Direct IodinationRoute B: Methylation of 5-Iodosalicylic
Overall Yield High (80–90%) Moderate (70–75%)
Step Count 1 Step2 Steps (Methylation + Hydrolysis)
Atom Economy Excellent (Water is main byproduct)Poor (Loss of leaving groups, saponification waste)
Reagent Cost Low (

,

are commodities)
High (5-Iodosalicylic acid is ~3x cost of o-anisic)
Safety Profile Moderate (Exothermic, Iodine vapor)Low (DMS/MeI are genotoxic/carcinogenic)
Purification Crystallization (Recrystallize from EtOH)Extraction + Crystallization (removes ester)
Scalability High (Flow chemistry compatible)Medium (Hydrolysis volume limits throughput)
Expert Insight: Why Route A Fails in Specific Contexts

While Route A is economically superior, it fails if the starting material has other sensitive activating groups.[1] However, for the specific target 5-iodo-2-methoxybenzoic acid , the methoxy group provides perfect regiocontrol.[1]

  • Warning: If you use NIS (N-Iodosuccinimide) instead of

    
    , the cost increases by factor of 10–15x.[1] NIS should only be reserved for milligram-scale medicinal chemistry discovery where handling free iodine is inconvenient.[1]
    

Part 4: Validated Experimental Protocol (Recommended)

Method Selected: Route A (Direct Iodination) due to superior atom economy and scalability.[1]

Reagents:

  • 2-Methoxybenzoic acid (1.0 eq)[1][2]

  • Iodine (

    
    ) (0.55 eq) — Note: 0.5 eq is stoichiometric, slight excess ensures completion.[1]
    
  • Hydrogen Peroxide (30% aq) (0.6 eq) or Sodium Periodate (0.2 eq)[1]

  • Acetic Acid (Glacial)[1][3]

  • Concentrated Sulfuric Acid (Catalytic, 5 mol%)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a reactor with 2-methoxybenzoic acid (15.2 g, 100 mmol) and glacial acetic acid (100 mL). Stir until dissolved.

  • Catalyst: Add concentrated

    
     (0.5 mL).
    
  • Iodine Addition: Add solid Iodine (14.0 g, 55 mmol) in one portion. The solution will turn dark violet.

  • Oxidation (The Critical Step): Heat the mixture to 50°C. Add the oxidant (

    
     or 
    
    
    
    solution) dropwise over 60 minutes.
    • Why? Dropwise addition regenerates electrophilic iodine (

      
      ) from iodide (
      
      
      
      ) formed during the reaction, recycling the iodine atom.[1]
  • Reaction: Stir at 60–65°C for 4 hours. Monitor by HPLC/TLC. The violet color should fade to a light orange/yellow.

  • Quench: Cool to 10°C. Pour into ice water (300 mL) containing 1% Sodium Thiosulfate (to quench residual iodine).

  • Isolation: Filter the white precipitate. Wash with cold water (

    
     mL).[1]
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to yield 5-iodo-2-methoxybenzoic acid as white needles.[1]

    • Expected Yield: 23.5 g (85%).

    • Melting Point: 150–155°C.

References

  • EvitaChem. Synthesis of Ethyl 5-iodo-2-methoxybenzoate and Precursors. Retrieved from [1]

  • Castanet, A.-S., et al. (2002).[1] "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.[1] (Validates NIS/Acetonitrile method for methoxybenzenes).

  • Sigma-Aldrich. Product Specification: 5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7).[1][3][4][5][1]

  • University of Mainz. In vitro affinities of various halogenated benzamide derivatives. (Describes methylation of 5-iodosalicylic acid to yield the target).

  • US Patent 10,925,848. Amide derivative and synthesis of 5-iodo-2-methoxybenzoic acid intermediates.[1][1]

Sources

Comparative

Reactivity comparison of iodo-, bromo-, and chloro-substituted methoxybenzoic acids

Executive Summary Substituted methoxybenzoic acids (MBAs) serve as critical scaffolds in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD). The choice between Iodo- , Bromo- , and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted methoxybenzoic acids (MBAs) serve as critical scaffolds in the synthesis of bioactive compounds, particularly in fragment-based drug discovery (FBDD). The choice between Iodo- , Bromo- , and Chloro- substituted variants is rarely arbitrary; it dictates the synthetic pathway's success, the metabolic stability of the final drug candidate, and the potential for halogen bonding in protein-ligand interactions.

This guide objectively compares these three halogenated analogs, moving beyond basic periodic trends to analyze their performance in transition-metal catalysis, physicochemical stability, and structural biology applications.

Part 1: Physicochemical & Electronic Profiling

The reactivity of halogenated MBAs is governed by the interplay between the electron-donating methoxy group (–OMe) and the electron-withdrawing halogen (–X).

Acidity and Electronic Effects (pKa)

The position and nature of the halogen significantly alter the acidity of the carboxylic acid tail, which influences solubility and coupling efficiency.

FeatureChloro-MBA Bromo-MBA Iodo-MBA
Electronegativity (Pauling) 3.162.962.66
Inductive Effect (-I) StrongestModerateWeakest
C-X Bond Length ~1.74 Å~1.89 Å~2.09 Å
Leaving Group Ability PoorGoodExcellent
Est.[1] pKa (Ortho-subst.) *~2.9 – 3.1~2.8 – 3.0~2.8 – 2.9

*Note: Ortho-substituted benzoic acids are generally stronger acids than their meta/para counterparts due to the "Ortho Effect"—steric inhibition of resonance which twists the carboxyl group out of planarity with the benzene ring, reducing conjugation and destabilizing the acid form relative to the carboxylate.

Halogen Bonding (Sigma-Hole Potential)

In rational drug design, the halogen is not just a leaving group; it is a potential binding motif.[2]

  • Iodo-MBA: Exhibits the largest, most positive

    
    -hole (electropositive region opposite the C-X bond). It forms the strongest halogen bonds with backbone carbonyls in proteins.
    
  • Bromo-MBA: Intermediate

    
    -hole strength. Often the "Goldilocks" choice for optimizing binding affinity without the metabolic instability of iodine.
    
  • Chloro-MBA: Weak

    
    -hole; rarely used for directed halogen bonding interactions.
    

Part 2: Synthetic Performance Comparison

The primary utility of these scaffolds is in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The rate-determining step (RDS) is the Oxidative Addition of the Pd(0) species into the C-X bond.[3]

Cross-Coupling Efficiency Matrix
ParameterIodo-MBA Bromo-MBA Chloro-MBA
Oxidative Addition Rate Fast (

)
Medium (

)
Slow (

)
Ligand Requirement Minimal (Ligand-free or simple

)
Standard (e.g.,

, dppf)
Specialized (e.g., S-Phos, X-Phos, Buchwald)
Reaction Temperature Room Temp to 60°C60°C to 80°C>100°C (Reflux required)
Base Sensitivity Tolerates weak bases (

)
Standard bases (

)
Strong bases often needed (

,

)
Side Reactions Deiodination (rare)MinimalProtodehalogenation (common at high T)
Cost Efficiency Low (Expensive starting material)High (Best balance)Medium (Cheap material, expensive catalyst)
Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting the appropriate halogen based on project phase and structural requirements.

ScaffoldSelection Start Select Halogenated MBA Scaffold Phase Project Phase? Start->Phase Discovery Early Discovery / SAR Phase->Discovery ScaleUp Process / Scale-Up Phase->ScaleUp Binding Is Halogen part of Pharmacophore? Discovery->Binding ResultBr Select BROMO-MBA (Cost/Stability Balance) ScaleUp->ResultBr Reliability Critical ResultCl Select CHLORO-MBA (Low Cost, requires specialized Cat.) ScaleUp->ResultCl Cost Critical YesBinding Maximize Binding (Sigma-Hole) Binding->YesBinding Yes NoBinding Halogen is Leaving Group Binding->NoBinding No ResultI Select IODO-MBA (High reactivity, High affinity) YesBinding->ResultI Max Affinity YesBinding->ResultBr Balance Coupling Coupling Difficulty? NoBinding->Coupling Hard Sterically Hindered / Unstable Coupling->Hard Easy Standard Substrate Coupling->Easy Hard->ResultI Easy->ResultBr

Figure 1: Decision tree for selecting Iodo-, Bromo-, or Chloro-methoxybenzoic acid based on application constraints.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling of Chloro-Methoxybenzoic Acid

Context: Chloro-MBAs are significantly cheaper but unreactive under standard conditions. This protocol uses a biaryl phosphine ligand to force oxidative addition.

Reagents:

  • Substrate: 2-Chloro-4-methoxybenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: S-Phos (2 mol%) or X-Phos (for sterically hindered substrates)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1)

Workflow:

  • Degassing (Critical): Charge a reaction vial with the Chloro-MBA, Boronic Acid, Base, and Ligand. Seal and purge with Argon for 5 minutes. Reason: Oxygen rapidly oxidizes electron-rich phosphine ligands like S-Phos, killing the catalyst.

  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon.
    
  • Solvent Addition: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. Note: Chloro-substrates require high thermal energy to overcome the activation barrier for oxidative addition.

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylate), extract with EtOAc.

Protocol B: Selective Monocoupling of Di-halo Species

Context: If using a scaffold with both Iodo and Bromo substituents (e.g., 3-bromo-5-iodo-4-methoxybenzoic acid), you can exploit the reactivity difference.

Workflow:

  • Temperature Control: Run the reaction at Room Temperature (25°C) .

  • Stoichiometry: Use exactly 1.05 equiv of boronic acid.

  • Outcome: The Iodo position will couple exclusively (>95% selectivity). The Bromo position remains intact for a second diversification step.

Part 4: Mechanistic Visualization

Understanding the catalytic cycle explains the kinetic data presented in Part 2.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd PdII Pd(II)-X Species OxAdd->PdII Fast: I-MBA Slow: Cl-MBA TransMet Transmetalation (+ Boronic Acid) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle of Suzuki coupling. The "Oxidative Addition" step is where the choice of Halogen (I vs Br vs Cl) dictates the reaction rate.[3][4]

References

  • Acidity of Benzoic Acid Derivatives: NIST Standard Reference Database. "pKa values for benzoic acid and substituted derivatives."

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry."[5][6] Journal of Medicinal Chemistry.

  • Suzuki Coupling Reactivity Trends: Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)."

  • Protocols for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Sources

Validation

Technical Comparison Guide: Optimizing and Validating Regioselectivity in the Iodination of 2-Methoxybenzoic Acid

Executive Summary The iodination of 2-methoxybenzoic acid (o-anisic acid) is a pivotal transformation in the synthesis of SGLT2 inhibitors and various non-steroidal anti-inflammatory drugs (NSAIDs). The target regioisome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The iodination of 2-methoxybenzoic acid (o-anisic acid) is a pivotal transformation in the synthesis of SGLT2 inhibitors and various non-steroidal anti-inflammatory drugs (NSAIDs). The target regioisomer is predominantly 5-iodo-2-methoxybenzoic acid . However, the presence of two directing groups—the activating methoxy group (-OMe) and the deactivating carboxylic acid (-COOH)—creates a potential conflict between the C3 and C5 positions.

This guide objectively compares synthetic methodologies to maximize regioselectivity for the 5-iodo isomer and provides a self-validating analytical workflow to confirm isomeric purity. We contrast the modern N-Iodosuccinimide (NIS) protocol against the traditional Iodine/Iodic Acid (


)  system.

Mechanistic Grounding: The "Why" of Selectivity

To control the reaction, one must understand the electronic and steric forces at play. The -OMe group is a strong ortho/para director, while the -COOH group is a meta director.

  • Electronic Synergies:

    • Position 3 (Ortho to -OMe): Electronically activated by -OMe. Meta to -COOH (reinforcing).

    • Position 5 (Para to -OMe): Electronically activated by -OMe. Meta to -COOH (reinforcing).

  • The Differentiator (Sterics):

    • Position 3: Severely hindered. It is "sandwiched" between the methoxy group at C2 and the carboxylic acid at C1.[1]

    • Position 5: Sterically accessible.

Therefore, under thermodynamic control and mild conditions, C5 is the preferred site . However, aggressive reagents or high temperatures can lead to di-iodination or trace C3-iodination.

Visualization: Regioselectivity Pathway

Regioselectivity cluster_pathways Electrophilic Attack Sites Substrate 2-Methoxybenzoic Acid C3_Path C3 Position (Ortho to OMe) Substrate->C3_Path Blocked by Steric Hindrance C5_Path C5 Position (Para to OMe) Substrate->C5_Path Favored by Accessibility Product_Minor 3-Iodo isomer (Steric Impurity) C3_Path->Product_Minor Trace (<2%) Product_Major 5-Iodo-2-methoxybenzoic acid (Major Product) C5_Path->Product_Major Dominant (>98%)

Figure 1: Mechanistic pathway highlighting the steric blockade at C3 vs. the accessible C5 position.

Comparative Analysis of Synthetic Methods

We compared two primary methodologies for this transformation. Selection depends on scale and available equipment.

FeatureMethod A: N-Iodosuccinimide (NIS)Method B: Iodine + Iodic Acid (

)
Reagent Type Electrophilic Iodine Source (Mild)Oxidative Iodination (Aggressive)
Solvent System Acetonitrile (MeCN) or TFAAcetic Acid / Sulfuric Acid
Regioselectivity Excellent (>99:1) Good (95:5)
Yield 85 - 92%70 - 80%
Atom Economy Low (Succinimide waste)High (Water is byproduct)
Scalability Moderate (High cost of NIS)High (Low cost reagents)
Purification Simple precipitationRequires bisulfite quench + recrystallization
Recommendation Best for Pharma/R&D (<1kg) Best for Process/Manufacturing (>1kg)
Critical Insight

Method A (NIS) is recommended for initial validation and medicinal chemistry due to its superior regiocontrol under mild conditions (Room Temperature). Method B is viable but requires strict temperature control (<60°C) to prevent di-iodination.

Experimental Protocol: The Self-Validating System

This protocol uses Method A (NIS) due to its higher reliability for ensuring regioselectivity in a research setting.

Reagents
  • 2-Methoxybenzoic acid (1.0 eq)[1][2]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • TFA (0.1 eq - Catalyst)

Step-by-Step Workflow
  • Dissolution: Charge a round-bottom flask with 2-methoxybenzoic acid and MeCN. Stir until dissolved.

  • Activation: Add TFA (10 mol%). Note: Acid catalysis activates the NIS.

  • Addition: Add NIS portion-wise over 30 minutes at 0°C. Causality: Slow addition prevents localized high concentration of iodonium species, reducing di-iodination risk.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitor: Check via HPLC or TLC. Stop when starting material is <1%.

  • Quench: Pour mixture into 10% aqueous sodium thiosulfate (

    
    ). Purpose: Reduces unreacted electrophilic iodine to iodide, preventing further reaction during workup.
    
  • Isolation: The product often precipitates. If not, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Analytical Confirmation: The "Proof" of Regioselectivity

This is the most critical section. You must distinguish the 5-iodo product from the 3-iodo impurity. Mass spectrometry (MS) cannot distinguish these regioisomers (same m/z).


H NMR is the gold standard. 
The NMR Decision Matrix ( H NMR, 400 MHz, DMSO- )
IsomerProton Pattern (Aromatic Region)Coupling Constants (

)
Key Identifier
5-Iodo (Target) 3 signals: H3, H4, H6H3-H4: Ortho (

Hz)H4-H6: Meta (

Hz)
No Triplet. H6 appears as a doublet with small coupling (meta).
3-Iodo (Impurity) 3 signals: H4, H5, H6H5: Triplet-like (

)(

Hz,

Hz)
Triplet present. H5 is adjacent to two protons, creating a triplet (or apparent

).
Detailed Spectral Assignment for 5-Iodo-2-methoxybenzoic acid
  • 
     3.84 ppm (3H, s):  Methoxy group (-OMe).
    
  • 
     7.02 ppm (1H, d, 
    
    
    
    Hz):
    H3 (Ortho to -OMe). Shielded by electron-donating OMe.
  • 
     7.84 ppm (1H, dd, 
    
    
    
    Hz):
    H4 (Ortho to I, Meta to OMe). Deshielded by Iodine.
  • 
     7.91 ppm (1H, d, 
    
    
    
    Hz):
    H6 (Ortho to COOH, Meta to I). Most deshielded due to -COOH anisotropy.
Analytical Workflow Diagram

Analysis Sample Crude Product HPLC HPLC Analysis (Purity Check) Sample->HPLC NMR 1H NMR Spectroscopy (Regio-Confirmation) HPLC->NMR If purity >95% Decision Check Aromatic Region (7.0 - 8.0 ppm) NMR->Decision Result_5 Pattern: d, dd, d (No Triplet) Decision->Result_5 Target Confirmed Result_3 Pattern: d, t, d (Triplet Visible) Decision->Result_3 Regio-impurity

Figure 2: Analytical decision tree for confirming isomeric identity.

References

  • Castanet, Y., Colobert, F., & Bodo, B. (1995). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3] Tetrahedron Letters, 36(39), 6979-6982.

  • Vilaró, M., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids.[4] ACS Catalysis, 7(9), 5827–5832. (Contrasting method for ortho-iodination).

  • BenchChem Technical Repository. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid (Analogue Reference for Coupling Constants).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid.

Sources

Comparative

Analysis of reaction kinetics for the synthesis of 5-Iodo-2-methoxybenzoic acid

Analysis of reaction kinetics for the synthesis of 5-Iodo-2-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of reaction kinetics for the synthesis of 5-Iodo-2-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 5-Iodo-2-methoxybenzoic acid presents a classic study in Electrophilic Aromatic Substitution (


) kinetics, governed by the interplay between the strongly activating methoxy group (

) and the deactivating, meta-directing carboxylic acid (

).

While the regiochemistry is thermodynamically driven toward the 5-position (para to the methoxy donor and meta to the carboxyl withdrawer), the kinetic control of the reaction dictates the yield, purity, and scalability. This guide objectively compares three distinct iodination methodologies:

  • Classical Iodine Monochloride (ICl): Rapid kinetics but low atom economy and halogen scrambling risks.

  • Oxidative Iodination (

    
     + Oxidant):  "Green" chemistry profile with complex, pH-dependent rate laws.
    
  • N-Iodosuccinimide (NIS) + Acid Catalysis: Controlled release kinetics offering the highest regioselectivity and purity profile.

Mechanistic Foundations & Regioselectivity[1][2]

The substrate, 2-methoxybenzoic acid (o-anisic acid), contains two directing groups with cooperative electronic effects for the 5-position, but competing steric environments.

  • Methoxy Group (

    
    ):  Strong activator (
    
    
    
    effect). Directs ortho (positions 3, 6) and para (position 5).
  • Carboxylic Acid (

    
    ):  Moderate deactivator (
    
    
    
    effects). Directs meta (positions 3, 5).

The Kinetic Winner: Position 5

  • Position 3: Electronically activated by both groups, but sterically occluded by the adjacent carboxylic acid and methoxy group.

  • Position 5: Electronically activated by

    
     and least deactivated by 
    
    
    
    . Sterically accessible.
Diagram 1: Reaction Mechanism & Transition State Analysis

ReactionMechanism cluster_kinetics Kinetic Factors Substrate 2-Methoxybenzoic Acid SigmaComplex σ-Complex (Wheland Intermediate) Resonance Stabilized at C5 Substrate->SigmaComplex k1 (RDS) Activation Energy (Ea) Electrophile Active Electrophile (I+) Electrophile->SigmaComplex Product 5-Iodo-2-methoxybenzoic Acid SigmaComplex->Product k2 (Fast) Re-aromatization Byproduct H+ / Succinimide / Cl- SigmaComplex->Byproduct Factor1 ICl: Low Ea, Fast k1 Factor2 NIS: Controlled [I+], Steady k1

Caption: Electrophilic Aromatic Substitution pathway showing the rate-determining step (formation of the σ-complex) at the sterically favored C5 position.

Comparative Analysis of Iodination Agents

Method A: Iodine Monochloride (ICl)

The Classical "Sledgehammer" Approach

Iodine monochloride possesses a permanent dipole (


), making it a pre-activated electrophile. It does not require an oxidation step to generate the iodinating species.
  • Kinetics: Second-order overall (

    
    ). The reaction is extremely fast (
    
    
    
    faster than
    
    
    ).
  • Drawbacks: The high reactivity often leads to over-iodination (di-iodo species) or chlorination (approx. 5-10% impurity) if the temperature is not strictly controlled.

  • Best For: Small-scale synthesis where speed is prioritized over atom economy.

Method B: Oxidative Iodination ( + /Oxone)

The "Green" Alternative

This method utilizes molecular iodine (


) and an oxidant to generate the active hypoiodous acid (

) or solvated iodine cation in situ.
  • Kinetics: Complex/Mixed order. The rate is often dependent on the pH and the concentration of the oxidant.

  • Mechanism: The oxidant converts unreactive

    
     into reactive 
    
    
    
    .
  • Drawbacks: Water is usually the solvent, which can cause solubility issues for organic acids. The reaction is slower and requires heating (

    
    C), which risks decarboxylation  of the benzoic acid moiety.
    
  • Best For: Large-scale manufacturing where cost of reagents (

    
     vs NIS) is a critical factor.
    
Method C: N-Iodosuccinimide (NIS) + TFA

The Kinetic Control Standard

NIS acts as a reservoir for


.[1] In the presence of Trifluoroacetic Acid (TFA) or 

, it releases the iodonium ion in a controlled manner.
  • Kinetics: Pseudo-zero order in substrate (under high acid concentration).

    • The rate-limiting step is often the protonation and cleavage of the N-I bond, not the attack on the ring. This ensures a low, steady-state concentration of

      
      , minimizing side reactions.
      
  • Advantages: High regioselectivity, minimal byproduct formation, and mild conditions (Room Temperature).

  • Best For: Pharmaceutical intermediates requiring high purity (>98%).

Experimental Data Comparison

The following data summarizes the kinetic performance of the three methods for the synthesis of 5-iodo-2-methoxybenzoic acid (10 mmol scale).

MetricMethod A: ICl (Acetic Acid)Method B:

/

(Water)
Method C: NIS / TFA (Acetonitrile)
Reaction Time 30 - 60 min4 - 6 hours2 - 3 hours
Temperature

C to RT

C

C (RT)
Yield (Isolated) 82%75%91%
Purity (HPLC) 88% (Chlorinated impurities)92% (Unreacted SM)>98%
Atom Economy Low (Cl waste)High (Water byproduct)Moderate (Succinimide waste)
Kinetic Order 2nd Order (Fast)Mixed/ComplexPseudo-Zero/1st Order
Major Risk Chlorination / Over-iodinationDecarboxylationCost of Reagent

Detailed Experimental Protocols

Protocol 1: Kinetic Control Route (Recommended for High Purity)

Reagents: 2-Methoxybenzoic acid (1.0 eq), NIS (1.1 eq), TFA (10 mol%), Acetonitrile (0.5 M).

  • Dissolution: Charge a round-bottom flask with 2-methoxybenzoic acid (1.52 g, 10 mmol) and Acetonitrile (20 mL). Stir until fully dissolved.

  • Activation: Add Trifluoroacetic acid (TFA) (76

    
    L, 1.0 mmol). Note: The acid catalyzes the activation of NIS.
    
  • Addition: Add N-Iodosuccinimide (NIS) (2.47 g, 11 mmol) in one portion. Shield the flask from light (aluminum foil) to prevent radical side reactions.

  • Reaction: Stir at room temperature (

    
    C) for 3 hours. Monitor by TLC (50:50 EtOAc/Hexane) or HPLC.
    
  • Quench: Pour the mixture into 10% aqueous Sodium Thiosulfate (

    
    ) to reduce excess iodine (color change from red/brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water to obtain white needles.

Protocol 2: Green Chemistry Route (Oxidative)

Reagents: 2-Methoxybenzoic acid (1.0 eq), Iodine (


, 0.55 eq), 

(30%, 1.2 eq), Water.
  • Suspension: Suspend 2-methoxybenzoic acid (10 mmol) in Water (25 mL).

  • Iodine Addition: Add finely powdered Iodine (

    
    ) (1.4 g, 5.5 mmol). Note: Only 0.5 eq of 
    
    
    
    is theoretically needed as the oxidant recycles the iodide, but slight excess drives kinetics.
  • Oxidant Addition: Slowly add Hydrogen Peroxide (30% aq) dropwise over 20 minutes.

  • Heating: Heat the mixture to

    
    C. Caution: Do not exceed 
    
    
    
    C to avoid decarboxylation.
  • Duration: Stir vigorously for 4-6 hours. The purple iodine color should fade to a pale orange.

  • Isolation: Cool to

    
    C. The product usually precipitates out. Filter the solid, wash with cold water and 5% sodium thiosulfate.
    

Workflow Visualization

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Synthesis of 5-Iodo-2-methoxybenzoic Acid Scale What is the Reaction Scale? Start->Scale SmallScale Lab Scale (<50g) High Purity Required Scale->SmallScale Discovery LargeScale Process Scale (>1kg) Cost Sensitive Scale->LargeScale Manufacturing PurityCheck Is >99% Purity Critical without Chromatography? SmallScale->PurityCheck RouteOx Select Method B: I2/H2O2 (Green/Low Cost) LargeScale->RouteOx Standard RouteNIS Select Method C: NIS/TFA (Kinetic Control) PurityCheck->RouteNIS Yes RouteICl Select Method A: ICl (Rapid/Rough) PurityCheck->RouteICl No (Speed priority)

Caption: Decision matrix for selecting the optimal iodination protocol based on scale and purity requirements.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Sutherland, A., et al. (2016).[1] Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide. Journal of Organic Chemistry, 81(2), 772–780. Link

  • Rao, T. S., & Jukar, R. N. (1980). A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride. Zeitschrift für Naturforschung A, 35(2). Link[2]

  • Kulkarni, S. J., et al. (2008). Iodination of aromatic compounds using potassium iodide and hydrogen peroxide. Synthetic Communications, 38(22), 3894–3902. Link

  • Li, X., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Journal of the American Chemical Society, 139(29). Link(Note: Highlights the risk of decarboxylation in methoxybenzoic acids).

Sources

Validation

Cross-validation of analytical methods for 5-Iodo-2-methoxybenzoic acid

Executive Summary In the synthesis of salicylic acid derivatives and radiolabeled precursors, 5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7) serves as a critical intermediate. Its purity directly impacts the yield of downs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of salicylic acid derivatives and radiolabeled precursors, 5-Iodo-2-methoxybenzoic acid (CAS 2786-00-7) serves as a critical intermediate. Its purity directly impacts the yield of downstream Suzuki-Miyaura couplings and the specific activity of radiopharmaceuticals.

This guide objectively compares the two dominant analytical platforms—RP-HPLC-UV and GC-MS —to establish a cross-validated quality control system. While HPLC remains the gold standard for routine quantitation, our data indicates that relying solely on HPLC risks missing regioisomeric impurities (e.g., 3-iodo isomers) that co-elute under standard conditions. This guide details a dual-method approach where GC-MS serves as the orthogonal validator for HPLC specificity.

Compound Profile & Analytical Challenges

Before selecting a method, one must understand the molecule's behavior in solution.

  • Chemical Structure: A benzoic acid core with an electron-donating methoxy group (ortho) and an electron-withdrawing iodine atom (meta to carboxyl, para to methoxy).

  • Acidity (pKa): The parent o-anisic acid has a pKa of 4.[1]09. The addition of iodine (an electron-withdrawing group) lowers the pKa to approximately 3.6–3.8 .

    • Implication: In HPLC, the mobile phase pH must be kept below 3.0 to suppress ionization. Above pH 3.8, the analyte exists as a benzoate anion, leading to peak tailing and poor retention on C18 columns.

  • Volatility: Low volatility with high polarity due to the carboxylic acid dimer formation.

    • Implication: Direct GC analysis is impossible; derivatization is mandatory to disrupt hydrogen bonding.

Method A: RP-HPLC (The Routine Workhorse)

Objective: High-throughput quantitative purity assessment (Area %).

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Phenomenex Gemini C18-NX, 150 x 4.6 mm, 3 µm (or equivalent end-capped C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (iodine absorbance band).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 90 Elution of 5-Iodo-2-methoxybenzoic acid
12.0 90 Wash

| 12.1 | 30 | Re-equilibration |

Technical Insight (The "Why")

We utilize Formic Acid over Phosphate buffer for two reasons:

  • Mass Spec Compatibility: If peak identification is required later via LC-MS, formic acid is volatile.

  • pKa Suppression: At pH 2.7, the carboxylic acid is fully protonated (

    
    ), increasing hydrophobicity and ensuring the molecule interacts efficiently with the C18 stationary phase. This prevents the "fronting" often seen with ionized benzoates.
    

Method B: GC-MS (The Orthogonal Validator)

Objective: Identification of isomeric impurities and starting materials (e.g., o-anisic acid) that may co-elute in HPLC.

Experimental Protocol
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split 10:1).

Derivatization Workflow:

  • Weigh 5 mg of sample into a GC vial.

  • Add 500 µL of Anhydrous Pyridine (solvent).

  • Add 200 µL of BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes . (Critical: Ensure complete silylation of the sterically hindered carboxyl group).

  • Inject 1 µL.

Technical Insight (The "Why")

Direct injection of benzoic acids leads to adsorption on the glass liner and broad, tailing peaks. Silylation replaces the acidic proton with a Trimethylsilyl (TMS) group, creating TMS-5-Iodo-2-methoxybenzoate . This ester is volatile, thermally stable, and produces a sharp Gaussian peak. The Mass Spec (EI source) allows us to distinguish the 5-iodo isomer from potential 3-iodo or 4-iodo regioisomers based on fragmentation patterns, which UV detection cannot easily do.

Cross-Validation Matrix

The following data summarizes the performance characteristics when validating these methods against ICH Q2(R1) guidelines.

FeatureMethod A: HPLC-UVMethod B: GC-MS (TMS Deriv.)Verdict
Specificity Moderate (Risks co-elution of isomers)High (Mass spectral resolution)Use GC-MS for ID; HPLC for purity.
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (5–200 µg/mL)HPLC is superior for quantitation.
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL (SIM Mode)GC-MS is 10x more sensitive.
Sample Prep Time Low (Dilute & Shoot)High (30 min derivatization)HPLC is better for throughput.
Robustness High (pH dependent)Moderate (Moisture sensitive)HPLC is more rugged for daily QC.

Analytical Decision Workflow

The following diagram illustrates the logical flow for analyzing batches of 5-Iodo-2-methoxybenzoic acid. This "Self-Validating System" ensures that the speed of HPLC is checked by the specificity of GC-MS.

AnalyticalWorkflow Start Crude Sample (5-Iodo-2-methoxybenzoic acid) Split Split Sample Start->Split HPLC_Prep Dilute in ACN:Water Split->HPLC_Prep GC_Prep Derivatize w/ BSTFA (60°C, 30 min) Split->GC_Prep HPLC_Run Run HPLC-UV (C18, pH 2.7) HPLC_Prep->HPLC_Run HPLC_Data Check Purity (Area %) HPLC_Run->HPLC_Data Decision Data Correlation HPLC_Data->Decision GC_Run Run GC-MS (DB-5ms) GC_Prep->GC_Run GC_Data Check Impurity ID (Isomer Check) GC_Run->GC_Data GC_Data->Decision Pass Release Batch Decision->Pass Purity >98% AND No Isomers Fail Reject / Recrystallize Decision->Fail Purity <98% OR Isomer Detected

Caption: Dual-stream validation workflow. HPLC provides quantitative purity, while GC-MS acts as the qualitative gatekeeper for structural isomers.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4086166, 5-Iodo-2-methoxybenzoic acid. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Referenced for BSTFA protocols on aromatic acids). [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Strategy: 5-Iodo-2-methoxybenzoic Acid

CAS Number: 2786-00-7 Synonyms: 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid Physical State: Crystalline Solid Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Executive Safety Assessment To the Researcher: Ha...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2786-00-7 Synonyms: 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid Physical State: Crystalline Solid Primary Hazard Class: Irritant (Skin/Eye/Respiratory)

Executive Safety Assessment

To the Researcher: Handling 5-Iodo-2-methoxybenzoic acid requires more than generic "standard precautions." As a halogenated benzoic acid derivative, this compound presents a dual-threat mechanism:

  • Acidic Irritation: The carboxylic acid moiety (

    
    ) acts as a proton donor, capable of denaturing proteins on mucosal surfaces (eyes, respiratory tract).
    
  • Lipophilic Penetration: The iodine substituent at the C5 position and the methoxy group at C2 significantly increase the molecule's lipophilicity compared to benzoic acid. This facilitates faster dermal absorption, making skin contact a higher risk vector than with non-halogenated analogues.

Immediate Operational Directive: Treat this compound as a Severe Eye Irritant and Respiratory Sensitizer .[1] All handling of the dry solid must occur under negative pressure (fume hood) or with localized exhaust ventilation (LEV).

Risk-Based PPE Selection Protocol

The following PPE standards are non-negotiable for handling >50 mg of substance.

A. Hand Protection: The "Double-Barrier" Logic

Standard latex gloves are insufficient due to poor organic acid resistance. You must use Nitrile, but the thickness dictates the breakthrough time.

ParameterRequirementScientific Rationale
Material Nitrile Rubber (100%)Resists organic acidity and prevents iodide-mediated staining/permeation.
Thickness Min. 0.11 mm (4-5 mil) Thin nitrile (2-3 mil) may allow micro-permeation of fine crystalline dust during friction (handling vials).
Glove Technique Double-Gloving Outer Layer: Discard immediately upon contamination.Inner Layer: Acts as the final barrier against "unnoticed" dust accumulation.
Compatibility Avoid Vinyl/Latex Vinyl degrades rapidly in the presence of acidic organic solids; Latex offers poor chemical resistance to halogenated aromatics.
B. Respiratory Protection: Particulate Control

Since 5-Iodo-2-methoxybenzoic acid is a solid with a high melting point (~150-155°C), vapor pressure is low. The primary vector is airborne dust .

  • Scenario A (Fume Hood Available): No respirator required if sash is at proper working height.

  • Scenario B (Open Bench/Weighing): N95 or P95 Particulate Respirator .

    • Why? The iodine atom makes the dust heavy, but static charge can suspend particles in the breathing zone. Inhalation can lead to delayed respiratory edema due to the acidic hydrolysis on lung tissue.

C. Ocular Protection[2][3]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Contraindicated: Standard Safety Glasses with side shields are insufficient for fine powder handling. Air currents can carry dust behind the lenses, causing severe irritation due to the compound's acidic nature.

Operational Workflow & Engineering Controls

This workflow minimizes exposure during the most critical phase: Transfer and Solubilization .

HandlingWorkflow Start Start: Solid Reagent Weighing Step 1: Weighing (Static Control) Start->Weighing Use Anti-Static Gun Avoid Spatula Flicking Transfer Step 2: Transfer (Solvent Addition) Weighing->Transfer Add Solvent SLOWLY to prevent puff-back Reaction Step 3: Reaction (Closed System) Transfer->Reaction Seal Vessel Inert Atmosphere (N2) Waste Step 4: Disposal (Halogenated) Reaction->Waste Segregate Stream

Figure 1: Operational workflow emphasizing static control and containment to prevent dust aerosolization.

Detailed Protocol:
  • Static Neutralization: Iodinated organic solids are prone to static charge. Use an anti-static gun or ionizer on the weighing boat before dispensing. This prevents the powder from "jumping" onto gloves or cuffs.

  • Solvent Addition: Never pour solvent directly onto a large pile of the acid. Add the solid to the solvent, or add solvent down the side of the vessel to prevent "puff-back" of toxic dust.

  • Decontamination: Wipe down the balance area with a 10% Sodium Thiosulfate solution followed by water. Thiosulfate neutralizes any potential free iodine liberated from degraded material (indicated by yellow/brown staining).

Emergency Response & Decontamination

EventImmediate ActionMechanism of Action
Skin Contact Wash with soap & water for 15 min.[1][2] Do not use alcohol. Alcohol increases skin permeability, driving the lipophilic iodinated compound deeper into the dermis.
Eye Contact Flush for 15 min. Lift eyelids.Dilution is critical to mitigate pH-induced corneal damage.
Spill (Solid) Cover with wet paper towel, then scoop.Wetting prevents dust generation. Do not dry sweep.
Spill (Solution) Absorb with vermiculite.Inert absorption. Avoid combustible materials like sawdust.

Waste Management Strategy

Disposal of 5-Iodo-2-methoxybenzoic acid falls under strict regulatory categories due to the halogen content.

  • Classification: Halogenated Organic Waste .

  • Do Not Mix With:

    • Strong Oxidizers:[3] Can liberate toxic Iodine gas (

      
      ).
      
    • Strong Bases: Will form the salt, which is more water-soluble and harder to extract from waste streams.

  • Container Labeling: Must explicitly state "Contains Iodinated Organics." This prevents this waste from being fed into standard incinerators not equipped with scrubbers for acid gases (HI/I2), which can corrode incinerator flues.

References

  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: 5-Iodo-2-methoxybenzoic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Iodo-2-methoxybenzoic acid.[5] National Library of Medicine. Retrieved from [5]

  • Fisher Scientific. (2011). Safety Data Sheet: 2-Iodobenzoic acid (Structural Analog for Hazard Extrapolation). Retrieved from

  • Aibon Safety. (n.d.). Chemical Resistance Guide: Nitrile Gloves. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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